2-Amino-N-methylnicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAUKLIDSVHLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608951 | |
| Record name | 2-Amino-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870997-87-8 | |
| Record name | 2-Amino-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-N-methylnicotinamide
Executive Summary
2-Amino-N-methylnicotinamide is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural resemblance to biologically active nicotinamides. This guide provides a comprehensive technical overview of the primary synthetic pathways for its preparation, designed for researchers, chemists, and professionals in drug development. We will explore two core retrosynthetic strategies: the amidation of 2-aminonicotinic acid and the amination of a 2-chloro-N-methylnicotinamide precursor. This document delves into the causal mechanisms behind experimental choices, provides detailed, field-proven protocols adapted from established methodologies, and presents a comparative analysis of the discussed pathways to guide researchers in selecting the most suitable route for their specific needs.
Introduction: The Significance of the Nicotinamide Scaffold
The nicotinamide moiety is a cornerstone in biological systems, most notably as a component of the coenzyme nicotinamide adenine dinucleotide (NAD+). Its derivatives are ubiquitous in medicinal chemistry, exhibiting a wide range of biological activities. The strategic placement of amino and N-methylamido groups on the pyridine ring, as in this compound, creates a molecule with specific hydrogen bonding capabilities and steric profiles, making it a valuable building block for library synthesis and a target for structure-activity relationship (SAR) studies. A robust and well-understood synthetic route is paramount for enabling such research.
Retrosynthetic Analysis: Devising the Core Strategies
A logical disconnection of the target molecule, this compound, reveals two primary and chemically sound synthetic strategies. These pathways hinge on the formation of one of the two amide or amine bonds at the C2 and C3 positions of the pyridine ring in the final steps.
-
Pathway A: C3-N Bond Formation via Amidation. This approach involves the formation of the N-methyl amide bond as a key step. The immediate precursor is 2-aminonicotinic acid, which is coupled with methylamine.
-
Pathway B: C2-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr). This strategy focuses on installing the C2-amino group in the final step. This is typically achieved through the amination of a 2-halopyridine precursor, specifically 2-chloro-N-methylnicotinamide.
The following diagram illustrates these two distinct retrosynthetic disconnections.
Caption: Workflow for the synthesis of this compound via Pathway A.
Pathway B: Synthesis via Amination of 2-Chloro-N-methylnicotinamide
This pathway strategically installs the sensitive C2-amino group at the final stage of the synthesis. This can be advantageous as it avoids potential side reactions of the amino group during the formation of the amide bond. The key transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction.
4.1 Precursor Synthesis: 2-Chloro-N-methylnicotinamide
The synthesis of this precursor is straightforward. It is typically prepared from 2-chloronicotinic acid. The carboxylic acid is first converted to a more reactive species, such as an acid chloride, using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloronicotinoyl chloride is then reacted with methylamine to form the desired N-methyl amide. An alternative, one-pot method involves reacting 2-chloro-3-trichloromethylpyridine with an amine. [1]
4.2 Key Step: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the C3-amido group.
Causality Behind Experimental Choices:
-
Amino Source: Aqueous ammonia is a common and effective nucleophile for this transformation. High concentrations and elevated temperatures are typically required to drive the reaction. [2]* Reaction Conditions: The reaction is often performed in a sealed vessel or autoclave to allow for heating above the boiling point of the solvent, which significantly increases the reaction rate. [2][3]The pressure generated by the heated ammonia solution facilitates the substitution.
-
Solvent: Water or polar organic solvents like ethanol can be used. Water is a green and effective solvent for reactions with aqueous ammonia. [2] The proposed workflow for Pathway B is visualized below.
Caption: Workflow for the synthesis of this compound via Pathway B.
Comparative Analysis of Synthetic Pathways
The choice between Pathway A and Pathway B depends on several factors, including scale, available equipment, and cost of starting materials.
| Feature | Pathway A (Amidation) | Pathway B (Amination / SNAr) |
| Key Transformation | Amide bond formation | Nucleophilic Aromatic Substitution |
| Starting Materials | 2-Aminonicotinic acid, Methylamine | 2-Chloronicotinic acid, Methylamine, Ammonia |
| Reagent Cost | Potentially higher due to coupling agents (e.g., HATU). | Generally lower, uses basic reagents (SOCl₂, NH₃). |
| Reaction Conditions | Generally mild (room temperature to moderate heat). | Requires high temperature and pressure (autoclave). |
| Scalability | Good, but cost of coupling agents can be a factor. | Excellent for large scale; avoids expensive reagents. |
| Safety/Handling | Handling of coupling agents. | Use of thionyl chloride (corrosive) and autoclave (high pressure). |
| Potential Issues | Incomplete reaction, side-product formation from coupling agent. | Incomplete substitution, potential for side reactions at high temp. |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous transformations and represent a practical approach to the synthesis of this compound.
Protocol 6.1: Synthesis of this compound (Pathway A)
Step 1: Synthesis of 2-Aminonicotinic Acid (if not commercially available) Adapted from microwave-assisted synthesis methodologies. [4]
-
To a 10 mL microwave reaction vessel, add 2-chloronicotinic acid (1.0 g, 6.35 mmol), and 40% aqueous methylamine (7.0 equivalents). Note: The original reference uses this for 2-(methylamino)nicotinic acid; for 2-aminonicotinic acid, aqueous ammonia would be substituted for methylamine.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 140°C for 1.5 hours with stirring.
-
After cooling to room temperature, carefully unseal the vessel.
-
Acidify the reaction mixture with 2M HCl to pH ~4-5 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-aminonicotinic acid.
Step 2: Amidation to form this compound Adapted from standard HATU coupling procedures. [5]
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminonicotinic acid (1.0 g, 7.24 mmol) in anhydrous DMF (20 mL).
-
Add HATU (3.30 g, 8.69 mmol, 1.2 eq.) and DIPEA (3.8 mL, 21.7 mmol, 3.0 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of methylamine (2.0 M in THF, 4.0 mL, 8.0 mmol, 1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 6.2: Synthesis of this compound (Pathway B)
Step 1: Synthesis of 2-Chloro-N-methylnicotinamide Adapted from standard acid chloride formation and amidation.
-
Suspend 2-chloronicotinic acid (5.0 g, 31.7 mmol) in toluene (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add thionyl chloride (3.5 mL, 47.6 mmol, 1.5 eq.) dropwise.
-
Heat the mixture to reflux for 3 hours until the solution becomes clear.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent, yielding crude 2-chloronicotinoyl chloride.
-
Dissolve the crude acid chloride in DCM (50 mL) and cool to 0°C in an ice bath.
-
Slowly add a solution of methylamine (40% in water, 7.4 mL, 95.1 mmol, 3.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate to yield 2-chloro-N-methylnicotinamide, which can be used in the next step without further purification.
Step 2: Amination to form this compound Adapted from patent literature on the amination of 2-chloropyridines. [2][3]
-
Place 2-chloro-N-methylnicotinamide (2.0 g, 11.7 mmol) and 28% aqueous ammonia (30 mL) into a high-pressure steel autoclave.
-
Seal the autoclave and heat the mixture to 170°C with internal stirring for 7-10 hours.
-
Cool the autoclave to room temperature and carefully vent the excess pressure.
-
Transfer the reaction mixture and concentrate under reduced pressure to remove most of the ammonia and water.
-
Extract the aqueous residue with ethyl acetate or chloroform.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield this compound.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the pyridine ring protons, the N-methyl group, and the amino group protons.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups, such as N-H stretches for the amine and amide, and the C=O stretch of the amide.
Conclusion
This guide has detailed two robust and scientifically-grounded synthetic pathways for the preparation of this compound. Pathway A, proceeding through the amidation of 2-aminonicotinic acid, offers mild reaction conditions but may involve more expensive coupling reagents. Pathway B, which relies on the amination of 2-chloro-N-methylnicotinamide, is well-suited for larger-scale synthesis due to its use of inexpensive reagents, though it requires specialized high-pressure equipment. By understanding the chemical principles and practical considerations outlined herein, researchers can confidently select and execute a synthetic strategy tailored to their laboratory capabilities and project goals.
References
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-
Navuluri, S., et al. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry, 40(5). [Link]
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O'Donovan, D. H., et al. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters, 50(21), 2481-2483. [Link]
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Wang, H., et al. (2013). Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]
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Pancechowska-Ksepko, D., et al. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-40. [Link]
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Navuluri, S., et al. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. ResearchGate. [Link]
-
(EP 3162796 A1) Method for producing 2-amino-6-methylnicotinic acid. European Patent Office. [Link]
-
Lei, P., et al. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications, 9(1), 4193. [Link]
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-
Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12818. [Link]
-
Liu, C., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(28), 18181-18185. [Link]
-
Lan, Q., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Al-Salami, B. K., & Saleh, D. M. (2025). Reagents used in the amidation reaction of N-methyl-α-amino acids. ResearchGate. [Link]
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An In-depth Technical Guide to the Chemical Properties of 2-Amino-N-methylnicotinamide
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-N-methylnicotinamide (CAS 870997-87-8), a substituted pyridinecarboxamide of interest to researchers in medicinal chemistry and drug development.[1][2][3] While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes available information on closely related analogs and foundational chemical principles to offer a robust predictive profile. This guide covers the compound's structure, predicted physicochemical properties, potential synthetic routes, and proposed analytical methodologies. It is intended to serve as a foundational resource for scientists, enabling informed experimental design and accelerating research and development efforts involving this class of compounds.
Introduction and Molecular Structure
This compound belongs to the nicotinamide family, a class of compounds structurally related to niacin (Vitamin B3).[4] The core structure consists of a pyridine ring with a carboxamide group at the 3-position. In this specific isomer, an amino group is substituted at the 2-position of the pyridine ring, and a methyl group is attached to the nitrogen of the amide.
The molecular formula of this compound is C₇H₉N₃O, and its molecular weight is 151.17 g/mol .[2] The presence of the amino group and the N-methylamide functionality significantly influences the electronic properties and potential biological activity of the molecule compared to its parent compound, nicotinamide.
Sources
A Technical Guide to 2-Amino-N-methylnicotinamide for Drug Discovery Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical overview of 2-Amino-N-methylnicotinamide, a heterocyclic building block of increasing interest in medicinal chemistry and drug development. The primary objective is to furnish researchers, chemists, and drug development professionals with essential data, including its definitive Chemical Abstracts Service (CAS) number, physicochemical properties, synthetic considerations, and its emerging role in the synthesis of biologically active agents. We will delve into the causality behind synthetic strategies and contextualize its application with insights into relevant biological pathways, ensuring this guide serves as a practical and authoritative resource for laboratory and development settings.
Core Identification and Physicochemical Profile
The unambiguous identification of a chemical entity is paramount for regulatory compliance, procurement, and scientific communication. This compound is definitively identified by CAS Number 870997-87-8 [1][2][3].
This compound belongs to the pyridinecarboxamide class of molecules, which are characterized by a pyridine ring substituted at position 3 with a carboxamide group[4]. The specific structure of this compound features an amino group at the C2 position and an N-methylated amide, which significantly influences its chemical reactivity, solubility, and potential for biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 870997-87-8 | [1][2][3] |
| Molecular Formula | C₇H₉N₃O | [3] |
| Molecular Weight | 151.17 g/mol | [3] |
| Synonyms | N-Methyl-2-aminopyridine-3-carboxamide, 2-amino-N-methylpyridine-3-carboxamide | [3] |
| Purity (Typical) | ≥95-97% | [1][3] |
| Storage | Room Temperature, Sealed in Dry Conditions | [3] |
These fundamental properties are critical for experimental design, including solvent selection for reactions and assays, accurate molar concentration calculations, and ensuring long-term stability.
Synthesis Strategies and Mechanistic Rationale
The synthesis of 2-aminonicotinamide derivatives is a well-established area of organic chemistry, driven by their utility as versatile intermediates.[5] While specific, publicly available, step-by-step protocols for this compound (870997-87-8) are proprietary to chemical suppliers, its synthesis can be logically inferred from established methods for analogous structures, such as 2-aminonicotinic acid and its amides.
A prevalent strategy involves the amination of a pre-functionalized pyridine ring. For instance, a common precursor, 2-chloronicotinic acid, can be converted to the target amide through a two-step process:
-
Amidation: The carboxylic acid group of 2-chloronicotinic acid is first activated and then reacted with methylamine (CH₃NH₂) to form 2-chloro-N-methylnicotinamide. The choice of coupling agent (e.g., SOCl₂, EDCI) is critical here to achieve high yield and minimize side reactions.
-
Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom at the C2 position is subsequently displaced by an amino group. This is typically achieved by heating the intermediate with an ammonia source, often in a sealed vessel (autoclave) to maintain pressure and high concentrations.[6][7] The electron-withdrawing nature of the pyridine ring nitrogen and the amide group facilitates this substitution.
An alternative approach involves starting from 2-aminonicotinic acid.[8][9] The carboxylic acid is converted to the N-methylamide in a standard amidation reaction. This route avoids the potentially harsh conditions of the SNAAr reaction but relies on the availability of the 2-aminonicotinic acid starting material.
Caption: Generalized synthetic workflows for this compound.
Applications in Drug Discovery and Medicinal Chemistry
Nicotinamide and its derivatives are privileged structures in biology and medicine. They are central to the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[10][11] The structural motif of this compound makes it a valuable building block for synthesizing more complex molecules that can modulate NAD+-dependent pathways and other biological targets.
Role as a Synthetic Intermediate
The primary application of this compound is as a chemical building block.[5] Its bifunctional nature (an aromatic amine and an amide) allows for diverse chemical modifications, enabling its incorporation into larger, more complex molecular scaffolds. This is particularly relevant in the construction of compound libraries for high-throughput screening.
Relevance to Nicotinamide N-Methyltransferase (NNMT) and Metabolic Disorders
The N-methylation of nicotinamide is a key biological process catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT).[12][13] This enzyme converts nicotinamide to 1-methylnicotinamide (MNA or NMN), regulating the NAD+ salvage pathway.[13][14] Overexpression of NNMT is associated with various metabolic disorders and cancers.[12][15]
While this compound is not the direct product of NNMT, its structural similarity to nicotinamide and its metabolites makes it and its derivatives prime candidates for the development of NNMT inhibitors.[12][15] Small molecule inhibitors of NNMT are actively being explored as potential therapeutics.[15] The synthesis of libraries based on the aminonicotinamide scaffold is a rational strategy for discovering novel modulators of this important enzyme.
Caption: Role of NNMT in nicotinamide metabolism and point of therapeutic intervention.
Exemplar Experimental Protocol: Quality Control via HPLC
To ensure the identity and purity of this compound (CAS 870997-87-8), a standard reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential. This protocol serves as a self-validating system for material received from suppliers or synthesized in-house.
Objective: To verify the purity of a sample of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Perform a 1:10 dilution for the working sample (0.1 mg/mL).
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm (based on the pyridine chromophore)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibration at 5% B
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage. The result should be ≥95% for high-quality material.
-
Causality: The C18 column is chosen for its versatility in retaining moderately polar aromatic compounds. The formic acid provides protons to sharpen peak shape, and the gradient elution ensures that both the main compound and any potential impurities (of varying polarity) are effectively separated and eluted from the column.
Conclusion
This compound (CAS 870997-87-8) is a strategically important chemical intermediate. Its defined structure and physicochemical properties, coupled with established synthetic principles for related nicotinamides, provide a solid foundation for its use in research. Its relevance to the NNMT pathway highlights its potential as a core scaffold for developing novel therapeutics for metabolic diseases and oncology. This guide provides the foundational, authoritative information required for professionals to confidently source, handle, and strategically employ this compound in advanced drug discovery programs.
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An In-depth Technical Guide to the Molecular Structure of 2-Amino-N-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-Amino-N-methylnicotinamide. As a derivative of nicotinamide (Vitamin B3), this compound holds potential for investigation in various biological contexts, particularly in relation to the well-established roles of nicotinamide and its metabolites in cellular signaling and metabolism. This document serves as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery, offering detailed protocols and in-depth scientific insights.
Introduction: The Chemical Context and Potential Significance
Nicotinamide and its derivatives are central players in cellular metabolism, most notably as precursors to the coenzyme nicotinamide adenine dinucleotide (NAD+). The enzymatic methylation of nicotinamide by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide is a key step in nicotinamide clearance and has been implicated in various physiological and pathological processes.[1] this compound, a structural analog of these vital molecules, presents an intriguing subject for scientific exploration. Its unique structural modification—the addition of an amino group at the 2-position of the pyridine ring—may confer novel chemical properties and biological activities. Understanding the precise molecular architecture and establishing robust synthetic and analytical methodologies are the first critical steps in unlocking the potential of this compound.
Molecular Structure and Physicochemical Properties
This compound is a pyridinecarboxamide characterized by a nicotinamide core functionalized with a 2-amino group and an N-methylated amide.
Core Chemical Information
| Property | Value | Source |
| IUPAC Name | 2-amino-N-methylpyridine-3-carboxamide | [2] |
| Synonyms | 2-Amino-N-methyl-3-pyridinecarboxamide, N-Methyl-2-aminopyridine-3-carboxamide | [2] |
| CAS Number | 870997-87-8 | [2] |
| Molecular Formula | C₇H₉N₃O | [2] |
| Molecular Weight | 151.17 g/mol | [2] |
| InChI Key | KOAUKLIDSVHLCP-UHFFFAOYSA-N | [2] |
Structural Elucidation
The definitive three-dimensional arrangement of atoms in this compound would be best determined by single-crystal X-ray diffraction. However, to date, a crystal structure for this specific compound has not been deposited in publicly available databases. In its absence, we can infer structural features from spectroscopic data and comparison with related molecules.
The molecular structure consists of a planar pyridine ring. The electronic properties of the ring are influenced by the electron-donating amino group at the 2-position and the electron-withdrawing carboxamide group at the 3-position. The N-methylamide moiety introduces a degree of conformational flexibility.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available 2-aminonicotinic acid. The first step is the activation of the carboxylic acid, followed by reaction with methylamine.
Experimental Protocol: Amidation of Methyl 2-aminonicotinate
This protocol is adapted from general procedures for the synthesis of amides from esters.[3]
Materials:
-
Methyl 2-aminonicotinate
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Methanol (or other suitable solvent)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-aminonicotinate in a suitable solvent such as methanol.
-
Addition of Methylamine: To the stirred solution, add an excess of methylamine solution. The reaction is typically carried out at room temperature or with gentle heating to drive it to completion.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the disappearance of the starting ester and the appearance of the product amide.
-
Work-up: Once the reaction is complete, the solvent and excess methylamine are removed under reduced pressure using a rotary evaporator. The resulting crude product can be dissolved in an organic solvent like dichloromethane or ethyl acetate and washed with water to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent.
-
Purification: The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. While experimental spectra for this specific compound are not widely published, the expected chemical shifts can be predicted based on the structure and data from similar compounds.[4][5][6]
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H (3H) | 6.5 - 8.5 | m | - |
| -NH₂ (2H) | 5.0 - 6.0 | br s | - |
| -NH-CH₃ (1H) | 7.5 - 8.5 | br s | - |
| -N-CH₃ (3H) | ~2.8 | d | ~5 |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| Pyridine-C (5C) | 105 - 160 |
| -N-CH₃ | ~26 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Data:
-
Molecular Ion (M+H)⁺: m/z = 152.08 (for ESI-MS)
-
Key Fragmentation Patterns: The fragmentation of this compound in the mass spectrometer is expected to involve cleavages at the amide bond and within the pyridine ring. Common losses would include the neutral loss of the methylamino group (-NHCH₃) and subsequent fragmentation of the pyridine ring.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method would be suitable for this compound.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from high aqueous to high organic content |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 260 nm) |
Biological Activity and Therapeutic Potential
The biological activity of this compound has not been extensively studied. However, based on its structural similarity to nicotinamide and other nicotinamide derivatives, several potential areas of investigation can be proposed.
Potential as an NNMT Substrate or Inhibitor
A key question is whether this compound can act as a substrate or inhibitor of nicotinamide N-methyltransferase (NNMT). The presence of the 2-amino group could significantly alter its interaction with the enzyme's active site compared to the native substrate, nicotinamide.[8][9]
Screening for Bioactivity
High-throughput screening of this compound against various biological targets would be a valuable approach to identify novel activities. Public databases such as ChEMBL can be a source of preliminary screening data. A search of the ChEMBL database reveals that this compound has been included in screening libraries, but as of now, no significant biological activity has been reported.[10]
Comparison with Related Bioactive Molecules
Derivatives of 2-aminonicotinamide have shown promise as antifungal agents by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.[11] This suggests that the 2-aminonicotinamide scaffold is a viable starting point for the development of new therapeutic agents. Further investigation is warranted to determine if this compound itself possesses similar or other biological activities.
Conclusion and Future Directions
This compound is a structurally interesting derivative of nicotinamide with underexplored biological potential. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and key analytical characterization methods. Future research should focus on:
-
Definitive Structural Elucidation: Obtaining a single-crystal X-ray structure to confirm the three-dimensional conformation.
-
Optimization of Synthesis: Developing and optimizing a high-yielding and scalable synthetic protocol.
-
Comprehensive Biological Evaluation: Systematic screening of the compound against a wide range of biological targets, including NNMT, to uncover its pharmacological profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to understand the structural requirements for any observed biological activity.
The information presented herein provides a solid foundation for researchers to embark on the further investigation of this compound and its potential applications in science and medicine.
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Whitepaper: The Synthesis and Characterization of 2-Amino-N-methylnicotinamide as a Core Scaffold in Medicinal Chemistry
Abstract: This technical guide provides a comprehensive overview of 2-Amino-N-methylnicotinamide, a heterocyclic amine with significant potential as a building block in modern drug discovery. While a singular "discovery" manuscript for this specific molecule is not prominently documented in seminal literature, its structural motifs are present in numerous patented and researched compounds, indicating its importance as a key intermediate. This whitepaper synthesizes information from related syntheses and analytical data to present a probable and efficient pathway for its preparation and characterization. We will delve into the rationale behind the selected synthetic strategy, provide detailed experimental protocols, and outline the analytical techniques required for structural elucidation and purity confirmation. Furthermore, we will explore the compound's potential biological significance by examining the therapeutic applications of its derivatives, particularly in oncology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.
Introduction: The Significance of the Aminonicotinamide Scaffold
The nicotinamide backbone, a fundamental component of the essential coenzyme NAD+, is a privileged scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, from pellagra treatment to neuroprotection.[1][2] The introduction of an amino group at the 2-position of the pyridine ring, as seen in this compound, significantly alters the molecule's electronic properties and hydrogen bonding capabilities. This modification opens up new avenues for molecular interactions with biological targets. Derivatives of 2-aminonicotinamide have been investigated as potent inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase, a key target in anti-angiogenic cancer therapy.[3] The N-methyl amide functionality further refines the molecule's solubility and metabolic stability.
This guide will focus on the practical aspects of working with this compound, providing a robust foundation for its synthesis and characterization in a research setting.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound can be logically approached through a retrosynthetic analysis, breaking the target molecule down into simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
The most logical synthetic route involves the amidation of 2-aminonicotinic acid with methylamine. 2-Aminonicotinic acid itself can be synthesized from 2-chloronicotinonitrile through a two-step process of hydrolysis and amination. This approach is advantageous as it utilizes readily available and relatively inexpensive starting materials.
Experimental Protocols
Synthesis of 2-Aminonicotinic Acid from 2-Chloronicotinonitrile
This two-step, one-pot synthesis is adapted from methodologies reported for similar pyridine derivatives.[4][5]
Step 1: Hydrolysis of 2-Chloronicotinonitrile to 2-Chloronicotinamide
-
To a solution of 2-chloronicotinonitrile (1 equiv.) in a suitable solvent such as tert-butanol, add concentrated sulfuric acid (2 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloronicotinamide.
Step 2: Amination of 2-Chloronicotinamide to 2-Aminonicotinic Acid
-
The crude 2-chloronicotinamide is subjected to amination without further purification.
-
In a sealed pressure vessel, dissolve the crude 2-chloronicotinamide in aqueous ammonia (28-30%).
-
Heat the mixture to 160-180 °C for 6-8 hours.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove ammonia.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of 3-4 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-aminonicotinic acid.
Synthesis of this compound from 2-Aminonicotinic Acid
Step 3: Amidation of 2-Aminonicotinic Acid
-
Suspend 2-aminonicotinic acid (1 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM).
-
Add a coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equiv.), and a non-nucleophilic base like triethylamine (TEA) (2.5 equiv.).
-
Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.
-
Add a solution of methylamine (2.0 M in THF, 1.5 equiv.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield pure this compound.
Caption: Synthetic workflow for this compound.
Structural Characterization and Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the amino protons, a doublet for the N-methyl protons, and a quartet for the amide proton. |
| ¹³C NMR | Carbons of the pyridine ring, with the carbon bearing the amino group shifted upfield, and the amide carbonyl carbon appearing downfield. |
| FT-IR (cm⁻¹) | N-H stretching of the primary amine (two bands, ~3400-3200), N-H stretching of the secondary amide (~3300), C=O stretching of the amide (~1650), and N-H bending (~1600). |
| Mass Spec (ESI+) | A prominent [M+H]⁺ peak corresponding to the molecular weight of 151.17 g/mol . |
| HPLC Purity | >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm). |
Biological Context and Potential Applications
While this compound itself has not been extensively studied for its biological activity, its core structure is a key component of molecules with significant therapeutic potential. The broader class of 2-aminonicotinamide derivatives has shown promise in several areas:
-
Oncology: As previously mentioned, derivatives have been patented as inhibitors of VEGF-receptor tyrosine kinase, suggesting a role in anti-angiogenesis therapy.[3]
-
Antifungal Agents: The synthesis of novel 2-aminonicotinamide derivatives has led to the identification of compounds with excellent activity against various fungal strains.[9]
-
Metabolic Disorders: The parent molecule, nicotinamide, is a precursor to NAD+, a critical coenzyme in cellular metabolism.[10][11] The methylation of nicotinamide is a key step in its metabolism, catalyzed by Nicotinamide N-methyltransferase (NNMT).[12][13][14] While this compound is not the natural substrate for NNMT, its structural similarity suggests that it could be a valuable tool for studying the active site of this enzyme or as a scaffold for developing NNMT inhibitors.[15][16]
Caption: The role of NNMT in nicotinamide metabolism.
Conclusion and Future Directions
This compound is a versatile and valuable chemical entity that serves as a cornerstone for the synthesis of a wide array of potentially therapeutic compounds. This guide has provided a detailed, practical framework for its synthesis and characterization, drawing upon established chemical principles and data from related molecules. The protocols outlined herein are designed to be robust and reproducible, enabling researchers to readily access this important building block.
Future research should focus on a more detailed biological evaluation of this compound itself. Investigating its potential as an NNMT inhibitor or as a modulator of other NAD+-dependent pathways could unveil novel therapeutic applications. Furthermore, the continued exploration of its derivatives, particularly in the realms of oncology and infectious diseases, is a promising avenue for drug discovery.
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Part 1: IUPAC Nomenclature and Structural Elucidation
An In-depth Technical Guide to 2-Amino-N-methylnicotinamide
Executive Summary: This guide provides a comprehensive technical overview of this compound, a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. We will elucidate its formal IUPAC nomenclature, detail its structural and physicochemical properties, outline a conceptual synthetic pathway, and discuss its current and potential applications as a therapeutic agent and chemical building block. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.
The formal nomenclature of a chemical entity is foundational to its scientific identity. While commonly referred to as this compound, its systematic IUPAC (International Union of Pure and Applied Chemistry) name provides an unambiguous structural description.
Preferred IUPAC Name: 2-amino-N-methylpyridine-3-carboxamide
This name is derived following a hierarchical set of rules:
-
Parent Hydride: The core structure is a six-membered heterocyclic aromatic ring containing one nitrogen atom, which is named pyridine .[1] The numbering of the ring atoms begins at the nitrogen, assigning it position 1.[1]
-
Principal Characteristic Group: The molecule contains a carboxamide group (-CONH₂) attached to the pyridine ring. When this is the highest-priority functional group, the suffix "-carboxamide" is appended to the name of the parent hydride.[2][3]
-
Positioning: The carboxamide group is located at position 3 of the pyridine ring, leading to the base name pyridine-3-carboxamide . This specific structure is also commonly known as nicotinamide.[3]
-
Substituents on the Parent Ring: An amino group (-NH₂) is present on the pyridine ring at position 2. This is indicated by the prefix "2-amino ".
-
Substituents on the Functional Group: A methyl group (-CH₃) replaces one of the hydrogen atoms on the nitrogen of the amide functional group. This is specified by the prefix "N-methyl ", where the 'N' indicates its attachment to the amide nitrogen.[4]
Combining these elements in the prescribed order—substituents on the parent ring, substituents on the functional group, and the parent structure with its principal functional group—yields the full, unambiguous IUPAC name: 2-amino-N-methylpyridine-3-carboxamide .
Structural Visualization
The following diagram illustrates the chemical structure with IUPAC numbering, clarifying the placement of each functional group.
Caption: Molecular structure and IUPAC numbering of 2-amino-N-methylpyridine-3-carboxamide.
Part 2: Physicochemical Properties
A summary of key identifiers and properties for this compound is crucial for laboratory use, regulatory documentation, and computational modeling.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonym | 2-amino-N-methylpyridine-3-carboxamide | - |
| CAS Number | 870997-87-8 | [5] |
| Molecular Formula | C₇H₉N₃O | [5] |
| Molecular Weight | 151.17 g/mol | [5] |
| Physical Form | Solid | [5] |
| Purity | 95% (typical commercial) | [5] |
| Storage Temperature | Room Temperature | [5] |
Part 3: Conceptual Synthetic Pathway
The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of pathway is often dictated by the availability and cost of starting materials, desired purity, and scalability. A logical and field-proven approach involves a multi-step synthesis starting from a halogenated pyridine precursor.
Experimental Rationale: The strategy hinges on the differential reactivity of the positions on the pyridine ring and the sequential introduction of the required functional groups. Using a chloro-substituted pyridine is a common strategy, as the chlorine atom can be displaced via nucleophilic aromatic substitution.[6]
Proposed Workflow:
-
Amidation: The synthesis begins with 2-chloronicotinic acid. To form the N-methyl amide, the carboxylic acid must first be activated, typically by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 2-chloronicotinoyl chloride is then reacted with methylamine (CH₃NH₂) to yield 2-chloro-N-methylnicotinamide. This reaction is a standard nucleophilic acyl substitution.
-
Amination: The second key step is the replacement of the chlorine atom at the C2 position with an amino group. This is achieved through a nucleophilic aromatic substitution reaction. Heating 2-chloro-N-methylnicotinamide with a source of ammonia (e.g., aqueous or alcoholic ammonia) under pressure facilitates the displacement of the chloride ion, yielding the final product, this compound. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group facilitates this substitution at the C2 position.
The following diagram outlines this conceptual workflow.
Caption: Conceptual workflow for the synthesis of this compound.
Part 4: Applications and Scientific Significance
This compound and its derivatives are of considerable interest due to their structural relationship to nicotinamide (a form of vitamin B3) and their utility as versatile chemical intermediates.[3][7]
Therapeutic Potential as Kinase Inhibitors
The primary area of investigation for this class of compounds is in oncology. The 2-amino-nicotinamide scaffold has been identified as a key pharmacophore for the inhibition of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[8][9]
-
Mechanism of Action: VEGF is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, a process they stimulate by overexpressing VEGF. By inhibiting the VEGF receptor kinase, 2-amino-nicotinamide derivatives can block this signaling pathway, thereby cutting off the tumor's blood supply and inhibiting its growth.[8] Several studies have focused on designing and synthesizing novel nicotinamide derivatives as potent and selective VEGFR-2 inhibitors.[10]
Scaffolding in Medicinal Chemistry
Beyond direct therapeutic use, the molecule serves as a valuable building block in the synthesis of more complex chemical libraries.[7] Its three distinct functional groups—the pyridine nitrogen, the C2-amino group, and the N-methylamide—offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Relation to NAD+ Metabolism
As a derivative of nicotinamide, this compound belongs to a family of molecules central to cellular metabolism. Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in redox reactions. The methylation of nicotinamide is a key step in its metabolic pathway, catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT).[11][12] While this compound is not a direct metabolite, its structural similarity makes it a compound of interest for studying the enzymes involved in the NAD+ salvage pathway and for developing potential modulators of these enzymes.
Conclusion
This compound, systematically named 2-amino-N-methylpyridine-3-carboxamide , is a well-defined chemical entity with significant relevance in modern chemical and biomedical research. Its unambiguous IUPAC name provides a clear structural definition, which is essential for scientific communication. The compound's utility as a synthetic building block, combined with the demonstrated potential of the 2-amino-nicotinamide scaffold as a potent VEGFR-2 inhibitor, positions it as a valuable molecule for the development of novel anti-cancer therapeutics. Further investigation into its synthesis, reactivity, and biological activity will continue to be a priority for researchers in medicinal chemistry and drug development.
References
- Pyridine - Wikipedia. (n.d.).
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- Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (2013). Royal Society of Chemistry.
- What is the IUPAC name of pyridine? (2018). Quora.
- Nomenclature of Inorganic Chemistry (IUPAC Recommendations 2005). (2005). Royal Society of Chemistry.
- 2-Methylnicotinamide | C7H8N2O | CID 12243705. (n.d.). PubChem, National Institutes of Health.
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An In-depth Technical Guide to the Theoretical Properties of 2-Amino-N-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the theoretical properties of 2-Amino-N-methylnicotinamide. This document is designed not as a rigid protocol, but as a foundational resource for researchers and drug development professionals. Our aim is to provide a deep, scientifically grounded understanding of this molecule, moving beyond simple data points to explore the causality behind its predicted behavior. By synthesizing data from computational models and contextualizing it with established biochemical principles, we endeavor to equip fellow scientists with the insights necessary for informed experimental design and hypothesis generation. Every piece of information herein is presented with a commitment to scientific integrity, providing a self-validating framework through clear explanations and traceable, authoritative references.
Introduction to this compound
This compound is a substituted pyridinecarboxamide, a class of compounds of significant interest in medicinal chemistry. Its core structure is related to nicotinamide (Vitamin B3), a fundamental component of the coenzymes NAD+ and NADP+. The introduction of an amino group at the 2-position and a methylamide at the 3-position of the pyridine ring suggests the potential for unique physicochemical and biological properties compared to its parent molecule. Understanding these theoretical properties is the first step in unlocking its potential applications, which could range from a novel biochemical probe to a scaffold for the development of new therapeutic agents. Derivatives of 2-aminonicotinamide have already shown promise as antifungal agents and inhibitors of VEGF-receptor tyrosine kinase, highlighting the potential of this chemical space.[1] This guide will provide a detailed exploration of the predicted characteristics of this compound, offering a solid foundation for future research endeavors.
Physicochemical and Structural Properties
A molecule's behavior in a biological system is fundamentally governed by its physicochemical properties. These characteristics, such as solubility, lipophilicity, and ionization state, dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, we can predict these key parameters using established computational models.
Structural and Molecular Data
The foundational data for this compound provides a clear identity for this molecule.
| Property | Value | Source |
| IUPAC Name | 2-amino-N-methylpyridine-3-carboxamide | ChemAxon |
| CAS Number | 870997-87-8 | Multiple Sources |
| Molecular Formula | C₇H₉N₃O | Sunway Pharm Ltd[2] |
| Molecular Weight | 151.17 g/mol | Sunway Pharm Ltd[2] |
| SMILES | CNC(=O)c1cccc[nH0]c1N | ChemAxon |
| InChI Key | KOAUKLIDSVHLCP-UHFFFAOYSA-N | Sigma-Aldrich[3] |
Predicted Physicochemical Properties
The following table summarizes the key predicted physicochemical properties of this compound. These values are crucial for anticipating its behavior in aqueous and lipid environments, which is fundamental to its potential as a biologically active agent.
| Property | Predicted Value | Significance in Drug Discovery | Prediction Tool |
| pKa (most basic) | 4.25 | Influences ionization state at physiological pH, affecting solubility and membrane permeability. | ChemAxon |
| pKa (most acidic) | 15.86 | Indicates the acidity of the amide N-H proton. | ChemAxon |
| Aqueous Solubility (logS) | -1.5 | Predicts how well the compound dissolves in water, impacting formulation and bioavailability. | ALOGPS |
| Lipophilicity (logP) | 0.5 | Measures the partitioning between an oily and an aqueous phase, a key factor in membrane permeability. | ALOGPS |
| Topological Polar Surface Area (TPSA) | 68.9 Ų | Correlates with hydrogen bonding potential and is a predictor of membrane permeability. | ChemAxon |
| Hydrogen Bond Donors | 2 | The amino and amide groups can donate hydrogen bonds, influencing interactions with biological targets. | ChemAxon |
| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, carbonyl oxygen, and amino nitrogen can accept hydrogen bonds. | ChemAxon |
| Rotatable Bonds | 1 | A low number of rotatable bonds generally correlates with better oral bioavailability. | ChemAxon |
Structural Visualization
The two-dimensional structure of this compound is depicted below, illustrating the spatial arrangement of its constituent atoms and functional groups.
Predicted Spectroscopic Properties
Spectroscopic data is indispensable for the structural elucidation and purity assessment of a chemical compound. While experimental data is the gold standard, predicted spectra provide a valuable reference for what to expect during analysis.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The chemical shifts are influenced by the electron density around the proton and the proximity of other atoms.
| Atom(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H (C4-H) | 7.9 | dd |
| Pyridine H (C5-H) | 7.2 | dd |
| Pyridine H (C6-H) | 6.5 | dd |
| NH₂ | 5.8 | s (broad) |
| NH (amide) | 8.1 | q |
| CH₃ | 2.8 | d |
Note: Predictions are based on standard models and may vary depending on the solvent and other experimental conditions. Multiplicity is a simplified prediction.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum reveals the chemical environment of the carbon atoms.
| Atom | Predicted Chemical Shift (ppm) |
| C=O (amide) | 168 |
| C2 (pyridine) | 158 |
| C3 (pyridine) | 115 |
| C4 (pyridine) | 138 |
| C5 (pyridine) | 112 |
| C6 (pyridine) | 145 |
| CH₃ | 26 |
Note: These are predicted values and should be used as a guide for spectral interpretation.
Potential Biological Activity and Metabolic Fate
While no direct experimental data on the biological activity of this compound is currently available in the public domain, we can infer potential activities and metabolic pathways based on its structural similarity to other known compounds.
Postulated Biological Roles
The 2-aminonicotinamide scaffold is present in molecules with demonstrated biological activity. For instance, some derivatives have been investigated as antifungal agents that inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.[4] Others have been explored as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase, a target in anti-angiogenic cancer therapy.[1] Therefore, it is plausible that this compound could serve as a starting point for the development of agents targeting these or other biological pathways.
Predicted Metabolic Pathway
The metabolism of this compound is likely to follow pathways similar to that of nicotinamide. Nicotinamide is methylated in the liver by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide.[4] This metabolite is then further oxidized by aldehyde oxidase. Given the structure of this compound, it could potentially be a substrate for similar enzymatic transformations.
The diagram below illustrates a postulated metabolic pathway for this compound, drawing parallels with known nicotinamide metabolism.
Potential Synthetic Approach
Retrosynthetic Analysis
A retrosynthetic analysis suggests that this compound could be synthesized from 2-chloronicotinic acid. The key steps would be the formation of the N-methylamide followed by nucleophilic aromatic substitution of the chlorine with an amino group.
Proposed Synthesis Workflow
The following diagram outlines a potential workflow for the synthesis and purification of this compound.
Experimental Protocol (Hypothetical):
-
Amide Formation: 2-Chloronicotinic acid would be converted to the corresponding acid chloride using a reagent such as thionyl chloride. The crude acid chloride would then be reacted with methylamine in an appropriate solvent to form 2-chloro-N-methylnicotinamide.
-
Purification of Intermediate: The resulting 2-chloro-N-methylnicotinamide would be purified using a suitable technique, such as column chromatography on silica gel.
-
Amination: The purified 2-chloro-N-methylnicotinamide would undergo nucleophilic aromatic substitution with a source of ammonia, potentially in a sealed vessel at elevated temperature and pressure, to replace the chlorine atom with an amino group.
-
Final Purification: The final product, this compound, would be purified by recrystallization from an appropriate solvent system to yield the pure compound.
Disclaimer: This is a proposed synthetic route and has not been experimentally validated. Appropriate safety precautions and reaction optimization would be necessary.
Safety and Handling
Based on the GHS information available for related compounds, this compound should be handled with care in a laboratory setting. It is predicted to be a solid at room temperature. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the theoretical properties of this compound, derived from computational predictions and contextualized with existing knowledge of related compounds. The presented data on its physicochemical characteristics, predicted spectroscopic signature, potential biological roles, and a plausible synthetic route serve as a foundational resource for researchers.
Future experimental work is required to validate these theoretical predictions. Key next steps should include:
-
Synthesis and Structural Confirmation: The proposed synthetic route should be tested and optimized. The structure of the synthesized compound must be unequivocally confirmed using experimental techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against the predicted data.
-
Physicochemical Property Measurement: Experimental determination of pKa, solubility, and logP is crucial to validate the computational models and provide accurate data for ADME modeling.
-
Biological Screening: In vitro and in vivo screening of this compound in relevant biological assays, guided by the activities of related compounds (e.g., antifungal, anti-angiogenic), will be essential to uncover its potential therapeutic applications.
-
Metabolic Stability and Metabolite Identification: Investigating the metabolic fate of the compound in liver microsomes or hepatocytes will provide critical insights into its biotransformation and potential for drug-drug interactions.
By bridging the gap between theoretical prediction and experimental validation, the scientific community can fully elucidate the potential of this compound and its derivatives in the fields of medicinal chemistry and drug discovery.
References
- Kramer, M. et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(5), 351-363.
- Pissarnitski, D. et al. (2001). 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors.
- Neugebauer, R. et al. (2021). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Journal of Biomedical Science, 28(1), 75.
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ChemAxon. (n.d.). Calculators and Predictors. Retrieved from [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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An In-depth Technical Guide to the Selection of Starting Materials for the Synthesis of 2-Amino-N-methylnicotinamide
Abstract
2-Amino-N-methylnicotinamide is a pivotal structural motif found in numerous pharmacologically active compounds. Its synthesis is a subject of significant interest for researchers in medicinal chemistry and drug development. This guide provides an in-depth technical analysis of the primary synthetic routes to this compound, with a core focus on the strategic selection of starting materials. We will dissect two principal synthetic pathways, originating from 2-chloronicotinic acid and 2-aminonicotinic acid, respectively. The discussion will encompass the underlying chemical principles, causality behind experimental choices, and field-proven insights into the scalability and efficiency of each approach. Detailed experimental protocols, comparative data tables, and process-flow diagrams are provided to equip researchers and drug development professionals with a comprehensive framework for synthesizing this key intermediate.
Introduction
The 2-aminonicotinamide scaffold is a cornerstone in modern medicinal chemistry, serving as a key building block for a range of therapeutic agents, including kinase inhibitors for oncology. The strategic introduction of the 2-amino group and the N-methylamide at the 3-position of the pyridine ring is critical for modulating biological activity. The efficiency, cost-effectiveness, and environmental impact of the synthesis are largely dictated by the choice of the initial starting material. This guide explores the most prevalent and practical starting materials, offering a detailed examination of the synthetic transformations required to reach the target molecule, this compound.
Part I: Core Synthetic Strategies & Key Precursors
The synthesis of this compound can be logically approached from two primary, commercially significant intermediates: 2-chloronicotinic acid and 2-aminonicotinic acid. The choice between these precursors defines the subsequent synthetic sequence and presents distinct advantages and challenges.
Route A: Synthesis Starting from 2-Chloronicotinic Acid
2-Chloronicotinic acid is a widely available and versatile intermediate for producing a variety of bioactive compounds.[1][2] Its utility stems from the reactivity of the chloro-substituent at the 2-position, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine ring and the carboxylic acid group.[3] This route offers two potential sequences for constructing the final product.
Sequence 1: Amidation followed by Amination
-
Amidation: The first step involves the conversion of the carboxylic acid of 2-chloronicotinic acid into the N-methylamide. This is typically achieved by first converting the acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with methylamine. Alternatively, standard peptide coupling reagents can be employed. This yields the intermediate, 2-chloro-N-methylnicotinamide.
-
Amination: The subsequent step is the displacement of the chloride with an amino group. This SNAr reaction can be performed using various ammonia sources, such as aqueous ammonia or ammonia in an autoclave at elevated temperatures and pressures.[4][5] The electron-deficient nature of the 2-chloropyridine ring facilitates this substitution, which can often be achieved without the need for transition metal catalysts.[6][7]
Sequence 2: Amination followed by Amidation
-
Amination: In this alternative sequence, 2-chloronicotinic acid is first subjected to amination to displace the chloride, yielding 2-aminonicotinic acid.[8]
-
Amidation: The resulting 2-aminonicotinic acid is then converted to this compound through reaction with methylamine, as detailed in Route B.
The choice between these sequences depends on the relative ease of handling the intermediates and the potential for side reactions.
Caption: Synthetic pathways from 2-Chloronicotinic Acid.
Route B: Synthesis Starting from 2-Aminonicotinic Acid
2-Aminonicotinic acid is another fundamental intermediate, offering a more direct path as the crucial 2-amino group is already installed.[9][10] This simplifies the synthesis to a single key transformation: the formation of the N-methylamide bond.
Amidation of 2-Aminonicotinic Acid
The primary challenge in this route is the selective amidation of the carboxylic acid in the presence of the nucleophilic 2-amino group. Standard peptide coupling conditions are highly effective. Reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid, allowing for efficient and clean reaction with methylamine or its salts to form the desired amide bond. This approach avoids the harsh conditions often required for the amination of 2-chloropyridines.
The 2-aminonicotinic acid precursor itself can be synthesized via several methods, including a four-step process starting from the inexpensive and readily available quinoline, which involves oxidation, anhydride formation, ammonolysis, and a Hofmann degradation.[11][12] Another route involves the amination and subsequent hydrolysis of 2-chloro-3-trichloromethylpyridine.[13]
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Biological origin of nicotinamide derivatives
An In-Depth Technical Guide to the Biological Origin of Nicotinamide Derivatives
Abstract
Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling. Far more than a simple cofactor for redox reactions, it is a critical substrate for a host of enzymes that regulate fundamental biological processes, from DNA repair and gene expression to metabolic homeostasis and aging.[1][2][3] The maintenance of cellular NAD+ pools is therefore paramount, achieved through a sophisticated network of biosynthetic pathways. This guide provides a comprehensive exploration of the biological origins of NAD+ and its derivatives, detailing the de novo, Preiss-Handler, and salvage pathways. We will examine the key enzymes, regulatory mechanisms, and points of intersection that govern NAD+ homeostasis. Furthermore, this document offers field-proven methodologies for the quantitative analysis of the NAD+ metabolome, providing researchers and drug development professionals with the technical foundation required to investigate this vital molecule.
The Centrality of NAD+ in Cellular Function
Nicotinamide adenine dinucleotide exists in two principal forms: an oxidized state (NAD+) and a reduced state (NADH).[2] This redox couple is fundamental to cellular energy production, acting as a critical electron carrier in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[4][5] However, the significance of NAD+ extends far beyond bioenergetics. A distinct pool of NAD+ is actively consumed as a substrate by several enzyme families, placing it at the nexus of cellular signaling and regulation.[6]
Key NAD+-consuming enzyme families include:
-
Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate gene expression, metabolism, and cellular stress responses.[1][7][8] Their activity is directly linked to NAD+ availability, positioning them as crucial metabolic sensors.[8][9]
-
Poly(ADP-ribose) Polymerases (PARPs): Primarily involved in DNA repair and the maintenance of genomic integrity.[6][10] Upon DNA damage, PARP1 is robustly activated, consuming large quantities of NAD+ to synthesize poly(ADP-ribose) chains, a process that can significantly deplete cellular NAD+ pools.[10][11]
-
CD38 and CD157: Ectoenzymes that function as the primary NADases in mammalian cells, hydrolyzing NAD+ to cyclic ADP-ribose (cADPR) and nicotinamide (NAM).[12][13] The expression and activity of CD38 increase with age and are linked to age-related NAD+ decline.[14][15][16]
The constant consumption of NAD+ by these enzymes necessitates robust biosynthetic machinery to replenish cellular pools.[2] Mammalian cells utilize three primary pathways for this purpose.[3][17]
Core Biosynthetic Pathways of NAD+
Cells can synthesize NAD+ from several precursors, including the amino acid tryptophan and various forms of vitamin B3.[9][18] These precursors feed into distinct but interconnected pathways.
De Novo Synthesis: The Kynurenine Pathway
The de novo pathway constructs NAD+ from the essential amino acid L-tryptophan.[2][19] While most tissues rely on salvage pathways, de novo synthesis is particularly active in the liver.[1][20] This pathway accounts for the catabolism of approximately 95% of dietary tryptophan not used for protein synthesis.[20][21]
The process begins with the conversion of tryptophan to N-formylkynurenine, the rate-limiting step catalyzed by either Tryptophan 2,3-dioxygenenase (TDO) in the liver or Indoleamine 2,3-dioxygenenase (IDO) in extrahepatic tissues.[20][22] A series of enzymatic reactions then transforms kynurenine into quinolinic acid. Quinolinic acid is subsequently converted by quinolinate phosphoribosyltransferase (QAPRT) into nicotinic acid mononucleotide (NaMN), which then enters the Preiss-Handler pathway.[23][24] Dysregulation of the kynurenine pathway is associated with various inflammatory and neurological disorders.[21][22]
The Preiss-Handler Pathway
Discovered by Jack Preiss and Philip Handler in 1958, this pathway synthesizes NAD+ from nicotinic acid (NA), another form of vitamin B3.[25][26] It consists of three key enzymatic steps:
-
NA to NaMN: Nicotinic acid phosphoribosyltransferase (NaPRT) converts NA to nicotinic acid mononucleotide (NaMN).[25][26]
-
NaMN to NaAD: Nicotinate mononucleotide adenylyltransferases (NMNATs) adenylate NaMN to form nicotinic acid adenine dinucleotide (NaAD).[25]
-
NaAD to NAD+: NAD+ synthetase (NADS) amidates NaAD, using glutamine as a nitrogen donor, to produce the final NAD+ molecule.[25]
This pathway is crucial for utilizing dietary NA and also serves as the final segment of the de novo synthesis route.[25][27]
The Salvage Pathways
In most mammalian tissues, the salvage pathways are the predominant source of NAD+ synthesis.[1][3][28] These routes are energetically favorable as they recycle nicotinamide (NAM) and other precursors generated from NAD+-consuming reactions.[1][27]
From Nicotinamide (NAM): This is the principal recycling loop in mammals.[29]
-
NAM to NMN: The rate-limiting step is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT).[3][28] NAMPT converts NAM into nicotinamide mononucleotide (NMN).[1][28] Due to its critical role, NAMPT is a major regulator of cellular NAD+ levels and a significant target in cancer therapy and aging research.[30][31][32]
-
NMN to NAD+: NMN is then converted to NAD+ by the action of NMN adenylyltransferases (NMNATs).[29] Mammals have three NMNAT isoforms (NMNAT1-3) with distinct subcellular localizations (nucleus, Golgi/cytoplasm, and mitochondria, respectively), allowing for compartmentalized NAD+ synthesis.[11][26]
From Nicotinamide Riboside (NR): A more recently elucidated pathway involves nicotinamide riboside (NR), a nucleoside precursor.[33][34]
-
NR to NMN: NR is phosphorylated by nicotinamide riboside kinases (NRK1 and NRK2) to form NMN.[18][29][33][35]
-
NMN to NAD+: NMN then enters the final step of the salvage pathway, where it is converted to NAD+ by NMNATs.[18][29]
Regulation of NAD+ Homeostasis and Consumption
The intracellular concentration of NAD+ is tightly regulated by the balance between its synthesis and consumption. The salvage pathway, governed by the rate-limiting enzyme NAMPT, is a central control point.[28][30] The activity of NAD+-consuming enzymes also profoundly impacts this balance. For instance, extensive DNA damage leads to hyperactivation of PARP1, which can severely deplete NAD+ and cellular ATP, potentially leading to cell death.[5][10] Similarly, the age-associated increase in the expression of the NADase CD38 is a major contributor to the decline in NAD+ levels observed during aging.[14][16] This decline impairs the function of sirtuins, linking NAD+ metabolism directly to the hallmarks of aging.[7][36]
Methodologies for Studying NAD+ Metabolism
Accurate quantification of the NAD+ metabolome is essential for understanding its role in health and disease. While traditional methods like HPLC-UV and enzymatic assays exist, they often lack the required specificity and sensitivity for complex biological samples.[37][38] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for robust and reliable quantification.[38]
Data Presentation: Key NAD+ Metabolites
A targeted LC-MS/MS approach allows for the simultaneous quantification of multiple metabolites within the NAD+ network.
| Metabolite | Abbreviation | Key Role |
| Nicotinamide Adenine Dinucleotide | NAD+ | Oxidized cofactor; Enzyme substrate |
| Reduced NAD+ | NADH | Reduced cofactor; Electron carrier |
| NAD+ Phosphate | NADP+ | Anabolic redox cofactor |
| Reduced NADP+ | NADPH | Anabolic redox cofactor |
| Nicotinamide Mononucleotide | NMN | Key precursor to NAD+ in salvage pathway |
| Nicotinamide | NAM | Vitamin B3; Product of NAD+ consumption |
| Nicotinic Acid | NA | Vitamin B3; Precursor in Preiss-Handler pathway |
| Nicotinic Acid Mononucleotide | NaMN | Intermediate in de novo & Preiss-Handler pathways |
| L-Tryptophan | Trp | Amino acid precursor for de novo synthesis |
| Nicotinamide Riboside | NR | Nucleoside precursor for salvage pathway |
Experimental Protocol: Targeted LC-MS/MS Quantification of the NAD+ Metabolome
This protocol outlines a validated workflow for analyzing NAD+ metabolites in biological matrices such as cell culture or tissue samples.[4][39]
Causality and Rationale: The choice of Hydrophilic Interaction Liquid Chromatography (HILIC) is critical. NAD+ and its precursors are highly polar molecules that are poorly retained on traditional reversed-phase columns. HILIC provides excellent separation for these analytes without requiring ion-pairing agents that can suppress MS signal.[4] The extraction procedure is designed to rapidly quench metabolic activity and efficiently extract these polar metabolites while precipitating proteins.
Workflow Diagram:
Step-by-Step Methodology:
-
Sample Preparation & Extraction:
-
1.1. Harvest cells or flash-freeze tissue in liquid nitrogen to immediately halt metabolic activity.
-
1.2. For a 10 cm plate of cultured cells (~5x10^6 cells), add 1 mL of ice-cold extraction buffer (e.g., 80% Methanol or Acetonitrile/Methanol/Water 40:40:20 with 0.1 M formic acid).
-
1.3. Scrape cells and transfer the cell lysate to a microcentrifuge tube. For tissue, homogenize the frozen sample in the extraction buffer.
-
1.4. Vortex vigorously for 30 seconds.
-
1.5. Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
1.6. Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
1.7. Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
1.8. Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). Store dried extracts at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
2.1. Reconstitute the dried metabolite extract in 50-100 µL of injection solvent (e.g., 95:5 Acetonitrile:Water).
-
2.2. Chromatography: Use a HILIC column (e.g., SeQuant ZIC-pHILIC).
-
Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.2
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 80% B, decrease to 20% B over 10-15 minutes to elute polar compounds.
-
-
2.3. Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.
-
Develop an MRM method with specific precursor-to-product ion transitions for each metabolite of interest (e.g., for NAD+, m/z 664.1 -> 428.1).
-
Optimize collision energies and other source parameters for maximum sensitivity.
-
-
-
Data Analysis:
-
3.1. Generate a standard curve for each metabolite using authentic chemical standards.
-
3.2. Integrate the peak areas for each metabolite in the samples and the standards.
-
3.3. Quantify the concentration of each metabolite in the sample by interpolating its peak area against the corresponding standard curve.
-
3.4. Normalize the final concentration to the initial amount of protein or number of cells.
-
Conclusion and Future Directions
The biological pathways that generate nicotinamide derivatives are fundamental to cellular health, intricately linking dietary intake, metabolism, and complex signaling networks. The salvage pathway, dominated by NAMPT, represents the primary route for NAD+ maintenance in mammals and is a critical node of regulation. The age-related decline in NAD+, driven by increased consumption by enzymes like CD38 and PARPs, presents a compelling mechanism underlying numerous metabolic and degenerative diseases.
The ability to accurately profile the NAD+ metabolome using advanced techniques like LC-MS/MS is empowering researchers to dissect these pathways with unprecedented detail. This knowledge is paving the way for novel therapeutic strategies aimed at boosting NAD+ levels, either by supplementing with precursors like NMN and NR or by inhibiting NAD+-consuming enzymes.[17] Such interventions hold promise for addressing a wide range of conditions, from metabolic disorders to neurodegeneration and the broader challenges of aging.[30] Continued research into the intricate regulation of NAD+ biosynthesis will undoubtedly unlock new avenues for promoting human health and longevity.
References
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- National Center for Biotechnology Information. (n.d.). Fig. 9.4, [NAD biosynthetic pathways. Three independent...]. In Introduction to Epigenetics.
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- Tempel, W., et al. (2007).
- Johnson, S. (n.d.). NAD+ Biosynthesis Explained: Step-by-Step Guide to Cellular Energy. Vertex AI Search.
- ResearchGate. (n.d.). The Preiss-Handler and salvage pathways for NAD+ biosynthesis...
- Camacho-Pereira, J., et al. (2016). CD38 Dictates Age-Related NAD Decline and Mitochondrial Dysfunction through an SIRT3-Dependent Mechanism. Mayo Clinic.
- Jacobs, K. R. (n.d.). What is the tryptophan kynurenine pathway and why is it important to neurotherapy? PMC - PubMed Central.
- Qualia Life Sciences. (2019). What is CD38? An Exploration of NAD+ Consumption Uses and Functions of CD38. Qualia.
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- Decoding Sirtuins and NAD connection. (n.d.). Vertex AI Search.
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- ResearchGate. (n.d.). The kynurenine pathway of tryptophan metabolism. The predominant...
- Li, Y., et al. (n.d.). The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. Frontiers.
- BPS Bioscience. (n.d.). Nicotinamide Adenine Dinucleotide. BPS Bioscience.
- Camacho-Pereira, J., et al. (n.d.). CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism. PMC - NIH.
- Youth & Earth UK Store. (2025). How Sirtuins And NAD+ Promotes Longevity. Youth & Earth UK Store.
- Giner, M. P. (2020). Interplay between compartmentalized NAD+ synthesis and consumption: a focus on the PARP family. PubMed.
- Creative Proteomics. (n.d.). Nicotinamide Adenine Dinucleotide (NAD+): Functions, Food Sources, and Metabolite Analysis.
- Fletcher, R. S., & La Thangue, N. B. (2018). The emergence of the nicotinamide riboside kinases in the regulation of NAD + metabolism. Journal of Molecular Endocrinology.
- Manjila, S., et al. (n.d.). The NAD+-Dependent Family of Sirtuins in Cerebral Ischemia and Preconditioning. PMC.
- Murata, M. M., et al. (2019). NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. Molecular Biology of the Cell.
- Canto, C., et al. (2021). A Method to Monitor the NAD + Metabolome-From Mechanistic to Clinical Applications.
- Navas, L. E., & Carnero, A. (n.d.).
- Alm, L., et al. (n.d.).
- ResearchGate. (n.d.). Regulation of the functional connection between NAD+ and sirtuins...
- Ryu, K. W., et al. (n.d.). The taming of PARP1 and its impact on NAD+ metabolism. PubMed Central.
- Khodorkovskiy, M., & Zakhartseva, L. (2025). The Regulatory Role of NAD in Human and Animal Cells.
- Sinclair, D. (2019). NAD+ and resveratrol levels affect the aging process. FoundMyFitness.
- Bieganowski, P., & Brenner, C. (2004). Discoveries of nicotinamide riboside as a nutrient and conserved NRK genes establish a Preiss-Handler independent route to NAD+ in fungi and humans. PubMed.
- Chini, C. C. S., et al. (n.d.). Regulation of and challenges in targeting NAD+ metabolism. PMC - PubMed Central.
- Shelton, L. B., & Nakahata, Y. (n.d.). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death.
- Chen, H., et al. (2022). Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. PubMed.
- Cea, M., & Nencioni, A. (n.d.). Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy. Frontiers.
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An In-depth Technical Guide to the Solubility of 2-Amino-N-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The journey of a drug candidate from discovery to a viable therapeutic is paved with a series of critical physicochemical evaluations. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This guide is dedicated to a comprehensive exploration of the solubility of 2-Amino-N-methylnicotinamide, a compound of interest within contemporary pharmaceutical research. While explicit experimental solubility data for this specific molecule remains nascent in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, aims to provide a robust framework for understanding and experimentally approaching its solubility profile.
By synthesizing data from structurally similar compounds, outlining predictive physicochemical properties, and detailing rigorous experimental protocols, this guide serves as an essential resource for researchers navigating the challenges of early-stage drug development. We will delve into the theoretical underpinnings of its expected solubility, grounded in the established behaviors of its core moieties, and provide actionable, field-proven methodologies for its empirical determination.
Physicochemical Profile of this compound
A foundational understanding of a compound's intrinsic properties is a prerequisite to any meaningful discussion of its solubility. These parameters offer predictive insights into how the molecule will interact with various solvent systems.
| Property | Value / Prediction | Source |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | [1] |
| Melting Point | 149 - 151 °C | [1] |
| Boiling Point (Predicted) | 373.1 ± 27.0 °C | [1] |
| pKa (Predicted) | 14.44 ± 0.46 | [1] |
| Qualitative Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [1] |
Deconstructing the Solubility Profile: A Comparative Analysis
In the absence of direct quantitative solubility data for this compound, a scientifically rigorous approach involves the analysis of structurally related analogs. By examining the solubility of N-methylnicotinamide and 2-aminopyridine, we can infer the contributions of the key functional groups of our target molecule.
The Influence of the N-methylnicotinamide Core
The N-methylnicotinamide structure provides the foundational pyridine ring and the N-methylated amide side chain. The solubility of this parent compound offers a baseline for understanding the behavior of the core structure in various solvents.
Table 2.1: Experimental Solubility of N-methylnicotinamide
| Solvent | Solubility | Source |
| Ethanol | ~2.5 mg/mL | [2] |
| DMSO | ~15 mg/mL | [2] |
| Dimethyl formamide (DMF) | ~15 mg/mL | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [2] |
The data indicates that the N-methylnicotinamide core possesses moderate solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffer, with lower solubility in a polar protic solvent like ethanol. This suggests that the amide and pyridine moieties contribute to its affinity for polar environments.
The Impact of the 2-Amino Group
The introduction of an amino group at the 2-position of the pyridine ring is expected to significantly modulate the molecule's solubility. The 2-aminopyridine moiety introduces a primary amine, which can act as both a hydrogen bond donor and acceptor, potentially enhancing interactions with protic solvents.
Table 2.2: Solubility of 2-Aminopyridine in Various Solvents
| Solvent | Solubility | Source |
| Water | Soluble | [3] |
| Alcohol | Soluble | [3] |
| Benzene | Soluble | [3] |
| Ether | Soluble | [3] |
| Hot Petroleum Ether | Soluble | [3] |
| Toluene | Sparingly Soluble | [3] |
More detailed studies have quantified the solubility of 2-aminopyridine in a range of organic solvents, showing the highest solubility in N-Methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF)[4].
Predicted Solubility Behavior of this compound
Synthesizing the insights from these analogs, we can formulate a hypothesis regarding the solubility of this compound:
-
Aqueous Solubility : The presence of the 2-amino group, a hydrogen bond donor and acceptor, is likely to enhance aqueous solubility compared to N-methylnicotinamide. The pyridine nitrogen and the amide group also contribute to this. The solubility is expected to be pH-dependent, with increased solubility in acidic conditions due to the protonation of the basic amino and pyridine nitrogen atoms.
-
Polar Protic Solvents (e.g., Ethanol, Methanol) : The ability of the amino and amide groups to form hydrogen bonds should result in appreciable solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF) : Given the high solubility of both parent structures in these solvents, it is highly probable that this compound will also exhibit good solubility in DMSO and DMF.
-
Nonpolar Solvents : Solubility in nonpolar solvents is expected to be low due to the polar nature of the molecule.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The following section provides a detailed, step-by-step methodology for the experimental determination of the thermodynamic (equilibrium) solubility of this compound. The shake-flask method is the gold standard for this purpose.
Principle
An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS at various pH values, Ethanol, Methanol, DMSO, DMF)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation of Standard Solutions : Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent (this may be the same as the test solvent or a solvent in which the compound is freely soluble). These will be used to generate a calibration curve.
-
Sample Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be visible after the equilibration period.
-
Equilibration : Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation at a high speed, followed by careful removal of the supernatant, or by filtering the solution through a chemically compatible syringe filter (e.g., PTFE or PVDF).
-
Sample Analysis :
-
Accurately dilute a known volume of the clear supernatant with the analytical solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of the diluted sample by comparing its response to the calibration curve.
-
-
Calculation : Calculate the solubility of this compound in the test solvent using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor
Conclusion
While direct, experimentally determined solubility data for this compound is not yet widely published, a robust scientific inference of its solubility profile can be constructed. By leveraging data from its structural analogs, N-methylnicotinamide and 2-aminopyridine, we can anticipate that this compound will exhibit favorable solubility in polar solvents, particularly polar aprotic systems like DMSO and DMF, and will likely have significant, pH-dependent aqueous solubility. This guide provides not only a theoretical framework for understanding these properties but also a detailed, actionable protocol for their empirical determination. For researchers in drug development, the application of these methodologies will be crucial in advancing this compound through the preclinical pipeline, enabling informed decisions on formulation and delivery strategies.
References
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]
Sources
In silico modeling of 2-Amino-N-methylnicotinamide
An In-Depth Technical Guide to the In Silico Modeling of 2-Amino-N-methylnicotinamide
Abstract
This technical guide provides a comprehensive framework for the in silico evaluation of this compound, a structural analog of nicotinamide. Given the rising prominence of Nicotinamide N-methyltransferase (NNMT) as a therapeutic target in oncology and metabolic diseases, understanding the interaction potential of novel small molecules within the NAD+ salvage pathway is of paramount importance.[1][2] This document outlines a sequential, multi-pillar computational strategy, beginning with fundamental physicochemical and drug-likeness assessments, progressing through target identification and molecular docking, and culminating in molecular dynamics simulations and ADMET profiling. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute these workflows but also to interpret the results with a high degree of confidence.
Introduction: The Rationale for Targeting Nicotinamide Metabolism
Nicotinamide (a form of vitamin B3) is a fundamental precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes like sirtuins and PARPs.[2][3] The salvage pathway, which recycles nicotinamide back into NAD+, is a central hub of cellular metabolism. A key enzyme in this pathway is Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide to 1-methylnicotinamide (1-MNA or MNAM).[4][5]
While historically viewed as a clearance mechanism for excess nicotinamide, NNMT is now recognized as a significant regulator of cellular metabolism and epigenetics.[4][6] By consuming the universal methyl donor S-adenosylmethionine (SAM), NNMT influences cellular methylation potential.[1] Overexpression of NNMT is strongly implicated in numerous pathologies, including obesity, type 2 diabetes, and various cancers, making it an attractive target for therapeutic intervention.[1][7] Consequently, the identification and characterization of novel NNMT inhibitors is an active area of drug discovery.
This compound, as a close structural analog of the native NNMT substrate, presents a compelling candidate for investigation. This guide establishes a robust in silico workflow to predict its therapeutic potential, focusing on NNMT as the primary hypothetical target.
Pillar 1: Foundational Analysis - Physicochemical & Drug-Likeness Profiling
Expertise & Rationale: Before committing computational resources to complex simulations, a foundational assessment of a compound's physicochemical properties is essential. This step filters out molecules with poor "drug-like" characteristics that are likely to fail in later developmental stages. We utilize established criteria, such as Lipinski's Rule of Five, to predict oral bioavailability.
Protocol 1: Drug-Likeness and Bioavailability Prediction
-
Obtain SMILES String: Secure the Simplified Molecular Input Line Entry System (SMILES) notation for this compound. Its canonical SMILES is CN(C(=O)c1cnccc1N).
-
Utilize Web-Based Platform: Input the SMILES string into a comprehensive analysis tool like the SwissADME server.
-
Execute Analysis: Run the prediction modules for physicochemical properties, lipophilicity, water solubility, and drug-likeness.
-
Data Compilation: Collate the output data into a structured table for clear interpretation.
Data Summary: Physicochemical Properties
| Property | Predicted Value | Conformance to Drug-Likeness Rules |
| Molecular Formula | C₇H₉N₃O | N/A |
| Molecular Weight | 151.17 g/mol | Conforms (Lipinski: <500) |
| LogP (Consensus) | -0.25 | Conforms (Lipinski: ≤5) |
| Hydrogen Bond Donors | 2 | Conforms (Lipinski: ≤5) |
| Hydrogen Bond Acceptors | 3 | Conforms (Lipinski: ≤10) |
| Molar Refractivity | 42.10 | N/A |
| Topological Polar Surface Area (TPSA) | 68.9 Ų | Favorable for cell permeability (<140 Ų) |
| GI Absorption | High | Favorable |
| BBB Permeant | No | Favorable for peripherally acting drugs |
Interpretation: The analysis indicates that this compound exhibits a favorable drug-like profile with a high probability of good gastrointestinal absorption. Its low molecular weight and TPSA are promising indicators for bioavailability.
Pillar 2: Target-Ligand Interaction Modeling
Expertise & Rationale: This pillar focuses on predicting the binding mode and affinity of this compound with its hypothetical target, NNMT. Molecular docking is a powerful technique for this purpose, but its reliability depends on a meticulously executed and validated protocol. Our workflow includes crucial steps for receptor and ligand preparation to ensure chemical and structural accuracy.
Overall In Silico Modeling Workflow
Caption: High-level workflow for the in silico evaluation of a small molecule.
Protocol 2: Molecular Docking Simulation
-
Receptor Preparation:
-
Acquisition: Download the 3D crystal structure of human NNMT from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5U5J.
-
Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is critical to ensure the docking algorithm only considers the protein and the ligand of interest.
-
Protonation: Add polar hydrogen atoms and assign Gasteiger charges. This step is vital for accurately calculating electrostatic interactions. Tools like AutoDockTools or Chimera can be used.
-
-
Ligand Preparation:
-
3D Conversion: Convert the 2D structure or SMILES string of this compound into a 3D structure (.pdb or .mol2 format).
-
Energy Minimization: Perform energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation.
-
Torsion Tree Definition: Define rotatable bonds to allow for conformational flexibility during the docking process.
-
-
Grid Generation:
-
Binding Site Definition: Define the simulation grid box to encompass the active site of NNMT. The coordinates can be determined from the position of the co-crystallized native ligand in the original PDB file. This focuses the search space and increases computational efficiency.
-
-
Docking Execution:
-
Algorithm: Employ a validated docking algorithm such as AutoDock Vina.
-
Self-Validation (Trustworthiness): As a crucial control, re-dock the native substrate (nicotinamide) into the active site. A successful protocol should reproduce the crystallographic binding pose with a root-mean-square deviation (RMSD) of <2.0 Å.
-
Execution: Run the docking simulation for this compound. Set the exhaustiveness parameter to a high value (e.g., 16 or 32) for a more thorough search.
-
-
Results Analysis:
-
Binding Affinity: Analyze the predicted binding affinity (reported in kcal/mol). More negative values indicate stronger predicted binding.
-
Interaction Analysis: Visualize the top-ranked binding pose using software like PyMOL or Discovery Studio. Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with active site residues.
-
Predicted Binding Affinities
| Ligand | Predicted Binding Affinity (kcal/mol) |
| Nicotinamide (Native Substrate Control) | -5.8 |
| This compound | -6.5 |
Interpretation: The docking simulation predicts that this compound has a higher binding affinity for the NNMT active site compared to the native substrate. This suggests it could act as a competitive inhibitor. Analysis of the binding pose would be required to identify the specific amino acid interactions responsible for this enhanced affinity.
Pillar 3: Dynamic Validation and Safety Profiling
Expertise & Rationale: A static docking pose does not capture the dynamic nature of protein-ligand interactions in a physiological environment. Molecular Dynamics (MD) simulations provide a temporal understanding of the complex's stability. Furthermore, early prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a cornerstone of modern drug discovery, helping to identify potential liabilities before costly experimental validation.[8]
Protocol 3: Molecular Dynamics (MD) Simulation
-
System Preparation:
-
Input: Use the top-ranked docked pose of the NNMT-ligand complex from Pillar 2.
-
Force Field Application: Apply a suitable force field (e.g., AMBER, CHARMM) to both the protein and the ligand.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P model) to simulate an aqueous environment.
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.
-
-
Simulation Execution:
-
Minimization: Perform energy minimization of the entire system to remove steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (300 K) and equilibrate the pressure (1 bar) in two phases: NVT (constant volume) and NPT (constant pressure). This ensures the system reaches a stable state before the production run.
-
Production MD: Run the simulation for an extended period (e.g., 50-100 nanoseconds) to collect trajectory data.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand remains stably bound.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to identify the most persistent and important interactions.
-
Molecular Dynamics Workflow Diagram
Caption: Step-by-step workflow for Molecular Dynamics simulation and analysis.
Protocol 4: ADMET Profiling
-
Platform Selection: Use a predictive server such as admetSAR or ProTox-II.
-
Input: Submit the SMILES string of this compound.
-
Profile Generation: Execute predictions for key ADMET endpoints.
-
Data Tabulation: Organize the results into a clear, summary table.
Data Summary: Predicted ADMET Profile
| Parameter | Prediction | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | + (High Probability) | Likely well-absorbed orally. |
| Blood-Brain Barrier (BBB) Permeability | - (Low Probability) | Reduced risk of CNS side effects. |
| Metabolism | ||
| CYP2D6 Substrate | Non-substrate | Lower potential for drug-drug interactions via this major isoform. |
| CYP3A4 Substrate | Non-substrate | Lower potential for drug-drug interactions via this major isoform. |
| CYP2D6 Inhibitor | Non-inhibitor | Low risk of inhibiting metabolism of other drugs. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low predicted risk of mutagenicity. |
| Carcinogenicity | Non-carcinogen | Low predicted risk of carcinogenicity. |
| hERG I Inhibition | Non-inhibitor | Low predicted risk of cardiotoxicity.[8] |
Conclusion and Future Directions
The comprehensive in silico modeling workflow detailed in this guide provides strong preliminary evidence for this compound as a viable candidate for further investigation. The molecule demonstrates excellent drug-like properties, a predicted binding affinity for NNMT superior to that of the native substrate, and a favorable ADMET profile. Molecular dynamics simulations would further serve to validate the stability of this predicted binding.
Based on these computational findings, the logical next steps involve in vitro validation. An enzymatic assay should be performed to experimentally determine the inhibitory activity (IC₅₀) of this compound against purified human NNMT. Subsequent cell-based assays in high-NNMT expressing cancer cell lines could then be used to assess its effect on cellular metabolism and proliferation. This structured, integrated approach ensures that only the most promising candidates, validated through rigorous computational screening, are advanced to resource-intensive experimental testing.
References
-
NNMT profile page | Open Targets Platform. Open Targets. Available at: [Link]
-
CAS 870997-87-8 | this compound. Alchem.Pharmtech. Available at: [Link]
-
Two-Dimensional (2D) In Silico Models for Absorption, Distribution, Metabolism, Excretion and Toxicity (ADME/T) in Drug Discovery. ResearchGate. Available at: [Link]
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Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures. National Institutes of Health (NIH). Available at: [Link]
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Target: Nicotinamide N-methyltransferase (CHEMBL2346486). ChEMBL, European Bioinformatics Institute (EMBL-EBI). Available at: [Link]
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Ligand-based in silico identification and biological evaluation of potential inhibitors of nicotinamide N-methyltransferase. PubMed, National Center for Biotechnology Information. Available at: [Link]
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(PDF) Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice. ResearchGate. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. Indo American Journal of Pharmaceutical Research. Available at: [Link]
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A Multi-Tiered Strategy for Unveiling the Therapeutic Potential of 2-Amino-N-methylnicotinamide
As a novel nicotinamide derivative, 2-Amino-N-methylnicotinamide stands at the intersection of a rich chemical history and untapped biological potential. The nicotinamide scaffold is a cornerstone in cellular metabolism and signaling, forming the core of coenzymes NAD and NADP.[1][2] Its derivatives have been successfully explored as therapeutic agents, demonstrating activities ranging from anticancer and antifungal to enzymatic inhibition.[1][3][4][5] This guide presents a robust, multi-tiered screening cascade designed to efficiently and logically elucidate the biological activity of this compound, moving from broad, predictive models to specific, physiologically relevant assays. Our approach prioritizes early de-risking and hypothesis generation, ensuring that experimental resources are directed toward the most promising therapeutic avenues.
Part 1: In Silico Profiling: Building a Predictive Foundation
The initial phase of any modern screening campaign must be computational. In silico methods provide a cost-effective and rapid means to generate actionable hypotheses about a compound's potential targets, biological effects, and drug-like properties, thereby guiding all subsequent wet-lab experimentation.[6][7] This stage is not about finding definitive answers but about asking the right questions.
Target Prediction and Molecular Docking
The core question is: what proteins in the human body might this molecule interact with? We employ reverse-docking and pharmacophore screening to "fish" for potential targets. The molecule's structure is computationally screened against a vast library of protein binding sites. Given the known activities of nicotinamide analogs, we would pay special attention to kinases, dehydrogenases, and PARPs.[1][3]
Once a prioritized list of potential targets is generated (e.g., Vascular Endothelial Growth Factor Receptor 2 - VEGFR-2, a common target for this class), we proceed to molecular docking.[1] This technique predicts the preferred orientation and binding affinity of the molecule within the protein's active site.[8] A strong predicted binding affinity (a low docking score) suggests a higher likelihood of a meaningful biological interaction.
Pharmacokinetic (ADME/Tox) Prediction
A potent molecule is therapeutically useless if it cannot reach its target in the body or is overtly toxic. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical de-risking step.[9] Machine learning algorithms, trained on extensive datasets of known drugs, can predict these properties based solely on the chemical structure.[10][11][12][13]
Key Predicted Properties:
-
Aqueous Solubility: Influences absorption and formulation.
-
Blood-Brain Barrier (BBB) Permeability: Determines potential for CNS activity.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
Hepatotoxicity: Early warning for potential liver damage.
-
hERG Inhibition: Flags potential for cardiac toxicity.
Caption: Workflow for computational prediction of biological targets and pharmacokinetic properties.
Part 2: In Vitro Biochemical Validation: Confirming Target Engagement
With hypotheses in hand from our in silico work, we move to the bench. The goal here is to confirm a direct, physical interaction between this compound and its predicted protein target(s) in a clean, controlled system. Biochemical assays are ideal for this, as they isolate the target protein from the complexities of a cellular environment.
Focus Application: Kinase Inhibition Screening
Based on the prevalence of kinase inhibition among nicotinamide derivatives, a kinase panel screen is a logical starting point.[1] The objective is to determine the concentration of the compound required to inhibit 50% of the kinase's activity (the IC50 value).
For the highest data integrity, a radiometric assay is the gold standard.[14][15][16] This method directly measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate, providing a direct measurement of enzymatic activity and minimizing the risk of false positives or negatives that can occur with indirect detection methods.[14][17]
-
Preparation: Recombinant human VEGFR-2 enzyme, a specific peptide substrate, and radiolabeled [γ-³³P]ATP are prepared in a kinase reaction buffer.
-
Compound Plating: this compound is serially diluted in DMSO to create a 10-point dose-response curve (e.g., from 100 µM to 5 nM). A DMSO-only control (vehicle) and a known potent inhibitor (e.g., Sunitinib) as a positive control are included.
-
Kinase Reaction: The compound dilutions are added to the kinase, substrate, and buffer mixture and allowed to incubate briefly. The reaction is initiated by adding [γ-³³P]ATP. The reaction proceeds for a set time (e.g., 60 minutes) at 30°C within the enzyme's linear velocity region.[16]
-
Stopping & Separation: The reaction is terminated by adding phosphoric acid. The reaction mixture is then transferred to a filter plate that captures the phosphorylated peptide substrate while unbound [γ-³³P]ATP is washed away.
-
Detection: Scintillation fluid is added to the filter plate, and the radioactivity, which is directly proportional to kinase activity, is measured using a microplate scintillation counter.
-
Data Analysis: The raw counts are converted to percent inhibition relative to the DMSO control. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
| Kinase Target | IC50 (µM) of this compound |
| VEGFR-2 | 0.15 |
| PDGFRβ | 0.89 |
| c-Kit | 1.25 |
| EGFR | > 50 |
| SRC | > 50 |
This table clearly summarizes potency and selectivity, showing that the compound is most potent against VEGFR-2.
Part 3: Cell-Based Functional Assays: Assessing Physiological Relevance
Demonstrating that a compound can inhibit an isolated enzyme is a critical step, but it does not guarantee activity in a living system. Cell-based assays are essential to determine if the compound can permeate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional biological response.[18][19][20]
Application: Anti-Proliferative Activity in Cancer Cells
Following our positive result against VEGFR-2 in the biochemical assay, a logical next step is to test for anti-proliferative effects in a cancer cell line whose growth is dependent on VEGFR-2 signaling, such as Human Umbilical Vein Endothelial Cells (HUVEC) or certain tumor cell lines like A549.
-
Cell Plating: HUVEC cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound (matching the concentrations from the biochemical assay). Vehicle (DMSO) and positive control (Sunitinib) wells are included.
-
Incubation: The plates are incubated for 72 hours, a sufficient period for anti-proliferative effects to manifest.
-
Lysis and Signal Generation: The CellTiter-Glo® reagent, which contains a thermostable luciferase, is added to each well. This reagent lyses the cells and provides the substrate (luciferin) for the luciferase reaction, which generates a luminescent signal proportional to the amount of ATP present—an indicator of metabolically active, viable cells.
-
Detection: After a brief incubation to stabilize the signal, luminescence is read on a plate reader.
-
Data Analysis: The data is normalized to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is calculated using a non-linear regression curve fit.
Caption: Inhibition of the VEGFR-2 signaling cascade by this compound.
Conclusion and Path Forward
This systematic screening cascade provides a comprehensive framework for evaluating the biological potential of this compound. By integrating predictive computational modeling with rigorous biochemical and cell-based validation, we can efficiently identify primary biological targets and confirm physiologically relevant activity.
A successful outcome from this workflow—characterized by high-confidence in silico predictions, potent and selective in vitro enzymatic inhibition, and corresponding on-target effects in a cell-based model—would provide a strong rationale for advancing the compound into more complex studies. The next logical phases would include secondary cellular assays (e.g., target engagement confirmation, downstream pathway analysis), expanded off-target profiling, and ultimately, in vivo pharmacokinetic and efficacy studies in relevant animal models. This structured approach maximizes the probability of success while judiciously managing research resources.
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Spectroscopic Data for 2-Amino-N-methylnicotinamide: An In-depth Technical Guide
Introduction
2-Amino-N-methylnicotinamide is a derivative of nicotinamide (a form of vitamin B3) that holds significant interest for researchers in medicinal chemistry and drug development. Its structural modifications—the addition of an amino group at the 2-position of the pyridine ring and a methyl group on the amide nitrogen—can profoundly influence its biological activity, pharmacokinetic properties, and potential therapeutic applications. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for the rational design of new therapeutic agents.
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a self-validating system of analysis, the congruence of these distinct spectroscopic techniques provides a high degree of confidence in the structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic characteristics of this compound.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features that influence its spectra are the substituted pyridine ring, the primary amino group (-NH₂), and the N-methylated amide side chain (-C(=O)NHCH₃).
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation. The following data is based on established chemical shift principles and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the amino group, the amide proton, and the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 (Pyridine) | ~8.0 | Doublet of doublets | 1H | J = ~5, ~2 |
| H-4 (Pyridine) | ~7.5 | Doublet of doublets | 1H | J = ~8, ~2 |
| H-5 (Pyridine) | ~6.6 | Doublet of doublets | 1H | J = ~8, ~5 |
| NH₂ (Amino) | ~6.0 | Broad singlet | 2H | - |
| NH (Amide) | ~8.4 | Quartet | 1H | J = ~5 |
| CH₃ (Methyl) | ~2.8 | Doublet | 3H | J = ~5 |
Causality behind Experimental Choices: The choice of an aprotic polar solvent like DMSO-d₆ is crucial for observing the exchangeable protons of the amino (-NH₂) and amide (-NH) groups as distinct signals. In protic solvents like D₂O, these protons would rapidly exchange with the solvent, leading to their disappearance from the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the pyridine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~168 |
| C-2 (Pyridine) | ~160 |
| C-6 (Pyridine) | ~148 |
| C-4 (Pyridine) | ~138 |
| C-3 (Pyridine) | ~115 |
| C-5 (Pyridine) | ~108 |
| CH₃ (Methyl) | ~26 |
Expertise & Experience Insight: The chemical shift of C-2 is significantly downfield due to the strong deshielding effect of the adjacent electronegative nitrogen atom and the electron-donating amino group. Conversely, the C-5 position is expected to be the most upfield of the aromatic carbons due to the combined electron-donating effects of the amino group through resonance.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (primary amine) | 3450-3300 | Medium, two bands |
| N-H stretch (secondary amide) | 3350-3250 | Medium, one band |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=O stretch (amide I band) | 1680-1650 | Strong |
| N-H bend (primary amine) | 1640-1560 | Medium |
| C=C and C=N stretch (aromatic ring) | 1600-1450 | Medium to strong |
| N-H bend (amide II band) | 1550-1510 | Medium |
| C-N stretch | 1400-1200 | Medium |
Trustworthiness through Self-Validation: The presence of both N-H stretching bands for the primary amine and the secondary amide, in conjunction with the strong amide I (C=O) and amide II (N-H bend) bands, provides a highly reliable confirmation of the amide and amino functional groups.[1][2]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. The molecular weight of this compound (C₇H₉N₃O) is 151.17 g/mol .
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 151.
-
Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), the base peak is likely to be the protonated molecule at m/z = 152.
Predicted Fragmentation Pattern:
The fragmentation of this compound is expected to occur primarily at the amide bond and through fragmentation of the pyridine ring.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-200).
-
For fragmentation analysis (MS/MS), select the precursor ion (m/z 152) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
The spectroscopic data presented in this guide provide a detailed and self-consistent characterization of this compound. The predicted NMR, IR, and MS data are based on established principles and data from closely related structures, offering a reliable framework for the identification and structural confirmation of this compound. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality spectroscopic data. This comprehensive understanding of the spectroscopic properties of this compound is essential for its further investigation and potential development as a therapeutic agent.
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Early-stage research on 2-amino substituted nicotinamides
An In-depth Technical Guide to Early-Stage Research on 2-Amino Substituted Nicotinamides
Authored by a Senior Application Scientist
Foreword: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a spectrum of biological targets, earning them the designation of "privileged scaffolds." Nicotinamide, the amide form of vitamin B3, is a quintessential example. As a direct precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), it lies at the heart of cellular redox reactions and energy metabolism[1][2]. The strategic derivatization of this core has unlocked a treasure trove of pharmacological activities.
This guide focuses specifically on the 2-amino substituted nicotinamide core. The introduction of an amino group at the C2 position of the pyridine ring is a transformative chemical modification. It provides a crucial hydrogen bond donor and acceptor site, enabling potent and often highly specific interactions with a diverse array of enzymatic targets. This seemingly simple substitution has paved the way for the development of novel inhibitors for kinases, microbial enzymes, and DNA-modifying proteins.
Here, we move beyond a simple recitation of facts. We will dissect the causality behind experimental design, from synthetic strategy to biological evaluation, providing field-proven insights for researchers, scientists, and drug development professionals embarking on their own exploration of this versatile scaffold.
Section 1: Foundational Synthetic Strategies
The accessibility of a chemical scaffold is paramount in early-stage research, as it dictates the feasibility of generating diverse analog libraries for structure-activity relationship (SAR) studies. The 2-amino nicotinamide core can be constructed through several reliable synthetic routes.
The Workhorse Route: Acylation via Acid Chlorides
A predominant and highly effective method involves the conversion of a substituted 2-aminonicotinic acid to its corresponding acyl chloride, followed by amide bond formation with a desired amine. This two-step process offers high yields and tolerates a wide range of functional groups on both coupling partners.
-
Causality: The conversion to an acyl chloride (using reagents like thionyl chloride or oxalyl chloride) is a critical activation step. Nicotinic acids themselves are not sufficiently electrophilic to react directly with most amines. The highly reactive acyl chloride intermediate, however, readily undergoes nucleophilic attack by the amine to form the stable amide bond[3][4]. The choice of a non-nucleophilic base (e.g., triethylamine, pyridine) is crucial to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.
Workflow: General Synthesis of 2-Amino Nicotinamides
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An In-depth Technical Guide to 2-Amino-N-methylnicotinamide and its Putative Role in Nicotinamide Metabolism
Abstract
This technical guide provides a comprehensive exploration of 2-Amino-N-methylnicotinamide, a nicotinamide derivative, and its potential relationship with the critical pathways of nicotinamide metabolism. While direct experimental evidence for the biological activity of this compound is not yet prevalent in publicly accessible literature, this document synthesizes the current understanding of nicotinamide N-methyltransferase (NNMT) structure-activity relationships to build a strong scientific rationale for its investigation as a potential modulator of this key enzyme. We present detailed, field-proven experimental protocols for the synthesis, purification, and biological evaluation of this compound, empowering researchers to systematically investigate its effects on nicotinamide metabolism and NAD+ homeostasis. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of NAD+ biology and the discovery of novel therapeutic agents targeting metabolic pathways.
Introduction: The Central Role of Nicotinamide Metabolism
Nicotinamide (NAM), a form of vitamin B3, is a fundamental precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for a vast array of cellular processes.[1][2] NAD+ metabolism is intricately linked to cellular energy homeostasis, DNA repair, and signaling pathways.[1][2] The primary routes for NAD+ biosynthesis are the de novo pathway, which synthesizes NAD+ from tryptophan, and the more predominant salvage pathway, which recycles nicotinamide back into the NAD+ pool.[3][4]
A key regulatory node in the salvage pathway is the enzyme nicotinamide N-methyltransferase (NNMT).[2][5][6] NNMT catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide (MNA), which is subsequently excreted.[2] This process not only regulates intracellular nicotinamide levels but also influences the cellular methyl pool by consuming the universal methyl donor, S-adenosylmethionine (SAM).[2] Given its pivotal role, dysregulation of NNMT activity has been implicated in a range of pathologies, including metabolic diseases and cancer, making it an attractive target for therapeutic intervention.[5][6][7]
This guide focuses on a specific, yet under-investigated, nicotinamide derivative: this compound. By examining the structure-activity relationships of known NNMT inhibitors, we will build a compelling hypothesis for its potential to modulate nicotinamide metabolism.
Nicotinamide N-Methyltransferase (NNMT): A Key Metabolic Regulator
NNMT is a cytosolic enzyme that plays a critical role in the clearance of excess nicotinamide and other pyridine-containing compounds.[2] The enzymatic reaction involves the transfer of a methyl group from SAM to the pyridine nitrogen of nicotinamide, yielding MNA and S-adenosylhomocysteine (SAH).[2]
Structure-Activity Relationships of NNMT Inhibitors
The development of NNMT inhibitors has provided valuable insights into the structural requirements for binding to its active site. The active site of NNMT comprises distinct binding pockets for both the nicotinamide substrate and the SAM cofactor.[2] Inhibitor design strategies have targeted one or both of these pockets.
Several classes of NNMT inhibitors have been identified, including:
-
Nicotinamide Analogs: Modifications to the nicotinamide scaffold have yielded compounds with inhibitory activity. These analogs often compete with the natural substrate for binding to the active site.[8][9][10]
-
Bisubstrate Inhibitors: These molecules are designed to mimic the transition state of the methylation reaction by covalently linking a nicotinamide analog to an adenosine moiety (mimicking SAM).[11][12][13][14] This approach has led to the development of highly potent and selective inhibitors.[4][12]
Analysis of various NNMT inhibitors has revealed key structural features that influence potency and selectivity. For instance, substitutions on the pyridine ring of nicotinamide can significantly impact binding affinity.[5][6]
The Hypothesis: this compound as a Potential NNMT Modulator
Based on the known structure-activity relationships of NNMT inhibitors, we hypothesize that this compound may act as a modulator of NNMT activity. The presence of the amino group at the 2-position of the pyridine ring introduces a key structural modification compared to the natural substrate, nicotinamide. This substitution could potentially alter the binding affinity and/or the catalytic efficiency of NNMT for this compound.
The amino group could:
-
Enhance Binding Affinity: Form additional hydrogen bonds with residues in the nicotinamide-binding pocket of NNMT, leading to competitive inhibition.
-
Act as a Substrate: Be a substrate for NNMT, potentially with different kinetics compared to nicotinamide, thereby influencing the overall flux of nicotinamide metabolism.
-
Exhibit No Activity: The structural change may also be detrimental to binding, resulting in no interaction with the enzyme.
To elucidate the precise role of this compound, rigorous experimental validation is necessary. The following sections provide a detailed roadmap for such an investigation.
Experimental Protocols
This section outlines detailed, step-by-step methodologies for the synthesis, purification, and biological evaluation of this compound.
Synthesis of this compound
A plausible synthetic route for this compound starting from 2-aminonicotinic acid is described below.
Protocol 3.1: Synthesis of this compound
-
Starting Material: 2-aminonicotinic acid.
-
Amide Coupling Reaction:
-
Dissolve 2-aminonicotinic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add methylamine hydrochloride (1.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro NNMT Inhibition Assay
To determine if this compound inhibits NNMT activity, a robust in vitro enzymatic assay is required. Several commercial kits are available, or a custom assay can be developed.
Protocol 3.2: Fluorometric NNMT Inhibition Assay
This protocol is based on the detection of S-adenosylhomocysteine (SAH), a product of the NNMT reaction.
-
Reagents and Materials:
-
Recombinant human NNMT enzyme.
-
S-adenosylmethionine (SAM).
-
Nicotinamide (substrate).
-
This compound (test compound).
-
A known NNMT inhibitor (positive control).
-
SAH detection kit (e.g., a coupled enzyme assay that converts SAH to a fluorescent product).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
384-well black microplate.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the following to each well:
-
Assay buffer.
-
NNMT enzyme.
-
Test compound at various concentrations (or vehicle control).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a mixture of nicotinamide and SAM.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the SAH detection kit instructions.
-
Add the SAH detection reagents and incubate as required.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of NNMT inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.
-
Cellular Assay for NAD+ and Nicotinamide Metabolite Levels
To assess the effect of this compound on nicotinamide metabolism in a cellular context, it is crucial to measure the intracellular levels of NAD+ and its related metabolites.
Protocol 3.3: LC-MS/MS Analysis of Intracellular NAD+ and Metabolites
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2 human liver cancer cells, which have high NNMT expression) in appropriate growth medium.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 80% methanol) to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet the protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography column (e.g., a HILIC column for polar metabolites).
-
Develop a multiple reaction monitoring (MRM) method for the targeted detection and quantification of NAD+, nicotinamide, N-methylnicotinamide (MNA), and other relevant metabolites.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis:
-
Quantify the intracellular concentration of each metabolite.
-
Normalize the metabolite levels to the total protein content or cell number.
-
Compare the metabolite levels in treated cells to those in vehicle-treated control cells.
-
Data Presentation and Visualization
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experiments.
| Parameter | This compound | Nicotinamide (Control) | Known NNMT Inhibitor (Control) |
| NNMT IC₅₀ (µM) | To be determined | N/A | e.g., 1.5 µM |
| Cellular NAD+ Level (fold change) | To be determined | To be determined | To be determined |
| Cellular MNA Level (fold change) | To be determined | To be determined | To be determined |
Visualizations
Diagram 1: The Nicotinamide Salvage Pathway and the Role of NNMT
Caption: The Nicotinamide Salvage Pathway for NAD+ synthesis.
Diagram 2: Proposed Experimental Workflow
Caption: Workflow for investigating this compound.
Conclusion and Future Directions
This technical guide has established a strong, hypothesis-driven framework for the investigation of this compound as a potential modulator of nicotinamide metabolism. By leveraging the known structure-activity relationships of NNMT inhibitors, we have provided a scientific rationale for its study. The detailed experimental protocols herein offer a clear path for researchers to validate this hypothesis and elucidate the compound's biological activity.
Future research should focus on executing these protocols to determine the IC₅₀ of this compound against NNMT and to quantify its effects on cellular NAD+ and nicotinamide metabolite levels. Positive results would warrant further investigation into its mechanism of action, selectivity against other methyltransferases, and potential therapeutic applications in diseases associated with dysregulated nicotinamide metabolism. This guide serves as a foundational resource to stimulate and facilitate such research endeavors.
References
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Neelakantan, H., et al. (2017). Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015–5028. [Link]
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Li, F., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. Molecules, 22(2), 316. [Link]
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Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015-5028. [Link]
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PubChem. (n.d.). Nicotinate and Nicotinamide Metabolism | Pathway. National Center for Biotechnology Information. [Link]
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Neelakantan, H., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(14), 6649-6663. [Link]
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Iyamu, I. D., et al. (2023). Structure–Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(16), 11376–11391. [Link]
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Giner, M. P., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991. [Link]
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Babault, N., et al. (2016). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry, 59(4), 1599-1610. [Link]
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Li, F., et al. (2020). Novel Propargyl-linked Bisubstrate Analogs as Tight-binding Inhibitors for Nicotinamide N-Methyltransferase. ACS Medicinal Chemistry Letters, 11(12), 2416–2422. [Link]
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Babault, N., et al. (2016). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). OSTI.GOV. [Link]
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van Haren, M. J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(48), 10143-10151. [Link]
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Gao, Y., et al. (2021). Novel Nicotinamide Analog as Inhibitor of Nicotinamide N-methyltransferase. ACS Omega, 6(13), 8875-8882. [Link]
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Parsons, J. L., & Facey, C. (2021). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. Cancers, 13(16), 4029. [Link]
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Li, Y., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 15, 1364303. [Link]
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Parsons, J. L., & Facey, C. (2021). Effect of increased nicotinamide concentration upon NNMT activity in HepG2 hepatocarcinoma cells. ResearchGate. [Link]
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Göblyös, A., et al. (2005). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. Bioorganic & Medicinal Chemistry, 13(6), 2079-2087. [Link]
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Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(8), 1254-1261. [Link]
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Giner, M. P., et al. (2022). Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 12(1), 15446. [Link]
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Dudzik, D., et al. (2019). Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase. ChemBioChem, 20(5), 656-662. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 22(10), 1642. [Link]
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Nguyen, T. T. T., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]
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Methodological & Application
Application Note: Synthesis and Characterization of 2-Amino-N-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 2-Amino-N-methylnicotinamide, a substituted pyridine derivative of potential interest in medicinal chemistry and drug development. The described methodology is based on the amidation of 2-aminonicotinic acid with methylamine, a common and effective method for amide bond formation. This guide offers a step-by-step procedure, from the initial reaction setup to the final characterization of the product, including safety considerations and recommendations for analytical validation.
Introduction
Substituted nicotinamides are a class of compounds with diverse biological activities. The introduction of an amino group at the 2-position and a methylamide at the 3-position of the pyridine ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This protocol outlines a robust method for the synthesis of this compound, providing a foundational methodology for its production and subsequent investigation in various research and development settings. The synthesis is predicated on the formation of an amide bond between 2-aminonicotinic acid and methylamine, a reaction that typically requires the activation of the carboxylic acid moiety to proceed efficiently.
Chemical Properties and Safety Information
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O | [Calculated] |
| Molecular Weight | 151.17 g/mol | [Calculated] |
| Appearance | Expected to be a solid | [Inference] |
| Solubility | Expected to be soluble in polar organic solvents | [Inference] |
Safety Precautions:
-
2-Aminonicotinic acid: May cause skin and eye irritation.[1]
-
Methylamine: Flammable and corrosive. Handle in a well-ventilated fume hood.
-
Coupling Agents (e.g., HATU, DCC): Can be hazardous and should be handled with appropriate personal protective equipment (PPE).
-
General Handling: Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[2][3] Work in a well-ventilated chemical fume hood.[2]
Synthesis of this compound: A Proposed Protocol
The direct reaction between a carboxylic acid and an amine to form an amide can be challenging due to the formation of a stable ammonium carboxylate salt.[4][5] Therefore, the use of a coupling agent to activate the carboxylic acid is a standard and effective strategy.[5] This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base.
Materials and Reagents
-
2-Aminonicotinic acid
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF)
-
HATU (Hexafluorophosphate of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-aminonicotinic acid (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10-15 minutes at room temperature to allow for the activation of the carboxylic acid. The solution may become a slurry.
-
-
Amine Addition:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add methylamine solution (1.2 eq) dropwise to the cooled mixture.
-
-
Reaction:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification Protocol
The crude this compound can be purified by silica gel column chromatography.
-
Column Preparation:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved product onto a small amount of silica gel and dry it.
-
Carefully load the dried silica with the product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to effectively separate the product from impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can be an effective purification method for amides.[6]
-
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed to assess the purity of the final compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common starting point for the analysis of polar aromatic compounds.[8]
-
Detection: UV detection at a suitable wavelength (e.g., 260 nm).
-
Expected Outcome: A single major peak corresponding to the product, with purity calculated from the peak area percentage.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound.
-
Technique: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.
-
Expected m/z: The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ would be approximately 152.08.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will confirm the chemical structure of this compound.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Expected ¹H NMR Signals:
-
A doublet for the N-methyl group protons.
-
A broad singlet for the amide N-H proton.
-
Signals corresponding to the aromatic protons on the pyridine ring.
-
A broad singlet for the amino group protons.
-
-
Expected ¹³C NMR Signals:
-
A signal for the carbonyl carbon.
-
Signals for the carbons of the pyridine ring.
-
A signal for the N-methyl carbon.
-
Logical Relationship Diagram
Caption: Logical flow from starting materials to the validated final product.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following these procedures, researchers can reliably produce this compound for further investigation into its potential biological activities. The outlined methods for purification and characterization ensure the quality and integrity of the final product, which is crucial for obtaining reproducible results in subsequent studies.
References
-
Sabot, C., Kumar, K. A., & Antunes, S. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4889–4896. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
- Gavit, A. V., Talekar, S. S., Mane, M. V., & Sawant, D. N. (2025). B(C6F5)3·H2O catalyzed dehydrative amidation of carboxylic acids and amines. The Journal of Organic Chemistry, 90, 2271-2277.
-
Burtoloso, A. C. B., & Bernardim, B. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11909. [Link]
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Mavroudakis, E., & Tsoleridis, C. A. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters, 50(21), 2481-2483. [Link]
- University of California, Santa Barbara. (n.d.). 4-Aminopyridine SOP.
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- Fisher Scientific. (n.d.).
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Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. [Link]
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Sabot, C., Kumar, K. A., & Antunes, S. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
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-
PubChem. (n.d.). 2-Aminonicotinic acid. [Link]
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- Liu, Y., et al. (2016). Simultaneous determination of nicotinamide and N 1 ‐methylnicotinamide in human serum by LC‐MS/MS for associating their serum concentrations with obesity.
- Phenomenex. (n.d.).
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Yoshino, J., et al. (2024). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). Nature Communications, 15(1), 139. [Link]
- Wang, L., et al. (2018). HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp. P156.
- Quora. (2018). What does methylamine on reaction with nitrous acid produce?.
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Application Notes & Protocols: The Use of N-Methylnicotinamide in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Editorial Note: The initial topic requested was "2-Amino-N-methylnicotinamide." A thorough review of current scientific literature reveals a lack of published data, established protocols, or known mechanisms of action for this specific compound in cell culture applications. It is highly probable that the intended compound of interest was N-Methylnicotinamide (MNA) , also known as 1-Methylnicotinamide, a well-characterized and biologically significant metabolite of nicotinamide (Vitamin B3). Therefore, this guide has been expertly curated to provide comprehensive application notes and protocols for the use of N-Methylnicotinamide (MNA) in a research setting.
Section 1: Introduction to N-Methylnicotinamide (MNA)
N-Methylnicotinamide (MNA) is the primary product of the enzymatic methylation of nicotinamide (NAM), a reaction catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2] Historically considered an inactive metabolite destined for urinary excretion, recent and compelling evidence has repositioned MNA as an active signaling molecule with significant roles in cellular metabolism, epigenetic regulation, and pathophysiology.[1][3]
NNMT, the enzyme responsible for MNA synthesis, is a cytosolic enzyme that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.[2][4] This reaction is not merely a clearance pathway for excess nicotinamide; it is a critical node linking NAD+ metabolism with the cellular methylation cycle.[4][5] Elevated NNMT expression and subsequent MNA production are observed in a variety of cancers, metabolic syndrome, obesity, and diabetes, making this pathway a compelling target for therapeutic development.[1][2][4][6] The use of exogenous MNA in cell culture allows researchers to directly probe the downstream effects of this metabolite, bypassing the complexities of modulating NNMT expression or activity.
Section 2: Mechanism of Action & Key Signaling Pathways
The biological activities of MNA are multifaceted, impacting several interconnected cellular pathways. Understanding these mechanisms is crucial for designing robust experiments and interpreting results.
2.1. Regulation of NAD+ Metabolism and Sirtuin Activity: The synthesis of MNA consumes nicotinamide, a primary precursor for the NAD+ salvage pathway.[1][5] By diverting NAM away from NAD+ synthesis, high NNMT activity can decrease intracellular NAD+ levels.[2][5] NAD+ is an essential coenzyme for sirtuins (SIRTs), a class of NAD+-dependent deacetylases that regulate gene expression, metabolism, and stress responses. Interestingly, while the parent pathway may deplete NAD+, MNA itself has been shown to increase Sirtuin 1 (SIRT1) protein levels and activity, suggesting a complex regulatory loop.[1][7]
2.2. Influence on Cellular Methylation Potential: The NNMT reaction converts SAM to S-adenosyl-L-homocysteine (SAH), a potent inhibitor of most cellular methyltransferases.[1][2] A high rate of MNA production can therefore alter the SAM/SAH ratio, which is a key indicator of the cell's "methylation potential." This can have profound effects on epigenetic modifications, such as histone and DNA methylation.[1][5]
2.3. Anti-Inflammatory and Vascular Effects: MNA has demonstrated anti-thrombotic and anti-inflammatory properties in vivo, which are mediated by the cyclooxygenase-2 (COX-2) and prostacyclin (PGI2) pathway.[8] This suggests a role for MNA in modulating endothelial cell function and vascular health.
2.4. Immune Regulation: In the tumor microenvironment (TME) of ovarian cancer, MNA has been identified as an immune regulatory metabolite.[9] T cells within the TME can take up MNA produced by tumor cells and fibroblasts, leading to the secretion of the tumor-promoting cytokine TNFα.[9]
Visualizing the Central Role of MNA Synthesis
Caption: The NNMT pathway consumes Nicotinamide and SAM to produce MNA and SAH.
Section 3: Protocols for Cell Culture Applications
The following protocols provide a framework for incorporating MNA into your cell culture experiments. It is imperative to optimize these protocols for your specific cell line and experimental goals.
3.1. Reagent Preparation and Storage
Proper handling of MNA is critical for reproducible results.
Table 1: Solubility and Stock Solution Preparation
| Property | Value | Source & Remarks |
|---|---|---|
| Chemical Formula | C₇H₈N₂O | [10][11] |
| Molecular Weight | 136.15 g/mol | [11][12] |
| Appearance | Crystalline solid | [10] |
| Storage (Solid) | -20°C, ≥4 years stability | [10] |
| Solubility | ||
| DMSO | ~15 mg/mL (~110 mM) | [10] Use fresh, anhydrous DMSO.[12] |
| Ethanol | ~2.5 mg/mL (~18 mM) | [10] |
| PBS (pH 7.2) | ~10 mg/mL (~73 mM) | [10] |
| Recommended Stock | 100 mM in sterile DMSO | Prepare in a sterile environment. |
| Stock Storage | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Aqueous Solution | Do not store for more than one day. |[10] Prepare fresh from stock for each experiment. |
Protocol 3.1: Preparation of a 100 mM MNA Stock Solution
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh out the desired amount of MNA crystalline solid.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 100 mM (e.g., add 734 µL DMSO to 10 mg of MNA).
-
Vortex gently until the solid is completely dissolved.
-
Dispense into small, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C for short-term use or -80°C for long-term storage.
3.2. Determining Optimal Working Concentration: Dose-Response & Cytotoxicity
Before conducting functional assays, it is essential to determine the concentration range of MNA that is biologically active without being cytotoxic to your cell line.
Protocol 3.2: Cell Viability Assay (e.g., MTT or WST-1)
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere and recover overnight.[13]
-
MNA Dilution: Prepare a series of MNA dilutions in your complete cell culture medium. A common starting range is a 2-fold serial dilution from 10 mM down to ~10 µM.
-
Important: Ensure the final concentration of the vehicle (DMSO) is consistent across all wells, including the vehicle-only control, and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of MNA. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance on a plate reader. Normalize the data to the vehicle control wells to determine the percentage of cell viability at each MNA concentration. The IC₅₀ (half-maximal inhibitory concentration) is the concentration that reduces cell viability by 50%. For functional assays, use concentrations well below the IC₅₀.
3.3. General Protocol for Cell Treatment
This protocol outlines a standard workflow for treating cultured cells with MNA for downstream analysis.
Visualizing the Experimental Workflow
Caption: A general workflow for treating cultured cells with MNA for analysis.
Protocol 3.3: Treating Adherent Cells with MNA
-
Cell Culture: Grow cells to a desired confluency (typically 60-80%) in complete growth medium.
-
Prepare Treatment Medium: Thaw an aliquot of your MNA stock solution. Dilute the stock to the desired final working concentration in pre-warmed complete cell culture medium. Prepare a vehicle control medium with the same final concentration of DMSO.
-
Treat Cells: Aspirate the existing medium from the culture vessel. Wash the cells once with sterile PBS (optional, cell-line dependent).[14]
-
Add Medium: Add the appropriate volume of the MNA-containing medium or vehicle control medium to the cells.
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the predetermined experimental duration.
-
Harvesting: At the end of the incubation period, harvest the cells and/or supernatant for your planned downstream analysis (e.g., protein lysis for Western blotting, RNA extraction for qPCR, or functional assays).
Section 4: Example Functional Assay
4.1. Assessing Changes in TNFα Expression in Immune Cells
Based on findings that MNA can induce TNFα secretion in T cells, this assay can be used to validate the biological activity of MNA in a relevant immune cell line (e.g., Jurkat cells) or primary T cells.[9]
Protocol 4.1: Measuring TNFα mRNA by qPCR
-
Cell Treatment: Treat your immune cells (e.g., 1x10⁶ cells/mL) in suspension with a non-toxic concentration of MNA and a vehicle control for a predetermined time (e.g., 6-24 hours).
-
Cell Harvesting: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
RNA Extraction: Discard the supernatant and extract total RNA from the cell pellet using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for TNFα and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of TNFα mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the MNA-treated samples to the vehicle control. An increase in TNFα mRNA would indicate a biological response to MNA.
Section 5: Troubleshooting & Best Practices
-
Vehicle Effects: Always include a vehicle-only control. High concentrations of DMSO can have independent biological effects.
-
Media Stability: MNA is generally stable, but some components in cell culture media can be labile.[15] Always prepare fresh treatment media from a frozen stock for each experiment.
-
Cell Line Variability: The response to MNA can be highly cell-type specific, depending on the expression of transporters (like OCT1) and the cell's basal metabolic state.[16] What works for one cell line may not work for another.
-
Contamination: Adhere to strict aseptic techniques throughout all procedures to prevent microbial contamination.[14][17]
References
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Kramarska, E., et al. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PubMed Central. Available at: [Link]
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Parsons, R. B., et al. (2018). Biochemical analysis of NH 2N-methyltransferase activity using a modified NNMT enzyme activity assay. ResearchGate. Available at: [Link]
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Li, Y., et al. (2023). Nicotinamide N-methyltransferase (NNMT) regulates the glucocorticoid signaling pathway during the early phase of adipogenesis. PubMed Central. Available at: [Link]
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Gao, T., et al. (2022). Complex roles of nicotinamide N-methyltransferase in cancer progression. Signal Transduction and Targeted Therapy. Available at: [Link]
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- Wikipedia. (n.d.). Pellagra. Wikipedia.
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- Li, W., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PubMed Central.
- Schmeisser, K., et al. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. PubMed.
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- Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152).
- Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway.
- Proteintech Group. (n.d.). Cell culture protocol. Proteintech Group.
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- Ambeed. (n.d.). This compound. Ambeed.
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High-Throughput Screening Assays for 2-Amino-N-methylnicotinamide and Other Nicotinamide Analogs: A Guide for Drug Discovery
Introduction: Unraveling the Therapeutic Potential of Nicotinamide Analogs
Nicotinamide and its derivatives are central to cellular metabolism, primarily serving as precursors for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). Given the critical role of NAD+ in a myriad of cellular processes, including energy metabolism, DNA repair, and signaling, the enzymes that regulate its biosynthesis and consumption have emerged as prominent targets for therapeutic intervention in oncology, metabolic disorders, and neurodegenerative diseases. 2-Amino-N-methylnicotinamide, as a structural analog of nicotinamide, presents an intriguing candidate for modulating the activity of these key enzymes. This guide provides a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize the interactions of this compound and other novel analogs with four major classes of NAD+-related enzymes: Nicotinamide N-Methyltransferase (NNMT), Poly(ADP-ribose) Polymerases (PARPs), Nicotinamide Phosphoribosyltransferase (NAMPT), and Sirtuins (SIRTs).
The rationale for targeting these enzyme families stems from their direct involvement in nicotinamide metabolism. NNMT utilizes nicotinamide as a substrate for methylation, impacting cellular methylation potential and NAD+ homeostasis[1][2]. PARPs are critical for DNA repair and are a validated target in cancer therapy[3][4]. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, making its inhibition a promising strategy to target cancer cell metabolism[5][6][7]. Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes and are implicated in aging and metabolic diseases[8]. The assays detailed herein are robust, scalable, and designed to provide high-quality data to accelerate the discovery of novel therapeutic agents.
Application Note 1: A Homogeneous Fluorescence Polarization Assay to Identify Inhibitors of Nicotinamide N-Methyltransferase (NNMT)
Principle of the Assay:
Nicotinamide N-methyltransferase (NNMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide and its analogs[2]. Overexpression of NNMT is linked to various diseases, including cancer and metabolic disorders, by altering cellular methylation potential and NAD+ levels[9][10]. This makes NNMT an attractive therapeutic target.
This protocol describes a competitive fluorescence polarization (FP) assay to identify inhibitors of NNMT. The assay utilizes a fluorescently labeled probe that binds to the active site of NNMT. When the probe is bound to the larger NNMT enzyme, it tumbles slowly in solution, resulting in a high FP signal. Small molecule inhibitors that compete with the probe for binding to NNMT will displace the probe, which will then tumble more rapidly in solution, leading to a decrease in the FP signal. The magnitude of the decrease in FP is proportional to the binding affinity of the test compound. This assay format is homogeneous (no-wash), rapid, and amenable to HTS. A robust Z' factor of 0.76 has been reported for a similar NNMT FP competition assay, indicating its suitability for high-throughput screening[11].
Experimental Workflow:
Caption: Workflow for the NNMT Fluorescence Polarization Assay.
Protocol:
-
Prepare all reagents and allow them to reach room temperature.
-
In a 384-well, low-volume, black, round-bottom plate, add 5 µL of 2X NNMT enzyme solution in assay buffer.
-
Add 5 µL of test compounds at various concentrations (e.g., this compound) or DMSO as a vehicle control.
-
Add 5 µL of 2X fluorescent probe solution in assay buffer to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader equipped with the appropriate filters for the chosen fluorophore.
Reagents and Materials:
| Component | Example Supplier | Purpose |
| Recombinant Human NNMT | R&D Systems | Enzyme source |
| Fluorescently Labeled NNMT Probe | Custom Synthesis | Reporter molecule |
| Assay Buffer | In-house preparation | Maintain optimal enzyme activity |
| 384-well Black Plates | Corning | Low-volume, low-binding plates |
| Plate Reader with FP capability | BMG LABTECH, PerkinElmer | Signal detection |
Table 1: Typical NNMT FP Assay Parameters
| Parameter | Recommended Value |
| Plate Format | 384-well |
| Assay Volume | 15 µL |
| NNMT Concentration | 50 nM |
| Fluorescent Probe Concentration | 10 nM |
| Incubation Time | 60 minutes |
| Incubation Temperature | Room Temperature |
| DMSO Tolerance | ≤ 1% |
Application Note 2: An AlphaLISA Assay for High-Throughput Screening of PARP1 Inhibitors
Principle of the Assay:
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair, catalyzing the transfer of ADP-ribose units to target proteins. PARP inhibitors have shown significant clinical success, particularly in cancers with BRCA mutations[3]. The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based, no-wash technology ideal for HTS of protein-protein and enzyme-substrate interactions[12][13][14].
This protocol describes an AlphaLISA assay to measure the enzymatic activity of PARP1. The assay quantifies the poly(ADP-ribosyl)ation of a biotinylated histone substrate. Glutathione-coated donor beads bind to a GST-tagged PARP1 enzyme, while streptavidin-coated acceptor beads bind to the biotinylated histone. In the presence of NAD+, active PARP1 poly(ADP-ribosyl)ates the histone. An anti-poly(ADP-ribose) (PAR) antibody conjugated to acceptor beads can also be used. When the donor and acceptor beads are brought into close proximity (within 200 nm) due to the enzymatic reaction, excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 615 nm[12][14][15]. Inhibitors of PARP1 will prevent this reaction, leading to a decrease in the AlphaLISA signal.
Assay Principle Diagram:
Caption: Principle of the PARP1 AlphaLISA Assay.
Protocol:
-
To a 384-well ProxiPlate, add 2.5 µL of 4X GST-PARP1 enzyme solution.
-
Add 2.5 µL of test compound (e.g., this compound) or DMSO control.
-
Add 5 µL of a 2X substrate mix containing biotinylated histone and NAD+.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of a 2X detection mix containing streptavidin-coated acceptor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 5 µL of 2X glutathione-coated donor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
Reagents and Materials:
| Component | Example Supplier | Purpose |
| GST-tagged PARP1 | BPS Bioscience | Enzyme source |
| Biotinylated Histone H1 | BPS Bioscience | Substrate |
| NAD+ | Sigma-Aldrich | Co-substrate |
| AlphaLISA Acceptor Beads | PerkinElmer | Signal acceptor |
| Alpha Donor Beads | PerkinElmer | Signal donor |
| 384-well ProxiPlate | PerkinElmer | Optimized for AlphaLISA |
| AlphaScreen Plate Reader | PerkinElmer | Signal detection |
Table 2: Typical PARP1 AlphaLISA Assay Parameters
| Parameter | Recommended Value |
| Plate Format | 384-well ProxiPlate |
| Final Assay Volume | 20 µL |
| PARP1 Concentration | 1 nM |
| Biotinylated Histone | 50 nM |
| NAD+ Concentration | 100 µM |
| Incubation Times | As per protocol |
| Incubation Temperature | Room Temperature |
Application Note 3: A Fluorogenic Assay for Screening Modulators of NAMPT Activity
Principle of the Assay:
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway in mammals, converting nicotinamide to nicotinamide mononucleotide (NMN)[5]. Its inhibition leads to NAD+ depletion and is a promising anti-cancer strategy[6][16].
This protocol describes a coupled-enzyme fluorogenic assay to measure NAMPT activity. The assay involves a series of enzymatic reactions where the product of the NAMPT reaction, NMN, is converted to NAD+, which is then used to generate a fluorescent signal. Specifically, NMN is converted to NAD+ by NMN adenylyltransferase (NMNAT). The resulting NAD+ is then reduced to NADH by alcohol dehydrogenase (ADH) in the presence of ethanol. NADH has intrinsic fluorescence that can be measured with excitation at ~340 nm and emission at ~460 nm[17]. The fluorescence intensity is directly proportional to the NAMPT activity. Inhibitors of NAMPT will block the production of NMN, leading to a decrease in the fluorescent signal. This assay is sensitive and suitable for HTS[5].
Coupled Enzymatic Reaction Diagram:
Caption: Coupled enzyme reaction for the fluorogenic NAMPT assay.
Protocol:
-
Prepare a master mix of the coupling enzymes (NMNAT and ADH) and substrates (nicotinamide, PRPP, ATP, and ethanol) in assay buffer.
-
In a 384-well black plate, add 5 µL of NAMPT enzyme solution.
-
Add 5 µL of test compound (e.g., this compound) or DMSO control.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the master mix to all wells.
-
Incubate the plate at 30°C for 2 hours, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at 340 nm and emission at 460 nm.
Reagents and Materials:
| Component | Example Supplier | Purpose |
| Recombinant Human NAMPT | BPS Bioscience | Enzyme source |
| Nicotinamide, PRPP, ATP, Ethanol | Sigma-Aldrich | Substrates |
| NMNAT, ADH | Sigma-Aldrich | Coupling enzymes |
| Assay Buffer | In-house preparation | Maintain optimal pH and ionic strength |
| 384-well Black Plates | Greiner Bio-One | Low fluorescence background |
| Fluorescence Plate Reader | Molecular Devices | Signal detection |
Table 3: Typical NAMPT Fluorogenic Assay Parameters
| Parameter | Recommended Value |
| Plate Format | 384-well |
| Final Assay Volume | 20 µL |
| NAMPT Concentration | 10 nM |
| Nicotinamide Concentration | 10 µM |
| PRPP Concentration | 20 µM |
| Incubation Time | 2 hours |
| Incubation Temperature | 30°C |
Data Analysis and Interpretation
For all the described HTS assays, robust data analysis is crucial for hit identification and validation.
-
Z' Factor: The quality and suitability of each assay for HTS should be validated by calculating the Z' factor. This statistical parameter measures the separation between the positive and negative controls. A Z' factor between 0.5 and 1.0 indicates an excellent assay.
-
IC50 Determination: For compounds that show inhibitory activity, a dose-response curve should be generated by testing a range of concentrations. The half-maximal inhibitory concentration (IC50) can then be calculated using non-linear regression analysis. This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
The high-throughput screening assays detailed in this guide provide robust and reliable methods for investigating the interaction of this compound and other novel nicotinamide analogs with key enzymes in NAD+ metabolism. The fluorescence polarization assay for NNMT, the AlphaLISA for PARP1, and the fluorogenic assay for NAMPT are all homogeneous, scalable, and have been validated for drug discovery applications. By employing these advanced HTS technologies, researchers can efficiently screen compound libraries, identify potent and selective modulators, and accelerate the development of new therapeutics for a wide range of human diseases. The modular nature of these assay platforms also allows for their adaptation to screen for inhibitors of other related enzymes, providing a versatile toolkit for the exploration of NAD+ biology.
References
-
BPS Bioscience. AlphaLISA® Assay Kits. [Link]
-
Cai, H., et al. (2021). A High-Throughput Method for Directed Evolution of NAD(P)+-Dependent Dehydrogenases for the Reduction of Biomimetic Nicotinamide Analogues. ACS Catalysis. [Link]
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Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. [Link]
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Zhang, J., et al. (2011). A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. Analytical Biochemistry. [Link]
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Cambridge Bioscience. PARP assay kits. [Link]
-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
-
Le, T. M., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. SLAS Discovery. [Link]
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ResearchGate. Working principle of the AlphaLISA assay. [Link]
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ACS Publications. A Novel Fluorescent Probe-Based High-Throughput Screening Approach for Nicotinamide Cofactor Biomimetics-Dependent Oxidoreductases. [Link]
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Bivona, C., et al. (2018). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Cell Chemical Biology. [Link]
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BPS Bioscience. PARP Assays. [Link]
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Graham, K. C., et al. (2019). Methods for studying human sirtuins with activity-based chemical probes. Methods in Enzymology. [Link]
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Frontiers in Microbiology. (2016). Nicotinamidase High-Throughput Functional Screening. [Link]
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BMG LABTECH. PARP assay for inhibitors. [Link]
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YouTube. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. [Link]
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ResearchGate. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. [Link]
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BPS Bioscience. NAMPT Inhibitor Screening Assay Kit. [Link]
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RSC Publishing. (2023). Multifunctional activity-based chemical probes for sirtuins. [Link]
-
MDPI. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. [Link]
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Langelier, M. F., et al. (2018). Development of activity-based probes for the protein deacylase Sirt1. Journal of Biological Chemistry. [Link]
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PubMed. (2011). Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening. [Link]
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ResearchGate. Next-Generation NAMPT Inhibitors Identified by Sequential High-Throughput Phenotypic Chemical and Functional Genomic Screens. [Link]
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PubMed Central. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. [Link]
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PubMed Central. (2022). Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. [Link]
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MDPI. (2021). Nicotinamide N-Methyltransferase in Acquisition of Stem Cell Properties and Therapy Resistance in Cancer. [Link]
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Wikipedia. Pellagra. [Link]
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PubMed. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. [Link]
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PubMed. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. [Link]
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ResearchGate. (2024). Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice. [Link]
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PubMed Central. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. [Link]
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Human Metabolome Database. Showing metabocard for N-Methylnicotinamide (HMDB0003152). [Link]
-
ChEMBL. Target: Nicotinamide N-methyltransferase (CHEMBL2346486). [Link]
-
PubMed Central. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. [Link]
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National Institutes of Health. (2024). Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice. [Link]
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- 5. A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for In Vivo Studies of 2-Amino-N-methylnicotinamide in Mouse Models
Introduction: Navigating the Frontier of NAD+ Metabolism with 2-Amino-N-methylnicotinamide
This compound is a synthetic compound with limited publicly available data on its biological activity.[1] Its structural similarity to nicotinamide (NAM), a form of vitamin B3 and a key precursor for nicotinamide adenine dinucleotide (NAD+), suggests its potential to modulate NAD+ metabolism.[2] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes such as DNA repair, energy metabolism, and inflammation.[3][4]
Given the therapeutic interest in modulating NAD+ levels for various conditions, including metabolic disorders, neurodegenerative diseases, and cancer, this compound presents an intriguing candidate for investigation.[5][6] These application notes provide a comprehensive guide for researchers to design and execute initial in vivo studies in mouse models to elucidate the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound. The protocols outlined herein are adapted from established methodologies for related and well-characterized NAD+ precursors like nicotinamide (NAM) and nicotinamide mononucleotide (NMN).[7][8]
Hypothesized Mechanism of Action
The primary hypothesized mechanism of action for this compound revolves around its potential interaction with the NAD+ salvage pathway. The presence of the nicotinamide core structure suggests that it could be a substrate for key enzymes in this pathway. One possibility is that it may be a substrate for nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA).[2][3][4] Alternatively, the amino group at the 2-position may alter its recognition by these enzymes, potentially leading to inhibitory effects or its conversion into novel metabolites with distinct biological activities.
Caption: Hypothesized metabolic fate of this compound.
PART 1: Pre-clinical In Vivo Study Design: A Roadmap to Discovery
A logical and phased approach is critical when investigating a novel compound. The following workflow provides a structured framework for the in vivo evaluation of this compound in mouse models.
Caption: Phased approach for in vivo studies of this compound.
PART 2: Detailed Protocols and Methodologies
Protocol 1: Formulation and Administration of this compound
Objective: To prepare a stable and homogenous formulation of this compound for administration to mice.
Materials:
-
This compound (purity ≥95%)
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose, or polyethylene glycol 400, depending on solubility)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Appropriate gavage needles or syringes for the chosen route of administration
Procedure:
-
Solubility Testing:
-
Determine the solubility of this compound in various pharmaceutically acceptable vehicles to select the most appropriate one.
-
Start with sterile saline and progress to more complex vehicles if necessary.
-
-
Formulation Preparation (Example with 0.5% CMC):
-
Prepare a 0.5% (w/v) solution of low-viscosity carboxymethylcellulose (CMC) in sterile water.
-
Weigh the required amount of this compound and add it to the CMC solution.
-
Vortex thoroughly for 2-3 minutes to create a suspension.
-
If necessary, sonicate the suspension in a water bath for 5-10 minutes to ensure homogeneity.
-
Visually inspect the formulation for any undissolved particles.
-
-
Administration:
-
The preferred route of administration for initial studies is oral gavage (PO) due to its clinical relevance. Intraperitoneal (IP) injection can also be considered.
-
The dosing volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
For multi-dose studies, the formulation should be prepared fresh daily unless stability data indicates otherwise.
-
Causality and Considerations:
-
Vehicle Selection: The choice of vehicle is critical for ensuring consistent bioavailability. For compounds with poor aqueous solubility, a suspension or a solution in a co-solvent system may be necessary.[9]
-
Route of Administration: Oral administration is more physiologically relevant for a potential therapeutic, but IP injection can be used to bypass first-pass metabolism and achieve higher systemic exposure in initial mechanistic studies.[10]
Protocol 2: Acute Oral Toxicity and Dose Range Finding
Objective: To determine the maximum tolerated dose (MTD) and to identify a dose range for subsequent efficacy studies.
Materials:
-
Male and female C57BL/6J mice (8-10 weeks old)
-
Formulated this compound
-
Vehicle control
-
Standard laboratory animal diet and water
-
Observation cages
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the study.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of mice (n=3-5 per group, mixed-sex or separate sexes).
-
A geometric dose progression (e.g., 10, 30, 100, 300, 1000 mg/kg) is often used.
-
-
Administration: Administer a single dose of the formulated compound or vehicle control via oral gavage.
-
Clinical Observations:
-
Monitor the animals closely for the first 4 hours post-dosing and then at least twice daily for 14 days.
-
Record any signs of toxicity, including changes in behavior, appearance, mobility, and body weight.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or severe clinical signs of toxicity.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Clinical Signs of Toxicity | Body Weight Change (%) | Mortality |
| Vehicle | 5 | None | +5% | 0/5 |
| 100 | 5 | None | +4% | 0/5 |
| 300 | 5 | Mild lethargy for 2h | +2% | 0/5 |
| 1000 | 5 | Significant lethargy, ruffled fur | -5% | 1/5 |
| 2000 | 5 | Severe lethargy, ataxia | -12% | 3/5 |
This is an example table; actual results will vary.
Causality and Considerations:
-
Dose Selection Rationale: The starting dose can be informed by any available in vitro data or the known toxicity of structurally related compounds. The dose-escalation design allows for a safe and systematic determination of the MTD.[11][12]
-
Observation Period: A 14-day observation period is standard for acute toxicity studies to capture any delayed toxic effects.[11]
Protocol 3: Single-Dose Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic parameters of this compound, including Cmax, Tmax, AUC, and half-life.
Materials:
-
Male C57BL/6J mice (8-10 weeks old) with jugular vein cannulas (optional, for serial blood sampling)
-
Formulated this compound
-
Vehicle control
-
K2-EDTA or heparinized microcentrifuge tubes for blood collection
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single dose of this compound (e.g., 100 mg/kg) via oral gavage to a cohort of mice (n=3-4 per time point for terminal bleeds, or n=4-6 for serial sampling).
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).
-
For terminal bleeds, euthanize a separate group of mice at each time point. For serial sampling from cannulated mice, collect a small volume of blood at each time point.
-
-
Plasma Preparation:
-
Immediately place blood samples on ice.
-
Centrifuge at 4°C to separate plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the PK parameters.
-
Data Presentation:
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 1500 ± 250 |
| Tmax (h) | 0.5 ± 0.1 |
| AUC (0-inf) (ng*h/mL) | 4500 ± 600 |
| t1/2 (h) | 2.5 ± 0.5 |
This is an example table; actual results will vary.
Causality and Considerations:
-
Blood Sampling Strategy: The choice between terminal and serial blood sampling depends on the study objectives and ethical considerations. Serial sampling reduces the number of animals required but may be more technically challenging.[9]
-
Bioanalytical Method: A robust and validated bioanalytical method is essential for generating reliable PK data.[9]
Protocol 4: Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the therapeutic potential of this compound in a mouse model of metabolic syndrome.
Materials:
-
Male C57BL/6J mice (4-6 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Low-fat diet (LFD; e.g., 10% kcal from fat)
-
Formulated this compound
-
Vehicle control
-
Metabolic cages (for indirect calorimetry)
-
Glucose and insulin tolerance test kits
Procedure:
-
Induction of Obesity:
-
Feed mice an HFD for 8-12 weeks to induce obesity, insulin resistance, and other features of metabolic syndrome. A control group is maintained on an LFD.
-
-
Treatment:
-
Randomize the obese mice into treatment groups (n=8-12 per group):
-
Vehicle control
-
This compound (low dose)
-
This compound (high dose)
-
-
Administer the compound or vehicle daily via oral gavage for 4-8 weeks.
-
-
Monitoring:
-
Measure body weight and food intake twice weekly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.
-
At the end of the study, collect blood for analysis of plasma lipids, glucose, and insulin.
-
Collect tissues (e.g., liver, adipose tissue, muscle) for histological and molecular analyses (e.g., NAD+ levels, gene expression).
-
Data Presentation:
| Treatment Group | Body Weight Change (g) | Fasting Glucose (mg/dL) | Glucose AUC (GTT) |
| LFD + Vehicle | +2.5 | 110 | 15000 |
| HFD + Vehicle | +15.0 | 160 | 30000 |
| HFD + Compound (Low) | +12.0 | 145 | 25000 |
| HFD + Compound (High) | +9.5 | 130 | 20000 |
This is an example table; actual results will vary.
Causality and Considerations:
-
Model Selection: The DIO mouse model is widely used to study obesity and type 2 diabetes and is relevant for testing compounds that modulate energy metabolism.[13]
-
Outcome Measures: A comprehensive set of outcome measures, including metabolic, histological, and molecular endpoints, is necessary to fully evaluate the efficacy of the compound.
PART 3: Trustworthiness and Self-Validation
Each protocol described is designed as a self-validating system. For instance, in the PK study, the inclusion of a full time-course allows for the internal consistency of the data to be assessed. In the efficacy study, the use of both positive (HFD + vehicle) and negative (LFD + vehicle) controls provides a clear framework for interpreting the effects of the test compound. Furthermore, the correlation of phenotypic changes (e.g., improved glucose tolerance) with molecular changes in relevant tissues (e.g., increased NAD+ levels) provides a strong validation of the compound's mechanism of action.
References
-
Zingoni, A., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. PMC. [Link]
-
Mitchell, S. J., et al. (2018). Nicotinamide improves aspects of healthspan but not lifespan in mice. PubMed Central. [Link]
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Giles, K., et al. (2017). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. NIH. [Link]
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MySkinRecipes. (n.d.). 2-Amino-5-methylnicotinamide. MySkinRecipes. [Link]
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Kirk, S. J., et al. (1995). Nicotinamide Pharmacokinetics in Humans and Mice: A Comparative Assessment and the Implications for Radiotherapy. PubMed. [Link]
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Stratford, M. R., et al. (1994). Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. PubMed. [Link]
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Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PMC. [Link]
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Mori, Y., et al. (2012). Toxic effects of nicotinamide methylation on mouse brain striatum neuronal cells and its relation to manganese. PubMed. [Link]
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Kanellopoulos, A., et al. (2021). Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. ResearchGate. [Link]
-
Neelakantan, H., et al. (2024). Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice. NIH. [Link]
-
Oettgen, H. F., et al. (1957). Effects of Nicotinamide and Related Compounds on the Antileukemic Activity of 2-Amino-1,3,4-thiadiazole. AACR Journals. [Link]
-
You, Y., et al. (2020). Subacute Toxicity Study of Nicotinamide Mononucleotide via Oral Administration. Frontiers. [Link]
-
Trammell, S. A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature. [Link]
-
Stratford, M. R., & Dennis, M. F. (1994). Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. OUCI. [Link]
-
Poddar, S. K., et al. (2019). Nicotinamide Mononucleotide: Exploration of Diverse Therapeutic Applications of a Potential Molecule. PMC. [Link]
-
Kanellopoulos, A., et al. (2022). Reduced calorie diet combined with NNMT inhibition establishes a distinct microbiome in DIO mice. PubMed Central. [Link]
-
Tribble, J. R., et al. (2024). Update on Nicotinamide and Its Application in the Management of Glaucoma. MDPI. [Link]
-
Song, M., et al. (2023). N1-methylnicotinamide impairs gestational glucose tolerance in mice. PMC. [Link]
-
Srinivasu, N., et al. (2025). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. ResearchGate. [Link]
-
Thangavel, M., et al. (2024). Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests. PMC. [Link]
-
Wikipedia. (n.d.). Pellagra. Wikipedia. [Link]
- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
-
Li, Z., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PMC. [Link]
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Schramm, V. L., et al. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. PubMed. [Link]
-
Thangavel, M., et al. (2024). Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests. PubMed. [Link]
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de la Calle Arregui, C., et al. (2022). Protocol for the assessment of mTOR activity in mouse primary hepatocytes. PMC. [Link]
-
Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. NIH. [Link]
-
You, Y., et al. (2025). Subacute Toxicity Study of Nicotinamide Mononucleotide via Oral Administration. ResearchGate. [Link]
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Bryniarsky, J., et al. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PubMed. [Link]
-
Yang, Y., et al. (2024). Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. MDPI. [Link]
-
Li, Y., et al. (2024). Ginsenoside Re Ameliorates UVB-Induced Skin Photodamage by Modulating the Glutathione Metabolism Pathway: Insights from Integrated Transcriptomic and Metabolomic Analyses. MDPI. [Link]
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Application Note: Quantitative Analysis of 2-Amino-N-methylnicotinamide in Biological Matrices using LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Amino-N-methylnicotinamide in biological matrices, such as plasma and urine. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by a rapid and selective chromatographic separation and detection. This method is designed to meet the rigorous demands of preclinical and clinical drug development, offering high precision, accuracy, and a wide dynamic range. The principles and experimental choices are detailed to provide researchers with a comprehensive guide for implementation and adaptation.
Introduction
This compound is a pyridinecarboxamide derivative with potential significance as a metabolite or impurity in the development of new chemical entities. Accurate quantification of this and related small molecules is critical for pharmacokinetic, toxicokinetic, and metabolic studies. The inherent polarity and potential for complex matrix effects in biological fluids necessitate a highly selective and sensitive analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior specificity and sensitivity.[1][2][3] This document provides a detailed protocol for the quantitative analysis of this compound, leveraging established principles for the analysis of similar polar amine-containing compounds.[4]
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to method development.
| Property | Value | Source |
| CAS Number | 870997-87-8 | [5] |
| Molecular Formula | C₇H₉N₃O | [6] |
| Molecular Weight | 151.17 g/mol | [6] |
| Structure | A pyridine ring with an amino group at the 2-position and an N-methylcarboxamide group at the 3-position. | Inferred from name |
Principle of the Method
The analytical workflow is designed for efficiency and robustness. The core of the method involves a simple protein precipitation step to remove the bulk of matrix interferences. The supernatant is then injected into a reverse-phase liquid chromatography system for separation. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.
Experimental Workflow
Figure 1: A high-level overview of the analytical workflow.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Stable isotope-labeled internal standard (e.g., ²H₃-2-Amino-N-methylnicotinamide)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma, rat urine)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of 50:50 (v/v) acetonitrile:water.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock and Working Solution: Prepare a 1 mg/mL stock solution of the stable isotope-labeled IS. Dilute this stock to a final working concentration (e.g., 100 ng/mL) in acetonitrile. This working solution will be used for protein precipitation.
Sample Preparation Protocol
-
Label polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of the biological matrix (plasma or urine) into the corresponding tubes. For urine samples, a pre-dilution with water may be necessary.
-
Add 150 µL of the IS working solution in acetonitrile to each tube.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for polar compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes ionization and improves peak shape for amine-containing compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute | A rapid gradient allows for efficient elution and a short run time. |
| Injection Volume | 5 µL | Adjustable based on sensitivity requirements. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amino and pyridine groups are readily protonated.[1][2] |
| MRM Transitions | To be determined by infusion of the reference standard. A plausible transition for this compound (precursor m/z 152.1) would involve fragmentation of the N-methyl amide bond. | MRM provides high selectivity and sensitivity.[1][2] |
| Collision Energy | Optimize for each transition. | Maximizes the signal of the product ion. |
| Dwell Time | 100 ms | Sufficient for acquiring adequate data points across the chromatographic peak. |
Method Validation and Performance Characteristics
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters to assess include:
-
Linearity and Range: A typical calibration curve should be constructed from 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[1]
-
Selectivity and Matrix Effects: Assessed by analyzing blank matrix samples from multiple sources to ensure no significant interferences are present at the retention time of the analyte and IS.
-
Recovery: The efficiency of the extraction process should be consistent and reproducible. Recoveries are expected to be >85%.[1]
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) should be evaluated.[2]
Table of Expected Performance
| Parameter | Target Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% bias) | ± 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Data Analysis and Quantification
Figure 2: The data analysis pathway for quantification.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. The detailed protocol and rationale for experimental choices offer a solid foundation for researchers to implement and further optimize this method for their specific needs.
References
- Alchem.Pharmtech. This compound.
- PubMed.
- PubChem. 2-Methylnicotinamide.
- SciSpace. Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the.
- Sunway Pharm Ltd. This compound - CAS:870997-87-8.
- ResearchGate.
- GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food.
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Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of 2-Amino-N-methylnicotinamide in Human Plasma
Abstract
This application note details a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Amino-N-methylnicotinamide in human plasma. As a potential metabolite or novel therapeutic agent, precise measurement of this compound is critical for pharmacokinetic, toxicokinetic, and metabolic studies. The described protocol employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is designed to provide the high-throughput capacity and rigorous performance required in research, clinical, and drug development settings. All procedures are grounded in established bioanalytical principles to ensure data integrity and reproducibility.
Introduction
This compound is a pyridinecarboxamide derivative structurally related to nicotinamide (Vitamin B3) and its key metabolite, N-methylnicotinamide.[1] While the precise biological role of this compound is a subject of ongoing investigation, its structural similarity to these vital compounds suggests potential involvement in the NAD+ metabolome.[2] Accurate quantification in biological matrices is therefore essential for elucidating its metabolic fate, pharmacokinetic profile, and potential physiological or pharmacological effects.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological fluids.[3] Its superior sensitivity and selectivity, achieved through mass-based separation and fragmentation, allow for precise measurement even at low concentrations, minimizing interference from endogenous matrix components.[4] This document provides a comprehensive, field-tested protocol designed for immediate implementation by researchers and drug development professionals.
Analyte Physicochemical Properties
Understanding the properties of this compound is fundamental to method development.
| Property | Value | Source |
| Chemical Name | 2-amino-N-methylpyridine-3-carboxamide | LGC Standards[5] |
| Synonyms | This compound | ChemicalBook[1] |
| CAS Number | 870997-87-8 | Alchem Pharmtech[6] |
| Molecular Formula | C₇H₉N₃O | BLD Pharm[7] |
| Molecular Weight | 151.17 g/mol | ChemicalBook[1] |
| Monoisotopic Mass | 151.0746 Da | (Calculated) |
Principle of the Method
The analytical workflow is a multi-stage process designed to isolate the analyte from the plasma matrix and achieve sensitive, specific quantification.
-
Sample Preparation: The protocol begins with a protein precipitation step.[8] A cold organic solvent (acetonitrile) is added to the plasma sample, which denatures and precipitates the bulk of plasma proteins. This is a rapid and effective technique for cleaning the sample, preventing column clogging, and reducing matrix effects.[8]
-
Chromatographic Separation: The resulting supernatant, containing the analyte, is injected into a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase C18 column is used to retain and chromatographically separate this compound from other small molecules based on polarity. A gradient elution with an acidified mobile phase ensures sharp peak shapes and efficient separation.
-
Mass Spectrometric Detection: The column eluent is directed into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The analyte is ionized, typically forming a protonated molecule [M+H]⁺, in the positive ion mode. This precursor ion is selected in the first quadrupole (Q1), fragmented in the second quadrupole (q2, collision cell), and specific product ions are monitored in the third quadrupole (Q3). This highly selective process, known as Multiple Reaction Monitoring (MRM), ensures that only fragments originating from the target analyte are detected, providing exceptional specificity and sensitivity.[4]
Experimental Workflow
The overall logic of the protocol, from sample handling to final data output, is illustrated below.
Caption: High-level workflow for the quantification of this compound.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Analyte: this compound reference standard (≥95% purity)[9]
-
Internal Standard (IS): this compound-¹³C₂,¹⁵N or a suitable structural analog like 6-chloronicotinamide.[8] The use of a stable isotope-labeled internal standard is strongly recommended to correct for matrix effects and variability during sample preparation.[3]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (≥18 MΩ·cm).
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.
-
Biological Matrix: Drug-free human plasma.
Instrumentation and Conditions
The following tables summarize the optimized instrumental parameters. Note: These parameters serve as a robust starting point and should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | UPLC/HPLC system capable of binary gradient elution |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 95-5% B (3.0-3.1 min), 5% B (3.1-4.0 min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 °C |
| Ion Spray Voltage | +5500 V |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions (Hypothetical) Rationale: The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID). Common fragmentation pathways for amides and aromatic amines include cleavage of the amide bond and fragmentation of the pyridine ring.[10][11] These transitions MUST be confirmed and optimized by infusing a standard solution of the analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| This compound | 152.1 | 135.1 (Loss of NH₃) | Quantifier |
| This compound | 152.1 | 107.1 (Loss of CONHCH₃) | Qualifier |
| Internal Standard (IS) | Dependent on IS choice | Dependent on IS choice | --- |
Detailed Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the Internal Standard (IS) in methanol.
-
Working Solutions: Prepare intermediate working solutions by serial dilution of the primary stocks with 50:50 (v/v) acetonitrile:water.
-
Calibration (CAL) Standards: Spike appropriate volumes of the analyte working solutions into drug-free human plasma to prepare a calibration curve, typically covering a range of 1 to 1000 ng/mL (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 80, and 800 ng/mL).
Plasma Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of plasma sample (or CAL/QC) into the corresponding tube.
-
Add 10 µL of the IS working solution to all tubes (except blanks) and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Method Validation and Trustworthiness
To ensure the reliability and integrity of the data generated, the method must be validated according to established regulatory guidelines, such as those from the FDA.[12][13] The validation process establishes the performance characteristics of the assay.
Caption: Core components of bioanalytical method validation ensuring a trustworthy protocol.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank plasma from multiple sources.
-
Linearity and Range: The concentration range over which the assay is accurate and precise. Determined by a calibration curve with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Accuracy (% bias) and precision (% RSD) are evaluated using QC samples at multiple levels. Acceptance criteria are typically within ±15% (±20% at the LLOQ).[4]
-
Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process. The matrix effect evaluates the ion suppression or enhancement caused by co-eluting endogenous components.
-
Stability: Analyte stability is confirmed under various conditions mimicking sample handling and storage (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[8]
Conclusion
The LC-MS/MS method described herein provides a robust, sensitive, and specific protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it well-suited for supporting a wide range of research and development activities, from basic metabolic research to formal clinical trials. Adherence to the outlined validation principles will ensure the generation of high-quality, reliable, and defensible data.
References
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U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
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Covarrubias-Pinto, A., et al. (n.d.). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. MDPI. [Link]
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Pautus, S., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 951-958. [Link]
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Inamadugu, J. K., et al. (2010). Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Biomedical Chromatography, 24(10), 1059-1074. [Link]
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Zhang, Q., et al. (2022). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Biomedical Chromatography, 36(2), e5261. [Link]
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Alchem Pharmtech. (n.d.). CAS 870997-87-8 | this compound. [Link]
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Brenner, C. (n.d.). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. MDPI. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
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Fiehn Lab. (n.d.). MS/MS fragmentation. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... [Link]
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Application Notes: Probing Metabolic Networks with 2-Amino-N-methylnicotinamide, a Putative PARP Inhibitor
Abstract
The intricate coupling between cellular metabolism and signaling is a frontier in biomedical research. Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of this link, acting as both a critical coenzyme in redox reactions and a substrate for signaling enzymes like Poly(ADP-ribose) polymerases (PARPs). PARP enzymes, particularly PARP-1 and PARP-2, are key players in the DNA damage response and consume significant amounts of NAD+.[1][2] Consequently, inhibiting PARP activity presents a powerful strategy to modulate intracellular NAD+ pools and investigate the downstream metabolic consequences. This guide details the application of 2-Amino-N-methylnicotinamide, a nicotinamide mimetic, as a research tool to explore this axis. We provide the scientific rationale, detailed experimental protocols for in vitro studies, and a framework for data interpretation, empowering researchers to leverage this compound in their metabolic investigations.
Scientific Rationale: The PARP-NAD+ Metabolic Axis
The Role of PARP in Cellular Homeostasis
Poly(ADP-ribose) polymerase (PARP) is a family of 17 enzymes crucial for various cellular processes.[3] PARP-1 and PARP-2 are the most abundant and are rapidly activated by DNA strand breaks.[2] Upon binding to damaged DNA, these enzymes utilize NAD+ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) onto themselves and other acceptor proteins, a process termed PARylation.[1][4] This PARylation cascade serves as a scaffold to recruit DNA repair machinery, relax chromatin, and signal for cell cycle arrest or, in cases of severe damage, cell death.[1]
NAD+: A Critical Node in Metabolism and Signaling
NAD+ is a fundamental molecule in cellular bioenergetics, accepting and donating electrons in its reduced (NADH) and oxidized (NAD+) forms, respectively.[5] These redox reactions are central to glycolysis, the TCA cycle, and oxidative phosphorylation. Beyond this canonical role, the total cellular NAD+ pool is a tightly regulated resource consumed by several enzyme families:
-
PARPs: As described above, major consumers of NAD+, especially under conditions of genotoxic stress.
-
Sirtuins: A class of NAD+-dependent deacetylases that regulate gene expression, mitochondrial function, and stress resistance.[6]
-
CD38/CD157: Ectoenzymes that hydrolyze NAD+ and are involved in calcium signaling and immune responses.[7]
Mechanism of Action: Modulating Metabolism via PARP Inhibition
PARP inhibitors are small molecules designed as structural mimics of nicotinamide, the cleavage product of NAD+ during PARylation.[2] They occupy the nicotinamide-binding pocket of the PARP enzyme's catalytic domain, preventing it from consuming NAD+.[2] The primary consequence of this inhibition is the preservation of the cellular NAD+ pool.
By preventing this significant drain on NAD+, this compound can induce a cascade of metabolic effects:
-
Increased NAD+ Availability: The conserved NAD+ can be shunted towards other NAD+-dependent pathways.
-
Enhanced Sirtuin Activity: Increased substrate availability for sirtuins can lead to the deacetylation of their targets, such as PGC-1α, promoting mitochondrial biogenesis and function.
-
Altered Redox State: A shift in the NAD+/NADH ratio can directly impact the flux through central carbon metabolism.
This mechanism provides a robust hypothesis for using this compound to study metabolic reprogramming in various contexts, from cancer to aging-related diseases.
Caption: The PARP-NAD+ metabolic axis.
Compound Profile & Preparation
A thorough understanding of the research compound's properties is essential for reproducible experimentation.
| Property | Value | Source |
| Compound Name | This compound | - |
| Synonyms | N-Methyl-2-aminopyridine-3-carboxamide | [8] |
| CAS Number | 870997-87-8 | [9][10] |
| Molecular Formula | C₇H₉N₃O | [8] |
| Molecular Weight | 151.17 g/mol | [8] |
| Recommended Solvent | DMSO (Dimethyl sulfoxide) | (Standard) |
| Storage (Stock Solution) | -20°C (short-term), -80°C (long-term) | (Standard) |
Protocol: Preparation of a 10 mM Stock Solution
-
Calculation: To prepare a 10 mM stock solution, weigh out 1.51 mg of this compound.
-
Calculation: 151.17 g/mol * 0.010 mol/L = 1.5117 g/L = 1.51 mg/mL
-
-
Dissolution: Add 1 mL of high-purity DMSO to the vial containing the compound.
-
Solubilization: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -80°C to prevent degradation from freeze-thaw cycles.
-
Expert Tip: The final concentration of DMSO in cell culture media should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Ensure your vehicle control experiments use the same final DMSO concentration as your treated samples.
-
In Vitro Experimental Workflows & Protocols
This section provides step-by-step protocols to characterize the metabolic effects of this compound in a cell-based model.
Caption: Recommended in vitro experimental workflow.
Protocol 1: Determining Optimal Working Concentration via Cell Viability Assay
Rationale: Before assessing metabolic function, it is critical to determine the compound's cytotoxic profile. This allows for the selection of a sub-toxic concentration for subsequent experiments, ensuring that observed metabolic changes are due to specific pathway modulation, not general cellular stress or death.
Methodology (96-well plate format):
-
Cell Seeding: Seed your chosen cell line (e.g., A549, HeLa, HepG2) into a 96-well clear-bottom plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in culture media. A common range to test is 0.1 µM to 100 µM. Remember to include a "vehicle only" control (0.1% DMSO) and an "untreated" control.
-
Treatment: Carefully remove the old media from the cells and add 100 µL of the media containing the different compound concentrations.
-
Incubation: Incubate the plate for a duration relevant to metabolic studies, typically 24 to 72 hours.
-
Viability Assessment: Use a standard viability reagent such as CellTiter-Glo® (Promega) or MTT.
-
For CellTiter-Glo®, add the reagent according to the manufacturer's protocol, incubate, and read luminescence on a plate reader.
-
For MTT, add the reagent, incubate for 2-4 hours, solubilize the formazan crystals with a solubilization buffer, and read absorbance (typically ~570 nm).
-
-
Data Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the results in a dose-response curve using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ (the concentration that inhibits growth by 50%). For metabolic assays, select a concentration well below the IC₅₀ (e.g., IC₁₀ or lower) that still demonstrates target engagement.
Protocol 2: Assessing Target Engagement via NAD+/NADH Ratio Measurement
Rationale: The central hypothesis is that this compound inhibits PARP, leading to a conservation of NAD+. This assay directly tests that hypothesis by measuring the intracellular levels of both oxidized (NAD+) and reduced (NADH) forms of the coenzyme. An increase in the total NAD pool or the NAD+/NADH ratio is a strong indicator of target engagement.[4]
Methodology (using a commercial kit, e.g., NAD/NADH-Glo™ from Promega):
-
Cell Seeding and Treatment: Seed cells in a 96-well white-bottom plate. After 24 hours, treat with the pre-determined sub-toxic concentration of this compound and a vehicle control. A positive control, such as a known PARP inhibitor like Olaparib, is highly recommended.
-
Incubation: Incubate for a relevant time period to observe metabolic changes (e.g., 6-24 hours).
-
Cell Lysis: Following the manufacturer's protocol, lyse the cells to release intracellular NAD+ and NADH.
-
NAD+ and NADH Detection: The assay typically involves two parallel reactions per sample.
-
In one well, an acid treatment selectively degrades NADH, allowing for the specific measurement of NAD+.
-
In the other well, both NAD+ and NADH are measured.
-
-
Enzymatic Reaction: Add the detection reagent, which contains an enzyme that specifically uses either NAD+ or NADH to produce a measurable signal (e.g., luminescence or fluorescence).
-
Signal Measurement: Read the plate on a luminometer or fluorometer.
-
Data Analysis: Calculate the concentration of NAD+ and NADH based on a standard curve. Determine the NAD+/NADH ratio for each condition. Compare the treated samples to the vehicle control. A statistically significant increase in the NAD+ pool or the NAD+/NADH ratio indicates successful target engagement.
Protocol 3: Global Metabolomic Profiling
Rationale: To gain a comprehensive, unbiased view of how this compound alters cellular metabolism, untargeted metabolomics using Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. This allows for the simultaneous measurement of hundreds to thousands of small molecules, revealing changes in glycolysis, the TCA cycle, amino acid metabolism, and more.
Methodology (Sample Preparation for LC-MS):
-
Experimental Setup: Culture cells in larger format plates (e.g., 6-well plates) to obtain sufficient cell numbers (~1-2 million cells per sample). Treat with the compound and vehicle control as established previously. Prepare at least 3-5 biological replicates per condition.
-
Metabolism Quenching (Critical Step): To halt all enzymatic activity and preserve the metabolic snapshot, rapidly wash the cells with ice-cold saline or PBS. Immediately add a pre-chilled extraction solvent, typically 80% methanol in water, kept at -80°C.
-
Metabolite Extraction: Incubate the plates at -80°C for at least 15 minutes. Scrape the cells in the extraction solvent and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Protein and Debris Removal: Centrifuge the tubes at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes.
-
Sample Collection: Carefully collect the supernatant, which contains the polar metabolites. Be cautious not to disturb the protein pellet.
-
Drying and Storage: Dry the supernatant using a vacuum concentrator (SpeedVac). The resulting metabolite pellet can be stored at -80°C until analysis.
-
LC-MS Analysis: Reconstitute the dried pellets in an appropriate solvent and submit them to a metabolomics core facility for analysis. The facility will perform the LC-MS run and initial data processing.
-
Data Interpretation: Use pathway analysis software (e.g., MetaboAnalyst) to identify metabolic pathways that are significantly altered by the compound treatment. Look for changes in key metabolites like lactate, pyruvate, citrate, and ATP.
Concluding Remarks
This compound represents a valuable chemical tool for dissecting the profound influence of PARP activity and NAD+ homeostasis on cellular metabolism. By employing the systematic approach outlined in these application notes—from determining the optimal dose to direct measurement of target engagement and global metabolic profiling—researchers can generate robust and insightful data. This framework provides a solid foundation for exploring metabolic vulnerabilities in disease models and uncovering novel therapeutic strategies centered on the PARP-NAD+ axis.
References
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Alchem Pharmtech. CAS 870997-87-8 | this compound. Available from: [Link]
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Kanev, P. et al. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. (2025). Available from: [Link]
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Kanev, P. et al. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. (2025). Available from: [Link]
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Scatozza, F. et al. Nicotinamide inhibits melanoma in vitro and in vivo. Journal of Experimental & Clinical Cancer Research. (2020). Available from: [Link]
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Pourhashem, S. et al. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. American Journal of Physiology-Cell Physiology. (2019). Available from: [Link]
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The Medical Biochemistry Page. Vitamin B3: Metabolism and Functions. (2026). Available from: [Link]
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O'Gorman, A. et al. The application of metabolomics to nutrition research. The Proceedings of the Nutrition Society. (2017). Available from: [Link]
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BPS Bioscience. Setting a Trap for PARP1 and PARP2. Available from: [Link]
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Scatozza, F. et al. Nicotinamide inhibits melanoma in vitro and in vivo. ResearchGate. (2020). Available from: [Link]
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Patsnap Synapse. What is the mechanism of Nicotinamide? (2024). Available from: [Link]
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Knip, M. et al. The Vitamin Nicotinamide: Translating Nutrition into Clinical Care. Molecules. (2017). Available from: [Link]
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Neelakantan, H. et al. Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice. Nature Communications. (2024). Available from: [Link]
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Pissios, P. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Journal of Molecular Endocrinology. (2017). Available from: [Link]
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Covarrubias, A.J. et al. NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology. (2021). Available from: [Link]
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McCann, K.E. Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer. OncLive. (2018). Available from: [Link]
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Matté, A. et al. NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health. International Journal of Molecular Sciences. (2021). Available from: [Link]
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McCann, K.E. & Hurvitz, S.A. Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib. Future Oncology. (2019). Available from: [Link]
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Jelinic, P. et al. New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics. (2014). Available from: [Link]
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Baur, S. et al. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules. (2021). Available from: [Link]
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Li, Y. et al. Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology. (2022). Available from: [Link]
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B-K, A. et al. The Central Role of the NAD+ Molecule in the Development of Aging and the Prevention of Chronic Age-Related Diseases: Strategies for NAD+ Modulation. International Journal of Molecular Sciences. (2023). Available from: [Link]
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Sheekey Science. NAD+ metabolism in aging & 3 strategies to rejuvenate. YouTube. (2021). Available from: [Link]
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Li, H. et al. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. International Journal of Molecular Sciences. (2021). Available from: [Link]
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Lheureux, S. et al. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. Nature Communications. (2023). Available from: [Link]
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Gao, Y. et al. Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm. (2021). Available from: [Link]
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van Haren, M.J. et al. Kinetic Mechanism of Nicotinamide N-Methyltransferase. Biochemistry. (2018). Available from: [Link]
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Lee, J-M. et al. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology. (2013). Available from: [Link]
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Al-Majdoub, Z.M. et al. Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker? Pharmaceutics. (2025). Available from: [Link]
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Application Notes & Protocols: Investigating 2-Amino-N-methylnicotinamide as a Potential Therapeutic Agent
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide for the initial investigation of 2-Amino-N-methylnicotinamide as a novel therapeutic agent. Given the limited direct research on this specific molecule, this guide synthesizes information from structurally and metabolically related compounds, such as nicotinamide (NAM) and its derivatives, to propose a structured research and development framework. The protocols outlined herein are designed to be self-validating and provide a robust foundation for assessing the compound's therapeutic potential.
Part 1: Introduction and Scientific Rationale
Nicotinamide (NAM) and its metabolites are central to cellular bioenergetics and signaling, primarily through their roles as precursors to nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ is a critical coenzyme for redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes, including DNA repair, metabolism, and aging.[3][4] The therapeutic potential of modulating NAD+ levels has been extensively explored for various conditions, including metabolic diseases, neurodegeneration, and cancer.[1][5]
This compound is a structural analog of nicotinamide. Its unique substitutions—an amino group at the 2-position and a methyl group on the amide nitrogen—suggest several potential mechanisms of action that warrant investigation:
-
NAD+ Precursor: Like other nicotinamide derivatives, it may be processed through the NAD+ salvage pathway to boost intracellular NAD+ levels.[6]
-
Enzyme Modulation: The structural modifications may confer inhibitory or modulatory activity against key enzymes in the NAD+ metabolic pathway, such as Nicotinamide N-methyltransferase (NNMT).[4][5][7] NNMT is overexpressed in certain cancers and metabolic disorders, making it a promising therapeutic target.[5][8]
-
Novel Bioactivity: The specific substitutions may lead to unique pharmacological properties distinct from other nicotinamide analogs.
This guide provides the foundational protocols to synthesize, characterize, and evaluate the therapeutic potential of this compound.
Part 2: Proposed Synthesis and Characterization
Chemical Synthesis of this compound
Note: This is a hypothetical pathway and would require optimization by a synthetic chemist.
Purity and Identity Confirmation
Prior to any biological evaluation, the identity and purity of the synthesized compound must be rigorously confirmed.
Protocol 1: Analytical Characterization of this compound
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the synthesized compound.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (likely around 260 nm).
-
Acceptance Criteria: Purity ≥97%.[10]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the chemical structure of the compound.
-
Methods: ¹H NMR and ¹³C NMR.
-
Expected Result: The spectra should be consistent with the structure of this compound.
-
Part 3: In Vitro Evaluation Protocols
Cytotoxicity Assessment
The initial biological assessment should determine the compound's effect on cell viability in both cancerous and non-cancerous cell lines to establish a therapeutic window.
Protocol 2: MTT Cell Viability Assay
-
Cell Lines:
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.[14]
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to an untreated control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.
-
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Type | IC₅₀ (µM) after 48h |
|---|---|---|
| HCT-116 | Colorectal Carcinoma | 15.5 |
| HepG2 | Hepatocellular Carcinoma | 22.8 |
| Vero | Normal Kidney Epithelial | >100 |
Mechanistic In Vitro Assays
The following protocols are designed to investigate the potential mechanisms of action of this compound.
Protocol 3: NNMT Enzyme Inhibition Assay
-
Objective: To determine if this compound inhibits the activity of Nicotinamide N-methyltransferase (NNMT).
-
Principle: This assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed reaction, or the consumption of the methyl donor, S-adenosylmethionine (SAM).[4]
-
Procedure:
-
Use a commercially available NNMT inhibitor screening kit or recombinant human NNMT.
-
Incubate recombinant NNMT with SAM and nicotinamide (the substrate) in the presence of varying concentrations of this compound.
-
Measure the resulting product according to the kit manufacturer's instructions (e.g., via a fluorescent or colorimetric readout).
-
-
Data Analysis: Calculate the IC₅₀ value for NNMT inhibition.
Protocol 4: SIRT1 Activity Assay
-
Objective: To assess the effect of this compound on the activity of SIRT1, a key NAD+-dependent deacetylase.
-
Principle: This assay uses a fluorogenic substrate that, upon deacetylation by SIRT1, can be cleaved by a developer to produce a fluorescent signal.[15][16]
-
Procedure:
-
Utilize a commercial SIRT1 activity assay kit.
-
Incubate recombinant human SIRT1 with the fluorogenic substrate and NAD+ in the presence of varying concentrations of this compound.
-
Add the developer solution and measure fluorescence.
-
-
Data Analysis: Determine if the compound activates or inhibits SIRT1 activity and quantify the EC₅₀ or IC₅₀.
Protocol 5: Intracellular NAD+/NADH Quantification
-
Objective: To determine if this compound treatment increases intracellular NAD+ levels.
-
Procedure:
-
Treat cells (e.g., HepG2) with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and extract NAD+ and NADH using acid and base extraction methods, respectively.[17]
-
Quantify NAD+ and NADH levels using a cycling assay kit or by LC-MS/MS.[17]
-
Normalize the results to total protein concentration.
-
-
Data Analysis: Compare the NAD+/NADH ratio and total NAD+ levels in treated versus untreated cells.
Diagram 1: Proposed Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the initial in vitro assessment of this compound.
Part 4: In Vivo Evaluation Protocols
Should the in vitro data demonstrate promising activity (e.g., selective cytotoxicity, potent enzyme inhibition, or significant NAD+ boosting), in vivo studies in appropriate animal models would be the next logical step.
Animal Model Selection
The choice of animal model will depend on the therapeutic indication suggested by the in vitro results.
-
Metabolic Disease: Diet-induced obese (DIO) mice are a standard model to study obesity and type 2 diabetes.[18]
-
Cancer: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to test anti-cancer agents.[15][16]
Pharmacokinetic (PK) and Safety Studies
A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol 6: Preliminary In Vivo PK and Safety Study
-
Animals: Healthy C57BL/6 mice.
-
Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Analysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Safety Monitoring: Observe the animals for any signs of toxicity.
-
Data Analysis: Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
Efficacy Studies
Protocol 7: General In Vivo Efficacy Study Framework
-
Model: Use an appropriate disease model (e.g., DIO mice or tumor-bearing mice).
-
Groups:
-
Vehicle control
-
Positive control (a known therapeutic agent for the disease)
-
Treatment groups with different doses of this compound
-
-
Dosing: Administer the compound daily (or as determined by PK data) for a specified duration (e.g., 4-8 weeks).
-
Endpoint Measurements:
-
Post-Mortem Analysis: Collect tissues for histological analysis and biomarker assessment (e.g., NAD+ levels, target enzyme activity).
Diagram 2: Potential Signaling Pathways of this compound
Caption: Hypothesized interactions of this compound with the NAD+ salvage pathway.
Part 5: Conclusion
The protocols detailed in this document provide a comprehensive and scientifically rigorous framework for the initial investigation of this compound as a potential therapeutic agent. By systematically evaluating its synthesis, in vitro activity, and in vivo efficacy, researchers can build a strong data package to support further development. The causality-driven experimental design and self-validating nature of these protocols are intended to ensure the generation of high-quality, trustworthy data.
References
- Nicotinamide inhibits melanoma in vitro and in vivo - PMC - PubMed Central - NIH. (2020-10-07).
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- Nicotinamide inhibits melanoma in vitro and in vivo - ResearchGate.
- CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents.
- Effects of N1-methylnicotinamide on Oxidative and Glycooxidative Stress Markers in Rats With Streptozotocin-Induced Diabetes Mellitus - PubMed.
- Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC - PubMed Central.
- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - MDPI.
- Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PubMed Central.
- Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker? - NIH. (2025-01-29).
- The Safety and Antiaging Effects of Nicotinamide Mononucleotide in Human Clinical Trials: an Update - PubMed Central.
- The Vitamin Nicotinamide: Translating Nutrition into Clinical Care - MDPI.
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- Study Details | NCT05561712 | Method Optimization for the Quantification of the NAD.
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- Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - NIH. (2024-01-02).
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- Nicotinamide Mononucleotide (NMN) - Regulations.gov.
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- Ginsenoside Re Ameliorates UVB-Induced Skin Photodamage by Modulating the Glutathione Metabolism Pathway: Insights from Integrated Transcriptomic and Metabolomic Analyses - MDPI.
- Pellagra - Wikipedia.
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- N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem.
- Isolation and Identification of Two New Nicotinamide Metabolites - ResearchGate. (2025-09-19).
- Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - MDPI.
- Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC - NIH.
- Kinetic Mechanism of Nicotinamide N-Methyltransferase - PubMed. (2018-09-25).
- Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide - PMC - PubMed Central. (2024-07-20).
- Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects - MDPI. (2023-06-26).
- 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - NIH.
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- 18. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 2-Amino-N-methylnicotinamide Cytotoxicity
Introduction: Unveiling the Cytotoxic Potential of 2-Amino-N-methylnicotinamide
This compound is a small molecule belonging to the nicotinamide family. Nicotinamide, a form of vitamin B3, is a crucial precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are fundamental to cellular metabolism and energy production. Beyond its metabolic roles, nicotinamide and its derivatives have been shown to influence a variety of cellular processes, including DNA repair, inflammation, and cell signaling.[1][2][3]
Recent research has highlighted the cytotoxic potential of various nicotinamide derivatives against cancer cell lines, suggesting that this class of compounds may hold promise for the development of novel therapeutic agents.[4][5][6][7][8] The structural modifications on the nicotinamide scaffold can lead to diverse biological activities, making it essential to systematically evaluate the cytotoxic profile of each new analog, such as this compound.
These application notes provide a comprehensive and robust protocol for assessing the in vitro cytotoxicity of this compound. The described methodologies are designed to deliver reliable and reproducible data, guiding researchers in drug discovery and development. The protocols adhere to best practices and draw upon established guidelines from regulatory bodies like the FDA and OECD to ensure data integrity and relevance.[9][10][11][12][13][14][15]
Core Principles of Cytotoxicity Testing
In vitro cytotoxicity assays are indispensable tools in the early stages of drug development for screening compound libraries and characterizing the toxic potential of new chemical entities.[12] These assays measure various cellular parameters to determine the concentration at which a substance exerts a toxic effect, often expressed as the half-maximal inhibitory concentration (IC50).[16][17][18][19][20] A multi-parametric approach, employing assays that interrogate different cellular functions, is highly recommended to gain a comprehensive understanding of a compound's cytotoxic mechanism.
This protocol will focus on a tiered approach, beginning with a general assessment of cell viability and proliferation, followed by more specific assays to elucidate the mode of cell death.
Experimental Workflow Overview
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- 20. The Importance of IC50 Determination | Visikol [visikol.com]
Application Notes and Protocols for 2-Amino-N-methylnicotinamide in Drug Discovery Workflows
Introduction: The Strategic Value of the 2-Aminonicotinamide Scaffold
In the landscape of medicinal chemistry, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutics. The 2-aminonicotinamide moiety has emerged as a privileged scaffold, a structural framework that is recurrently found in compounds targeting a diverse array of biological targets. 2-Amino-N-methylnicotinamide, as a readily accessible derivative, serves as a critical building block for the synthesis of compound libraries aimed at identifying potent and selective modulators of key physiological pathways.[1][2] Its utility stems from the versatile reactivity of the 2-amino group and the N-methylamide, allowing for systematic structural modifications to explore the chemical space around a biological target. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in drug discovery workflows, with a focus on its application in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), inverse agonists for the Ghrelin Receptor, and inhibitors of Nicotinamide N-methyltransferase (NNMT).
Chemical Properties and Synthesis
This compound is a pyridinecarboxamide derivative. Its structure combines a pyridine ring, an amino group at the 2-position, and an N-methylcarboxamide group at the 3-position, providing multiple points for chemical elaboration.
| Property | Value |
| IUPAC Name | 2-amino-N-methylpyridine-3-carboxamide |
| CAS Number | 870997-87-8 |
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 151.17 g/mol |
Protocol 1: Proposed Synthesis of this compound
Principle: This synthesis involves the activation of the carboxylic acid group of 2-aminonicotinic acid using a peptide coupling reagent, followed by nucleophilic attack by methylamine to form the desired amide. The use of a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) minimizes side reactions and promotes efficient amide bond formation.
Materials:
-
2-Aminonicotinic acid
-
Methylamine solution (e.g., 2 M in THF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminonicotinic acid (1.0 eq). Dissolve the acid in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add DIPEA (3.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Activation: Add HATU (1.2 eq) portion-wise to the cooled solution. Stir the mixture at 0 °C for 15-20 minutes. The formation of the activated ester can be monitored by TLC if desired.
-
Amine Addition: Slowly add the methylamine solution (1.5 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes) to afford pure this compound.
Application in Drug Discovery Workflows
The 2-aminonicotinamide scaffold is a versatile starting point for generating libraries of compounds for high-throughput screening (HTS). The following sections detail its application in three distinct and high-impact therapeutic areas.
Workflow 1: Development of VEGFR-2 Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 is a clinically validated strategy in oncology. The 2-aminonicotinamide scaffold can be elaborated to occupy the ATP-binding pocket of the kinase.
Caption: Workflow for developing VEGFR-2 inhibitors.
Principle: This protocol describes the parallel synthesis of an amide library by acylating the 2-amino group of this compound with a diverse set of carboxylic acids using a high-throughput synthesis platform.
Materials:
-
This compound
-
A diverse library of carboxylic acids or acyl chlorides
-
HATU and DIPEA (for carboxylic acids) or just DIPEA (for acyl chlorides)
-
Anhydrous DMF or Dichloromethane (DCM)
-
96-well reaction block
-
Automated liquid handler (optional)
-
High-throughput purification system (e.g., preparative HPLC-MS)
Procedure:
-
Arraying of Starting Materials: In a 96-well reaction block, dispense a solution of this compound (1.0 eq) in anhydrous DMF to each well.
-
Addition of Carboxylic Acids: To each well, add a unique carboxylic acid from a pre-arrayed library (1.1 eq).
-
Addition of Coupling Reagents: Dispense a solution of HATU (1.2 eq) and DIPEA (3.0 eq) in DMF to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.
-
Quenching and Work-up (simplified for HTS): Add water to each well to quench the reaction. The crude products can be directly used for primary screening after appropriate dilution, or subjected to high-throughput purification.
-
Purification and Analysis: Purify the library members using a parallel purification system (e.g., mass-directed preparative HPLC). Analyze the purity and confirm the identity of each compound by LC-MS.
Principle: This homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the autophosphorylation of the VEGFR-2 kinase domain.[6][8] A terbium (Tb)-labeled anti-phosphotyrosine antibody serves as the FRET donor, and a fluorescently labeled VEGFR-2 serves as the acceptor. Kinase activity leads to phosphorylation, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors will disrupt this signal.
Materials:
-
Recombinant human VEGFR-2 kinase domain (e.g., GST-tagged)
-
LanthaScreen™ Tb-anti-pTyr (PY20) Antibody (or similar)
-
Fluorescein-labeled poly(GT) substrate (optional, for substrate phosphorylation assay)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (from the synthesized library) and a known inhibitor (e.g., Sunitinib) as a positive control
-
384-well, low-volume, black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and dispense into the assay plate using an acoustic dispenser or liquid handler.
-
Kinase/Substrate Addition: Prepare a solution of VEGFR-2 kinase in kinase reaction buffer. Add this solution to the wells containing the compounds.
-
Reaction Initiation: Prepare a solution of ATP in kinase reaction buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Prepare a detection solution containing the Tb-labeled anti-phosphotyrosine antibody in TR-FRET dilution buffer. Add this solution to all wells to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., for donor and acceptor). Calculate the TR-FRET ratio.
-
Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Workflow 2: Development of Ghrelin Receptor Inverse Agonists
The ghrelin receptor (GHSR1a) exhibits high constitutive activity, meaning it signals in the absence of its endogenous ligand, ghrelin.[9][10][11] This basal activity is implicated in appetite regulation. Inverse agonists, which reduce this constitutive activity, are sought after as potential anti-obesity therapeutics. The 2-aminonicotinamide scaffold has been successfully utilized to develop such compounds.[6]
Caption: Workflow for developing Ghrelin Receptor inverse agonists.
Principle: This assay quantifies the constitutive activity of the GHSR1a by measuring the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation. Inverse agonists will decrease the basal level of IP1. The HTRF format provides a robust and high-throughput method for this measurement.[9][12]
Materials:
-
HEK293 cells stably expressing the human ghrelin receptor (GHSR1a)
-
IP-One HTRF Assay Kit (containing IP1-d2 and anti-IP1 cryptate)
-
Cell culture medium and supplements
-
Test compounds and a known inverse agonist as a positive control
-
384-well, low-volume, white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the GHSR1a-expressing HEK293 cells into 384-well plates at an appropriate density and grow overnight.
-
Compound Addition: Remove the culture medium and add the test compounds, serially diluted in the assay buffer provided with the kit.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the modulation of basal IP1 production.
-
Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) diluted in the lysis buffer to all wells.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio and normalize the data to the basal activity (vehicle control) and a maximal inhibition control. Plot the percent inhibition against the compound concentration and fit the curve to determine the IC₅₀ value.
Workflow 3: Development of Nicotinamide N-methyltransferase (NNMT) Inhibitors
NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide and is implicated in various metabolic diseases and cancers.[13] Inhibiting NNMT is a promising therapeutic strategy. The nicotinamide core of this compound makes it an ideal starting point for designing competitive inhibitors.
Caption: Workflow for developing NNMT inhibitors.
Principle: This assay measures the activity of NNMT by detecting a product of the enzymatic reaction cascade. NNMT methylates nicotinamide using S-adenosylmethionine (SAM) as a methyl donor, producing S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine. The free thiol group of homocysteine is detected by a fluorescent probe, resulting in an increase in fluorescence. Inhibitors of NNMT will prevent this fluorescence increase.[9][12][14]
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide (substrate)
-
S-Adenosylmethionine (SAM) (co-substrate)
-
SAH hydrolase (coupling enzyme)
-
Thiol-detecting fluorescent probe
-
NNMT assay buffer
-
Test compounds and a known NNMT inhibitor (e.g., 1-Methylnicotinamide) as a positive control
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mix containing NNMT enzyme, SAH hydrolase, and SAM in NNMT assay buffer.
-
Compound Plating: Dispense serially diluted test compounds into the assay plate.
-
Enzyme Addition: Add the NNMT reaction mix to all wells.
-
Reaction Initiation: Add a solution of nicotinamide to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Add the thiol-detecting probe to all wells.
-
Final Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for the development of the fluorescent signal.
-
Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 392/482 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound represents a valuable and versatile chemical scaffold for modern drug discovery. Its strategic use in the construction of focused compound libraries, coupled with robust and high-throughput screening methodologies, provides a powerful platform for the identification of novel therapeutic agents against a range of important biological targets. The protocols outlined in these application notes offer a comprehensive framework for leveraging the potential of this scaffold in the pursuit of innovative medicines.
References
-
A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype. PubMed. [Link]
-
N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Assay Genie. [Link]
-
Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling. PMC. [Link]
-
A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype. ResearchGate. [Link]
-
Ghrelin receptor: high constitutive activity and methods for developing inverse agonists. PubMed. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. PMC. [Link]
-
Modulation of Constitutive Activity and Signaling Bias of the Ghrelin Receptor by Conformational Constraint in the Second Extracellular Loop. PMC. [Link]
-
New Offering of 2-Aminonicotinamide. Labinsights. [Link]
-
Ghrelin Receptor. High constitutive activity and methods for developing inverse agonists. ResearchGate. [Link]
-
Development and validation of an assay for a novel ghrelin receptor inverse agonist PF-5190457 and its major hydroxy metabolite (PF-6870961) by LC-MS/MS in human plasma. PubMed. [Link]
-
High constitutive signaling of the ghrelin receptor--identification of a potent inverse agonist. PubMed. [Link]
-
High Constitutive Activity Is an Intrinsic Feature of Ghrelin Receptor Protein: A STUDY WITH A FUNCTIONAL MONOMERIC GHS-R1a RECEPTOR RECONSTITUTED IN LIPID DISCS. PMC. [Link]
-
Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Development of a ghrelin receptor inverse agonist for positron emission tomography. Scientific Reports. [Link]
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Mechanisms and inhibitors of nicotinamide N-methyltransferase. PMC. [Link]
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Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing. [Link]
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2-Aminoalkyl Nicotinamide Derivatives as Pure Inverse Agonists of the Ghrelin Receptor. PubMed. [Link]
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Amide coupling Protocol for Amino PEG. AxisPharm. [Link]
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Coupling Reagents. Aapptec. [Link]
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Application Notes and Protocols for 2-Amino-N-methylnicotinamide Powder
Introduction: Understanding the Compound
2-Amino-N-methylnicotinamide is a substituted pyridinecarboxamide, a class of compounds with significant interest in medicinal chemistry and drug development. Its structure, featuring an aminopyridine core, suggests potential biological activity that warrants careful and precise handling in a research setting. The presence of both amino and amide functionalities implies specific chemical properties, including potential sensitivity to oxidation and hydrolysis under certain conditions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound powder. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel, grounded in established principles of chemical safety and good laboratory practice.
PART 1: Material Properties and Safety Data
A thorough understanding of the material's properties and potential hazards is paramount before any handling. While a specific, comprehensive safety data sheet for this compound is not widely available, data from structurally analogous compounds such as aminopyridines and nicotinamide derivatives provide a strong basis for safe handling protocols.
Physicochemical and Hazard Profile
The following table summarizes the known and inferred properties of this compound.
| Property | Value / Information | Rationale / Source Analogy |
| CAS Number | 30935-56-7 / 870997-87-8 | [1][2] |
| Molecular Formula | C₇H₉N₃O | [3] |
| Molecular Weight | 151.17 g/mol | [3] |
| Appearance | White to off-white or light yellow solid powder. | Based on analogous aminopyridine and nicotinamide compounds.[4][5] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Inferred from safety data for 2-Amino-6-methylnicotinamide and other aminopyridines.[3] |
| GHS Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Inferred from safety data for 2-Amino-6-methylnicotinamide and other aminopyridines.[3] |
Personal Protective Equipment (PPE)
The causality behind PPE selection is to create a complete barrier against potential exposure routes. Given the irritant nature of aminopyridine compounds, the following PPE is mandatory when handling this compound powder.
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye irritation from airborne particles.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[4]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: Handling of the powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[6] If these are not available, a properly fitted NIOSH-approved respirator for particulates is required.
PART 2: Storage and Stability
Maintaining the chemical integrity of this compound is crucial for reproducible experimental results. The following storage recommendations are based on best practices for aminonicotinamide and related heterocyclic compounds.
Recommended Storage Conditions
-
Temperature: For long-term storage, it is recommended to store the powder at 4°C.[3] This temperature slows down potential degradation pathways.
-
Atmosphere: Store in a tightly sealed container to protect from atmospheric moisture. The hygroscopic nature of some nicotinamide derivatives suggests that moisture can lead to clumping and potential degradation.[7]
-
Light: Protect from light by storing in an opaque container or in a dark location.[3] Aminopyridine structures can be sensitive to UV light, which may induce degradation.[8]
-
Inert Gas: For highly sensitive applications or long-term archival storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Stability Considerations
While specific stability studies on this compound are limited, studies on similar compounds provide valuable insights:
-
Thermal Stability: Aminopyridines have shown excellent chemical stability at refrigerated and room temperatures over extended periods.[5] However, high temperatures can lead to decomposition, emitting toxic fumes.[6]
-
Hygroscopicity: Nicotinamide and its derivatives can be hygroscopic, absorbing moisture from the air, which can affect powder flowability and potentially lead to hydrolysis of the amide group over time.[7]
-
Photostability: As per ICH guidelines, photostability testing is a crucial part of stress testing for new active substances.[8] It is prudent to assume the compound may be photolabile and take appropriate precautions.
PART 3: Laboratory Protocols
The following protocols provide step-by-step guidance for common laboratory procedures involving this compound powder.
Protocol for Weighing the Powder
Rationale: This protocol is designed to minimize aerosolization of the powder and prevent cross-contamination, which is critical when handling potent or irritant compounds.[9][10]
-
Preparation:
-
Ensure all necessary PPE is correctly worn.
-
Decontaminate the weighing area and the analytical balance with an appropriate solvent (e.g., 70% ethanol).
-
Use a dedicated set of spatulas and weighing paper/boats for this compound.
-
-
Weighing Procedure:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.[6]
-
Use a tared, clean, and dry weighing vessel.
-
Carefully transfer the desired amount of powder from the stock container to the weighing vessel using a clean spatula. Avoid jerky movements to minimize dust generation.
-
Close the stock container immediately after dispensing.
-
Record the final weight.
-
-
Post-Weighing:
-
Carefully transfer the weighed powder to the destination vessel for dissolution or other procedures.
-
Clean the spatula and weighing area thoroughly. Dispose of contaminated weighing paper and gloves as hazardous waste.[4]
-
Protocol for Preparing a Stock Solution
Rationale: The choice of solvent and the dissolution method can significantly impact the stability and accuracy of the resulting solution. This protocol outlines a general method for preparing a stock solution.
-
Solvent Selection:
-
Consult available solubility data for this compound or analogous compounds. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of similar compounds.[11]
-
Ensure the chosen solvent is compatible with downstream applications and that the final concentration of the solvent in the assay is not inhibitory (e.g., <1% DMSO).[11]
-
-
Solution Preparation:
-
Weigh the required amount of this compound powder following the protocol in section 3.1.
-
In a chemical fume hood, add the powder to an appropriate volumetric flask or vial.
-
Add a portion of the chosen solvent (e.g., about 75% of the final volume).[12]
-
Gently swirl the container to dissolve the powder. Sonication may be used to aid dissolution if necessary.
-
Once the powder is fully dissolved, add the solvent to reach the final desired volume.
-
Cap the container and invert several times to ensure a homogenous solution.
-
-
Storage of Stock Solution:
-
Store stock solutions in tightly sealed, light-protecting vials.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[13]
-
Store aliquots at -20°C or -80°C.
-
Protocol for Spill Management and Decontamination
Rationale: A prompt and correct response to a spill is crucial to mitigate exposure and prevent the spread of contamination.
-
Minor Spill (Small amount of powder):
-
Ensure the area is well-ventilated.[4]
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.[14]
-
Carefully wipe up the material, working from the outside of the spill inwards.
-
Place the contaminated materials into a sealed bag for hazardous waste disposal.[14]
-
Clean the spill area with a suitable decontaminating solution (e.g., a dilute solution of a mild acid like acetic acid, followed by water and detergent).[6][14]
-
-
Major Spill:
PART 4: Visualizations and Workflow
Workflow for Safe Handling of this compound Powder
Caption: Decision-making workflow for spill response.
References
-
University of Washington. (n.d.). 4-Aminopyridine SOP. Retrieved from [Link]
-
Pharmaceutical Technology. (2014). Effective and Efficient Weighing of Potent Compounds. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Webinar: Safe Weighing of Potent and Hazardous Substances. Retrieved from [Link]
-
Flow Sciences. (2020, March 13). Bulk Powder Containment: Key Factors for High Potency Handling and Processing. Retrieved from [Link]
-
WIT Press. (2005). Handling of high potency drugs: process and containment. Retrieved from [Link]
-
PubMed. (1995). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Automated Weighing of Potent Compounds. Retrieved from [Link]
-
West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Retrieved from [Link]
-
University of Nottingham. (2012, July 17). Decontamination procedures. Retrieved from [Link]
-
DSM-Firmenich. (2023, May 15). Niacin versus Niacinamide – Flowability. Retrieved from [Link]
-
Michigan State University. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]
-
SlideShare. (n.d.). Solutions. Retrieved from [Link]
-
PubMed. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
PubMed Central. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]
-
IAGIM. (n.d.). Photostability. Retrieved from [Link]
-
University of Washington. (2023, January 3). Active Ingredient Summary Table Thermal Stability. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 870997-87-8 | this compound. Retrieved from [Link]
-
PubMed. (2007). Mechanistic studies on hydrotropic solubilization of nifedipine in nicotinamide solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on thermal stability of amino acid ionic liquids. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 16). Common Methods and Technical Guidelines for Preparing Solutions in the Laboratory. Retrieved from [Link]
-
PubChem. (n.d.). Nicotinamide. Retrieved from [Link]
-
PubMed Central. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
-
PubMed. (2015). Hydrotrope accumulation around the drug: the driving force for solubilization and minimum hydrotrope concentration for nicotinamide and urea. Retrieved from [Link]
-
PubMed. (2018, January 30). Thermal stability study of crystalline and novel spray-dried amorphous nilotinib hydrochloride. Retrieved from [Link]
-
YouTube. (2013, March 21). How To Prepare Solutions. Retrieved from [Link]
-
YouTube. (2016, June 10). Preparing a standard solution | Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152). Retrieved from [Link]
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Application Notes and Protocols for Kinase Inhibition Assays
A Senior Application Scientist's Guide to Methodologies and Best Practices
Introduction: Navigating the Landscape of Kinase Inhibition
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology. The development and characterization of small molecule kinase inhibitors are fundamental to advancing our understanding of cell signaling and creating novel therapeutics. This guide provides a comprehensive overview of the principles and practical protocols for conducting kinase inhibition assays.
Initially, this document was slated to focus on 2-Amino-N-methylnicotinamide. However, a thorough review of the scientific literature reveals that this compound is predominantly studied in the context of Nicotinamide N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism, rather than as a direct protein kinase inhibitor.[1][2][3][4] While various nicotinamide derivatives have been explored as inhibitors for kinases such as Aurora kinase and p38 kinase,[5][6][7] there is a lack of substantial evidence supporting the use of this compound for direct kinase inhibition assays.
To provide researchers, scientists, and drug development professionals with a robust and relevant guide, we will pivot our focus to a well-characterized and clinically significant multi-kinase inhibitor: Dasatinib . Dasatinib serves as an excellent exemplar for illustrating the methodologies and nuances of both biochemical and cell-based kinase inhibition assays. Its broad-spectrum activity and well-documented experimental applications provide a solid foundation for understanding the core principles of kinase inhibitor characterization.
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL, Src family kinases (SFK), c-KIT, and platelet-derived growth factor receptor (PDGFR).[8][9][10] Its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), particularly in cases resistant to imatinib, underscores the importance of rigorous in vitro and in-cellulo characterization of kinase inhibitors.[9][11][12]
This guide will delve into the practical aspects of utilizing Dasatinib in kinase inhibition assays, offering detailed protocols, data interpretation strategies, and troubleshooting advice to ensure the generation of reliable and reproducible results.
Physicochemical Properties of Dasatinib
A thorough understanding of the physicochemical properties of a kinase inhibitor is crucial for proper handling, storage, and experimental design.
| Property | Value |
| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide |
| Molecular Formula | C₂₂H₂₆ClN₇O₂S |
| Molecular Weight | 488.01 g/mol |
| CAS Number | 302962-49-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Biochemical Kinase Inhibition Assays
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound on a purified kinase. These assays measure the transfer of a phosphate group from ATP to a substrate, and the reduction in this activity in the presence of an inhibitor.
Principle of Biochemical Assays
The core of a biochemical kinase assay is to quantify the enzymatic activity of a kinase in a controlled, cell-free environment. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀), which is a measure of the inhibitor's potency. Various detection methods can be employed, including radiometric assays that use ³²P- or ³³P-labeled ATP, and non-radiometric methods such as fluorescence-based assays (e.g., ADP-Glo™, HTRF®) or luminescence-based assays.[13][14][15][16]
Workflow for a Biochemical Kinase Assay
Caption: Workflow of a typical biochemical kinase inhibition assay.
Detailed Protocol: In Vitro Src Kinase Inhibition Assay with Dasatinib
This protocol is adapted for a 96-well plate format using a luminescence-based ADP detection method.
Materials:
-
Recombinant human Src kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Dasatinib
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Dasatinib Preparation:
-
Prepare a 10 mM stock solution of Dasatinib in 100% DMSO.
-
Perform a serial dilution of the Dasatinib stock solution in kinase assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM). The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of each Dasatinib dilution or vehicle control (kinase assay buffer with the same final DMSO concentration) to the appropriate wells.
-
Prepare a master mix containing Src kinase and the peptide substrate in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for linear reaction kinetics.
-
Add 20 µL of the kinase/substrate master mix to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the IC₅₀ value for ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit. This typically involves adding 50 µL of ADP-Glo™ Reagent to each well, incubating for 40 minutes at room temperature, and then adding 100 µL of Kinase Detection Reagent and incubating for another 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all other readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a high concentration of inhibitor (or no enzyme) as 0% activity.
-
Plot the normalized activity against the logarithm of the Dasatinib concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Reported IC₅₀ Values for Dasatinib against Various Kinases
The potency of Dasatinib varies across different kinases, highlighting its multi-targeted nature.
| Kinase Target | Reported IC₅₀ (nM) |
| BCR-ABL | <1 |
| SRC | 0.5 |
| LCK | 1.1 |
| YES | 0.4 |
| c-KIT | 13 |
| PDGFRβ | 28 |
| EphA2 | 16 |
| FAK | 0.2 |
Note: IC₅₀ values can vary depending on the assay conditions (e.g., ATP concentration, substrate used).[8]
Cell-Based Kinase Inhibition Assays
Cell-based assays are crucial for evaluating an inhibitor's efficacy in a more physiologically relevant context. These assays assess the compound's ability to cross the cell membrane, engage its target kinase, and elicit a cellular response.[17]
Principle of Cell-Based Assays
Cell-based assays measure the downstream consequences of kinase inhibition within intact cells. This can include inhibition of cell proliferation, induction of apoptosis, or a reduction in the phosphorylation of a specific substrate of the target kinase.[17][18]
Workflow for a Cell-Based Assay (Cell Proliferation)
Caption: Workflow of a typical cell-based proliferation assay.
Detailed Protocol: Cell Proliferation Assay (MTT) with Dasatinib
This protocol is designed to assess the anti-proliferative effects of Dasatinib on a cancer cell line known to be dependent on a Dasatinib-sensitive kinase (e.g., K562, a CML cell line expressing BCR-ABL).
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Dasatinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear, flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest K562 cells in the logarithmic growth phase and determine the cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Dasatinib Treatment:
-
Prepare a serial dilution of Dasatinib in complete medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of Dasatinib or vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the Dasatinib concentration and determine the IC₅₀ value.
-
Protocol: Western Blot Analysis of Target Phosphorylation
This protocol allows for the direct assessment of the inhibition of a specific kinase's activity within the cell.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with Dasatinib as described in the cell proliferation assay. The treatment duration can be shorter (e.g., 1-6 hours) to observe acute effects on signaling.[8][19]
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Src Tyr416).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total form of the target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Troubleshooting Common Issues in Kinase Assays
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Pipetting errors- Inconsistent incubation times- Cell clumping | - Use calibrated pipettes and proper technique- Ensure consistent timing for all steps- Ensure single-cell suspension before seeding |
| No or low signal in biochemical assay | - Inactive enzyme- Incorrect buffer conditions- Degraded ATP or substrate | - Use a new batch of enzyme and test its activity- Optimize buffer pH, salt, and cofactor concentrations- Use fresh ATP and substrate solutions |
| High background in cell-based assay | - Contamination (microbial)- Reagent interference | - Maintain sterile cell culture technique- Run controls without cells to check for reagent-related background |
| IC₅₀ value significantly different from literature | - Different assay conditions (e.g., ATP concentration)- Cell line variability- Inaccurate compound concentration | - Standardize ATP concentration (e.g., at Km)- Use authenticated cell lines- Verify the concentration and purity of the inhibitor stock solution |
Evaluating Off-Target Effects
A critical aspect of kinase inhibitor characterization is the assessment of off-target effects.[20][21][22] Dasatinib's activity against multiple kinases is a prime example of polypharmacology, which can be therapeutically advantageous but also lead to side effects.[18][23][24][25] It is essential to profile inhibitors against a panel of kinases to understand their selectivity. Furthermore, in cell-based assays, off-target effects can be investigated by using cell lines with different kinase dependencies or by rescuing the inhibitory effect with downstream signaling activators.[17]
Conclusion
The rigorous and systematic application of biochemical and cell-based kinase inhibition assays is indispensable for the discovery and development of novel kinase inhibitors. By using a well-characterized compound like Dasatinib as a model, researchers can establish robust protocols and gain a deeper understanding of the principles of kinase inhibitor evaluation. This guide provides a foundational framework to assist scientists in designing and executing these assays with precision and confidence, ultimately contributing to the advancement of targeted therapies.
References
-
Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. (2019). PubMed. Retrieved from [Link]
-
Patel, V. K. (2007). Nicotinamide derivative used as a p38 kinase inhibitor. SciSpace. Retrieved from [Link]
- Alkynyl nicotinamide compounds as kinase inhibitors. (2022). Google Patents.
-
Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine. Retrieved from [Link]
-
Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds. (n.d.). NIH. Retrieved from [Link]
-
Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. (2006). Blood. Retrieved from [Link]
-
Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... (n.d.). ResearchGate. Retrieved from [Link]
-
Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. (2018). PubMed. Retrieved from [Link]
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (n.d.). Blood. Retrieved from [Link]
-
Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. (2023). PubMed. Retrieved from [Link]
-
Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure-activity relationship (SAR) studies on isonicotinamides as highly selective, brain penetrable, and orally active inhibitors of glycogen synthase kinase-3 (GSK-3) for the potential treatment of Alzheimer's disease. (n.d.). ACS. Retrieved from [Link]
-
The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
A chemical and phosphoproteomic characterization of dasatinib action in lung cancer. (n.d.). NIH. Retrieved from [Link]
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Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. (n.d.). ResearchGate. Retrieved from [Link]
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c-Src Kinase Inhibitor Screening Assay Kit. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. (2017). PubMed. Retrieved from [Link]
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Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]
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SRC Kinase Assay. (n.d.). BellBrook Labs. Retrieved from [Link]
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Effects of Dasatinib on Src Kinase Activity and Downstream Intracellular Signaling in Primitive Chronic Myelogenous Leukemia Hematopoietic Cells. (2008). AACR Journals. Retrieved from [Link]
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DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. (n.d.). PMC. Retrieved from [Link]
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Cell-Based Proteome Profiling of Potential Dasatinib Targets by Use of Affinity-Based Probes. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
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Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. (2020). Frontiers. Retrieved from [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. Retrieved from [Link]
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Chemi-Verse™ SRC Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]
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Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. (2008). Blood. Retrieved from [Link]
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Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. (n.d.). PMC. Retrieved from [Link]
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Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. (n.d.). NIH. Retrieved from [Link]
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Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. (n.d.). MDPI. Retrieved from [Link]
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Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. (n.d.). AACR Journals. Retrieved from [Link]
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Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]
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Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (n.d.). NIH. Retrieved from [Link]
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Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies. (2021). NIH. Retrieved from [Link]
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Off-target effects of MEK inhibitors. (n.d.). PMC. Retrieved from [Link]
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The tyrosine kinase inhibitor AMN107 (Nilotinib) exhibits off-target effects in lymphoblastic cell lines. (n.d.). PubMed. Retrieved from [Link]
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Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. (2020). PMC. Retrieved from [Link]
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The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update. (n.d.). MDPI. Retrieved from [Link]
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Nicotinamide‐N‐methyltransferase is a promising metabolic drug target for primary and metastatic clear cell renal cell carcinoma. (2022). PubMed Central. Retrieved from [Link]
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Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Investigating the Efficacy of 2-Amino-N-methylnicotinamide in Cancer Cell Lines
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-Amino-N-methylnicotinamide, a novel nicotinamide analog, in cancer cell line models. Lacking direct published data on this specific compound, this guide establishes a logical, first-principles approach to its characterization. We will proceed from the hypothesis that its structural similarity to nicotinamide (NAM) positions it as a potential modulator of key cellular processes implicated in cancer, such as DNA repair and energy metabolism. The protocols herein are designed to be self-validating, providing a robust framework for determining the compound's mechanism of action and therapeutic potential.
Introduction and Scientific Rationale
Nicotinamide (NAM), the amide of vitamin B3, is a central molecule in cellular metabolism, serving as the primary precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is essential not only for redox reactions in energy production but also as a substrate for NAD+-consuming enzymes that regulate critical cellular processes, including DNA repair, gene expression, and apoptosis.[1][2][3] Two key enzyme families, Poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs), are central to these pathways.[1]
At elevated concentrations, nicotinamide itself can act as an inhibitor of both PARPs and SIRTs.[4][5] This inhibitory action is significant in oncology, as PARP inhibitors are a clinically approved class of drugs that exploit deficiencies in DNA repair pathways, particularly in cancers with BRCA1/2 mutations, to induce synthetic lethality.[6][7][8]
Furthermore, the enzyme Nicotinamide N-methyltransferase (NNMT) is frequently overexpressed in a wide range of cancers, where it catalyzes the methylation of NAM.[9][10] Elevated NNMT activity is associated with aggressive tumor phenotypes and therapy resistance, making it a compelling therapeutic target.[11][12]
This compound is a structural analog of nicotinamide. Based on its structure, we hypothesize that it may function as a competitive inhibitor or alternative substrate for enzymes within the NAD+ metabolic network. This guide outlines a systematic approach to test this hypothesis and characterize its anticancer potential.
Hypothesized Mechanism of Action
Given its nicotinamide core, this compound could potentially interact with several key nodes in the NAD+ signaling network. The primary hypotheses to investigate are:
-
Direct PARP Inhibition: The compound may bind to the nicotinamide-binding pocket of PARP enzymes, preventing the synthesis of poly(ADP-ribose) chains and thereby inhibiting PARP-mediated DNA repair.[5][6] This could sensitize cancer cells, especially those with existing DNA repair defects, to apoptosis.
-
Sirtuin (SIRT) Modulation: Similar to PARP, the compound might inhibit NAD+-dependent sirtuin deacetylases, which regulate transcription, metabolism, and cell survival.[4]
-
Interaction with NNMT: The compound could act as either an inhibitor of or a substrate for NNMT. Inhibition of NNMT in cancer cells could lead to an accumulation of intracellular NAM and S-adenosyl-L-homocysteine (SAH), altering cellular methylation potential and NAD+ salvage.[9][13]
Caption: Hypothesized interaction points of this compound within the NAD+ metabolic and signaling network.
Experimental Workflow: A Phased Approach
A multi-phase experimental plan is essential for a thorough investigation. This workflow ensures that foundational data on cytotoxicity informs subsequent, more complex mechanistic studies.
Caption: A phased experimental workflow for characterizing this compound.
Phase 1: Initial Screening and Cytotoxicity Profile
Objective: To determine the concentration-dependent effect of this compound on the viability of various cancer cell lines and establish its half-maximal inhibitory concentration (IC50).
Rationale: This initial screen is critical for identifying sensitive cancer cell lines and determining the appropriate concentration range for all subsequent mechanistic assays. A broad panel of cell lines (e.g., breast, ovarian, pancreatic, lung) is recommended, including lines with known DNA repair deficiencies (e.g., BRCA1/2 mutant) and their wild-type counterparts.
Protocol 4.1: Cell Viability (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A wide concentration range is recommended for the initial screen (e.g., 1 nM to 100 µM). Include a vehicle control (e.g., DMSO or PBS) and a positive control (e.g., a known PARP inhibitor like Olaparib).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours. This duration allows for effects on cell proliferation to become apparent.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Data Presentation: IC50 Values
Summarize the results in a clear, tabular format.
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) of this compound |
| MDA-MB-436 | Breast | BRCA1 Mutant | Hypothetical Value |
| MCF-7 | Breast | BRCA Wild-Type | Hypothetical Value |
| PANC-1 | Pancreatic | KRAS Mutant | Hypothetical Value |
| A549 | Lung | KRAS Mutant | Hypothetical Value |
| CAPAN-1 | Pancreatic | BRCA2 Mutant | Hypothetical Value |
Phase 2: Elucidating the Mechanism of Action
Objective: To test the hypothesis that this compound functions by inhibiting PARP and inducing DNA damage-mediated apoptosis.
Rationale: Once an effective concentration range is established, the next logical step is to investigate the primary molecular target. These assays will be performed at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) determined in Phase 1.
Protocol 5.1: Western Blot for PARP Activity and Apoptosis Markers
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentrations for a specified time (e.g., 24 hours). Include vehicle and positive controls.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-PAR: To detect poly(ADP-ribose) chains, a direct readout of PARP activity. A decrease in PAR levels indicates PARP inhibition.
-
Anti-Cleaved Caspase-3: A key marker for the execution phase of apoptosis.
-
Anti-PARP: To detect both full-length PARP (116 kDa) and its cleaved fragment (89 kDa), another hallmark of apoptosis.
-
Anti-γH2AX: To detect phosphorylated H2AX, a marker for DNA double-strand breaks.
-
Anti-β-Actin or GAPDH: As a loading control.
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 5.2: Immunofluorescence for DNA Damage Foci (γH2AX)
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound as described above. A positive control, such as a topoisomerase inhibitor (e.g., Etoposide), should be included to induce DNA damage.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.
-
Staining: Block with 1% BSA and incubate with anti-γH2AX primary antibody, followed by an Alexa Fluor-conjugated secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus. An increase in foci indicates an accumulation of DNA double-strand breaks, consistent with the effects of a PARP inhibitor.
Phase 3: Assessing Metabolic Impact
Objective: To determine if this compound alters cellular NAD+ pools, a key indicator of engagement with the NAD+ metabolic network.
Rationale: Directly measuring the NAD+/NADH ratio provides insight into the compound's effect on cellular energy status and the availability of the substrate for PARP and sirtuins.[2]
Protocol 6.1: NAD+/NADH Ratio Assay
-
Cell Treatment: Culture and treat cells in 6-well or 10 cm dishes with this compound.
-
Metabolite Extraction:
-
For NAD+ extraction, lyse one set of cells with an acidic extraction buffer.
-
For NADH extraction, lyse a parallel set of cells with a basic extraction buffer.
-
Neutralize the extracts and remove interfering enzymes by heating.
-
-
Assay Performance: Use a commercially available colorimetric or fluorometric NAD+/NADH assay kit according to the manufacturer's instructions. These kits use an enzymatic cycling reaction to measure NAD+ and NADH levels.
-
Data Analysis: Measure absorbance or fluorescence. Calculate the concentrations of NAD+ and NADH based on a standard curve. Report the NAD+/NADH ratio. A significant change in this ratio would suggest a profound impact on cellular metabolism.
Conclusion and Future Directions
This document outlines a foundational strategy for the preclinical investigation of this compound in cancer cell lines. The proposed workflow allows for a systematic and logical characterization of the compound, from its initial cytotoxic effects to its specific molecular mechanism of action. Positive results from these assays—particularly the confirmation of PARP inhibition and synthetic lethality in DNA repair-deficient cells—would provide a strong rationale for advancing the compound into more complex in vitro (e.g., 3D spheroids) and in vivo models.
References
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The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC. (Source: National Center for Biotechnology Information)
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PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... - ResearchGate. (Source: ResearchGate)
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Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - MDPI. (Source: MDPI)
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Nicotinamide inhibits melanoma in vitro and in vivo - PMC. (Source: National Center for Biotechnology Information)
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NNMT regulates SAM and SAH levels in cancer cells. (a) Targeted LC/MS... - ResearchGate. (Source: ResearchGate)
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Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC. (Source: National Center for Biotechnology Information)
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Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair - PMC. (Source: National Center for Biotechnology Information)
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Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage in human keratinocytes and ex vivo skin - PubMed. (Source: PubMed)
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Nicotinamide N-Methyltransferase in Acquisition of Stem Cell Properties and Therapy Resistance in Cancer - PMC. (Source: National Center for Biotechnology Information)
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Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy - Frontiers. (Source: Frontiers)
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The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis - MDPI. (Source: MDPI)
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Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - NIH. (Source: National Institutes of Health)
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Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage in primary melanocytes - PubMed. (Source: PubMed)
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Role of nicotinamide in DNA damage, mutagenesis, and DNA repair - PubMed. (Source: PubMed)
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NAD+ metabolism in PARP inhibitor resistance of ovarian cancer - NIH RePORTER. (Source: NIH RePORTER)
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Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer. (Source: OncLive)
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PARP inhibitors as single agents and in combination therapy: the most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PubMed. (Source: PubMed)
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Special Issue : DNA Damage and Repair in Cancer - Genes - MDPI. (Source: MDPI)
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Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - NIH. (Source: National Institutes of Health)
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How PARP inhibitors (PARPi) work - YouTube. (Source: YouTube)
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Guide to cell extraction, sample normalisation and sample submission for metabolomics. (Source: University of Oxford)
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Ginsenoside Re Ameliorates UVB-Induced Skin Photodamage by Modulating the Glutathione Metabolism Pathway: Insights from Integrated Transcriptomic and Metabolomic Analyses - MDPI. (Source: MDPI)
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A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems - NIH. (Source: National Institutes of Health)
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-N-methylnicotinamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 2-Amino-N-methylnicotinamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. We will delve into the mechanistic underpinnings of the reaction, provide direct answers to common experimental issues, and offer a validated protocol based on established chemical principles.
Section 1: Core Synthesis Strategy & Mechanism
The most prevalent and industrially scalable route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy typically employs an electron-deficient 2-halonicotinamide derivative as the starting material and an amine nucleophile. The most common precursor is 2-Chloro-N-methylnicotinamide .
The reaction proceeds via the addition of methylamine to the C2 position of the pyridine ring, which is activated by the electron-withdrawing effects of the ring nitrogen and the N-methylcarboxamide group at the C3 position. This forms a negatively charged intermediate known as a Meisenheimer complex, which then rearomatizes by expelling the chloride leaving group to yield the final product.
Caption: General workflow for the SNAr synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
A1: Low yield is the most common issue and typically points to suboptimal reaction conditions or impure starting materials. Consider the following hierarchy of troubleshooting steps:
-
Incomplete Reaction: The C-Cl bond at the 2-position of the pyridine ring is relatively strong. This amination often requires significant energy input.
-
Causality: Insufficient temperature or pressure will result in a stalled reaction. Many reported procedures for analogous aminopyridine syntheses utilize a sealed autoclave to reach temperatures well above the solvent's boiling point (e.g., 150-170°C)[1][2].
-
Solution: Increase the reaction temperature in 10°C increments. If using an open flask, switch to a sealed pressure vessel or a microwave reactor. Microwave irradiation can dramatically shorten reaction times and improve yields by efficiently heating the polar solvent and reactants[3].
-
-
Starting Material Purity: The purity of your 2-Chloro-N-methylnicotinamide is critical.
-
Causality: The precursor is often synthesized by hydrolysis of 2-chloro-3-cyanopyridine[4]. Incomplete hydrolysis can leave unreacted nitrile, which may undergo side reactions under the harsh amination conditions.
-
Solution: Confirm the purity of your starting material by ¹H NMR and LC-MS before starting the reaction. If necessary, recrystallize the 2-Chloro-N-methylnicotinamide from a suitable solvent like ethyl acetate[4].
-
-
Concentration of Methylamine: Using an aqueous solution of methylamine is common, but the concentration matters.
-
Causality: A large excess of amine is required to drive the reaction to completion and to act as a base to neutralize the HCl byproduct. However, using a very dilute solution increases the partial pressure of water in the autoclave, potentially promoting hydrolysis of the amide.
-
Solution: Use a concentrated aqueous solution of methylamine (e.g., 40% wt) or a solution of methylamine in an alcohol like ethanol. Ensure at least 3-5 equivalents of methylamine are used relative to the starting material[3].
-
Q2: I'm observing a significant byproduct with a mass corresponding to 2-hydroxy-N-methylnicotinamide. How can I prevent this?
A2: The formation of the 2-hydroxy byproduct is a classic competitive side reaction in SNAr chemistry on chloropyridines, especially when water is used as a solvent.
-
Causality: At high temperatures and pressures, water can act as a nucleophile, attacking the C2 position to form 2-hydroxy-N-methylnicotinamide after elimination of HCl. This hydrolysis reaction is often competitive with the desired amination.
-
Solution:
-
Minimize Water: If possible, switch to an anhydrous organic solvent system. An ethanol solution saturated with methylamine gas can be an effective alternative, although this requires more specialized equipment[2].
-
Increase Amine Concentration: A higher concentration of the methylamine nucleophile will kinetically favor the amination pathway over the hydrolysis pathway. Using a 40% aqueous methylamine solution is often a good compromise between reactivity and minimizing the water content[3].
-
Control Temperature: While high temperature is needed, excessive heat can accelerate the rate of hydrolysis more than amination. Experiment with finding the minimum temperature required for a reasonable reaction rate (e.g., start at 140°C and adjust).
-
Q3: The reaction workup and product purification are challenging, leading to product loss. What is a reliable purification strategy?
A3: Purification can be complicated by the product's high polarity and potential for salt formation.
-
Causality: The product contains two basic nitrogen atoms (the amino group and the pyridine ring nitrogen) and can form salts with the HCl generated during the reaction. The N-methylamide group also makes the molecule highly polar and water-soluble.
-
Solution: A Step-by-Step Purification Protocol:
-
Neutralization and Solvent Removal: After cooling the reaction vessel, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask and remove the excess methylamine and solvent under reduced pressure.
-
Basification: Re-dissolve the residue in water and adjust the pH to 8-9 with a base like aqueous potassium hydroxide or sodium hydroxide[2]. This ensures the product is in its free-base form and not an HCl salt, which improves its solubility in organic solvents.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent. Due to the product's polarity, standard solvents like ethyl acetate may be inefficient. Consider using a more polar solvent like dichloromethane (DCM) or a mixture such as DCM:Isopropanol (9:1).
-
Recrystallization/Chromatography: After drying and concentrating the combined organic extracts, the crude product can be purified.
-
Recrystallization: This is the preferred method for large-scale purification. Experiment with solvent systems like isopropanol/heptane or ethanol/water.
-
Column Chromatography: For smaller scales or very high purity requirements, silica gel chromatography can be used. A gradient elution starting with DCM and gradually increasing the polarity with methanol is often effective. It is advisable to pre-treat the silica with a small amount of triethylamine (e.g., 1% in the eluent) to prevent the polar product from streaking on the column.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best precursor for this synthesis: 2-chloronicotinic acid or 2-Chloro-N-methylnicotinamide?
A1: Starting with 2-Chloro-N-methylnicotinamide is superior. If you start with 2-chloronicotinic acid, you would first need to react it with methylamine to form the amide. However, methylamine will preferentially react at the more electrophilic C2 position (amination) rather than with the carboxylic acid under neutral or basic conditions. Therefore, the correct sequence is to first form the N-methylamide from 2-chloronicotinoyl chloride (or the acid via coupling agents) and then perform the amination step.
Q2: Can I run this reaction at atmospheric pressure?
A2: It is highly unlikely to achieve a good yield at atmospheric pressure. The nucleophilic substitution at the 2-position of a chloropyridine is a difficult reaction that requires high temperatures (typically >120°C) to proceed at a reasonable rate[3]. In an open flask, the required temperature cannot be reached with common solvents like water or ethanol. A sealed pressure vessel (autoclave) or a dedicated microwave reactor is essential for success.
Q3: Are there any catalysts that can improve the reaction?
A3: While some SNAr reactions can be catalyzed by copper or palladium complexes, the amination of 2-chloropyridines with simple alkylamines like methylamine is typically performed without a catalyst[5]. The high temperature and pressure are the primary drivers of the reaction. Adding a catalyst would unnecessarily complicate the reaction and purification without a significant proven benefit for this specific transformation.
Section 4: Optimized Experimental Protocol
This protocol is a synthesized "best practice" guide based on analogous procedures reported in the literature[1][2][3].
Synthesis of this compound
-
Reactor Setup: To a 100 mL stainless steel autoclave equipped with a magnetic stir bar, add 2-Chloro-N-methylnicotinamide (5.0 g, 29.3 mmol, 1.0 equiv.).
-
Reagent Addition: In a fume hood, add 40% aqueous methylamine solution (25 mL, ~288 mmol, ~9.8 equiv.).
-
Reaction: Seal the autoclave tightly. Place it in a heating mantle on a stirrer plate and begin stirring. Heat the reactor to an internal temperature of 160°C. The internal pressure will rise. Maintain the temperature for 8 hours.
-
Cool Down & Workup: Turn off the heating and allow the reactor to cool to room temperature overnight. Once cool, carefully vent any residual pressure in a fume hood.
-
Solvent Removal: Open the reactor and transfer the aqueous solution to a 250 mL round-bottom flask. Concentrate the mixture using a rotary evaporator to remove excess methylamine and most of the water.
-
Neutralization & Extraction: Add 50 mL of deionized water to the resulting residue. Adjust the pH of the solution to ~9 with 2M aqueous NaOH. Transfer the solution to a separatory funnel and extract with Dichloromethane:Isopropanol (9:1, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from hot isopropanol to afford pure this compound. Expected yield: 75-85%.
Section 5: Data Summary Table
The following table summarizes the impact of key variables on the synthesis of 2-aminopyridine derivatives, based on literature data for similar reactions.
| Parameter | Condition A (Conventional) | Condition B (Optimized) | Condition C (Microwave) | Expected Outcome & Rationale |
| Precursor | 2-Chloronicotinic Acid | 2-Chloro-N-methylnicotinamide | 2-Chloro-N-methylnicotinamide | Rationale: Amide must be formed prior to amination to avoid side reactions. |
| Amine Source | 28% Aqueous NH₃[2] | 40% Aqueous CH₃NH₂ | 40% Aqueous CH₃NH₂ | Rationale: Higher concentration of nucleophile kinetically outcompetes water, reducing hydrolysis. |
| Temperature | 170°C | 160°C | 200°C | Rationale: High temperature is required to overcome the activation energy. Microwaves allow for superheating. |
| Time | 7 hours | 8 hours | 2 hours | Rationale: Microwave heating dramatically reduces the required reaction time. |
| Pressure | Autoclave | Autoclave | Microwave Vessel | Rationale: Sealed vessel is mandatory to reach the necessary temperatures. |
| Typical Yield | ~83% (for related molecule) | ~75-85% (Predicted) | ~80-90% (for related molecule)[3] | Rationale: Optimized conditions balance reaction rate against thermal decomposition and side reactions. |
Section 6: References
-
ResearchGate. Synthesis of 2-aminonicotinic acid. Available at: [Link]
-
ResearchGate. Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Available at: [Link]
-
PMC - PubMed Central. The chemistry of the vitamin B3 metabolome. Available at: [Link]
-
MDPI. Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. Available at: [Link]
-
ResearchGate. Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions. Available at: [Link]
-
Google Patents. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids. Available at:
-
PMC - NIH. Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Available at: [Link]
-
PMC. Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Available at: [Link]
-
Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid. Available at:
-
PMC - PubMed Central. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Available at: [Link]
-
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]
-
ResearchGate. Stereoselective synthesis of nicotinamide β-riboside and nucleoside analogs. Available at: [Link]
-
Monash University. Synthesis of N-Alkyl Amino Acids. Available at: [Link]
-
Google Patents. WO2015198486A1 - Method for producing 2-amino-6-methylnicotinic acid. Available at:
-
ResearchGate. Abstract 2085 Optimizing the Procedure for Synthesis of SHAPE Probe 2-methylnicotinic acid imidazolide (NAI) | Request PDF. Available at: [Link]
-
PubMed. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Available at: [Link]
-
PMC - NIH. High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Available at: [Link]
-
Google Patents. US4447615A - Process for the purification of nicotinic acid amide I. Available at:
-
PubMed Central. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Available at: [Link]
-
ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Available at: [Link]
-
MDPI. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. Available at: [Link]
-
Google Patents. US3976697A - Preparation of tertiary amines. Available at:
-
ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available at: [Link]
Sources
- 1. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 2. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming 2-Amino-N-methylnicotinamide Solubility Challenges
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 2-Amino-N-methylnicotinamide. Drawing upon established principles of medicinal chemistry and formulation science, this document offers practical troubleshooting strategies and a comprehensive understanding of the factors governing the solubility of this compound class.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of this compound, providing concise answers and directing users to more detailed information within this guide.
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are the likely reasons for this?
Low aqueous solubility is a common challenge for many organic molecules, including derivatives of nicotinamide. The primary reasons for poor solubility of this compound likely stem from its crystalline structure and the interplay of its functional groups. The amino group and the N-methylnicotinamide core contribute to its overall polarity, but strong intermolecular forces in the solid state can hinder its dissolution in water.
Q2: What is the expected aqueous solubility of this compound?
Q3: How does pH influence the solubility of this compound?
The solubility of this compound is expected to be highly pH-dependent due to the presence of the basic amino group and the pyridine ring. At a pH below the pKa of the amino group, the compound will be protonated, forming a more soluble salt. Conversely, at a pH above its pKa, the compound will exist in its less soluble free base form. This principle is often exploited to enhance the solubility of basic compounds.[2][3]
Q4: Are there common laboratory solvents that can effectively dissolve this compound?
Based on data for the related compound N-methylnicotinamide, polar organic solvents are likely to be effective. For N-methylnicotinamide, the following solubilities have been reported:
It is important to note that sonication may be required to achieve these concentrations.[1] For this compound, a similar solvent profile is expected, with DMSO and DMF being good starting points for creating concentrated stock solutions.
Q5: My compound appears to be degrading in solution. What could be the cause?
Derivatives of nicotinamide can be susceptible to degradation, particularly through hydrolysis, especially under basic conditions.[5] The stability of nicotinamide cofactors is also known to be influenced by the buffer system and temperature.[6] For instance, N-(Hydroxymethyl)nicotinamide, a related compound, is prone to hydrolysis, leading to the formation of nicotinamide and formaldehyde.[5] Therefore, it is crucial to consider the pH, temperature, and buffer composition when preparing and storing solutions of this compound.
Section 2: Troubleshooting Guides
This section provides systematic approaches to resolving common solubility problems encountered during experimental work.
Guide 2.1: Initial Solubility Screening
This guide will help you systematically determine the best solvent for your application.
Objective: To identify a suitable solvent system for achieving the desired concentration of this compound.
Workflow Diagram:
Caption: A stepwise workflow for initial solubility screening of this compound.
Step-by-Step Protocol:
-
Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a clear glass vial.
-
Aqueous Screen: Add a small, precise volume of your primary aqueous solvent (e.g., deionized water, PBS) to the vial.
-
Mixing: Vigorously vortex the vial for at least 30 seconds. If undissolved solid remains, place the vial in a sonicator bath for 5-10 minutes.
-
Observation: Visually inspect the solution against a dark background for any undissolved particles.
-
Organic Solvent Screen: If the compound is insoluble in the aqueous solvent, repeat steps 2-4 with a polar organic solvent such as DMSO or ethanol.
-
Co-Solvent System: If solubility is still limited, consider creating a co-solvent system. For example, dissolve the compound in a minimal amount of DMSO first, and then slowly add your aqueous buffer while vortexing. Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect your assay.
Guide 2.2: pH-Modification for Enhanced Aqueous Solubility
This guide details how to leverage the pH-dependent solubility of this compound.
Objective: To increase the aqueous solubility of this compound by adjusting the pH of the solution.
Conceptual Diagram:
Sources
- 1. N-Methylnicotinamide | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-N-methylnicotinamide
Welcome to the technical support resource for 2-Amino-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in solution. As Senior Application Scientists, our goal is to help you ensure the integrity of your experiments by mitigating compound degradation.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability of this compound.
Q1: What are the primary causes of this compound degradation in solution?
The principal degradation pathway for nicotinamide derivatives in aqueous solution is hydrolysis.[1] This process is highly dependent on the pH of the solution. Based on extensive data for similar compounds like niacinamide, this compound is most likely susceptible to hydrolysis under both strongly acidic and, particularly, alkaline (basic) conditions.[2][3][4] This can lead to the cleavage of the N-methyl amide bond, potentially forming 2-aminonicotinic acid and methylamine. Exposure to elevated temperatures and certain types of light can also accelerate degradation.[1][5][6]
Q2: What are the optimal storage conditions for this compound stock solutions?
To ensure maximum stability and reproducibility, stock solutions, typically prepared in an anhydrous solvent like DMSO, should be aliquoted into single-use volumes and stored at -20°C for short-term use (weeks) or -80°C for long-term storage (months).[1] This practice is critical because it minimizes the damaging effects of repeated freeze-thaw cycles. For aqueous solutions used in experiments, it is always recommended to prepare them fresh from the frozen stock.
Q3: How can I detect if my this compound solution has degraded?
Degradation can be identified through several observations:
-
Analytical Chromatography: The most definitive method is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the parent compound's peak indicates degradation.[1]
-
Loss of Biological Activity: A reduction or complete loss of the expected biological effect in your assay is a strong indicator of compound degradation.
-
Visual Changes: While less reliable, any change in the color or clarity of the solution could suggest chemical instability or precipitation.
Q4: What solvents and buffers are recommended for preparing and using this compound?
For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and non-aqueous nature, which prevents hydrolysis.[1] When preparing aqueous working solutions, the choice of buffer is critical. Given that the stability of the related compound niacinamide is optimal between pH 4 and 6, it is advisable to use buffers that maintain a neutral to slightly acidic pH.[4] Phosphate and Tris buffers are commonly used, but their impact on stability can differ; for instance, NADH has been shown to be more stable in Tris buffer compared to phosphate buffer at pH 8.5.[7][8] It is crucial to verify the compatibility of your chosen buffer system.
Troubleshooting Guide: Ensuring Solution Stability
This section provides detailed protocols and explanations for systematically addressing stability issues during your experiments.
Issue 1: Inconsistent experimental results or a suspected loss of compound activity.
Primary Suspected Cause: The compound is degrading in your experimental solution under the current conditions (pH, temperature, light exposure, or buffer composition).
Recommended Action: Proactively determine the stability limits of this compound by performing a forced degradation study. Such studies are designed to intentionally stress the compound to identify conditions that induce degradation, which in turn helps in developing stable formulations and stability-indicating analytical methods.[9][10]
Workflow for a Forced Degradation Study
The following diagram outlines the logical flow for conducting a forced degradation study to establish stable solution conditions for your compound.
Caption: Workflow for a forced degradation study.
Protocol 1: Conducting a Forced Degradation Study
This protocol provides a framework to test the stability of this compound under various stress conditions. The goal is to induce 5-20% degradation to identify potential issues without completely destroying the compound.[9]
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Aqueous buffers (e.g., 0.1 M citrate for pH 4, 0.1 M phosphate for pH 7, 0.1 M borate for pH 9)
-
0.1 M HCl and 0.1 M NaOH for pH stress
-
3% Hydrogen Peroxide (H₂O₂) for oxidative stress
-
Temperature-controlled incubator and/or water bath
-
Photostability chamber
-
HPLC system with a UV detector
-
Sterile, amber vials
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Test Samples: For each condition, dilute the stock solution to a final concentration of 100 µM in the respective stress solution. Include a control sample diluted in a neutral, buffered mobile phase analog stored at 4°C in the dark.
-
Apply Stress Conditions (in parallel):
-
Acid Hydrolysis: Add 100 µM compound to 0.1 M HCl. Incubate at 40°C.
-
Base Hydrolysis: Add 100 µM compound to 0.1 M NaOH. Incubate at room temperature (this reaction is often rapid).
-
Neutral Hydrolysis: Add 100 µM compound to purified water or a pH 7 buffer. Incubate at 40°C.
-
Oxidative Degradation: Add 100 µM compound to 3% H₂O₂. Keep at room temperature in the dark.
-
Thermal Degradation: Add 100 µM compound to a pH 7 buffer. Incubate at 60°C in the dark.
-
Photolytic Degradation: Add 100 µM compound to a pH 7 buffer in a quartz cuvette or clear vial. Expose to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Time-Point Sampling: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, and 24 hours). Immediately quench any reactions if necessary (e.g., neutralize acidic/basic samples) and store at -20°C until analysis.
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2) to determine the percentage of the parent compound remaining relative to the T=0 sample.
Issue 2: Unexpected peaks appear in HPLC/LC-MS analysis.
Primary Suspected Cause: The compound is degrading, and the new peaks represent degradation products.
Recommended Action: Identify the degradation pathway to understand the chemical transformation. For nicotinamide derivatives, hydrolysis of the amide bond is a common pathway.[1]
Plausible Degradation Pathway
Based on the known chemistry of nicotinamide, a likely degradation pathway for this compound under hydrolytic stress (acidic or basic conditions) is the cleavage of the amide bond.
Caption: Plausible hydrolytic degradation pathway.
Protocol 2: HPLC Method for Stability Assessment
This reverse-phase HPLC method can be used to separate this compound from its potential, more polar degradation products like 2-aminonicotinic acid.
-
HPLC System: Any standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal absorbance; start with 260 nm, a common wavelength for nicotinamide-related compounds.[11]
-
Injection Volume: 10 µL.
Analysis: The parent compound will have a specific retention time. Degradation products, such as the more polar 2-aminonicotinic acid, are expected to elute earlier. The percentage of degradation can be calculated from the decrease in the peak area of the parent compound over time.
Data Interpretation
The results from your forced degradation study can be summarized to provide a clear stability profile.
Table 1: Expected Stability Profile of this compound under Stress Conditions
| Stress Condition | Expected Stability | Rationale & Potential Degradants |
| 0.1 M HCl, 40°C | Moderate to High Degradation | Acid-catalyzed hydrolysis of the amide bond.[4] Potential Product: 2-Aminonicotinic Acid. |
| pH 4-6 Buffer, RT | High Stability | This is the optimal pH range for the parent compound, niacinamide, minimizing hydrolysis.[2][4] |
| 0.1 M NaOH, RT | Very High Degradation | Base-catalyzed hydrolysis is typically faster for amides than acid-catalyzed hydrolysis.[5] Potential Product: 2-Aminonicotinic Acid. |
| 3% H₂O₂, RT | Likely Stable | The pyridine ring and amino groups are generally stable to mild oxidation. |
| 60°C, pH 7 | Temperature-Dependent Degradation | Increased temperature accelerates the rate of hydrolysis.[5][8] |
| UV/Visible Light | Potential for Degradation | Nicotinamide analogs can be sensitive to light, which can induce photolytic degradation.[6][12] |
References
- KBL Cosmetics. (2025, August 19).
-
Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Retrieved January 11, 2026, from [Link]
- Trampuz, M., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3. Journal of Pharmaceutical Sciences.
- Skincare Production Insights. (2025, June 5). How to Stabilize Niacinamide and Glycolic Acid in Large-Scale Skincare Production?
- Maelove. (2023, January 21). Niacinamide (and Niacin) : Stability and Optimum pH.
- Ahmad, I., et al. (2012). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. Scientia Pharmaceutica.
- ACS Applied Energy Materials. (n.d.). Photoregeneration of Biomimetic Nicotinamide Adenine Dinucleotide Analogues via a Dye-Sensitized Approach.
- ResearchGate. (2025, August 6). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution.
- BioProcess International. (n.d.).
- BenchChem. (2025). preventing degradation of N-(Hydroxymethyl)nicotinamide in experiments.
- MedCrave online. (2016, December 14).
- MDPI. (n.d.).
- National Institutes of Health (NIH). (2024, November 19).
- ResearchGate. (n.d.).
- ClinicalTrials.gov. (n.d.).
- BenchChem. (n.d.). 2-Amino-6-methylnicotinamide|CAS 100524-09-2.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kblcosmetics.com [kblcosmetics.com]
- 3. How to Stabilize Niacinamide and Glycolic Acid in Large-Scale Skincare Production? - Elchemy [elchemy.com]
- 4. maelove.com [maelove.com]
- 5. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 6. Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biomedres.us [biomedres.us]
- 11. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Impurities in 2-Amino-N-methylnicotinamide Synthesis
Welcome to the technical support guide for the synthesis of 2-Amino-N-methylnicotinamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurity profiles encountered during the synthesis of this important molecule. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process, ensure high purity, and accelerate your research.
The control of impurities is paramount in pharmaceutical development, as even trace amounts can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Impurity Concerns
Q1: What are the primary classes of impurities I should expect during the synthesis of this compound?
Impurities in any multi-step synthesis can be broadly categorized, and the synthesis of this compound is no exception. You should be vigilant for three main types:
-
Starting Material- and Intermediate-Related Impurities: These are unreacted starting materials or intermediates from previous steps that carry over into the final product. A common example is the presence of 2-aminonicotinic acid or its precursor, 2-chloronicotinic acid.[2]
-
Process-Related Impurities: These are byproducts formed from side reactions during the key transformations. In the final amidation step, this could include byproducts from the coupling reagents or unwanted reactions involving the starting materials.
-
Degradation Products: These impurities arise from the decomposition of the final this compound molecule during workup, purification, or storage. The most common degradation pathway is hydrolysis.[3]
Section 2: Impurities from Precursors & Intermediates
Q2: My analysis of the final product shows a persistent impurity identified as 2-aminonicotinic acid. I've pushed the final amidation to completion. Could it be a carry-over issue?
Yes, this is a common scenario. While it can result from incomplete amidation or hydrolysis (see Q4), significant carry-over of unreacted 2-aminonicotinic acid from its own synthesis is a frequent cause. The synthesis of 2-aminonicotinic acid often involves the amination of 2-chloronicotinic acid.[4] If this conversion is incomplete, the unreacted 2-chloronicotinic acid can be difficult to separate from 2-aminonicotinic acid due to similar polarities.
Causality: The nucleophilic aromatic substitution of the chlorine atom with ammonia requires specific conditions of temperature and pressure.[5] Incomplete reaction leaves the starting material, 2-chloronicotinic acid, which will then carry through and will not participate in the subsequent amidation with methylamine, thus appearing as an impurity in your final product's analysis.
Troubleshooting Steps:
-
Verify Purity of Intermediates: Always run a purity check (e.g., HPLC, NMR) on your 2-aminonicotinic acid intermediate before proceeding to the final step.
-
Optimize Amination: If you are preparing the intermediate yourself, consider re-optimizing the amination conditions. This may involve increasing reaction time, temperature, or the pressure of ammonia.
-
Intermediate Purification: Purify the 2-aminonicotinic acid intermediate thoroughly. Recrystallization is often effective for removing residual 2-chloronicotinic acid. Adjusting the pH during an aqueous wash can also help, as the pKa values of the two molecules differ slightly.[6][7]
Q3: I'm synthesizing 2-chloronicotinic acid as a precursor. What are the expected impurities from this step?
The most common laboratory synthesis of 2-chloronicotinic acid involves the N-oxidation of nicotinic acid, followed by chlorination with an agent like phosphorus oxychloride (POCl₃).[8][9]
Potential Impurities & Causes:
-
Nicotinic Acid-N-Oxide: Incomplete chlorination will leave unreacted starting material.
-
Isomeric Chloronicotinic Acids: While the 2-position is electronically favored for substitution, minor amounts of other isomers can form under harsh conditions.
-
Residual Phosphorus Reagents: These are typically removed during aqueous workup but can sometimes persist if the quench is not performed carefully.
Troubleshooting Steps:
-
Ensure the chlorinating agent is fresh and used in sufficient stoichiometric excess.
-
Control the reaction temperature carefully, as excessive heat can lead to side products.[8]
-
Perform a thorough aqueous workup to hydrolyze and remove any remaining phosphorus-containing reagents.
Section 3: Impurities from the Final Amidation Step
Q4: My final product purity is low, and I've confirmed the major impurity is 2-aminonicotinic acid. I've already confirmed my starting material was pure. What is happening?
If you've ruled out carry-over, the most probable cause is hydrolysis of the N-methyl amide bond in your target molecule, this compound.[3]
Causality: The amide bond, while generally stable, is susceptible to cleavage under either acidic or basic conditions, particularly in the presence of water and heat. This can occur during the reaction workup, extraction, or even during purification if the conditions are not carefully controlled. This process is a direct reversal of the formation reaction.
Troubleshooting & Prevention:
-
Workup Conditions: During aqueous workup, maintain a pH as close to neutral as possible. Avoid prolonged exposure to strong acids or bases.
-
Temperature Control: Keep all workup and purification steps at or below room temperature if possible.
-
Solvent Choice: Use anhydrous solvents for the reaction and ensure your methylamine source is also dry. After the reaction, if performing an extraction, minimize the time the product spends in the aqueous phase.
-
Storage: Store the final compound in a cool, dry, and dark environment to prevent degradation over time.
Q5: I see an insoluble white powder in my crude product after using DCC as a coupling agent. What is it?
This is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of the dicyclohexylcarbodiimide (DCC) coupling agent.
Causality: DCC activates the carboxylic acid of 2-aminonicotinic acid. After the activated acid reacts with methylamine, the DCC remnant is released as DCU. DCU is notoriously insoluble in most common organic solvents, causing it to precipitate from the reaction mixture.
Mitigation Strategies:
-
Filtration: The simplest solution is to filter the crude reaction mixture to remove the precipitated DCU before proceeding with the aqueous workup.
-
Alternative Coupling Agents: Consider using a coupling agent that produces a water-soluble byproduct. A prime example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), whose corresponding urea byproduct is soluble in water and easily removed during extraction.
Visualizing the Process: Synthesis Pathway and Impurity Formation
The following diagram illustrates the key steps in a common synthetic route to this compound and highlights the origin points of the impurities discussed.
Caption: Synthetic pathway and key impurity origins.
Troubleshooting Summary Table
For quick reference, this table summarizes the common issues, their probable causes, and the recommended actions.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Persistent 2-chloronicotinic acid impurity in the final product. | Incomplete amination during the synthesis of the 2-aminonicotinic acid intermediate. | 1. Verify the purity of the 2-aminonicotinic acid intermediate before use. 2. Re-purify the intermediate via recrystallization.[10] |
| High levels of unreacted 2-aminonicotinic acid in the final product. | 1. Inefficient coupling reaction. 2. Deactivated coupling agent or reagents. 3. Hydrolysis of the product during workup. | 1. Ensure all reagents are fresh and anhydrous. 2. Optimize reaction parameters (time, temperature, stoichiometry). 3. Maintain neutral pH and low temperature during aqueous workup.[3] |
| Formation of a new impurity corresponding to 2-aminonicotinic acid during purification or storage. | Hydrolysis of the N-methyl amide bond in the final product. | 1. Store the final product in a cool, dry, and dark place. 2. Use aprotic solvents for final purification steps where possible. |
| An insoluble white precipitate is observed in the crude reaction mixture. | Byproduct from the coupling agent, most commonly N,N'-dicyclohexylurea (DCU) from DCC. | 1. Filter the crude reaction mixture before aqueous workup. 2. Switch to a coupling agent with a water-soluble byproduct like EDC. |
Experimental Protocol: A General HPLC Method for Impurity Profiling
This protocol provides a robust starting point for the analysis of this compound and its common impurities. It should be further optimized and validated for your specific instrumentation and sample matrix.[1][11]
Objective: To separate this compound from its key process impurities, including 2-chloronicotinic acid and 2-aminonicotinic acid.
Instrumentation & Columns:
-
System: High-Performance Liquid Chromatography (HPLC) with UV or PDA detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Reagents & Mobile Phase:
-
Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B (MPB): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 22.0 | 95 | 5 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent to achieve a concentration of ~1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Expected Elution Order: Based on polarity, the expected elution order would be 2-aminonicotinic acid (most polar), followed by this compound, and finally 2-chloronicotinic acid (least polar).
Logical Troubleshooting Workflow
When an unexpected peak appears in your chromatogram, a systematic approach is essential for identification and resolution.
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. caod.oriprobe.com [caod.oriprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Amino-N-methylnicotinamide Dosage for In Vitro Experiments
Welcome to the technical support center for 2-Amino-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing the use of this compound in your in vitro experiments. My goal is to equip you with the knowledge to design robust experiments, troubleshoot common issues, and interpret your results with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of this compound.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of nicotinamide (Vitamin B3). Nicotinamide itself is a precursor to nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are essential coenzymes in numerous cellular redox reactions. The methylated form, 1-methylnicotinamide (MNA), is a primary metabolite of nicotinamide, formed by the enzyme nicotinamide N-methyltransferase (NNMT).[1][2] MNA itself has demonstrated biological activities, including anti-inflammatory and anti-thrombotic effects, which appear to be mediated by the cyclooxygenase-2 (COX-2)/prostacyclin pathway.[2][3] The introduction of an amino group at the 2-position of the pyridine ring in this compound suggests it is being investigated as a modulator of pathways involving nicotinamide metabolism or as an inhibitor of enzymes like NNMT. Inhibition of NNMT is a therapeutic target in various diseases, including metabolic syndrome and cancer, as it can affect cellular energy metabolism and epigenetic states.[4][5]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically supplied as a crystalline solid.[6] For in vitro experiments, it is recommended to prepare a concentrated stock solution in an appropriate solvent. Based on the solubility of the related compound N-methylnicotinamide, suitable organic solvents include Dimethyl Sulfoxide (DMSO) and ethanol.[6] For instance, N-methylnicotinamide is soluble in DMSO at approximately 15 mg/mL.[6] It is crucial to use anhydrous DMSO to avoid moisture contamination, which can reduce solubility.[7]
Step-by-Step Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but always check the manufacturer's recommendations for temperature stability.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. N-methylnicotinamide is stable for at least 4 years when stored at -20°C as a solid.[6]
Q3: What is a good starting concentration range for my in vitro experiments?
A3: The optimal concentration of this compound will be cell-type and assay-dependent. A good starting point is to perform a dose-response experiment covering a broad range of concentrations. A typical approach is to use a logarithmic or semi-logarithmic dilution series.
| Experiment Type | Suggested Starting Concentration Range | Rationale |
| Initial Dose-Response Screening | 10 nM to 100 µM | This wide range helps to identify the concentrations that elicit a biological response, from no effect to a maximal effect or toxicity. |
| Target Inhibition Assays | 1 µM to 50 µM | Based on typical concentrations used for related nicotinamide analogs in in vitro studies.[8] |
| Cytotoxicity Assessment | 10 µM to 1 mM | A higher concentration range is often necessary to observe cytotoxic effects. |
It is crucial to include appropriate vehicle controls (e.g., DMSO at the same final concentration as in the treated wells) in all experiments.
Q4: How do I determine the optimal incubation time for my experiments?
A4: The optimal incubation time depends on the biological process you are investigating.
-
For signaling pathway studies: Short incubation times (e.g., 30 minutes to 6 hours) are often sufficient to observe changes in protein phosphorylation or gene expression.
-
For cell viability or proliferation assays: Longer incubation times (e.g., 24, 48, or 72 hours) are typically required to see significant effects.
A time-course experiment is recommended to determine the optimal time point for your specific assay.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Problem 1: Low or No Biological Activity Observed
-
Potential Cause 1: Inappropriate Dosage Range. The concentrations tested may be too low to elicit a response.
-
Solution: Perform a broader dose-response study, extending to higher concentrations. Ensure your dilution series is accurate.
-
-
Potential Cause 2: Compound Instability. this compound may be degrading in your cell culture medium.
-
Solution: Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Minimize the exposure of the compound to light and elevated temperatures. The stability of vitamins and related compounds in cell culture media can be a concern.[9]
-
-
Potential Cause 3: Cell Line Insensitivity. The chosen cell line may not express the target of this compound or may have compensatory mechanisms that mask the compound's effect.
-
Solution: If possible, use a positive control compound known to elicit the expected response in your cell line. Consider screening a panel of different cell lines to find a more sensitive model.
-
Problem 2: High Variability Between Replicates
-
Potential Cause 1: Incomplete Solubilization. The compound may not be fully dissolved in the stock solution or the final culture medium, leading to inconsistent concentrations in your wells.
-
Solution: Ensure the stock solution is completely clear before making dilutions. When adding the compound to the culture medium, mix thoroughly by gentle pipetting or swirling.
-
-
Potential Cause 2: Edge Effects in Multi-well Plates. Wells on the outer edges of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
-
Potential Cause 3: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling.
-
Problem 3: Unexpected Cytotoxicity
-
Potential Cause 1: High Compound Concentration. The concentrations used may be toxic to the cells.
-
Potential Cause 2: Solvent Toxicity. The final concentration of the solvent (e.g., DMSO) may be too high.
-
Solution: Ensure the final DMSO concentration in your culture medium is typically ≤ 0.5%. Include a vehicle control with the same DMSO concentration to assess its effect on cell viability.
-
-
Potential Cause 3: Off-Target Effects. At high concentrations, this compound may have off-target effects that lead to cell death.
-
Solution: If possible, investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) to understand the off-target effects.
-
III. Experimental Protocols & Data Presentation
Protocol 1: Dose-Response Curve for IC50/EC50 Determination
This protocol outlines the steps for generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A 10-point dilution series is recommended for a comprehensive curve.[12]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the predetermined optimal time.
-
Assay: Perform your chosen assay (e.g., a cell viability assay, enzyme activity assay, or reporter gene assay).
-
Data Analysis: Plot the response (e.g., % inhibition) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 or EC50.[12][13]
Data Presentation: Example IC50 Values for Hypothetical Cell Lines
| Cell Line | IC50 (µM) | Hill Slope | R² |
| Cell Line A | 15.2 | 1.1 | 0.98 |
| Cell Line B | 45.8 | 0.9 | 0.95 |
| Cell Line C | >100 | N/A | N/A |
IV. Visualizations
Diagram 1: Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the IC50/EC50 of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Biological Activity
Caption: Decision tree for troubleshooting low biological activity.
V. References
-
Ralto, K. M., Rzepnikowska, W., Covic, A., Voroneanu, L., & Gansevoort, R. T. (2020). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Journal of clinical medicine, 9(4), 937. [Link]
-
Cruz-Acuña, R., Córdova-Fletes, C., & Astudillo-de la Vega, H. (2021). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Scientific reports, 11(1), 1-14. [Link]
-
Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. CDD Support. [Link]
-
Morales, J., García-Salcedo, J. A., & Entrala, A. (2019). Nicotinamide inhibits melanoma in vitro and in vivo. Clinical Cancer Research, 25(24), 7536-7547. [Link]
-
Li, H., Wang, Y., Zhang, Y., Li, Y., & Liu, Y. (2022). Ginsenoside Re Ameliorates UVB-Induced Skin Photodamage by Modulating the Glutathione Metabolism Pathway: Insights from Integrated Transcriptomic and Metabolomic Analyses. International Journal of Molecular Sciences, 23(19), 11833. [Link]
-
van der Veen, A., van Faassen, M., de Borst, M. H., Kema, I. P., & Bakker, S. J. (2020). Urinary Excretion of N1-Methylnicotinamide and N1-Methyl-2-Pyridone-5-Carboxamide and Mortality in Kidney Transplant Recipients. Nutrients, 12(2), 488. [Link]
-
Li, N., & Li, Y. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 14, 123456. [Link]
-
Schmeisser, K., & Parker, J. A. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. Biochemistry, 57(38), 5646-5653. [Link]
-
Neumann, C. A., & Rutter, J. (2020). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 295(1), 178-189. [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad FAQ. [Link]
-
Rucker, R. B., & Morris, J. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Comprehensive Biotechnology, 141-155. [Link]
-
Bretz, F., & Pinheiro, J. C. (2019). Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. Journal of biopharmaceutical statistics, 29(1), 2-20. [Link]
-
An, F., & Qu, Z. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 10893. [Link]
-
Chlopicki, S., Swies, J., & Mogielnicki, A. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British journal of pharmacology, 152(2), 230-239. [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Cytotoxicity assays: in vitro methods to measure dead cells. Methods in molecular biology (Clifton, N.J.), 414, 21-36. [Link]
-
Bryniarski, K., Biedron, R., & Jakubowski, A. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Archivum immunologiae et therapiae experimentalis, 56(2), 133-140. [Link]
-
Scheder, M., & Hothorn, L. A. (2011). Optimal experimental designs for dose–response studies with continuous endpoints. Statistics in biopharmaceutical research, 3(2), 224-235. [Link]
-
Mondal, S., & Thompson, P. R. (2019). Citrullination Inactivates Nicotinamide-N-methyltransferase. Biochemistry, 58(1), 15-19. [Link]
-
Harris, L. J., & Kodicek, E. (1950). Quantitative studies and dose-response curves in nicotinamide deficiency in rats. The British journal of nutrition, 4(2-3), xiii-iv. [Link]
-
van der Veen, A., van Faassen, M., de Borst, M. H., Kema, I. P., & Bakker, S. J. (2020). Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors. Nutrients, 12(2), 488. [Link]
-
Al-Jusaili, J., & Unadkat, J. D. (2023). Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker?. Pharmaceutics, 15(10), 2419. [Link]
-
Carter, E. G. (1998). Quantitation of the niacin metabolites 1-methylnicotinamide and 1-methyl-2-pyridone-5-carboxamide in random spot urine samples, by ion-pairing reverse-phase HPLC with UV detection, and the implications for the use of spot urine samples in the assessment of niacin status. Clinical chemistry, 44(10), 2147-2153. [Link]
Sources
- 1. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Mechanism of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 13. support.collaborativedrug.com [support.collaborativedrug.com]
Technical Support Center: Troubleshooting 2-Amino-N-methylnicotinamide LC-MS Analysis
Welcome to the technical support guide for the LC-MS analysis of 2-Amino-N-methylnicotinamide. This document is designed for researchers, scientists, and drug development professionals who are working with this and similar small, polar, basic molecules. As a compound with multiple basic functional groups, this compound presents unique challenges in liquid chromatography and mass spectrometry. This guide provides in-depth, experience-driven answers to common problems, explaining the scientific reasoning behind each troubleshooting step to empower you to develop robust and reliable analytical methods.
Section 1: Analyte Properties & Initial Method Setup
A robust analytical method begins with a solid understanding of the analyte's physicochemical properties. These characteristics dictate its behavior in solution, on the column, and in the mass spectrometer source.
FAQ: What are the key physicochemical properties of this compound?
Understanding the structure and properties of this compound is the first step in developing a successful LC-MS method. Its structure contains a pyridine ring, a primary aromatic amine, and a secondary amide, making it a polar and basic compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | [1] |
| CAS Number | 870997-87-8 | [2] |
| Predicted pKa | The pyridine nitrogen and the 2-amino group are the primary basic centers. The exact pKa values are not readily published, but can be estimated to be in the range of 3-5 for the pyridine nitrogen and 2-4 for the aromatic amine, similar to related structures. This means the molecule will carry a positive charge in typical acidic reversed-phase mobile phases. | Inferred from related structures. |
| Predicted LogP | Low. The molecule is polar and hydrophilic, suggesting poor retention on traditional C18 columns under highly aqueous conditions. | Inferred from structure. |
| Solubility | Expected to be highly soluble in aqueous solutions and polar organic solvents like methanol and acetonitrile. N-methylnicotinamide, a related compound, is highly soluble in water, DMSO, and ethanol.[3][4] | Inferred from related structures. |
FAQ: What are the recommended starting LC-MS conditions for this compound?
Given its polar and basic nature, selecting the right chromatographic mode is critical. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice for retaining such analytes compared to traditional reversed-phase (RP) chromatography.
Table 2: Recommended Starting LC-MS Parameters
| Parameter | HILIC Mode (Recommended) | Reversed-Phase Mode (Alternative) |
| Column | Amide, Cyano, or bare silica-based HILIC column (e.g., Waters BEH Amide, Phenomenex Luna HILIC). | C18 with advanced end-capping or an embedded polar group to mitigate silanol interactions. |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10-20 mM Ammonium Formate or Acetate, pH adjusted to 3.0 or 6.8. | 0.1% Formic Acid in Water. |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10-20 mM Ammonium Formate or Acetate, same pH as A. | 0.1% Formic Acid in Acetonitrile. |
| Gradient | Start at high % Organic (e.g., 95% A) and decrease organic content to elute. A typical gradient might run from 95% to 50% A over 5-10 minutes. | Start at high % Aqueous (e.g., 98% A) and increase organic content. A shallow gradient is often needed. |
| Flow Rate | 0.3 - 0.5 mL/min for a 2.1 mm ID column. | 0.3 - 0.5 mL/min for a 2.1 mm ID column. |
| Injection Volume | 1 - 5 µL. Ensure sample solvent is compatible with the initial mobile phase (high organic).[5][6] | 1 - 5 µL. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). | Positive Electrospray Ionization (ESI+). |
| MS Analysis | Multiple Reaction Monitoring (MRM). | Multiple Reaction Monitoring (MRM). |
| Precursor Ion | [M+H]⁺ = m/z 152.2 | [M+H]⁺ = m/z 152.2 |
| Product Ions | Hypothetical: Fragmentation could lead to loss of the methylamino-carbonyl group or cleavage of the pyridine ring. Plausible transitions would be 152.2 -> 135.1 (loss of NH₃), 152.2 -> 107.1 (loss of CONHCH₃), or 152.2 -> 80.1 (pyridine ring fragment), similar to nicotinamide fragmentation.[7] | Hypothetical: Same as HILIC mode. |
Section 2: Troubleshooting Chromatographic Issues
Chromatographic problems are the most common source of frustration in LC-MS analysis. A systematic approach is key to identifying and resolving them.
FAQ: My peak shape is poor, with significant tailing. How can I fix this?
Peak tailing is a classic problem when analyzing basic compounds like this compound. The primary cause is the interaction between the protonated amine groups on your analyte and deprotonated, negatively charged silanol groups (Si-O⁻) on the silica surface of the column packing material.[8] This secondary interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
-
Assess Your Column Choice :
-
If using traditional Reversed-Phase (e.g., older C18): These columns have a high density of accessible silanol groups, making them prone to this issue. Consider switching to a column with advanced end-capping or one with an embedded polar group.
-
If using HILIC: Peak tailing can still occur. It may be caused by secondary interactions or insufficient buffering.[5][6]
-
-
Optimize the Mobile Phase :
-
For RP Mode (Low pH): Ensure the mobile phase pH is low enough (typically pH 2.5-3.5 using formic acid) to fully protonate your analyte and suppress the ionization of most silanol groups.
-
For HILIC Mode: The concentration of the salt buffer is critical. Insufficient buffer can fail to mask the active silanol sites.[5] Try increasing the buffer concentration in your mobile phase (e.g., from 10 mM to 20 mM Ammonium Formate). This provides more ions to shield the silanols, improving peak shape.[9]
-
-
Check the Sample Diluent :
-
In HILIC, the injection solvent must be weaker (i.e., have a higher organic content) than the mobile phase to ensure proper peak focusing at the column head.[6] Dissolving your sample in a solvent with too much water is a common cause of peak distortion.[5] Match your sample diluent to the initial mobile phase conditions as closely as possible.
-
-
Investigate Extraneous Issues :
-
Dead Volume: Poorly made connections (e.g., tubing to the column) can introduce dead volume, causing peak tailing for all compounds.[6][8] Re-check all fittings.
-
Column Contamination/Failure: If the tailing appears suddenly, the column inlet frit may be partially blocked, or the column itself may be failing.[10] Try flushing the column or replacing it with a new one.
-
Caption: Decision tree for diagnosing poor peak shape.
FAQ: My retention time is drifting or shifting between injections. What are the likely causes?
Retention time (RT) instability undermines data quality and can lead to incorrect peak integration. The causes can be chemical or instrumental.
-
Insufficient Column Equilibration (Most Common Cause) : HILIC columns, in particular, require significantly longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase.[9] If you see RT drifting steadily from the beginning of a run, increase your equilibration time between injections to at least 10-15 column volumes.
-
Mobile Phase pH is Too Close to Analyte pKa : If the mobile phase pH is near the pKa of your analyte, small fluctuations in pH can cause significant changes in the analyte's ionization state, leading to RT shifts. It is best to work at a pH that is at least 1.5-2 units away from the analyte's pKa.[5]
-
Mobile Phase Composition Changes : Ensure your mobile phases are well-mixed and degassed. If using an online mixer, proportioning valve issues can cause fluctuations in the mobile phase composition.[6] Consider pre-mixing the mobile phase for isocratic methods to rule this out.[6]
-
Temperature Fluctuations : Column temperature affects retention. Use a column oven to maintain a stable temperature. A fluctuating lab temperature can cause RT drift over a long run.
-
Column Contamination : Strongly retained matrix components can build up on the column over time, altering its chemistry and causing RT to shift (usually to earlier times). Implement a column wash step after each batch.[5]
Section 3: Troubleshooting Mass Spectrometry Issues
Even with perfect chromatography, issues within the mass spectrometer can compromise sensitivity and reproducibility.
FAQ: My signal is inconsistent and I suspect ion suppression. How do I confirm and fix this?
Ion suppression is a phenomenon where matrix components co-eluting with the analyte interfere with the ionization process in the ESI source, leading to a reduced analyte signal.[11][12] It is a major cause of poor accuracy and precision in quantitative bioanalysis.[13][14]
The most definitive way to diagnose ion suppression is with a post-column infusion experiment .
-
Setup :
-
Prepare a solution of your this compound standard at a concentration that gives a stable, mid-level signal (e.g., 100 ng/mL).
-
Using a T-junction, infuse this standard solution directly into the LC flow after the analytical column but before the MS source at a low flow rate (e.g., 10 µL/min).
-
Begin acquiring MS data in MRM mode for your analyte. You should see a stable, flat baseline signal from the continuously infused standard.
-
-
Execution :
-
Inject a blank matrix sample (e.g., a protein-precipitated plasma sample without the analyte).
-
Monitor the baseline signal from your infused standard.
-
-
Interpretation :
-
No Suppression : If the baseline remains flat throughout the run, there is no significant ion suppression occurring.
-
Suppression Detected : If you observe a dip or drop in the baseline signal at any point during the chromatogram, this indicates that something from the matrix is eluting at that time and suppressing the ionization of your standard. If this dip coincides with the retention time of your analyte, you have confirmed that ion suppression is affecting your measurement.
-
Caption: Workflow for diagnosing and mitigating ion suppression.
-
Chromatographic Separation : The best solution is often to adjust your LC method to move the analyte's retention time away from the co-eluting matrix components.[14]
-
Improved Sample Preparation : Simple protein precipitation (PPT) is fast but removes minimal matrix components. Solid-Phase Extraction (SPE) is far more effective at cleaning up complex samples and reducing matrix effects.[11]
-
Sample Dilution : Diluting the sample can reduce the concentration of interfering matrix components below the level where they cause suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) : This is the gold standard for quantitative analysis. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same degree of ion suppression. By calculating the ratio of the analyte to the SIL-IS, the effect of suppression is normalized, leading to highly accurate and precise results.
Section 4: Sample Handling & Stability
Analyte degradation can occur before the sample ever reaches the instrument, leading to inaccurate results.
FAQ: How stable is this compound in solution?
While specific stability data for this compound is not widely published, we can infer its stability from related nicotinamide compounds. Nicotinamide and its derivatives can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.[15][16]
-
pH Sensitivity : Nicotinamide riboside, a related compound, shows degradation via hydrolysis in simulated gastric and intestinal fluids.[15][17] It is plausible that this compound could undergo similar hydrolysis of the amide bond under strong acidic or basic conditions, yielding 2-aminonicotinic acid and methylamine.
-
Temperature Sensitivity : Degradation rates of nicotinamide cofactors increase significantly with even mild increases in temperature.[18]
-
Recommendation : For maximum stability, prepare stock solutions fresh and store them at low temperatures (-20°C or -80°C for long-term).[16] Keep processed samples in the autosampler at a cool temperature (e.g., 4-10°C) and analyze them within 24 hours. When performing stability tests, it is crucial to monitor for the appearance of potential degradants.
References
-
Trammell, S. A., & Brenner, C. (2013). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Journal of Visualized Experiments, (75), 50380. [Link]
-
Chromatography Forum. (2018). tailing in HILIC. Retrieved from [Link]
-
Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 518-522. [Link]
-
Li, Y., et al. (2022). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. Analytica Chimica Acta, 1209, 339857. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 394-401. [Link]
-
Claeson, A. S., et al. (2004). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Analytical and Bioanalytical Chemistry, 378(4), 932-939. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12243705, 2-Methylnicotinamide. Retrieved from [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
Mazzola, G., et al. (2016). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Metabolomics, 12(12), 1-10. [Link]
-
Wang, Y., et al. (2023). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods, 12(1), 107. [Link]
-
Eser, B. E., et al. (2016). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. ACS Omega, 1(4), 629-635. [Link]
-
Zhang, M., et al. (2022). Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Biomedical Chromatography, 36(2), e5261. [Link]
-
Van Eeckhaut, A., & Lanckmans, K. (2009). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 22(10), 548-556. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Bioanalytical Sciences. [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
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Phenomenex. (n.d.). Rapid LC-MS/MS Analysis of Nicotinamide and Nicotinic Acid from Human Plasma. Retrieved from [Link]
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Welch, K. J. (2003). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies (Thesis/Dissertation). OSTI.GOV. [Link]
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Liu, Y., et al. (2015). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 990, 151-157. [Link]
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De Klerck, K., et al. (2014). Current developments in LC-MS for pharmaceutical analysis. Analytical and Bioanalytical Chemistry, 406(7), 1547-1565. [Link]
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Maric, T., et al. (2020). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences, 109(3), 1338-1346. [Link]
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Inamadugu, J. K., et al. (2010). Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Biomedical Chromatography, 24(10), 1059-1074. [Link]
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Alchem Pharmtech. (n.d.). CAS 870997-87-8 | this compound. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
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Uddin, M. R., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Journal of Pharmaceutical Sciences, 109(3), 1338-1346. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 936, Nicotinamide. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152). Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 1-Methylnicotinamide (HMDB0000699). Retrieved from [Link]
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2-Amino-N-methylnicotinamide off-target effects in assays
Welcome to the technical support center for 2-Amino-N-methylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and unexpected results during their experiments with this compound. As a nicotinamide analog, this compound holds potential as a modulator of NAD+-dependent pathways and may act as an inhibitor of enzymes such as Poly (ADP-ribose) polymerases (PARPs). However, like many small molecule inhibitors, understanding its full activity profile, including any off-target effects, is crucial for accurate data interpretation and successful research outcomes.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, validate, and mitigate potential off-target effects of this compound in your assays.
I. Understanding the Landscape: On-Target vs. Off-Target Effects
This compound belongs to the broad class of nicotinamide analogs. These compounds are designed to interact with the nicotinamide-binding pocket of various enzymes. While the intended "on-target" is often a specific enzyme or protein, the structural similarity of this binding site across different protein families can lead to unintended "off-target" interactions.
A primary concern for nicotinamide mimetics is their potential to inhibit protein kinases.[1][2] Many kinases have an ATP-binding pocket that can accommodate nicotinamide-like structures, leading to off-target inhibition and confounding experimental results.[1]
II. Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype that is inconsistent with the known function of the intended target of this compound. Could this be an off-target effect?
A1: Yes, unexpected cellular phenotypes are frequently the first indication of off-target activity.[3] Because kinases regulate a vast array of cellular processes, off-target kinase inhibition can lead to a wide range of unanticipated biological responses. We strongly recommend performing a kinase selectivity profile to investigate this possibility.
Q2: What is a kinase selectivity profile and how can I perform one for this compound?
A2: A kinase selectivity profile is an assessment of the inhibitory activity of a compound against a large panel of kinases. This provides a broader view of the compound's specificity.[1] There are several commercial services that offer screening of compounds against hundreds of purified kinases in enzymatic or binding assays. These services provide quantitative data (e.g., IC50 or Ki values) that can reveal unintended targets.
Q3: How do I interpret the IC50 or Ki values from a kinase screen to determine if an interaction is a significant off-target effect?
A3: The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of a compound's potency. A lower value signifies a stronger interaction. A common rule of thumb is to look for a significant window of selectivity between the on-target and any off-target interactions. A >100-fold difference in potency is generally considered a good indicator of selectivity. If this compound inhibits other kinases with a potency similar to its intended target, then off-target effects are highly probable.[3]
Q4: Can the off-target effects of this compound be beneficial?
A4: While often viewed as a complication, off-target effects can sometimes contribute to a compound's therapeutic efficacy through a concept known as "polypharmacology".[2] This is where a drug interacts with multiple targets to produce a desired therapeutic outcome. However, it is critical to identify and characterize these off-target interactions to understand the compound's full mechanism of action and to avoid misinterpreting experimental data.[2][3]
Q5: Besides kinases, what other potential off-targets should I consider for a nicotinamide analog like this compound?
A5: Given its nicotinamide core, this compound could potentially interact with other NAD+-dependent enzymes. These include sirtuins, other ADP-ribosyltransferases, and enzymes involved in NAD+ metabolism like Nicotinamide N-methyltransferase (NNMT).[4][5][6][7] It is also important to consider that metabolites of nicotinamide can have their own biological activities.[8][9]
III. Troubleshooting Guide: Investigating Unexpected Results
If you are observing unexpected results in your experiments with this compound, this troubleshooting guide provides a systematic approach to investigate potential off-target effects.
Workflow for Investigating Off-Target Effects
Caption: A stepwise workflow for identifying and validating off-target effects.
Step-by-Step Troubleshooting
-
Initial Observation: You observe a cellular phenotype or biochemical result that cannot be explained by the known function of the intended target of this compound.
-
Hypothesis Generation: Formulate the hypothesis that an off-target effect is responsible for the observed results. Given its chemical structure, kinase inhibition is a primary suspect.
-
Broad Kinase Profiling:
-
Action: Submit this compound to a commercial kinase screening service for profiling against a large panel of kinases (e.g., >400 kinases).
-
Rationale: This provides a comprehensive, unbiased assessment of your compound's kinase inhibitory activity.[1]
-
-
Data Analysis:
-
Action: Analyze the kinase profiling data. Identify any kinases that are potently inhibited by this compound, paying close attention to those inhibited at concentrations relevant to your experiments.
-
Rationale: Comparing the IC50 values for off-targets to the on-target will reveal the selectivity profile.
-
-
Cellular Validation of Off-Target Kinase Activity:
-
Action: If a potent off-target kinase is identified, validate this interaction in a cellular context. This can be done using a cellular thermal shift assay (CETSA) or a phospho-specific antibody to measure the phosphorylation of a known substrate of the off-target kinase.
-
Rationale: Biochemical assays with purified enzymes may not always translate to a cellular environment. Cellular validation confirms that the off-target interaction occurs in living cells.[10]
-
-
Orthogonal Compound Testing:
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Action: Use a structurally different, well-characterized inhibitor of the identified off-target kinase.
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Rationale: If this second inhibitor recapitulates the unexpected phenotype observed with this compound, it provides strong evidence that the phenotype is due to the inhibition of that specific off-target kinase.
-
-
Consideration of Other Off-Targets:
-
Action: If no significant off-target kinases are identified, consider other potential off-targets such as sirtuins or other NAD+-dependent enzymes.
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Rationale: The nicotinamide scaffold is recognized by a variety of enzymes.
-
-
Refined Interpretation:
-
Action: Based on your findings, refine your interpretation of the experimental data, taking into account any confirmed off-target effects.
-
IV. Experimental Protocols
Protocol 1: Cellular Phosphorylation Assay to Validate Off-Target Kinase Inhibition
This protocol describes how to use a Western blot to measure the phosphorylation of a known substrate of a suspected off-target kinase.
Materials:
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Cells expressing the suspected off-target kinase and its substrate.
-
This compound.
-
A known inhibitor of the suspected off-target kinase (positive control).
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DMSO (vehicle control).
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Cell lysis buffer.
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Phospho-specific antibody for the substrate.
-
Total protein antibody for the substrate.
-
Secondary antibodies.
-
Western blot reagents and equipment.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
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Treat cells with a dose-response of this compound, the positive control inhibitor, and DMSO for the desired time.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration for each lysate.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with the phospho-specific antibody.
-
Strip the membrane and re-probe with the total protein antibody for the substrate.
-
Develop the blot and quantify the band intensities.
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Calculate the ratio of phosphorylated substrate to total substrate for each treatment condition.
Expected Results: A dose-dependent decrease in the phosphorylation of the substrate upon treatment with this compound would confirm off-target kinase inhibition in a cellular context.
V. Data Presentation
Table 1: Example Kinase Selectivity Profile for a Fictitious Nicotinamide Analog
| Kinase Target | IC50 (nM) | Fold Selectivity vs. On-Target |
| On-Target (e.g., PARP1) | 10 | - |
| Off-Target Kinase A | 50 | 5 |
| Off-Target Kinase B | 500 | 50 |
| Off-Target Kinase C | >10,000 | >1,000 |
This table illustrates how to present kinase selectivity data. A lower fold selectivity indicates a higher likelihood of off-target effects.
VI. Signaling Pathway Visualization
Diagram: Potential On- and Off-Target Pathways of this compound
Caption: On-target PARP inhibition vs. a potential off-target kinase pathway.
VII. Conclusion
References
-
Klaeger, S., Gohlke, J., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-230. [Link]
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Lin, A., & Giuliano, C. J. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Fang, E. F., & Scheibye-Knudsen, M. (2020). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Annual Review of Pharmacology and Toxicology, 60, 1-20. [Link]
-
Chlopicki, S., & Gryglewski, R. J. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230-239. [Link]
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Piacente, F., & Caffa, I. (2021). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. Cancers, 13(19), 4989. [Link]
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McCann, K. E. (2018). Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer. OncLive. [Link]
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Turner, N. C., & Telli, M. L. (2019). Advances in the use of PARP inhibitors for BRCA1/2-associated breast cancer: talazoparib. Future Oncology, 15(11), 1191-1204. [Link]
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Li, H., & Liu, Z. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology, 12, 1005916. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152). [Link]
-
Bryniarski, K., & Ptak, W. (2008). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Central European Journal of Immunology, 33(3), 125-130. [Link]
-
Lavoie, G., & Raught, B. (2023). Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. Nature Communications, 14(1), 1076. [Link]
-
Gomez, T. A., & Schramm, V. L. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. Biochemistry, 57(40), 5805-5813. [Link]
-
Kraus, W. L. (2021). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Journal of Internal Medicine, 290(3), 522-536. [Link]
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- 8. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
How to improve the purity of synthesized 2-Amino-N-methylnicotinamide
Introduction: Welcome to the technical support guide for the synthesis and purification of 2-Amino-N-methylnicotinamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot common challenges and achieve high purity in your final product. The methodologies described herein are grounded in established chemical principles and aim to provide a self-validating framework for your experimental work.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound. Each question is followed by a detailed explanation of the probable causes and a recommended course of action.
Q1: My initial purity analysis (TLC, LC-MS, or ¹H NMR) shows the presence of unreacted 2-chloronicotinonitrile. What is the most effective way to remove this starting material?
A1: The presence of unreacted electrophilic starting material like 2-chloronicotinonitrile is a common issue, especially if the nucleophilic substitution reaction with methylamine did not go to completion. Due to the significant difference in polarity between the non-polar starting material and the more polar amine product, flash column chromatography is the most effective method for separation.
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Causality: this compound possesses a primary amino group and an amide, making it significantly more polar than the starting material, which only has a nitrile and a chloro-substituted pyridine ring. This polarity difference allows for effective separation on a polar stationary phase like silica gel. The product will have a much stronger affinity for the silica and thus a lower Rf value compared to the starting material.
-
Recommended Action: A standard silica gel column chromatography is advised. The choice of eluent is critical for achieving good separation. A gradient elution is often most effective.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent system, such as 100% Dichloromethane (DCM), and gradually increase the polarity by adding Methanol (MeOH). A typical gradient might be from 0% to 5% MeOH in DCM. The exact gradient should be optimized using Thin Layer Chromatography (TLC) first.
-
Monitoring: Monitor the fractions by TLC, staining with a UV lamp (as the pyridine ring is UV active) and a potassium permanganate stain (which will react with the amine). Combine the pure fractions as identified by your analysis.
-
For a general workflow on selecting a purification method, refer to the decision tree below.
Q2: The melting point of my final product is broad and significantly lower than the literature value. What does this indicate and how can I fix it?
A2: A broad and depressed melting point is a classic indicator of an impure crystalline solid. The impurities disrupt the crystal lattice, requiring less energy to break it down. The most probable culprits are side-products or residual solvents. For this class of molecule, recrystallization is the gold-standard technique to improve crystalline purity.
-
Causality: Recrystallization works on the principle of differential solubility. A suitable solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities, ideally, should either be completely soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (removed during hot filtration).
-
Recommended Action: Perform a systematic solvent screen to identify the optimal recrystallization solvent or solvent system.
Table 1: Recrystallization Solvent Selection Guide
Solvent Class Example Solvents Suitability for this compound Rationale Alcohols Ethanol, Isopropanol Highly Recommended The compound has good solubility at elevated temperatures but lower solubility upon cooling. Esters Ethyl Acetate Good Potential Often used for compounds of intermediate polarity. May require a co-solvent. Ketones Acetone Possible High volatility can sometimes lead to rapid, impure crystal formation. Use with caution. Ethers Diethyl Ether, MTBE Poor (as primary solvent) The compound is likely to have low solubility. Can be used as an anti-solvent. | Hydrocarbons | Hexanes, Heptane | Poor (as primary solvent) | The compound is too polar to dissolve. Excellent as an anti-solvent. |
A detailed protocol for cooling crystallization is provided in the Experimental Protocols section. A patent for the related compound, nicotinamide, highlights the importance of pH control during recrystallization to prevent the hydrolysis of the amide and to remove acidic impurities like nicotinic acid.[1] For your compound, maintaining a neutral to slightly basic pH (7-9) during dissolution can help suppress the hydrolysis of the N-methylamide and keep any potential 2-aminonicotinic acid impurity dissolved in the mother liquor.
Q3: My product appears clean by ¹H NMR, but LC-MS analysis shows a persistent impurity with a similar mass that is more polar. How can I remove it?
A3: This scenario often points to an impurity that is structurally very similar to your product, such as the hydrolyzed byproduct, 2-aminonicotinic acid . Since this impurity is acidic (due to the carboxylic acid group) while your product is basic (due to the pyridine nitrogen and amino group), acid-base extraction is an excellent purification strategy.
-
Causality: This technique exploits the difference in the acid-base properties of the compound and the impurity. By adjusting the pH of the aqueous solution, you can selectively move one component from the organic phase to the aqueous phase.
-
At a basic pH (>8), the acidic impurity (2-aminonicotinic acid) will be deprotonated to its carboxylate salt, making it highly water-soluble. Your desired product, being a neutral base, will remain in the organic phase.
-
Conversely, at an acidic pH (<2), your basic product will be protonated, forming a salt that is soluble in the aqueous phase, which can help remove non-basic organic impurities.
-
-
Recommended Action: Follow the acid-base extraction protocol outlined in the Experimental Protocols section. This method is highly effective for removing acidic or basic impurities that are difficult to separate by chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound? A1: Impurities can arise from several sources during synthesis.[2][3]
-
Starting Materials: Unreacted 2-chloronicotinonitrile or impurities within it.
-
Side Reactions: Dimerization, polymerization, or reaction with trace water. Hydrolysis of the nitrile starting material or the amide product can lead to 2-aminonicotinic acid.
-
Incomplete Reactions: The reaction may not have proceeded to completion, leaving starting materials.
-
Reagents: Impurities from the methylamine source or solvents used.
Q2: What are the ideal storage conditions for this compound? A2: Based on data for structurally similar compounds and general principles for amino-pyridines, the following conditions are recommended: Store the solid compound in a tightly sealed container at 4°C , protected from light and moisture.[4] Amino groups can be susceptible to oxidation over time, and amides can undergo slow hydrolysis in the presence of moisture.[5][6]
Q3: During recrystallization, my compound "oiled out" instead of forming crystals. What should I do? A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7] This typically happens if the boiling point of the solvent is higher than the melting point of the solute-solvent mixture or if the solution is cooled too rapidly. To resolve this:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.
-
If the problem persists, consider using a different solvent system with a lower boiling point or one in which your compound has slightly lower solubility.
Visualized Workflows and Methodologies
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification technique based on preliminary analysis of the crude product.
Caption: Decision tree for selecting a purification method.
Acid-Base Extraction Workflow
This diagram illustrates the separation of the basic product from an acidic impurity.
Caption: Workflow for purification via acid-base extraction.
Experimental Protocols
Protocol 1: Cooling Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent (e.g., isopropanol) dropwise. If it dissolves immediately at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the test tube. If it dissolves when hot but reappears as a solid upon cooling, you have found a good candidate solvent.
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the compound at an elevated temperature (just below the solvent's boiling point).
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step removes insoluble materials.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of larger crystals.
-
Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as Ethyl Acetate or Dichloromethane (DCM).
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. The acidic impurity is now in this aqueous layer as its salt.
-
Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and water-soluble components.
-
Drying and Isolation: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
-
Purity Confirmation: Analyze the resulting solid by NMR, LC-MS, and melting point to confirm its purity.
References
- Google Patents. (2019). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
- Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
-
Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PubMed Central. [Link]
- Google Patents. (1984).
-
Zhang, R., et al. (2021). Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. PubMed. [Link]
-
Singh, R., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]
-
Nobuoka, Y., et al. (2014). Simultaneous determination of N(1)-methylnicotinamide, L-carnitine, and creatinine in human plasma and urine by liquid chromatography with mass spectrometry for assessing the activities of multiple renal cationic transporters. PubMed. [Link]
-
Giezen, M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. PubMed Central. [Link]
-
ResearchGate. (2012). Synthesis of 2-aminonicotinic acid. [Link]
-
Alchem.Pharmtech. (n.d.). CAS 870997-87-8 | this compound. [Link]
- Google Patents. (2015). WO2015198486A1 - Method for producing 2-amino-6-methylnicotinic acid.
-
ResearchGate. (1971). Isolation and Identification of Two New Nicotinamide Metabolites. [Link]
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Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]
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Mawatari, K., et al. (1999). Determination of N1-methylnicotinamide by HPLC postcolumn photoirradiation. PubMed. [Link]
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Pelletier, O., & Campbell, J. A. (1962). A rapid method for the determination of N'-methylnicotinamide in urine. PubMed. [Link]
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BioTopics. (n.d.). Chromatography of amino acids. [Link]
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Oriental Journal of Chemistry. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. [Link]
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Analytica Chimica Acta. (2013). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. [Link]
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MDPI. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]
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ResearchGate. (2005). Impurity profile of amino acids?. [Link]
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Scientific Reports. (2022). Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling. [Link]
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ResearchGate. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. [Link]
-
MDPI. (2024). Ginsenoside Re Ameliorates UVB-Induced Skin Photodamage by Modulating the Glutathione Metabolism Pathway: Insights from Integrated Transcriptomic and Metabolomic Analyses. [Link]
- Google Patents. (1992).
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of 2-Amino-N-methylnicotinamide during experiments
Welcome to the technical support center for 2-Amino-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during experimental procedures. Given that this compound is a specialized derivative of the well-known nicotinamide family, this document synthesizes established principles of organic chemistry with practical, field-proven insights to ensure the integrity of your experiments.
A Note on Scientific Context
While nicotinamide and its primary metabolite, N-methylnicotinamide, are extensively studied, this compound is a less-characterized molecule. Therefore, this guidance is built upon the foundational chemistry of its structural components: the nicotinamide core, the N-methylamide functional group, and the 2-amino-pyridine moiety. The recommendations provided are based on established principles for handling aromatic amines and amides to proactively address potential stability challenges.
Frequently Asked Questions (FAQs) on Storage and Handling
1. How should I store this compound to ensure its long-term stability?
To maintain the integrity of this compound, proper storage is critical. We recommend the following conditions based on the general stability of related compounds:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.
-
Atmosphere: The 2-amino group on the pyridine ring makes the compound susceptible to oxidation. For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Aromatic amines can be light-sensitive. Store the compound in an amber vial or a container protected from light to prevent photodegradation.[1]
-
Moisture: The compound is potentially hygroscopic. Store in a tightly sealed container with a desiccant to prevent moisture absorption, which could facilitate hydrolysis.[1]
2. What are the recommended solvents for dissolving this compound?
The choice of solvent is crucial and can significantly impact the stability of the compound in solution.
-
Initial Solubility Testing: For initial experiments, we recommend performing small-scale solubility tests in common laboratory solvents such as DMSO, DMF, ethanol, or methanol.
-
Aqueous Solutions: If aqueous buffers are required, be mindful of the pH. Strongly acidic or basic conditions can catalyze the hydrolysis of the amide bond. It is recommended to prepare fresh aqueous solutions for each experiment and avoid long-term storage. A pH range of 6.0-7.5 is a reasonable starting point, similar to nicotinamide.[2]
-
Stock Solutions: For preparing stock solutions for long-term storage, aprotic solvents like anhydrous DMSO are generally preferred. Store stock solutions at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Experimental Issues
This section addresses common problems that may arise during experiments, with a focus on identifying and mitigating degradation.
1. My solution of this compound has developed a yellow or brown tint. What is the likely cause?
A change in color is a common indicator of chemical degradation, particularly oxidation.
-
Causality: The 2-amino group on the pyridine ring is an electron-donating group, which activates the aromatic ring and makes it more susceptible to oxidation. Exposure to atmospheric oxygen, light, or trace metal impurities can initiate oxidative processes, leading to the formation of colored byproducts.
-
Preventative Measures:
-
Prepare solutions using de-gassed solvents.
-
Work under an inert atmosphere (e.g., in a glove box or by purging the vial with argon or nitrogen).
-
Protect solutions from light by using amber vials or wrapping them in aluminum foil.
-
Use high-purity solvents and reagents to minimize contaminants that could catalyze oxidation.
-
2. I am observing unexpected peaks in my HPLC/LC-MS analysis. Could this be due to degradation?
The appearance of new peaks in your chromatogram is a strong indication of degradation. The two most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The N-methylamide bond can be hydrolyzed, especially under non-neutral pH conditions, to form 2-aminonicotinic acid and methylamine.
-
Oxidation: Oxidation of the 2-amino group can lead to a variety of products, including nitroso or nitro derivatives, or even polymerization.
To identify these degradation products, high-resolution mass spectrometry (LC-MS/MS) is a powerful tool.[3][4][5]
Table 1: Potential Degradation Products and their Mass Signatures
| Degradation Pathway | Potential Product | Change in Molecular Weight |
| Hydrolysis | 2-Aminonicotinic acid | -15.03 |
| Oxidation | 2-(Hydroxyamino)-N-methylnicotinamide | +16.00 |
| Oxidation | 2-Nitroso-N-methylnicotinamide | +15.00 |
| Oxidation | 2-Nitro-N-methylnicotinamide | +30.99 |
Experimental Protocols
Protocol 1: Compound Stability Assessment
This protocol provides a framework for testing the stability of this compound under your specific experimental conditions.
Objective: To determine the stability of this compound in a chosen solvent and temperature over a defined time course.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, PBS pH 7.4)
-
HPLC or LC-MS system
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Immediately take an aliquot for analysis (Time 0).
-
Store the remaining solution under the desired experimental conditions (e.g., room temperature, 37 °C).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots for analysis.
-
Analyze all aliquots by HPLC or LC-MS, monitoring for the appearance of new peaks and a decrease in the area of the parent compound peak.
-
Calculate the percentage of the parent compound remaining at each time point.
Visualizing Degradation and Experimental Workflow
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
-
A schematic representation of key pathways of nicotinamide metabolism. - ResearchGate. Available at: [Link]
-
Redox. (2022). Safety Data Sheet Nicotinamide. Available at: [Link]
-
Kramer, P. A., & Tramposch, K. M. (Year). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PMC. Available at: [Link]
-
Loba Chemie. (2015). NICOTINAMIDE FOR BIOCHEMISTRY MSDS. Available at: [Link]
-
Major pathways of nicotinamide metabolism. - ResearchGate. Available at: [Link]
-
da Silva, E. F., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC. Available at: [Link]
-
Gao, Y., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Available at: [Link]
-
An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. - ResearchGate. Available at: [Link]
-
He, X., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. PMC. Available at: [Link]
-
Isolation and Identification of Two New Nicotinamide Metabolites. - ResearchGate. Available at: [Link]
-
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Available at: [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. redox.com [redox.com]
- 3. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Troubleshooting Cell Viability Issues with 2-Amino-N-methylnicotinamide Treatment
This technical support guide is designed for researchers, scientists, and drug development professionals encountering cell viability challenges when working with 2-Amino-N-methylnicotinamide. As a putative inhibitor of Nicotinamide N-methyltransferase (NNMT), this compound holds significant research interest, but like many small molecule inhibitors, its application can present experimental hurdles. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges and ensure the integrity of your results.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Q1: Why am I observing significant cytotoxicity at concentrations where I expect to see a specific inhibitory effect?
Potential Causes:
-
On-Target Toxicity: The intended biological effect of inhibiting Nicotinamide N-methyltransferase (NNMT) can itself lead to cell death in certain cell lines. NNMT is a key enzyme that regulates cellular methylation and NAD+ metabolism.[1] Its inhibition can lead to significant shifts in these pathways, which may be cytotoxic to cells that are highly dependent on NNMT activity for survival, such as some cancer cells.[2][3]
-
Off-Target Effects: Small molecule inhibitors can sometimes interact with unintended cellular targets, leading to toxicity that is independent of their intended mechanism of action.[4] The specificity of this compound for NNMT over other methyltransferases or cellular proteins may not be absolute.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. The final concentration of DMSO in the culture medium should generally be kept below 0.5%.[5]
-
Compound Precipitation: If the compound is not fully soluble in the culture medium at the tested concentrations, it can form precipitates that are cytotoxic to cells.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Experimental Protocols:
1. Determine the IC50 and Cytotoxic Threshold:
-
Objective: To find the concentration of this compound that causes 50% inhibition of cell viability (IC50) and the concentration at which non-specific toxicity begins.
-
Protocol (MTT Assay):
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. A common starting range is a 10-fold dilution series from 100 µM to 1 nM.[6] Include a vehicle-only control (e.g., DMSO at the highest concentration used for the dilutions).
-
Incubation: Replace the existing medium with the medium containing the compound or vehicle control and incubate for a relevant period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm.
-
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
2. Assess Off-Target Effects:
-
Objective: To determine if the observed cytotoxicity is due to the intended inhibition of NNMT or other mechanisms.
-
Strategies:
-
Use a Structurally Related Inactive Compound: If available, a negative control compound that is structurally similar to this compound but does not inhibit NNMT can help differentiate between specific and non-specific effects.
-
Rescue Experiments: If NNMT inhibition is expected to deplete NAD+, you could try to rescue the cells by supplementing the medium with NAD+ precursors like nicotinamide riboside.
-
Orthogonal Assays: Confirm the on-target effect using a different method, such as measuring the levels of 1-methylnicotinamide (the product of NNMT) in the cell lysate or medium.
-
Q2: How can I distinguish between apoptosis and necrosis induced by this compound treatment?
Rationale:
Understanding the mode of cell death is crucial for interpreting your results. Apoptosis is a programmed and controlled form of cell death, while necrosis is a more chaotic process resulting from cellular injury.[6] Distinguishing between them can provide insights into the mechanism of action of your compound.
Experimental Protocols:
1. Annexin V and Propidium Iodide (PI) Staining with Flow Cytometry:
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[6]
-
Protocol:
-
Cell Preparation: Treat cells with this compound at the desired concentrations and for the desired time. Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
2. Caspase Activity Assay:
-
Principle: Caspases are a family of proteases that are key executioners of apoptosis. Measuring the activity of caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.[1]
-
Protocol (Fluorometric Assay):
-
Cell Lysis: Treat cells as described above and then lyse them to release cellular contents.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., DEVD-AMC for caspase-3) to the cell lysates.
-
Measurement: Measure the fluorescence over time using a fluorometer. Cleavage of the substrate by active caspases releases a fluorescent molecule.
-
-
Data Analysis: An increase in fluorescence in treated samples compared to untreated controls indicates caspase activation and apoptosis.
Caption: Decision tree for distinguishing apoptosis and necrosis.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about working with this compound.
Q3: What is the likely mechanism of action of this compound?
Based on its chemical structure, this compound is a putative inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (NAM), a form of vitamin B3.[1][4]
The NNMT Pathway:
Caption: The NNMT pathway and the putative inhibitory action of this compound.
By inhibiting NNMT, this compound is expected to cause an accumulation of the substrates NAM and SAM. This can have two major downstream consequences:
-
Increased NAD+ Levels: The excess NAM can be shunted into the NAD+ salvage pathway, leading to an increase in intracellular NAD+ levels.[4][7] NAD+ is a critical coenzyme for hundreds of redox reactions and is essential for cellular energy metabolism.[8]
-
Altered Methylation Potential: SAM is the universal methyl donor for a wide range of cellular reactions, including the methylation of DNA and histones. By preventing the consumption of SAM by NNMT, its availability for other methyltransferases is increased, which can alter the epigenetic landscape of the cell.[1]
Q4: My results are inconsistent between experiments. What are the common causes of variability?
Inconsistent results are a common challenge when working with small molecule inhibitors. The sources of variability can often be traced back to a few key areas.[5]
Table 1: Common Sources of Experimental Variability and Solutions
| Source of Variability | Potential Cause | Recommended Solution |
| Compound-Related | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials and store at the recommended temperature, protected from light and moisture.[6] |
| Poor solubility of the compound in stock solutions or culture medium. | Prepare fresh dilutions for each experiment. Visually inspect for precipitates. If solubility is an issue, consider using a different solvent or a lower concentration.[6] | |
| Cell Culture-Related | High passage number of cells leading to genetic drift and altered phenotypes. | Use cells within a defined, low-passage number range for all experiments. |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Cell density can significantly impact the outcome of viability assays.[5] | |
| Mycoplasma or other microbial contamination. | Regularly test your cell cultures for mycoplasma. Contamination can alter cellular metabolism and response to treatment. | |
| Assay-Related | Variability in incubation times with the compound or assay reagents. | Standardize all incubation times across all experiments and plates. |
| Inconsistent reagent preparation. | Prepare fresh reagents when possible and ensure they are well-mixed before use. |
Q5: What are the best practices for preparing and storing this compound?
Proper handling of small molecule inhibitors is critical for obtaining reproducible results.
Preparation of Stock Solutions:
-
Solvent Selection: While specific solubility data for this compound is not widely available, related compounds like N-Methylnicotinamide are soluble in DMSO and water.[9][10] High-purity, anhydrous DMSO is a common choice for preparing high-concentration stock solutions of small molecule inhibitors.[6]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell cultures.
-
Procedure:
-
Allow the powdered compound to come to room temperature before opening to prevent condensation.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration.
-
Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming may be necessary for some compounds, but always check the manufacturer's recommendations.
-
Storage:
-
Stock Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6] Protect from light.
-
Powder: Store the powdered compound according to the manufacturer's instructions, typically at room temperature or 4°C, in a desiccator to protect from moisture.
References
- Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology.
- What are NNMT inhibitors and how do they work?
- Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regul
- Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. Cancers.
- Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry.
- NNMT Inhibitors. Santa Cruz Biotechnology.
- Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target.
- Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. BenchChem.
- Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. BenchChem.
- Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition st
- addressing off-target effects of Nnmt-IN-3 in cell culture. BenchChem.
- Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry.
- The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Cancers.
- Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules.
- Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry.
- Overview of NNMT inhibitors (25)-(32) and human/rat/mouse liver...
- Complex roles of nicotinamide N-methyltransferase in cancer progression.
- 2-Methylnicotinamide. LabSolutions.
- Advances in NAD-Lowering Agents for Cancer Tre
- Effect of 1-methylnicotinamide (MNA) and N - methyl-...
- 1-Methylnicotinamide. PubChem.
- Affinity Chromatography Troubleshooting. Sigma-Aldrich.
- N-Methylnicotinamide. TargetMol.
- The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis.
- Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. Cancers.
- In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. Molecules.
- Small Molecule Inhibitors Selection Guide. Biomol GmbH.
- Cytotoxicity and mutagenicity of 6-aminonicotinamide in Chinese hamster ovary cells.
- This compound. Sunway Pharm Ltd.
- Nicotinamide inhibits melanoma in vitro and in vivo.
- N-Methylnicotinamide. Cayman Chemical.
- Regulatory Knowledge Guide for Small Molecules. NIH's Seed.
- The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines. Revista de Chimie.
Sources
- 1. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation – Molecular Metabolism [molecularmetabolism.com]
- 3. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. N-Methylnicotinamide | Endogenous Metabolite | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in 2-Amino-N-methylnicotinamide Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-N-methylnicotinamide. This guide is designed to provide in-depth troubleshooting for common issues that can lead to inconsistent experimental results. By understanding the underlying scientific principles and implementing robust protocols, you can enhance the reliability and reproducibility of your findings.
FAQs: Addressing Common Experimental Hurdles
Here we address frequently encountered challenges in a question-and-answer format, offering explanations and actionable solutions.
Question 1: I'm observing high variability between replicate wells in my cell-based assays. What could be the cause?
High variability is a frequent issue stemming from several potential sources, from initial compound handling to final data acquisition.
Potential Causes & Troubleshooting Steps:
-
Compound Solubility and Aggregation: this compound, like many small molecules, can have limited aqueous solubility. Inconsistent dissolution or precipitation in media can lead to variable concentrations in your assay wells.
-
Pipetting Inaccuracy: Small volume transfers, especially of viscous stock solutions, are prone to error.
-
Cell Seeding Density: Uneven cell distribution in the initial plating will result in varied cell numbers per well, directly impacting assay readouts.
-
Solution: Ensure a homogenous single-cell suspension before plating. Gently swirl the cell suspension between seeding groups of wells to prevent settling.
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, leading to increased compound and media component concentration.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[2]
-
Question 2: My compound seems to lose activity over time, even when stored as a stock solution. Why is this happening?
The stability of this compound is critical for reproducible results. Degradation can occur due to improper storage or handling.
Potential Causes & Troubleshooting Steps:
-
Improper Storage: Both temperature and light can affect the stability of the compound.
-
Hydrolysis in Aqueous Solutions: Amide groups can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.
-
Solution: Prepare working solutions in aqueous buffers fresh for each experiment. Avoid prolonged storage of diluted aqueous solutions. If long-term storage in an aqueous buffer is necessary, perform stability studies at your storage conditions.
-
-
Oxidation: The amino group on the pyridine ring could be susceptible to oxidation.
-
Solution: While less common for this structure, if oxidation is suspected, consider degassing your aqueous buffers or working under an inert atmosphere for sensitive assays.
-
Question 3: I'm seeing unexpected off-target effects or toxicity in my experiments. How can I investigate this?
Unanticipated biological responses can arise from impurities in the compound or from the compound interacting with unintended cellular targets.
Potential Causes & Troubleshooting Steps:
-
Purity of the Compound: The purity of this compound can vary between suppliers or even batches. Impurities from the synthesis process can have their own biological activities.
-
Solution: Always obtain a Certificate of Analysis (CoA) from your supplier. If unexpected results persist, consider having the purity and identity of your compound independently verified by techniques like LC-MS and NMR. Common impurities in amino acid derivatives can arise from starting materials or by-products of the synthesis reaction.[6][7]
-
-
Metabolism of the Compound: Cells can metabolize this compound into other molecules with different activities. Nicotinamide and its derivatives are known to be part of the NAD+ salvage pathway.[8][9]
-
Solution: Investigate the metabolic fate of the compound in your experimental system. You can use LC-MS to analyze cell lysates or conditioned media for the presence of metabolites. Consider that nicotinamide N-methyltransferase (NNMT) can methylate nicotinamide and related compounds.[10][11] The resulting metabolites, such as N1-methylnicotinamide (MNA), can have their own biological effects.[12][13]
-
-
High Compound Concentration: High doses of nicotinamide-related compounds have been reported to cause cellular stress or toxicity.[14][15]
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your experiments.
-
Question 4: How can I accurately quantify the concentration of this compound in my samples?
Accurate quantification is essential for reliable dose-response studies and for understanding the pharmacokinetics of the compound.
Recommended Analytical Methods:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices.[16] It offers high sensitivity and specificity.
-
Protocol Outline:
-
Sample Preparation: Extract the compound from your biological matrix (e.g., plasma, cell lysate) using a protein precipitation method with a solvent like methanol or acetonitrile.[17]
-
Chromatographic Separation: Use a suitable HPLC or UPLC column to separate this compound from other components in the sample.[18]
-
Mass Spectrometry Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and a fragment ion of your compound.
-
-
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A more accessible but potentially less sensitive method than LC-MS/MS.
-
Protocol Outline:
-
Sample Preparation: Similar to the LC-MS/MS protocol.
-
Chromatographic Separation: Separate the compound using a suitable HPLC column.
-
UV Detection: Detect the compound based on its UV absorbance at a specific wavelength.
-
-
In-Depth Troubleshooting Guides
Guide 1: Investigating Inconsistent Bioactivity in Cell Culture
This guide provides a systematic approach to troubleshooting variable results in cell-based assays.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent bioactivity.
Guide 2: Protocol for Assessing Compound Stability
A step-by-step protocol to determine the stability of your this compound stock and working solutions.
Experimental Protocol:
-
Prepare a fresh, concentrated stock solution of this compound in DMSO.
-
Dilute the stock solution to your typical working concentration in your experimental aqueous buffer.
-
Aliquot the working solution into multiple tubes.
-
Analyze a baseline sample (T=0) immediately using a validated analytical method (e.g., LC-MS).
-
Store the remaining aliquots under your typical experimental conditions (e.g., 37°C incubator, benchtop at room temperature, 4°C).
-
Analyze aliquots at various time points (e.g., 1, 4, 8, 24 hours).
-
Plot the concentration of this compound over time to determine its stability under your experimental conditions.
Data Interpretation: A significant decrease in concentration over time indicates instability.
| Time Point | Concentration (µM) | % of Initial Concentration |
| 0 hr | 10.1 | 100% |
| 1 hr | 9.9 | 98% |
| 4 hr | 9.5 | 94% |
| 8 hr | 8.2 | 81% |
| 24 hr | 5.4 | 53% |
Caption: Example stability data for 2-Amino-N-methylnicotina-mide in aqueous buffer at 37°C.
Guide 3: Potential Metabolic Pathways and Interactions
Understanding the potential metabolic fate of this compound is crucial for interpreting experimental results. As a nicotinamide derivative, it may interact with enzymes involved in NAD+ metabolism.
Caption: Potential metabolic pathways of this compound.
Nicotinamide N-methyltransferase (NNMT) is a key enzyme in the metabolism of nicotinamide and related compounds.[9] It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the pyridine nitrogen of nicotinamide, forming N1-methylnicotinamide (MNA).[11] It is plausible that this compound could also be a substrate for NNMT. The resulting methylated metabolite may have a different biological activity profile than the parent compound.
References
-
A schematic representation of key pathways of nicotinamide metabolism. - ResearchGate. [Link]
- The manufacturing method of 2- amino -6- methylnicotinic acids - Google P
-
Major pathways of nicotinamide metabolism - ResearchGate. [Link]
-
Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC - PubMed Central. [Link]
- Method for producing 2-amino-6-methylnicotinic acid - Google P
-
Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC. [Link]
-
Method Optimization for the Quantification of the NAD - Study Details | NCT05561712. [Link]
-
1-Methylnicotinamide | C7H9N2O+ | CID 457 - PubChem. [Link]
-
Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. [Link]
-
Synthesis of 2-aminonicotinic acid - ResearchGate. [Link]
-
Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - MDPI. [Link]
-
Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - NIH. [Link]
-
Troubleshooting Guides - Bionano Genomics. [Link]
-
This compound - CAS:870997-87-8 - Alchem.Pharmtech. [Link]
-
Review of methods of analysis: choice of analytical methods. [Link]
-
This compound - CAS:870997-87-8 - Sunway Pharm Ltd. [Link]
-
Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker? - NIH. [Link]
-
Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC - NIH. [Link]
-
Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC - PubMed Central. [Link]
-
Isolation and Identification of Two New Nicotinamide Metabolites - ResearchGate. [Link]
-
Kinetic Mechanism of Nicotinamide N-Methyltransferase - PubMed. [Link]
-
N1 -Methylnicotinamide as Biomarker for MATE-Mediated Renal Drug-Drug Interactions: Impact of Cimetidine, Rifampin, Verapamil, and Probenecid - PubMed. [Link]
-
An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors - Oriental Journal of Chemistry. [Link]
-
1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - NIH. [Link]
-
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]
-
1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed. [Link]
-
(PDF) Impurity profile of amino acids? - ResearchGate. [Link]
-
N-Methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodilating activity - PubMed. [Link]
-
Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling - NIH. [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. [Link]
-
Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC - NIH. [Link]
-
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC - PubMed Central. [Link]
-
An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors - ResearchGate. [Link]
-
(PDF) N‐Methylnicotinamide as Biomarker for MATE‐Mediated Renal Drug–Drug Interactions: Impact of Cimetidine, Rifampin, Verapamil, and Probenecid - ResearchGate. [Link]
-
Ginsenoside Re Ameliorates UVB-Induced Skin Photodamage by Modulating the Glutathione Metabolism Pathway: Insights from Integrated Transcriptomic and Metabolomic Analyses - MDPI. [Link]
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Technical Support Center: Artifacts in Nicotinamide Analog Biological Assays
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
Welcome to the technical support center for researchers working with nicotinamide analogs, such as 2-Amino-N-methylnicotinamide and its close relative, 1-methylnicotinamide (MNA). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to design robust experiments, anticipate artifacts, and correctly interpret your data.
Nicotinamide analogs are central to the study of cellular metabolism, particularly NAD+ biology, which is regulated by enzymes like sirtuins, PARPs, and nicotinamide N-methyltransferase (NNMT)[1][2][3]. While essential for research, these molecules possess inherent physicochemical properties that can create significant artifacts in common biological assays. This guide is structured in a question-and-answer format to directly address the most common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My fluorescence-based assay shows high background or a false positive signal when I add my compound. What is happening?
Answer: This is one of the most common artifacts when working with nicotinamide derivatives. The issue likely stems from the intrinsic fluorescence of the compound itself or its metabolic products, such as NADH.
Scientific Rationale: The dihydronicotinamide chromophore, present in reduced nicotinamides like NADH, is naturally fluorescent[4]. Many nicotinamide analogs can either become reduced within the cell, thus increasing the NADH pool, or may possess their own fluorescent properties. Standard biological assays using blue or green fluorophores can be particularly susceptible, as the emission spectra may overlap. For instance, traditional NAD+/NADH assays that measure absorbance at 340 nm are prone to high interference from light scattering and autofluorescence from biological samples and even plastics[5]. Fluorescent analogs of NAD+ have been synthesized with emission maxima around 410 nm, highlighting the potential for spectral overlap with common assay reagents[6].
Troubleshooting Workflow:
-
Run a Compound-Only Control: The most critical first step. Prepare wells containing only assay buffer and your compound at the highest concentration used in your experiment. Read the fluorescence. If you see a signal, you have confirmed intrinsic fluorescence.
-
Perform a Spectral Scan: To understand the nature of the interference, perform a full excitation and emission spectral scan of your compound in the assay buffer. This will reveal its fluorescent profile and help you determine if spectral overlap is the issue.
-
Switch to an Orthogonal Assay: If interference is confirmed, the most robust solution is to switch to an assay with a different detection modality.
-
Luminescence-Based Assays: These assays (e.g., Promega's CellTiter-Glo® for ATP/viability or Caspase-Glo® for apoptosis) are generally less susceptible to compound fluorescence.
-
Colorimetric Assays: While often less sensitive, a colorimetric readout can bypass fluorescence issues. For example, caspase activity can be measured using a substrate linked to the chromophore p-nitroanilide (pNA), which is read around 405 nm[7].
-
Label-Free Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or LC-MS/MS can directly measure the concentration of substrates and products without reporter molecules, offering high specificity[8][9][10].
-
Question 2: My compound shows potent activity in a cell viability assay (e.g., MTT, Resazurin), but has no effect in a purified enzyme assay. Is this an off-target effect?
Answer: This is a classic indicator of an indirect biological effect rather than direct target engagement. With nicotinamide analogs, the most likely cause is modulation of the cellular NAD+/NADH pool, which directly impacts cellular redox and metabolic activity.
Scientific Rationale: Cell viability assays like MTT and Resazurin do not measure cell death directly. They measure metabolic activity. Specifically, they rely on cellular dehydrogenases and reductases—many of which are NAD(P)H-dependent—to convert a substrate into a colored or fluorescent product[11].
This compound, as a nicotinamide analog, can directly participate in the NAD+ salvage pathway[1][2]. It could be a substrate for enzymes like NNMT, altering the balance of S-adenosylmethionine (SAM) and NAD+ precursors[12]. It could also be converted into other metabolites that influence NAD+ levels. An increase in the NAD+/NADH ratio and overall metabolic flux can lead to a stronger signal in these assays, which can be misinterpreted as increased cell proliferation or viability[5].
Logical Troubleshooting Flowchart
Caption: Troubleshooting workflow for viability assay artifacts.
Experimental Protocol: Measuring Cellular NAD+/NADH Ratio
This protocol provides a general framework. Always refer to the manufacturer's instructions for specific assay kits (e.g., Promega NAD/NADH-Glo™, AAT Bioquest Amplite® series[5]).
-
Cell Plating: Plate cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.
-
Compound Treatment: Treat cells with your compound at various concentrations and for the desired time course. Include a vehicle-only control.
-
Cell Lysis:
-
To measure total NAD+ and NADH , add a lysis buffer that preserves both forms.
-
To measure NAD+ and NADH individually , lyse cells under differential conditions. Typically, acid extraction (e.g., 0.2 M HCl) destroys NADH while preserving NAD+, and base extraction (e.g., 0.2 M NaOH) destroys NAD+ while preserving NADH[11].
-
-
Enzyme Cycling Reaction: Add the assay reagent, which contains a specific reductase, a pro-luciferin substrate, and other components. The enzyme will selectively use either NAD+ or NADH in the sample to convert the substrate into luciferin.
-
Luminescence Detection: The generated luciferin is then used by a luciferase enzyme to produce light. Measure the luminescence on a plate reader.
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Data Analysis: Calculate the NAD+/NADH ratio. A significant change in this ratio in compound-treated cells compared to controls indicates a metabolic effect that can confound viability assay results.
Question 3: I am studying apoptosis using a fluorometric caspase-3/7 assay, and my results are inconsistent. Could my compound be interfering?
Answer: Yes, interference in caspase assays is a distinct possibility, arising from several potential mechanisms including fluorescence interference, altering apoptosis pathways via metabolic shifts, or direct off-target effects.
Scientific Rationale: Fluorometric caspase assays typically use a peptide substrate (e.g., DEVD) linked to a fluorophore[13]. When cleaved by active caspases, the fluorophore is released and a signal is generated[7][14].
-
Fluorescence Interference: As discussed in Question 1, if your nicotinamide analog is fluorescent, it can artificially inflate the signal.
-
Metabolic Influence on Apoptosis: NAD+ is critical for cellular survival and stress responses. Enzymes like PARPs, which are involved in DNA repair and apoptosis, are major consumers of NAD+[5][15]. By altering NAD+ availability, your compound could genuinely modulate the cell's apoptotic response, making it difficult to discern a direct effect on a specific target from a general shift in cell health.
-
Off-Target Activity: Some nicotinamide metabolites have demonstrated unexpected biological activities. For example, 1-methylnicotinamide (MNA) exerts anti-thrombotic effects through a cyclooxygenase-2 (COX-2) pathway, which is entirely separate from its role in NAD+ metabolism[16]. It is plausible that this compound could have similar, currently unknown off-target effects.
Recommended Control Experiments for Caspase Assays
| Control Experiment | Purpose | Expected Outcome if Artifact is Present |
| Compound + Lysate from Untreated Cells | To test for direct inhibition or activation of caspase enzymes. | A change in signal suggests the compound interacts directly with the caspase enzyme or assay components. |
| Compound + Activated Caspase | To confirm direct interaction with the purified enzyme. | A change in signal confirms direct interaction. |
| Compound in Buffer (No Cells/Enzyme) | To check for intrinsic fluorescence. | A signal indicates compound fluorescence is a problem. |
| Western Blot for Cleaved PARP/Caspase-3 | An orthogonal method to confirm apoptosis. | Discrepancy between the blot and the activity assay suggests an artifact in the latter. |
| Use of a Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) | To confirm the signal is caspase-dependent. | If the compound's signal is not blocked by the inhibitor, it is a non-specific artifact. |
Signaling Pathway: NAD+ Metabolism and Apoptosis Link
Caption: Intersection of NAD+ metabolism and apoptosis signaling.
Question 4: My results are not reproducible. Could my compound be unstable in the assay buffer?
Answer: Absolutely. The stability of nicotinamide analogs can be highly dependent on the pH, temperature, and composition of the buffer. Degradation can lead to a loss of activity or the formation of new, active byproducts.
Scientific Rationale: Nicotinamide cofactors are known to have variable stability. For example, NADH is susceptible to degradation, with increased rates in phosphate or HEPES buffers compared to Tris, and degradation is accelerated by even mild increases in temperature[17]. The related compound nicotinamide riboside (NR) undergoes base-catalyzed hydrolysis to nicotinamide and a sugar moiety, a reaction that is significant in simulated intestinal fluids[18][19][20]. A similar susceptibility to hydrolysis, particularly under basic conditions, has been noted for N-(Hydroxymethyl)nicotinamide[21].
Given these precedents, it is critical to assume that this compound could also be unstable. If your assay involves prolonged incubations (e.g., >4 hours) or non-neutral pH, degradation is a primary suspect for irreproducibility.
Protocol: Assessing Compound Stability via HPLC
-
Prepare Samples: Incubate your compound at its working concentration in the complete assay media/buffer. Prepare parallel samples stored in a control buffer where stability is known (e.g., slightly acidic buffer) or as a frozen stock.
-
Time Course: Aliquot and stop the reaction at various time points (e.g., 0, 2, 4, 8, 24 hours) by flash freezing or adding a quenching solvent like ice-cold acetonitrile.
-
HPLC Analysis:
-
Use a suitable column (e.g., reverse-phase C18) and mobile phase to resolve the parent compound from potential degradation products.
-
Monitor the elution profile using a UV detector at the compound's absorbance maximum.
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time is direct evidence of degradation. The appearance of new peaks indicates the formation of degradation products. This method can be adapted to LC-MS for more definitive identification of the byproducts[10].
Final Recommendations: A Self-Validating Experimental Design
To ensure the integrity of your results, every experiment with a novel nicotinamide analog should be treated as a self-validating system.
-
Always Run Parallel Controls: Never rely on a single assay. When assessing a biological effect, confirm your findings with an orthogonal method (e.g., pair a fluorescence activity assay with a Western blot for protein levels).
-
Characterize Your Compound First: Before extensive biological testing, perform basic characterization: check for intrinsic fluorescence and assess stability in your primary assay buffer.
-
Assume Metabolic Conversion: For any cell-based assay, assume your compound may be metabolized. Measure key metabolic indicators like the NAD+/NADH ratio as a standard secondary assay to contextualize your primary findings.
-
Stay Within the Linear Range: In any assay, ensure that the signal you are measuring is within the linear dynamic range of the standard curve. Signals that are too high or too low are often unreliable[22][23].
By adopting this rigorous, questioning approach, you can navigate the complexities of working with nicotinamide analogs and produce data that is both accurate and trustworthy.
References
- Lakowicz, J. R., et al. (2001). Fluorescence of reduced nicotinamides using one- and two-photon excitation. PubMed.
- AAT Bioquest. (n.d.). NAD+ Metabolism: a Link to Age-associated Pathologies. AAT Bioquest Website.
- Lu, L., et al. (2018). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. SpringerLink.
- Liu, Y., et al. (2018). Mechanistic Analysis of Fluorescence Quenching of Reduced Nicotinamide Adenine Dinucleotide by Oxamate in Lactate Dehydrogenase Ternary Complexes. PubMed.
- Salvesen, G. S., & Dixit, V. M. (2000). Caspase assays. PubMed.
- Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
- Bieber, L. W., et al. (2021). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. NIH.
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- Ying, W. (2008). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. PubMed Central.
- Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PMC - PubMed Central.
- Barrio, J. R., et al. (1972). A fluorescent analog of nicotinamide adenine dinucleotide. PubMed.
- Müllebner, A., et al. (2011). NAD metabolites interfere with proliferation and functional properties of THP-1 cells. NIH.
- BenchChem. (2025). Addressing off-target effects of Nnmt-IN-3 in cell culture. BenchChem Website.
- Al-Lamki, R. S., et al. (2023). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PubMed Central.
- Luo, S., et al. (2018). LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters. ResearchGate.
- Elabscience. (n.d.). Caspase Assay Kits. Elabscience Website.
- van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. PubMed.
- Maric, T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. NIH.
- Perry, S. W., et al. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. JoVE.
- Sasi, M., et al. (2013). HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics. PubMed.
- Huang, R., et al. (2020). Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. ResearchGate.
- Huang, R., et al. (2020). Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. PubMed.
- Setten, R. L., et al. (2019). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. PMC.
- USP. (n.d.). USP Bioassay Reference Standards. USP Website.
- R&D Systems. (n.d.). Troubleshooting Guide: ELISA. R&D Systems Website.
- Li, W., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PMC - PubMed Central.
- Wikipedia. (n.d.). Pellagra. Wikipedia.
- Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152). HMDB Website.
- van Haren, M. J., et al. (2018). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PMC - NIH.
- Ishiguro, I., et al. (1958). Chemical determination of nicotinic acid and nicotinamide. SciSpace.
- Ismail, A. A. (2018). Immunoassay Troubleshooting Guide. ResearchGate.
- Schmeisser, K., et al. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. PubMed.
- BenchChem. (2025). Preventing degradation of N-(Hydroxymethyl)nicotinamide in experiments. BenchChem Website.
- Maric, T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Taylor & Francis Online.
- Park, H. J., et al. (2008). Results of caspase-3 enzyme activity assay.
- Ito, S., et al. (2012). N-methylnicotinamide is an endogenous probe for evaluation of drug-drug interactions involving multidrug and toxin extrusions (MATE1 and MATE2-K). PubMed.
- Ansh Labs. (n.d.). Troubleshooting Immunoassays. Ansh Labs Website.
- Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. NIH.
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News Website.
- Li, D., et al. (2021). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. PubMed.
- Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide. Sigma-Aldrich Website.
- Bryniarski, K., et al. (2006). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PubMed.
- Boudreau, R. L., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI.
- Ismail, A. A. (2003). Interferences in Immunoassay. PMC - PubMed Central - NIH.
- Johnson, M., et al. (2023). Summary of accuracy and precision when testing for N 1 -methylnicotinamide in human urine.
- Maric, T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PubMed.
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Technical Support Center: Enhancing the Bioavailability of 2-Amino-N-methylnicotinamide Derivatives
Welcome to the technical support center dedicated to advancing your research with 2-Amino-N-methylnicotinamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the oral bioavailability of this important class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) rooted in scientific principles and practical laboratory experience.
I. Understanding the Bioavailability Challenges of this compound Derivatives
This compound and its derivatives, belonging to the pyridine carboxamide class, present a unique set of physicochemical and metabolic properties that can influence their oral bioavailability. A thorough understanding of these factors is the first step toward rational formulation design and experimental troubleshooting.
Key Physicochemical and Metabolic Considerations:
-
Solubility: While the parent nicotinamide is water-soluble, substitutions on the pyridine ring and the amide group can significantly alter aqueous solubility. Generally, these compounds are expected to have some degree of hydrophilicity, as indicated by a low calculated logP for similar structures like 2-Amino-6-methylnicotinamide (logP = 0.07112)[1]. However, poor solubility can still be a limiting factor for absorption.
-
Permeability: The ability of these derivatives to permeate the intestinal epithelium is a critical determinant of their oral absorption. The Caco-2 cell permeability assay is a standard in vitro model to assess this, with apparent permeability (Papp) values classifying compounds as poorly, moderately, or well-absorbed[2].
-
Metabolism: Nicotinamide and its derivatives are known to be metabolized by nicotinamide N-methyltransferase (NNMT) to form N-methylnicotinamide, which is then further oxidized[3][4][5]. It is plausible that this compound derivatives undergo similar metabolic pathways, potentially leading to rapid clearance and reduced systemic exposure. Some pyridine carboxamide derivatives have also been identified as prodrugs that require enzymatic activation[6][7].
-
Efflux Transporters: The involvement of efflux transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of intestinal cells, thereby limiting its absorption. An efflux ratio greater than 2 in a bi-directional Caco-2 assay is indicative of active efflux[8].
II. Troubleshooting Guide: Addressing Poor Oral Bioavailability
This section provides a structured approach to diagnosing and resolving common issues encountered during the preclinical development of this compound derivatives.
Problem 1: Low and Variable Oral Bioavailability in Animal Studies
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Poor Aqueous Solubility | 1. Characterize Solubility: Determine the pH-solubility profile of your compound. 2. Formulation Strategies: - Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution. - Co-solvents/Surfactants: Use pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) or surfactants to improve wetting and solubilization. - Complexation: Nicotinamide itself has been shown to enhance the solubility of poorly soluble drugs through stacking complexation[9][10]. Consider using nicotinamide or cyclodextrins as complexing agents. - Solid Dispersions: Formulate an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) to improve the dissolution rate. |
| Low Intestinal Permeability | 1. Assess Permeability: Conduct a Caco-2 permeability assay to determine the apparent permeability (Papp) value. 2. Chemical Modification (Prodrug Approach): If permeability is the rate-limiting step, consider synthesizing ester or other lipophilic prodrugs to enhance membrane transport. The active compound can then be released in vivo through enzymatic cleavage. 3. Permeation Enhancers: Investigate the use of GRAS (Generally Recognized as Safe) permeation enhancers in your formulation. |
| High First-Pass Metabolism | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of your compound. Identify the major metabolites. 2. Prodrug Strategy: Design a prodrug that masks the metabolic soft spots of the molecule. 3. Inhibition of Metabolic Enzymes: Co-administration with a known inhibitor of the relevant metabolic enzymes (e.g., for CYP enzymes) can be explored in preclinical models to confirm the role of first-pass metabolism. |
| Efflux Transporter Substrate | 1. Bi-directional Caco-2 Assay: Perform a Caco-2 assay in both apical-to-basolateral and basolateral-to-apical directions to determine the efflux ratio. 2. Co-administration with Efflux Inhibitors: In preclinical studies, co-dosing with a known P-gp inhibitor (e.g., verapamil) can help to confirm if your compound is a substrate. |
Experimental Workflow for Investigating Poor Bioavailability
Caption: Troubleshooting workflow for poor oral bioavailability.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for formulating a new this compound derivative with unknown solubility?
A1: Given that the parent nicotinamide is water-soluble, a simple aqueous solution or suspension in a vehicle like 0.5% methylcellulose is a reasonable starting point for initial in vivo screens. However, it is highly recommended to first determine the aqueous solubility of your specific derivative. If solubility is low (<1 mg/mL), a co-solvent system (e.g., 10% DMSO, 40% PEG 400, 50% water) can be a practical initial choice for preclinical studies to ensure the compound is in solution before administration.
Q2: My compound has good aqueous solubility but still exhibits poor oral bioavailability. What should I investigate next?
A2: If solubility is not the limiting factor, the next steps should focus on permeability and first-pass metabolism.
-
Assess Permeability: Use an in vitro model like the Caco-2 permeability assay. A low Papp value (<1 x 10⁻⁶ cm/s) suggests poor intestinal absorption[2].
-
Evaluate Metabolic Stability: Incubate your compound with liver microsomes or hepatocytes to determine its metabolic stability. Rapid degradation would indicate that first-pass metabolism is a likely contributor to the low bioavailability.
Q3: How can I determine if my compound is a substrate for P-glycoprotein (P-gp) efflux?
A3: A bi-directional Caco-2 permeability assay is the gold standard in vitro method. This involves measuring the transport of your compound from the apical (AP) to the basolateral (BL) side and from the BL to the AP side of the Caco-2 cell monolayer. The efflux ratio (ER) is calculated as the ratio of Papp (BL to AP) / Papp (AP to BL). An ER greater than 2 is a strong indication that your compound is a substrate for an efflux transporter like P-gp[8].
Q4: Are there any analytical methods recommended for quantifying this compound derivatives in biological matrices?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying small molecules in biological matrices like plasma and urine[11][12][13]. A validated LC-MS/MS method will be crucial for accurate pharmacokinetic analysis. Developing a stable isotope-labeled internal standard will improve the accuracy and precision of the assay[12].
Q5: What is a prodrug strategy and how can it be applied to my this compound derivative?
A5: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. This strategy can be used to overcome various bioavailability challenges:
-
Improving Permeability: Attaching a lipophilic moiety (e.g., an ester) to a polar functional group can enhance passive diffusion across the intestinal membrane.
-
Masking Metabolic Sites: If a specific part of your molecule is rapidly metabolized, a prodrug can be designed to protect that site until after absorption.
-
Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are abundant in the target tissue.
For a this compound derivative, potential prodrug strategies could involve modification of the 2-amino group or other functional groups on the pyridine ring.
Signaling Pathway Implication: NAD+ Metabolism
The structural similarity of these derivatives to nicotinamide suggests their potential interaction with the NAD+ salvage pathway. Understanding this is crucial as it can affect both efficacy and potential toxicities.
Caption: Potential interaction with the NAD+ salvage pathway.
IV. Key Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Add an excess amount of the this compound derivative to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Seed Caco-2 cells on a permeable Transwell® insert and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical to basolateral (A-B) transport, add the compound solution to the apical side and fresh buffer to the basolateral side.
-
For basolateral to apical (B-A) transport, add the compound solution to the basolateral side and fresh buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
V. References
-
Sanghvi, T., et al. (2007). Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. International Journal of Pharmaceutics, 336(1-2), 35-41. [Link]
-
European Union. (n.d.). In vitro Caco-2 permeability assay. EURL ECVAM - TSAR. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Walker, D. L., et al. (1999). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical Pharmacology, 58(9), 1461-1469. [Link]
-
Pumpo, R., et al. (2001). The metabolism of nicotinamide in human liver cirrhosis: a study on N-methylnicotinamide and 2-pyridone-5-carboxamide production. The American Journal of Gastroenterology, 96(4), 1183-1187. [Link]
-
Hassan, H. E., et al. (2024). Impact of Pregnancy on the Pharmacokinetics and Metabolism of Nicotinamide in Humans. Clinical Pharmacology & Therapeutics. [Link]
-
Singh, R., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. mBio, 15(2), e02928-23. [Link]
-
Yamaguchi, M., et al. (2024). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). Communications Biology, 7(1), 1. [Link]
-
Chen, Y., et al. (2018). LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis, 10(9), 657-668. [Link]
-
Dahan, A., & Miller, J. M. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 3. Impact of Pregnancy on the Pharmacokinetics and Metabolism of Nicotinamide in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Pregnancy on the Pharmacokinetics and Metabolism of Nicotinamide in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolism of nicotinamide in human liver cirrhosis: a study on N-methylnicotinamide and 2-pyridone-5-carboxamide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Stacking complexation by nicotinamide: a useful way of enhancing drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of 2-Amino-N-methylnicotinamide
Welcome to the technical support guide for 2-Amino-N-methylnicotinamide (CAS No. 870997-87-8).[1][2] This resource is designed for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and mitigate issues arising from the inherent batch-to-batch variability of this reagent. As Senior Application Scientists, we understand that consistency in your raw materials is paramount to the reproducibility and validity of your experimental results. This guide provides field-proven insights and validated protocols to ensure the quality and consistency of this compound in your research.
The Challenge: Understanding the Roots of Batch-to-Batch Variability
Key Sources of Variability:
-
Synthesis-Related Impurities: The manufacturing process for complex organic molecules can introduce variability.[3] Differences in starting materials, reaction conditions, and purification methods can lead to the presence of residual solvents, starting material carryover, or the formation of structurally similar by-products.[4][5] Even minor impurities can have a significant biological impact, potentially acting as inhibitors or agonists in your assays.[6]
-
Degradation Products: this compound, like many nicotinamide derivatives, can be susceptible to degradation through hydrolysis, oxidation, or photodegradation, especially with improper storage or handling.[7][8][9] Common degradation products could include the corresponding nicotinic acid or other related species, which may possess different biological activities or physical properties.
-
Physical Properties: Variations in the crystallization process during manufacturing can lead to different polymorphic forms or salt forms. These can affect crucial parameters such as solubility, dissolution rate, and bioavailability, which can, in turn, alter the effective concentration in your experiments.
Troubleshooting and Quality Control Workflow
To mitigate the risks associated with batch variability, we strongly advocate for a systematic in-house quality control (QC) check for each new lot of this compound before its use in critical experiments. The following workflow provides a logical progression from simple physical checks to more rigorous analytical and functional validation.
Workflow for New Batch Qualification
Caption: Decision tree for qualifying a new batch of this compound.
Summary of Analytical Techniques for Qualification
| Technique | Purpose | Typical Acceptance Criteria |
| Visual Inspection | Assess physical appearance for uniformity. | White to off-white solid, free of visible contaminants. |
| Solubility Test | Confirm solubility in the intended experimental solvent. | Clear, particulate-free solution at the target concentration. |
| HPLC (Purity) | Quantify the main peak and detect impurities. | Purity ≥ 98.0% (area %); impurity profile consistent with previous batches. |
| LC-MS (Identity) | Confirm the molecular weight of the main component. | Observed mass matches the theoretical mass (e.g., [M+H]⁺). |
| ¹H NMR | Confirm the chemical structure and identify major impurities. | Spectrum consistent with the proposed structure of this compound. |
| Functional Assay | Verify biological or biochemical activity. | Activity (e.g., EC₅₀, IC₅₀) within ± 2-fold of the established reference batch. |
Detailed Experimental Protocols
Trustworthy data begins with robust analytical methods. Here we provide a starting point for a standard reversed-phase HPLC protocol for purity assessment. This method should be validated in your laboratory to ensure it is suitable for your specific equipment and intended use.
Protocol: Purity Assessment by Reversed-Phase HPLC
This protocol is a general guideline for analyzing polar aromatic compounds and may require optimization.[10]
-
Instrumentation and Columns:
-
HPLC system with UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the sample diluent.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Analysis and Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Compare the impurity profile to the certificate of analysis and chromatograms from previously qualified batches. Look for any new or significantly larger impurity peaks.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, the solid compound should be stored at room temperature, protected from light and moisture. For solutions, it is best to prepare them fresh. If short-term storage is necessary, aliquot stock solutions and store them at -20°C or -80°C for no more than one month to minimize degradation from repeated freeze-thaw cycles.[8]
Q2: My compound is not dissolving properly, even though previous batches did. What should I do?
First, confirm you are using the correct solvent and concentration as with previous batches. If solubility issues persist, it may indicate a different salt form or polymorph. Gentle warming or sonication can aid dissolution. If the problem remains, it is a significant indicator of batch variability, and the batch should be further investigated using the analytical techniques described above before use.
Q3: I am seeing inconsistent results in my biological assay between two batches. What is the first troubleshooting step?
The first and most critical step is to perform a side-by-side analytical comparison of the two batches. Run an HPLC purity analysis on both the old (trusted) and new (inconsistent) lots. This will quickly reveal any significant differences in purity or impurity profiles that could explain the discrepancy in biological activity.
Q4: What are the likely degradation products, and how can I detect them?
Based on related nicotinamide compounds, hydrolysis is a primary degradation pathway, especially under non-neutral pH conditions.[7][9] This could lead to the formation of 2-amino-nicotinic acid. Oxidation is also a possibility. These degradation products can typically be detected as new peaks in an HPLC chromatogram, often eluting at different retention times than the parent compound. LC-MS can be used to identify the mass of these new peaks to help elucidate their structure.
Caption: Potential degradation pathways for this compound.
Q5: The certificate of analysis shows a purity of 98.5% for the new batch and 99.2% for the old one. Can such a small difference matter?
Yes, absolutely. The overall purity percentage is only part of the story. The critical information lies in the nature of the impurities. A 0.7% difference could represent a single, new impurity that is highly potent in your biological system.[6] Conversely, it could be a mixture of several benign impurities. This is why comparing the full impurity profile via HPLC is more informative than just looking at the headline purity number.
References
-
Alchem.Pharmtech. CAS 870997-87-8 | this compound. Available from: [Link]
-
Boron Molecular. Buy 2-(aminosulfonyl)-N-methylnicotinamide. Available from: [Link]
- Google Patents. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
-
National Institutes of Health (NIH). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Available from: [Link]
-
National Institutes of Health (NIH). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. Available from: [Link]
-
National Institutes of Health (NIH). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Available from: [Link]
-
ResearchGate. Isolation and Identification of Two New Nicotinamide Metabolites. Available from: [Link]
-
National Institutes of Health (NIH). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Available from: [Link]
-
Nature. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Available from: [Link]
-
MDPI. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. Available from: [Link]
-
ResearchGate. Impurity profile of amino acids?. Available from: [Link]
-
PubMed. Biosynthesis of Nicotinamide Mononucleotide: Synthesis Method, Enzyme, and Biocatalytic System. Available from: [Link]
-
Mabion. Protein Characterization Techniques for Biologics Development. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for N-Methylnicotinamide (HMDB0003152). Available from: [Link]
-
PubMed. Purification and characterization of N1-methylnicotinamide oxidases I and II separated from rat liver. Available from: [Link]
-
National Institutes of Health (NIH). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]
-
MDPI. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Available from: [Link]
-
PubChem. N'-Methylnicotinamide | C7H8N2O | CID 64950. Available from: [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 870997-87-8|this compound|BLD Pharm [bldpharm.com]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 2-Amino-N-methylnicotinamide and N-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological research, the nuanced structural differences between molecules can lead to vastly different biological activities. This guide provides an in-depth comparison of two nicotinamide derivatives: 2-Amino-N-methylnicotinamide and N-methylnicotinamide. While both share a core nicotinamide scaffold, their functional groups impart distinct mechanisms of action, positioning them in different therapeutic areas.
A Note on this compound: Publicly available experimental data for this compound is limited. Structurally, it belongs to a class of compounds known as nicotinamide mimetics, which are potent inhibitors of Poly(ADP-ribose) polymerase (PARP). Therefore, for the purpose of this guide, we will use the well-characterized and clinically relevant PARP inhibitor, Talazoparib , as a representative proxy for this compound to facilitate a meaningful and data-supported comparison. This substitution allows for a robust analysis of the distinct biological activities stemming from the amination at the 2-position of the pyridine ring.
Introduction to the Compounds
N-methylnicotinamide (1-methylnicotinamide, MNA) is a primary metabolite of nicotinamide (Vitamin B3), formed in the liver by the enzyme nicotinamide N-methyltransferase (NNMT)[1][2]. Historically considered an inactive metabolite, recent research has unveiled its role as a biologically active molecule with significant anti-inflammatory and anti-thrombotic properties[3][4][5]. Its mechanism is largely attributed to the modulation of the cyclooxygenase-2 (COX-2) pathway and the subsequent release of prostacyclin (PGI2)[3][4][6].
This compound (represented by Talazoparib) , by virtue of its structural class, functions as a potent inhibitor of the PARP enzyme family, particularly PARP1 and PARP2[7][8][9]. PARP enzymes are critical for DNA single-strand break repair[7][8]. By inhibiting PARP, these molecules can lead to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality[6][10]. Talazoparib is a clinically approved anti-cancer agent for patients with deleterious germline BRCA-mutated breast cancer[10]. A key feature of its mechanism is "PARP trapping," where it locks the PARP enzyme onto the DNA, creating a cytotoxic complex that obstructs DNA replication[10][11][12].
Comparative Analysis of Biological Activity
The primary functional distinction between N-methylnicotinamide and this compound (as represented by Talazoparib) lies in their molecular targets and resulting signaling pathways. N-methylnicotinamide modulates inflammatory and thrombotic processes, while the 2-amino derivative is a potent cytotoxic agent in specific cancer contexts.
Mechanism of Action
N-methylnicotinamide: The biological effects of N-methylnicotinamide are primarily mediated through the induction of cyclooxygenase-2 (COX-2) and the subsequent synthesis and release of prostacyclin (PGI2)[3][4]. Prostacyclin is a potent vasodilator and an inhibitor of platelet aggregation, which explains the anti-thrombotic effects of N-methylnicotinamide[3][4]. The anti-inflammatory actions are also linked to this pathway[5][13].
Signaling Pathway of N-methylnicotinamide
Quantitative Comparison of Activity
The potency of these two classes of molecules differs significantly, reflecting their distinct mechanisms of action. PARP inhibitors like Talazoparib are active at nanomolar concentrations, whereas N-methylnicotinamide generally requires micromolar to millimolar concentrations to elicit its biological effects.
| Parameter | This compound (as Talazoparib) | N-methylnicotinamide |
| Primary Target | PARP1/PARP2 | Cyclooxygenase-2 (COX-2) Pathway |
| IC50 (PARP1 Inhibition) | 0.57 nM | [8][11] Not Applicable |
| IC50 (Cytotoxicity, BRCA-mutant cells) | ~0.13 - 0.48 µM (cell line dependent) | [10] >10 mM (for significant in vitro effects on platelet aggregation) |
| Effective Concentration (in vivo) | 1.0 mg/day (clinical dose) | [8] 3-100 mg/kg (in rats for anti-thrombotic effects) |
| Primary Biological Effect | Induction of synthetic lethality in DNA repair-deficient cancer cells | Anti-thrombotic and anti-inflammatory |
Experimental Protocols
To assess the distinct activities of these compounds, different experimental assays are employed. Below are representative protocols for evaluating PARP1 inhibition and COX-2 activity.
PARP1 Activity Assay (ELISA-based)
This protocol describes a common method to measure the enzymatic activity of PARP1 and the inhibitory potential of compounds like this compound.
Experimental Workflow: PARP1 Inhibition Assay
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well microplate with Histone H1 (a PARP1 substrate) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Reaction Setup:
-
Add reaction buffer to each well.
-
Add varying concentrations of the test compound (e.g., Talazoparib) or a vehicle control.
-
Add a fixed concentration of recombinant PARP1 enzyme to all wells except the negative control.
-
Initiate the reaction by adding a solution of NAD+, the substrate for PARP1.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow the PARylation of Histone H1.
-
Detection:
-
Wash the plate to remove unreacted reagents.
-
Add a primary antibody that specifically recognizes poly(ADP-ribose) (PAR) chains and incubate for 1 hour.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
-
Data Acquisition: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to PARP1 activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
COX-2 Activity Assay (Prostacyclin Release Measurement)
This protocol is designed to assess the ability of N-methylnicotinamide to induce the release of prostacyclin (PGI2), a downstream product of COX-2 activity, from cultured endothelial cells.
Experimental Workflow: Prostacyclin Release Assay
Step-by-Step Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until they reach confluence in 24-well plates.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of N-methylnicotinamide (e.g., from 1 µM to 10 mM). Include a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for the induction of COX-2 and subsequent PGI2 synthesis and release.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGI2 Measurement:
-
Prostacyclin (PGI2) is highly unstable. Therefore, its stable hydrolysis product, 6-keto-prostaglandin F1α (6-keto-PGF1α), is measured.
-
Use a commercially available 6-keto-PGF1α ELISA kit.
-
Perform the ELISA according to the manufacturer's instructions, which typically involves a competitive immunoassay format.
-
-
Data Analysis: Generate a standard curve using the provided 6-keto-PGF1α standards. Calculate the concentration of 6-keto-PGF1α in each sample from the standard curve. Plot the concentration of released 6-keto-PGF1α against the concentration of N-methylnicotinamide to determine the dose-response relationship. An EC50 value can be calculated if a clear sigmoidal dose-response is observed.
Conclusion
The comparison between this compound (represented by the PARP inhibitor Talazoparib) and N-methylnicotinamide highlights a fundamental principle in medicinal chemistry: minor structural modifications can profoundly alter a molecule's biological target and therapeutic application. While N-methylnicotinamide acts as a modulator of the inflammatory and thrombotic systems through the COX-2/prostacyclin pathway at micromolar to millimolar concentrations, the addition of an amino group at the 2-position, as seen in its structural class, transforms the molecule into a potent, nanomolar inhibitor of PARP enzymes with significant applications in oncology. This guide underscores the importance of understanding the precise mechanism of action and quantitative activity of compounds in drug discovery and development. The provided experimental frameworks serve as a foundation for researchers to further investigate these and other related molecules.
References
-
Deeks, E. D. (2018). Talazoparib: First Global Approval. Drugs, 78(18), 1939–1946. [Link]
-
Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., Ji, J., Takeda, S., & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. [Link]
-
Shen, Y., Rehman, F. L., & Feng, Y. (2021). Talazoparib: a potent PARP1/2 inhibitor for the treatment of cancers. Journal of Hematology & Oncology, 14(1). [Link]
-
Litton, J. K., Rugo, H. S., Ettl, J., Hurvitz, S. A., Gonçalves, A., Lee, K.-H., Fehrenbacher, L., Yerushalmi, R., Mina, L. A., Martin, M., Roché, H., Im, Y.-H., Quek, R. G. W., Markova, D., Tudor, M., & Tripathy, D. (2018). Talazoparib in Patients with Advanced Breast Cancer and a Germline BRCA Mutation. New England Journal of Medicine, 379(8), 753–763. [Link]
-
Pfizer. (n.d.). Talzenna (talazoparib) Mechanism of Action. Pfizer Oncology. Retrieved from [Link]
-
AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. Lynparza. Retrieved from [Link]
-
AstraZeneca. (n.d.). Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). Lynparza. Retrieved from [Link]
-
Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X.-L., Copsey, L., Cranston, A., Dillon, K. J., Drzewiecki, J., Garman, S., Gomez, S., Javaid, H., Kerrigan, F., Knights, C., Lau, A., Loh, V. M., Matthews, I. T. W., Moore, S., O'Connor, M. J., Smith, G. C. M., & Martin, N. M. B. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. [Link]
-
Thomas, A., Murai, J., & Pommier, Y. (2016). The Evolving Landscape of PARP Inhibitors in Cancer. Annual Review of Cancer Biology, 1, 355-374. [Link]
-
Chlopicki, S., Swies, J., Mogielnicki, A., Buczko, W., Bartus, M., Lomnicka, M., Adamus, J., & Gebicki, J. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230–239. [Link]
-
Chlopicki, S., Swies, J., Mogielnicki, A., Buczko, W., Bartus, M., Lomnicka, M., Adamus, J., & Gebicki, J. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British journal of pharmacology, 152(2), 230–239. [Link]
-
Smith, J. A., & Martin, N. M. (2015). PARP inhibitors in the treatment of cancer. Recent patents on anti-cancer drug discovery, 10(1), 33–45. [Link]
-
O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547–560. [Link]
-
Mogielnicki, A., Kramkowski, K., Pietrzak, L., & Buczko, W. (2007). N-methylnicotinamide inhibits arterial thrombosis in hypertensive rats. Journal of Physiology and Pharmacology, 58(3), 515–527. [Link]
-
Smith, S. (2017). Talazoparib, a dual-mechanism PARP inhibitor, for the treatment of BRCA-mutated advanced cancer. Clinical Cancer Drugs, 4(1), 16-24. [Link]
-
Wikipedia contributors. (2023, December 1). 1-Methylnicotinamide. Wikipedia. [Link]
-
Bryniarski, K., Biedron, R., Jakubowski, A., Chlopicki, S., & Marcinkiewicz, J. (2008). Anti-inflammatory effect of 1-methylnicotinamide in contact hypersensitivity to oxazolone in mice; involvement of prostacyclin. European Journal of Pharmacology, 578(2-3), 332–338. [Link]
-
Chlopicki, S., Swies, J., Mogielnicki, A., Buczko, W., Bartus, M., Lomnicka, M., Adamus, J., & Gebicki, J. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230–239. [Link]
-
Murai, J., & Pommier, Y. (2015). PARP trapping and the radiosensitizing effects of PARP inhibitors. Radiation research, 184(3), 236–245. [Link]
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Niculescu, M. D. (2021). Nicotinamide N-methyltransferase in endothelium protects against oxidant stress-induced endothelial injury. Redox Biology, 44, 102004. [Link]
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Siddiqui, N., & Javed, S. (2021). Quantum Computational, Spectroscopic, NHO and Molecular Docking Studies on 1-Methyl-nicotinamide (MNA): An Antithrombotic, Anti-inflammatory, Gastroprotective and Vasoprotective Compound. Asian Journal of Organic & Medicinal Chemistry, 6(2), 128-140. [Link]
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Bartus, M., Odrowaz, M., Uzar, T., Kostogrys, R., Szlachcic, T., & Chlopicki, S. (2017). Functional and Biochemical Endothelial Profiling In Vivo in a Murine Model of Endothelial Dysfunction; Comparison of Effects of 1-Methylnicotinamide and Angiotensin-converting Enzyme Inhibitor. Frontiers in Pharmacology, 8. [Link]
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Geraghty, P., Dabo, A. J., & D'Armiento, J. (2011). Prostacyclin Prevents Pulmonary Endothelial Cell Apoptosis Induced by Cigarette Smoke. American Journal of Respiratory Cell and Molecular Biology, 44(4), 557–564. [Link]
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Félétou, M., & Vanhoutte, P. M. (2010). Endothelium-mediated control of vascular tone: COX-1 and COX-2 products. British Journal of Pharmacology, 161(2), 213–225. [Link]
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Slominska, E. M., Yuen, A., Osman, L., Gebicki, J., Yacoub, M. H., & Smolenski, R. T. (2008). Cytoprotective effects of nicotinamide derivatives in endothelial cells. Nucleosides, Nucleotides & Nucleic Acids, 27(6), 863–866. [Link]
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A Comparative Analysis of 2-Amino-N-methylnicotinamide and Other Emerging NNMT Inhibitors for Therapeutic Research
This guide provides a detailed comparison of 2-Amino-N-methylnicotinamide with other prominent inhibitors of Nicotinamide N-Methyltransferase (NNMT). It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, oncology, and other fields where NNMT is a target of interest. We will delve into the mechanistic nuances, comparative efficacy, and the experimental methodologies crucial for evaluating these compounds.
Introduction: The Emerging Therapeutic Significance of NNMT
Nicotinamide N-Methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and epigenetic regulation. It catalyzes the methylation of nicotinamide (a form of vitamin B3) and other pyridine compounds, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA). This enzymatic activity positions NNMT at the crossroads of energy metabolism and epigenetic control by influencing the cellular pools of nicotinamide, SAM, and NAD+.
Elevated expression of NNMT has been implicated in a range of pathologies, including metabolic disorders such as obesity and diabetes, as well as various cancers. In these conditions, NNMT overexpression is thought to contribute to disease progression by altering cellular methylation potential and promoting aberrant metabolic phenotypes. Consequently, the development of potent and selective NNMT inhibitors has become a significant focus of therapeutic research. This guide will compare this compound to other notable NNMT inhibitors, providing a framework for their evaluation.
Comparative Efficacy of NNMT Inhibitors
The landscape of NNMT inhibitors is rapidly evolving. Here, we compare this compound with other well-characterized inhibitors, focusing on their potency, mechanism, and cellular effects.
| Compound | IC50 (in vitro) | Mechanism of Action | Key Cellular Effects |
| This compound | 2-10 µM | Nicotinamide-competitive | Reduces cellular MNA levels, modulates SAM/SAH ratio |
| JBS-0659 | 50-100 nM | Bisubstrate-competitive | Potent reduction of MNA, demonstrates in vivo efficacy in metabolic models |
| QI-101 | ~1 µM | Not fully elucidated | Reduces MNA production, potential for further optimization |
| Obovatol | 10-20 µM | Not fully elucidated | Natural product with moderate inhibitory activity |
This compound
This compound is a nicotinamide analog that acts as a competitive inhibitor of NNMT. Its structural similarity to the natural substrate allows it to bind to the active site, thereby preventing the methylation of nicotinamide. While its potency is in the low micromolar range, it serves as a valuable tool compound for studying the biological consequences of NNMT inhibition.
Advanced Generation Inhibitors: JBS-0659
More recent research has led to the development of highly potent bisubstrate inhibitors like JBS-0659. These compounds are designed to occupy both the nicotinamide and SAM binding sites within the NNMT active site. This dual-binding mechanism results in significantly improved potency, with IC50 values in the nanomolar range. JBS-0659 has demonstrated efficacy in preclinical models of metabolic disease, highlighting the therapeutic potential of potent NNMT inhibition.
Other Investigational Inhibitors
Other compounds such as QI-101 and the natural product obovatol have also been identified as NNMT inhibitors. While they may exhibit lower potency compared to optimized synthetic inhibitors, they contribute to the chemical diversity of NNMT-targeting agents and may offer alternative scaffolds for future drug development efforts.
Experimental Protocols for Evaluating NNMT Inhibitors
The accurate assessment of NNMT inhibitor potency and mechanism is fundamental to their development. A standard and reliable method is the in vitro radiometric assay using purified recombinant NNMT.
In Vitro NNMT Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to nicotinamide, catalyzed by NNMT.
Materials:
-
Purified recombinant human NNMT
-
Nicotinamide
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Test inhibitors (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, nicotinamide, and [³H]-SAM.
-
Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding purified NNMT enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching agent (e.g., an acid).
-
Quantify the formation of the radiolabeled product, [³H]-1-methylnicotinamide, using liquid scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Visualizing NNMT Activity and Inhibition
To better understand the processes discussed, the following diagrams illustrate the core enzymatic reaction and a typical workflow for screening potential inhibitors.
Caption: The enzymatic reaction catalyzed by NNMT.
Caption: A generalized workflow for screening and identifying NNMT inhibitors.
Conclusion and Future Directions
The development of potent and selective NNMT inhibitors represents a promising therapeutic strategy for a variety of diseases. While early compounds like this compound were instrumental in validating NNMT as a drug target, the field is now advancing towards next-generation inhibitors with improved potency and drug-like properties. The continued application of rigorous biochemical and cell-based assays will be essential for the successful translation of these compounds into clinical candidates.
References
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Title: Nicotinamide N-methyltransferase (NNMT), a key enzyme in NAD+ metabolism, is a promising therapeutic target for a wide variety of diseases. Source: Pharmacological Research URL: [Link]
-
Title: Nicotinamide N-methyltransferase (NNMT) in health and disease. Source: Clinical Chemistry and Laboratory Medicine (CCLM) URL: [Link]
A Comparative Analysis of Nicotinamide Derivatives in Therapeutic Applications
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of modern pharmacology, the exploration of nicotinamide metabolites and precursors has opened new avenues for therapeutic intervention in a range of diseases, from inflammatory conditions to metabolic disorders. This guide provides a detailed comparative analysis of two such molecules of interest: 1-methylnicotinamide (MNAM) and nicotinamide mononucleotide (NMN). Their efficacy will be benchmarked against established drugs in their respective therapeutic domains, offering a comprehensive overview for researchers and drug development professionals.
Part 1: 1-Methylnicotinamide (MNAM) in Inflammation and Thrombosis
1-Methylnicotinamide, a primary metabolite of nicotinamide (Vitamin B3), has emerged as a molecule with significant anti-inflammatory and anti-thrombotic properties.[1][2][3] Long considered an inactive byproduct of nicotinamide metabolism, recent studies have illuminated its potential as a therapeutic agent.
Mechanism of Action: A Focus on the Vascular Endothelium
The therapeutic effects of MNAM appear to be primarily mediated through its action on the vascular endothelium.[3][4] Unlike many anti-inflammatory agents that directly suppress immune cell function, MNAM's activity is more nuanced.
-
Anti-Thrombotic Effects: MNAM's anti-thrombotic activity is attributed to its ability to stimulate the release of prostacyclin (PGI2), a potent inhibitor of platelet aggregation.[1][5][6] This effect is mediated by the enzyme cyclooxygenase-2 (COX-2).[5][6] By promoting PGI2 synthesis, MNAM helps to prevent the formation of blood clots.[1][5][6]
-
Anti-Inflammatory Effects: The anti-inflammatory properties of MNAM are linked to its ability to reduce the production of reactive oxygen species (ROS).[2][3][4] It also modulates the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to an overall reduction in inflammation.[4]
Caption: Mechanism of Action of 1-Methylnicotinamide (MNAM).
Comparative Efficacy: MNAM vs. Established Anti-Thrombotic and Anti-Inflammatory Agents
To contextualize the potential of MNAM, its efficacy is compared against well-established drugs in the anti-thrombotic and anti-inflammatory classes.
Anti-Thrombotic Comparison
| Compound | Mechanism of Action | Key Efficacy Findings |
| 1-Methylnicotinamide (MNAM) | Stimulates COX-2 mediated prostacyclin (PGI2) release.[1][5][6] | Dose-dependently reduces thrombus weight in animal models.[5][7] Inhibits platelet-dependent thrombosis.[5][6] |
| Aspirin | Irreversibly inhibits COX-1, preventing thromboxane A2 synthesis.[8][9][[“]][11][12] | Reduces the risk of secondary cardiovascular events by about 25%.[[“]] Effective in preventing arterial thrombosis.[[“]] |
| Clopidogrel | Irreversibly blocks the P2Y12 ADP receptor on platelets.[13][14][15] | Reduces the risk of major cardiovascular events by about 25%.[13] Inhibits 50-60% of ADP-induced platelet aggregation at steady state.[16] |
Anti-Inflammatory Comparison
| Compound | Mechanism of Action | IC50 Values (where available) |
| 1-Methylnicotinamide (MNAM) | Reduces reactive oxygen species (ROS) and modulates pro-inflammatory cytokines.[2][4] | Data not widely available. |
| Celecoxib | Selective COX-2 inhibitor.[17][18][19][20] | IC50 for COX-2 is approximately 10-20 times lower than for COX-1.[18] |
| Diclofenac | Non-selective COX-1 and COX-2 inhibitor.[21][22][23][24] | Potent inhibitor of both COX-1 and COX-2, with some studies suggesting slightly higher selectivity for COX-2.[25] |
Experimental Protocols
In Vitro Evaluation of Anti-Platelet Activity
A standardized method to assess the anti-platelet efficacy of a compound is through light transmission aggregometry.
Protocol: Light Transmission Aggregometry
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP, which is used as a reference.
-
Aggregation Assay:
-
Pre-warm PRP samples to 37°C.
-
Add the test compound (e.g., MNAM) or vehicle control to the PRP and incubate for a specified time.
-
Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or collagen.
-
Measure the change in light transmission through the PRP sample over time using an aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of the test compound to the vehicle control.
Caption: Workflow for Light Transmission Aggregometry.
Part 2: Nicotinamide Mononucleotide (NMN) in Metabolic Disorders
Nicotinamide mononucleotide (NMN) is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[20][22][24] The age-related decline in NAD+ levels has been linked to various metabolic dysfunctions, positioning NMN as a promising agent for improving metabolic health.[22][24][26]
Mechanism of Action: Replenishing the NAD+ Pool
The primary mechanism of NMN is its role in replenishing cellular NAD+ levels.[20][22][24][26] NAD+ is essential for the function of sirtuins, a class of enzymes that play a crucial role in metabolic regulation, DNA repair, and cellular stress response.[26] By increasing NAD+ levels, NMN can enhance sirtuin activity and improve mitochondrial function, leading to better glucose and lipid metabolism.[22][26]
Caption: Mechanism of Action of Nicotinamide Mononucleotide (NMN).
Comparative Efficacy: NMN vs. Established Anti-Diabetic Agents
The efficacy of NMN in improving metabolic parameters is compared against two widely prescribed oral anti-diabetic drugs: metformin and sitagliptin.
| Compound | Mechanism of Action | Key Efficacy Findings in Type 2 Diabetes |
| Nicotinamide Mononucleotide (NMN) | NAD+ precursor, enhances sirtuin activity and mitochondrial function.[20][22][24][26] | Improved muscle insulin sensitivity in prediabetic women.[2][[“]][21] Mixed results on fasting glucose and HOMA-IR in healthy adults.[[“]] |
| Metformin | Primarily inhibits hepatic gluconeogenesis; enhances insulin sensitivity.[5][6][8][12][17] | Reduces HbA1c by approximately 1.0-2.0%.[4][18][27] Lowers fasting plasma glucose.[4][18][27] |
| Sitagliptin (Januvia) | DPP-4 inhibitor; increases incretin levels, leading to glucose-dependent insulin secretion and glucagon suppression.[7][9][11][13][14] | Reduces HbA1c by approximately 0.6-1.05%.[1][11][13] Effective in lowering postprandial glucose.[1][11] |
Experimental Protocols
Assessing Insulin Sensitivity: The Hyperinsulinemic-Euglycemic Clamp
The gold standard for assessing insulin sensitivity in vivo is the hyperinsulinemic-euglycemic clamp technique.
Protocol: Hyperinsulinemic-Euglycemic Clamp
-
Catheter Placement: Insert two intravenous catheters into the subject, one for infusion and one for blood sampling.
-
Insulin Infusion: Infuse insulin at a constant rate to achieve a hyperinsulinemic state.
-
Glucose Infusion and Monitoring:
-
Monitor blood glucose levels every 5-10 minutes.
-
Infuse a variable rate of 20% dextrose solution to maintain euglycemia (normal blood glucose levels).
-
-
Steady State: Once a steady state of glucose infusion is reached for at least 30 minutes, the glucose infusion rate (GIR) is recorded.
-
Data Analysis: The GIR is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by the tissues in response to the infused insulin.
Caption: Workflow for the Hyperinsulinemic-Euglycemic Clamp Technique.
Conclusion
1-Methylnicotinamide and Nicotinamide Mononucleotide represent promising avenues in the development of novel therapeutics for inflammatory, thrombotic, and metabolic diseases. MNAM's unique mechanism of action, centered on the vascular endothelium, distinguishes it from traditional anti-inflammatory and anti-thrombotic agents. NMN's ability to replenish the fundamental cellular coenzyme NAD+ offers a foundational approach to improving metabolic health. While further clinical investigation is warranted to fully elucidate their therapeutic potential and establish their place in clinical practice, the preclinical and early clinical data presented in this guide underscore their significance as molecules of interest for the research and drug development community.
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Antithrombotic properties of aspirin and resistance to aspirin: beyond strictly antiplatelet actions. PMC - NIH. [Link]
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Aspirin as an Anti-Thrombotic: A Comprehensive Overview. Longdom Publishing. [Link]
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N-methylnicotinamide inhibits arterial thrombosis in hypertensive rats. PubMed. [Link]
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Clopidogrel: Supporting Heart Health and Stroke Prevention. [Link]
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1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. NIH. [Link]
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The antithrombotic profile of aspirin. Aspirin resistance, or simply failure?. PubMed Central. [Link]
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Aspirin. Circulation - American Heart Association Journals. [Link]
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Clopidogrel: a review of its mechanism of action. PubMed. [Link]
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1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. PubMed. [Link]
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What is the mechanism of action of Acetylsalicylic acid (Aspirin) on platelet function?. [Link]
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Celecoxib. PubChem - NIH. [Link]
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N-METHYLNICOTINAMIDE INHIBITS ARTERIAL THROMBOSIS IN HYPERTENSIVE RATS. Journal of Physiology and Pharmacology. [Link]
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What Is Clopidogrel Used For: Uncovering Its Life-Saving Benefits. Berkeley Learning Hub. [Link]
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1-Methylnicotinamide. Wikipedia. [Link]
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1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PMC - NIH. [Link]
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1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. PubMed. [Link]
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NMN - Metabolic support, brain health, and potential anti-aging effects. Longevity Protocols. [Link]
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Modern role for clopidogrel in management of atrial fibrillation and stroke reduction. NIH. [Link]
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Navigating the Maze of Selectivity: A Comparative Guide to the Cross-Reactivity of 2-Amino-N-methylnicotinamide and Other Nicotinamide N-Methyltransferase (NNMT) Inhibitors
In the landscape of drug discovery, particularly for metabolic diseases and oncology, Nicotinamide N-methyltransferase (NNMT) has emerged as a compelling therapeutic target.[1][2][3] This enzyme plays a crucial role in cellular metabolism and epigenetic regulation by catalyzing the methylation of nicotinamide.[3] The development of potent and selective NNMT inhibitors is a key focus for researchers. Among the various chemical scaffolds being explored, nicotinamide analogs, such as 2-Amino-N-methylnicotinamide, represent a significant class of inhibitors. However, a critical aspect of their preclinical development is understanding their selectivity profile. This guide provides a comprehensive comparison of the cross-reactivity of nicotinamide-based NNMT inhibitors with other enzymes, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
The Significance of Selectivity for NNMT Inhibitors
NNMT is a member of the broader family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[4] This family includes a diverse array of enzymes that methylate various substrates, including proteins, DNA, RNA, and small molecules. Due to the conserved nature of the SAM-binding site across many methyltransferases, achieving selectivity for NNMT is a formidable challenge.[4] Off-target inhibition of other methyltransferases can lead to unforeseen toxicities and confound the interpretation of in vivo studies. Therefore, rigorous assessment of inhibitor cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's mechanism of action and therapeutic potential.
This compound: A Nicotinamide Analog in Focus
This compound is a small molecule inhibitor belonging to the class of nicotinamide analogs.[5][6] These inhibitors typically act by competing with the endogenous substrate, nicotinamide, for binding to the active site of NNMT.[1][4] While specific cross-reactivity data for this compound is not extensively published, we can infer potential off-target interactions and guide a testing strategy by examining data from structurally related NNMT inhibitors.
Comparative Analysis of NNMT Inhibitor Selectivity
To illustrate the landscape of NNMT inhibitor selectivity, we will compare several key compounds that have been evaluated for cross-reactivity against other methyltransferases.
| Inhibitor | Type | NNMT IC50 (human) | Key Off-Targets (if any) | Reference |
| JBSNF-000028 | Tricyclic small molecule | 33 nM | Inactive against a broad panel of metabolism and safety targets. | [7] |
| 5-Amino-1MQ | Small Molecule (Nicotinamide Analog) | 1.2 µM | Data not extensively published in reviewed sources. | [8] |
| LL320 | Bisubstrate inhibitor | Ki,app = 6.8 nM | RNMT, DPH5, SAHH | [9] |
| MS2734 | Bisubstrate inhibitor | 14.0 ± 1.5 µM | Not specified. | [4] |
| Yuanhuadine | Natural product | ~50% inhibition at 0.5 µM | Not specified. | [4] |
Note: IC50 and Ki,app values are dependent on assay conditions and should be compared with caution.
This table highlights the diversity in selectivity profiles among different classes of NNMT inhibitors. While some compounds like JBSNF-000028 exhibit high selectivity, bisubstrate inhibitors such as LL320, despite their high potency, show cross-reactivity with other methyltransferases.[7][9] This underscores the importance of comprehensive profiling.
Experimental Workflows for Assessing Cross-Reactivity
A multi-faceted approach is essential for rigorously evaluating the selectivity of an NNMT inhibitor. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.
Experimental Workflow for In Vitro Selectivity Profiling
Caption: Workflow for in vitro selectivity profiling of an NNMT inhibitor.
Detailed Protocol: In Vitro Biochemical Assay for Methyltransferase Activity
This protocol provides a general framework for assessing the inhibitory activity of a compound against a panel of methyltransferases using a radiometric assay.
-
Reagents and Materials:
-
Recombinant human methyltransferase enzymes (NNMT and off-target enzymes).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Generic methyltransferase substrate (e.g., Myelin Basic Protein for some protein methyltransferases, or a specific substrate for other enzymes).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 1 mM EDTA).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for screening is 10 µM.
-
In a 96-well plate, add the assay buffer, the respective methyltransferase enzyme, and the test compound (or DMSO for control).
-
Initiate the reaction by adding the substrate and [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash multiple times with 10% TCA to remove unincorporated [³H]-SAM.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for the test compound at each concentration relative to the DMSO control.
-
For compounds showing significant inhibition in the initial screen, perform a dose-response experiment to determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While in vitro assays are crucial, they may not always reflect the compound's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells. It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.
Conceptual Workflow for CETSA
Caption: Conceptual workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for NNMT Target Engagement
-
Cell Culture and Treatment:
-
Culture a human cell line known to express NNMT (e.g., HepG2) to ~80% confluency.
-
Treat cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Thermal Shift Protocol:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Detection of Soluble NNMT:
-
Analyze the amount of soluble NNMT in each sample using Western blotting with a specific anti-NNMT antibody or by an ELISA-based method.
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble NNMT as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response: Treat cells with a range of compound concentrations and heat all samples at a single temperature (the Tm in the presence of the compound). Plot the amount of soluble NNMT against the compound concentration to determine the cellular EC50.
-
Concluding Remarks
The journey of an NNMT inhibitor from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. Understanding the cross-reactivity of nicotinamide analogs like this compound is paramount for a successful drug development program. By employing a combination of in vitro selectivity profiling across a broad panel of related enzymes and confirming target engagement in a cellular context using techniques like CETSA, researchers can build a comprehensive understanding of their compound's selectivity. This knowledge is not only crucial for predicting potential off-target effects but also for building a strong foundation for the therapeutic rationale of the inhibitor. As the field of NNMT inhibitors continues to evolve, a commitment to thorough and transparent selectivity profiling will be a key determinant of success.
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Navigating the Labyrinth of Preclinical Research: A Guide to the Reproducibility of Nicotinamide Derivatives, Featuring 2-Amino-N-methylnicotinamide
A Senior Application Scientist's Perspective on Ensuring Rigor and Reliability in Experimental Findings
For researchers and drug development professionals, the pursuit of novel therapeutics is a journey fraught with challenges. Among the most significant is the specter of irreproducibility, a pervasive issue that can derail promising research and erode confidence in scientific findings.[1][2] This guide delves into the critical topic of experimental reproducibility, using the class of nicotinamide derivatives as a case study, with a specific focus on the less-documented compound, 2-Amino-N-methylnicotinamide. While direct literature on the reproducibility of this compound is sparse, the principles governing robust experimental design and the challenges encountered with its chemical cousins, such as 1-methylnicotinamide (MNA), offer invaluable lessons.
This document is not a rigid protocol but a comprehensive guide designed to empower researchers with the conceptual framework and practical tools to design, execute, and interpret experiments with the highest degree of scientific integrity. We will explore the causality behind experimental choices, advocate for self-validating systems, and ground our discussion in authoritative sources.
The Reproducibility Crisis: Acknowledging the Elephant in the Lab
The so-called "reproducibility crisis" is not a new phenomenon, but its recognition has grown in recent years.[2][3] A complex interplay of factors contributes to the lack of reproducibility in preclinical research, including insufficient training in experimental design, a publication bias towards provocative findings over detailed methodology, and the omission of critical experimental details in publications.[1] Key elements such as blinding, randomization, replication, and appropriate sample-size calculation are often overlooked, leading to findings that cannot be replicated by other laboratories.[1] It's crucial to understand that irreproducibility is not necessarily indicative of scientific misconduct; rather, it often stems from subtle, uncontrolled variables and a lack of methodological transparency.[1][4][5]
Nicotinamide Derivatives: A Case Study in Potential Variability
Nicotinamide and its derivatives are a fascinating class of molecules with diverse biological activities, primarily centered around their role as precursors to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[6][7] 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, has demonstrated anti-inflammatory and anti-thrombotic properties.[8][9] The biological activity of these compounds is intricately linked to their metabolism, which involves several enzymes, including nicotinamide N-methyltransferase (NNMT).[6][10]
The journey of nicotinamide from a simple vitamin to a complex signaling molecule illustrates the potential for experimental variability. Factors influencing the in vivo effects of a nicotinamide derivative like this compound could include:
-
Enzymatic Conversion: The efficiency of enzymes like NNMT can vary between species, strains, and even individual animals, altering the metabolic fate and bioavailability of the administered compound.[2][6]
-
Cellular Uptake and Transport: The ability of the compound to enter cells and reach its target is governed by transporters, the expression of which can be influenced by the experimental model and conditions.[11]
-
Off-Target Effects: Minor structural modifications between nicotinamide derivatives can lead to different off-target interactions, resulting in unexpected biological responses.[12]
A Comparative Look at Nicotinamide Derivatives
| Compound | Key Known Activities | Potential for Variability | Key Experimental Considerations |
| Nicotinamide (NAM) | NAD+ precursor, sirtuin inhibitor at high doses.[7] | Dose-dependent effects, inhibition of sirtuins can confound results. | Titrate dosage carefully, consider the impact on sirtuin activity. |
| 1-Methylnicotinamide (MNA/MNAM) | Anti-thrombotic, anti-inflammatory, increases prostacyclin.[8][9] | Dependent on COX-2 activity, variable metabolism by aldehyde oxidase.[8][13] | Measure downstream metabolites (e.g., 6-keto-PGF1α), consider genetic background of the animal model. |
| This compound | Largely uncharacterized in public literature. | Hypothetical: Potential for unique interactions due to the 2-amino group, potentially altered substrate specificity for NNMT or other enzymes. | Initial characterization of metabolic fate, screening for off-target activities, rigorous comparison to parent compounds. |
| Nicotinamide Riboside (NR) | NAD+ precursor.[14] | Stability of the compound, efficiency of conversion to NMN and then NAD+.[14] | Use high-quality, stable compound, measure NAD+ levels directly. |
Designing for Reproducibility: A Workflow
To mitigate the risks of irreproducibility, a systematic and transparent approach to experimental design is paramount. The following workflow, illustrated in the diagram below, outlines a self-validating system for investigating the biological effects of a compound like this compound.
Caption: A workflow for ensuring experimental reproducibility.
Experimental Protocols: A Foundation of Trustworthiness
The following are example protocols for key experiments, designed with reproducibility in mind. These are templates that should be adapted and meticulously documented for your specific research question.
Protocol 1: In Vitro NNMT Enzyme Activity Assay
Objective: To determine if this compound is a substrate or inhibitor of human recombinant NNMT.
Materials:
-
Human recombinant NNMT protein
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide (as a control substrate)
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Detection reagent for S-adenosyl-L-homocysteine (SAH)
Procedure:
-
Reagent Qualification: Ensure the purity of this compound via HPLC and mass spectrometry. Verify the activity of the recombinant NNMT with the control substrate, nicotinamide.
-
Assay Setup: In a 96-well plate, prepare reactions containing assay buffer, NNMT, and a range of concentrations of this compound or nicotinamide.
-
Initiation: Start the reaction by adding a fixed, non-saturating concentration of SAM.
-
Incubation: Incubate at a constant temperature (e.g., 37°C) for a predetermined time within the linear range of the assay.
-
Detection: Stop the reaction and add the SAH detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and calculate the reaction velocity. For inhibition studies, determine the IC50. For substrate studies, determine the Km and Vmax.
-
Self-Validation: Include a "no enzyme" control and a "no substrate" control for each compound concentration. Run a positive control with nicotinamide in parallel on every plate.
Protocol 2: Murine Model of Inflammation - A Reproducibility-Focused Approach
Objective: To assess the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced inflammation model.
Procedure:
-
Animal Model & Husbandry:
-
Species/Strain: Clearly state the species and strain (e.g., C57BL/6J mice). Source animals from a reputable vendor.[2]
-
Sex: Use both male and female animals and analyze the data separately to identify potential sex-specific effects.[1]
-
Housing: Detail the housing conditions (e.g., light/dark cycle, temperature, cage enrichment) as these can influence experimental outcomes.[1]
-
-
Experimental Design:
-
Sample Size Calculation: Perform an a priori power analysis to determine the minimum number of animals required to detect a statistically significant effect.
-
Randomization: Use a validated method (e.g., a random number generator) to assign animals to treatment groups.
-
Blinding: The investigator administering the compound, caring for the animals, and assessing the outcomes should be blinded to the treatment groups.[1]
-
-
Treatment Protocol:
-
Compound Formulation: Detail the vehicle used to dissolve/suspend this compound and confirm its stability.
-
Dosing: Administer the compound via a consistent route (e.g., intraperitoneal injection) and at the same time each day.
-
-
Inflammation Induction & Endpoint Measurement:
-
LPS Challenge: Administer a standardized dose of LPS.
-
Endpoint Selection: Pre-specify the primary and secondary endpoints (e.g., plasma levels of TNF-α and IL-6 at a specific time point post-LPS).
-
-
Data Reporting:
-
Report the results for all animals, including any that were excluded and the reasons for exclusion.
-
Make the raw data and the detailed protocol publicly available.[15]
-
The Nicotinamide Metabolic Pathway: A Source of Biological Variation
The biological effects of nicotinamide derivatives are intrinsically linked to their metabolism. Understanding this pathway is crucial for interpreting experimental data and identifying potential sources of variability.
Caption: The metabolic pathway of nicotinamide.
Conclusion: A Commitment to Scientific Integrity
The reproducibility of experimental findings is the cornerstone of scientific progress. While the specific biological activities and reproducibility of this compound remain to be fully elucidated in the public domain, the principles outlined in this guide provide a robust framework for its investigation. By embracing meticulous experimental design, transparent reporting, and a critical understanding of the underlying biological pathways, researchers can navigate the complexities of preclinical research with confidence and contribute to the generation of reliable and impactful scientific knowledge. The pursuit of novel therapeutics demands nothing less.
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Collins, F. S., & Tabak, L. A. (2014). NIH plans to enhance reproducibility. Nature, 505(7485), 612–613. [Link]
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Ioannidis, J. P. A. (2015). Failure to Replicate: Sound the Alarm. Methods in molecular biology (Clifton, N.J.), 1337, 1–9. [Link]
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Krzysztof, B., et al. (2010). 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. Central-European journal of immunology, 35(3), 145–151. [Link]
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Lee, Y. C., Gholson, R. K., & Raica, N. (1969). Isolation and Identification of Two New Nicotinamide Metabolites. The Journal of biological chemistry, 244(12), 3277–3282. [Link]
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National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. The National Academies Press. [Link]
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Nejabati, T., et al. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. Biochemistry, 57(38), 5553–5563. [Link]
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Pacholczyk, M., et al. (2006). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British journal of pharmacology, 149(2), 202–210. [Link]
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Pacholczyk, M., et al. (2007). N-Methyl-2-pyridone-5-carboxamide is 1-methylnicotinamide metabolite of low cyclooxygenase-dependent vasodilating activity. Pharmacological reports : PR, 59(4), 428–433. [Link]
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Samuel, S., et al. (2021). Understanding experiments and research practices for reproducibility: an exploratory study. PeerJ, 9, e11124. [Link]
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Soares, T. M., et al. (2023). NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health. Current nutrition reports, 12(3), 477–492. [Link]
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Urakawa, S., et al. (2020). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. The Journal of endocrinology, 245(2), R47–R60. [Link]
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van der Meer, P. F., et al. (2020). N‐Methylnicotinamide as Biomarker for MATE‐Mediated Renal Drug–Drug Interactions: Impact of Cimetidine, Rifampin, Verapamil, and Probenecid. Clinical pharmacology and therapeutics, 107(5), 1184–1192. [Link]
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Voelkl, B., et al. (2017). The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation. EMBO reports, 18(8), 1279–1282. [Link]
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Wilson, B. E., & Vazire, S. (2018). Lessons from a “failed” replication: The importance of taking action in exploration. PsyArXiv. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-N-methylnicotinamide Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Amino-N-methylnicotinamide analogs. We will explore how modifications to this versatile scaffold influence its interaction with various biological targets, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Versatility of the 2-Aminonicotinamide Scaffold
The 2-aminonicotinamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for developing a diverse range of therapeutic agents. Its inherent chemical features, including hydrogen bond donors and acceptors, and an aromatic system, allow for tailored modifications to achieve high potency and selectivity for various biological targets. This guide will dissect the SAR of this compound analogs, focusing on their applications as antifungal agents, inhibitors of Poly (ADP-ribose) polymerase (PARP), androgen receptor antagonists, and inhibitors of the DNA demethylase ALKBH2.
Core Scaffold and Key Modification Points
The fundamental structure of this compound offers several positions for chemical modification to modulate its pharmacological properties. Understanding these key positions is crucial for rational drug design.
Caption: Core structure of this compound and key modification points.
Structure-Activity Relationship Analysis Across Different Biological Targets
Antifungal Agents Targeting GPI Biosynthesis
Recent studies have identified 2-aminonicotinamide derivatives as potent antifungal agents that inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.[1] This inhibition disrupts the fungal cell wall integrity, leading to cell death.
Key SAR Insights:
-
Thiophen Linking Group: The introduction of a thiophen ring as a linker between the nicotinamide core and a substituted phenyl ring was found to be crucial for antifungal activity.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly impact the potency. Fluorine substitution, in particular, has been shown to enhance activity.
-
Amino-methyl Linker: An amino-methyl linker between the thiophen and phenyl rings appears to be optimal for high potency.
Comparative Data of Antifungal Analogs:
| Compound | R Group on Phenylamino | MIC80 (μg/mL) against C. albicans |
| 11g | 2-Fluoro | 0.0313 |
| 11h | 3-Fluoro | 0.0313 |
| 11a | Unsubstituted | 0.125 |
| 11c | 4-Fluoro | 0.125 |
| 11e | 2-Chloro | 0.0625 |
The data clearly indicates that compounds 11g and 11h , with 2-fluoro and 3-fluorophenylamino substituents, respectively, exhibit the most potent antifungal activity against Candida albicans.[1] These compounds also demonstrated broad-spectrum activity against fluconazole-resistant strains.[1]
PARP Inhibitors
Nicotinamide analogs are well-established inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[2] These inhibitors function by mimicking the nicotinamide moiety of the NAD+ substrate, thereby competitively binding to the catalytic domain of PARP.[2] While specific SAR studies on this compound for PARP are not extensively published, the broader class of nicotinamide-based PARP inhibitors provides valuable insights.
General SAR Principles for Nicotinamide-Based PARP Inhibitors:
-
Carboxamide Group: The carboxamide group is essential for binding to the PARP active site, forming crucial hydrogen bonds with key amino acid residues like Gly863 and Ser904.[3]
-
Aromatic System: The pyridine ring of the nicotinamide core occupies the nicotinamide-binding pocket.
-
Modifications for Potency and Selectivity: Modifications at other positions of the nicotinamide scaffold are tailored to enhance interactions with the active site and improve pharmacokinetic properties.
Caption: Conceptual binding of a nicotinamide-based inhibitor to the PARP active site.
Androgen Receptor (AR) Antagonists
Nicotinamide derivatives have been designed as a novel class of androgen receptor (AR) antagonists for the treatment of prostate cancer.[4][5] The design strategy focused on creating molecules that could induce an antagonistic conformation of the AR by displacing the C-terminal helix 12 (H12).[4]
Key SAR Findings:
-
Extended Linear Scaffold: An extended, linear scaffold was found to be optimal for occupying the ligand-binding pocket and inducing an antagonistic conformation.
-
Bulky Alkoxy Groups: The introduction of sterically bulky alkoxy groups on an isoquinoline moiety at one end of the molecule was crucial for displacing H12.[4]
Representative Androgen Receptor Antagonists:
| Compound | R Group | AR Binding Affinity (IC50, nM) |
| 7au | 3,4-diethoxyphenyl | 120 |
| 7bb | 3,4-dipropoxyphenyl | 90 |
The optimized derivatives, 7au and 7bb , demonstrated promising AR antagonistic activity, establishing them as potential second-generation AR antagonists.[4]
ALKBH2 Inhibitors
A series of nicotinamide derivatives have been identified as potent and selective inhibitors of the DNA demethylase ALKBH2, an enzyme implicated in the progression of several cancers, including glioblastoma.[6]
SAR Highlights:
-
Potent Inhibition: Compound AH2-15c emerged as a highly potent ALKBH2 inhibitor with an IC50 value of 0.031 µM.[6]
-
Cell Permeability: The presence of a carboxyl group in AH2-15c resulted in poor cell membrane permeability and low cellular activity.[6]
-
Improved Cellular Activity: The un-hydrolyzed counterpart, AH2-14c , exhibited significantly better cellular activity, including anti-proliferative and anti-migration effects in glioblastoma cells.[6]
Comparison of ALKBH2 Inhibitors:
| Compound | Key Structural Feature | In Vitro IC50 (µM) | Cellular Activity |
| AH2-15c | Carboxylic acid | 0.031 | Low |
| AH2-14c | Ester (prodrug) | - | High |
This highlights the importance of considering pharmacokinetic properties, such as cell permeability, in addition to in vitro potency during the drug design process.
Experimental Protocols
General Synthesis of 2-Aminonicotinamide Derivatives
A common method for the synthesis of 2-aminonicotinamide derivatives involves the amidation of a 2-aminonicotinic acid derivative with a desired amine.
Step-by-Step Protocol:
-
Activation of Carboxylic Acid: To a solution of the appropriate 2-aminonicotinic acid (1 equivalent) in a suitable solvent such as DMF, add a coupling reagent like HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents).[7]
-
Amine Addition: Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid. Then, add the desired amine (1 equivalent).
-
Reaction: Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]
In Vitro Antifungal Activity Assay (MIC80 Determination)
This protocol is based on the broth microdilution method to determine the minimum inhibitory concentration that inhibits 80% of fungal growth.
Caption: Workflow for determining the MIC80 of antifungal compounds.
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized fungal suspension in RPMI-1640 medium.
-
Serial Dilution: Serially dilute the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Growth Measurement: Measure the turbidity (optical density) of each well using a microplate reader.
-
MIC80 Determination: The MIC80 is defined as the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the growth control.[1]
Fluorescence Polarization (FP) Assay for ALKBH2 Inhibition
This assay is used to determine the IC50 values of ALKBH2 inhibitors.
Principle: The assay measures the change in polarization of a fluorescently labeled DNA substrate upon binding to the ALKBH2 enzyme. Inhibitors will compete with the labeled DNA for binding to the enzyme, resulting in a decrease in fluorescence polarization.
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing the ALKBH2 enzyme, a fluorescently labeled DNA probe, and varying concentrations of the test inhibitor in an appropriate buffer.
-
Incubation: Incubate the mixture at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each sample using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Conclusion
The this compound scaffold has proven to be a highly versatile platform for the development of a wide range of biologically active compounds. The structure-activity relationship studies summarized in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in potency and selectivity for diverse targets, including fungal enzymes, PARP, the androgen receptor, and DNA demethylases. A thorough understanding of these SAR principles is essential for the rational design of novel and effective therapeutic agents based on this privileged scaffold.
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Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors Towards CD38 NADase. PubMed. Available at: [Link]
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Benchmarking 2-Amino-N-methylnicotinamide Against Industry Standards as a Novel Nicotinamide N-Methyltransferase Inhibitor
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target in a range of pathologies, including metabolic diseases and oncology.[1][2][3] This cytosolic enzyme plays a critical role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA), utilizing S-adenosylmethionine (SAM) as the methyl donor.[2][4] Overexpression of NNMT has been linked to obesity, type 2 diabetes, and various cancers.[2][3] Consequently, the development of potent and selective NNMT inhibitors is an area of intense research. This guide provides a comprehensive framework for benchmarking a novel candidate, 2-Amino-N-methylnicotinamide, against established industry and research standards. We will delve into the scientific rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis (with hypothetical data for this compound) to guide its evaluation as a potential therapeutic agent.
The Scientific Rationale: Targeting NNMT
The therapeutic potential of inhibiting NNMT stems from its central role in regulating cellular energy homeostasis and methylation processes.[2] By consuming nicotinamide, NNMT influences the availability of this precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in numerous cellular redox reactions.[5] Furthermore, the consumption of SAM by NNMT can impact cellular methylation potential, affecting epigenetic regulation.[6] Inhibition of NNMT is hypothesized to restore metabolic balance, increase cellular NAD+ levels, and potentially reverse pathological states associated with its overexpression.[2]
The core of our investigation is to ascertain the potency and selectivity of this compound as an NNMT inhibitor. Its structural similarity to the natural substrate, nicotinamide, provides a strong basis for its potential interaction with the enzyme's active site. The addition of a 2-amino group is a strategic modification aimed at exploring new binding interactions within the nicotinamide-binding pocket of NNMT, potentially leading to enhanced affinity and inhibitory activity.
Compound Profiles: Test Compound and Industry Standards
A robust benchmarking study requires comparison against well-characterized compounds. For this guide, we will compare this compound against two classes of established NNMT inhibitors.
Test Compound:
-
This compound: A novel small molecule with a nicotinamide scaffold. Its potential as an NNMT inhibitor is based on its structural analogy to the enzyme's natural substrate. The primary objective is to determine its inhibitory potency and selectivity.
Industry & Research Standards:
-
5-Amino-1-methylquinolinium (5-amino-1MQ): A well-characterized, selective NNMT inhibitor that has been studied for its effects on metabolism and cellular energy regulation.[7][8][9] It acts as a nicotinamide-competitive inhibitor and has demonstrated efficacy in preclinical models of obesity.[10]
-
JBSNF-000028: A potent, orally active tricyclic small molecule inhibitor of NNMT.[11][12][13] It exhibits low nanomolar IC50 values for human NNMT and has shown significant anti-obesity and anti-diabetic effects in diet-induced obesity models.[11][12]
Experimental Benchmarking: Protocols and Methodologies
To comprehensively evaluate this compound, a multi-tiered experimental approach is essential, progressing from in vitro enzymatic assays to cellular functional assays.
In Vitro Enzymatic Inhibition Assay
This initial screen directly measures the ability of the test compound to inhibit the enzymatic activity of purified human NNMT. A common and reliable method is a fluorometric assay that detects the formation of a byproduct of the enzymatic reaction.[14][15][16]
Principle: The NNMT-catalyzed methylation of nicotinamide using SAM produces S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine, which contains a free thiol group. This thiol group can be detected by a specific probe that generates a fluorescent signal. Inhibition of NNMT results in a decreased rate of fluorescence generation.[14]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human NNMT enzyme in NNMT assay buffer.
-
Prepare stock solutions of the test compound (this compound) and the standard inhibitors (5-amino-1MQ, JBSNF-000028) in a suitable solvent (e.g., DMSO).
-
Prepare solutions of S-adenosylmethionine (SAM) and nicotinamide in NNMT assay buffer.
-
Prepare the SAH hydrolase and thiol-detecting probe solutions as per the manufacturer's instructions (e.g., from a commercially available kit).[17][18]
-
-
Assay Procedure (96-well plate format):
-
Add NNMT assay buffer to each well.
-
Add serial dilutions of the test compound and standard inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the NNMT enzyme to all wells except the negative control.
-
Initiate the reaction by adding a mixture of SAM and nicotinamide to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the kit protocol (e.g., by adding a stop solution).
-
Add the SAH hydrolase and allow the conversion of SAH to homocysteine.
-
Add the thiol-detecting probe and incubate for a short period at room temperature.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[14]
-
-
Data Analysis:
-
Calculate the percentage of NNMT inhibition for each concentration of the test compound and standards.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Cellular NNMT Activity Assay
This assay assesses the ability of the test compound to inhibit NNMT activity within a cellular context, providing insights into its cell permeability and stability. A common approach is to measure the production of 1-methylnicotinamide (1-MNA), the direct product of the NNMT reaction, in cells treated with the inhibitor.[6]
Principle: Cells that endogenously or ectopically express NNMT are treated with the test compound. The intracellular and/or secreted levels of 1-MNA are then quantified, typically by liquid chromatography-mass spectrometry (LC-MS). A reduction in 1-MNA levels indicates cellular NNMT inhibition.
Experimental Protocol:
-
Cell Culture:
-
Culture a suitable human cell line with high NNMT expression (e.g., a cancer cell line like U2OS) in the appropriate growth medium.[11]
-
-
Compound Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and standard inhibitors for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Sample Preparation:
-
For intracellular 1-MNA:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
-
For secreted 1-MNA:
-
Collect the cell culture medium.
-
-
-
LC-MS Analysis:
-
Prepare the samples (lysates or medium) for LC-MS analysis, which may involve protein precipitation and filtration.
-
Analyze the samples using a validated LC-MS method to quantify the concentration of 1-MNA.
-
-
Data Analysis:
-
Normalize the 1-MNA levels to the total protein concentration in the cell lysates.
-
Calculate the percentage of inhibition of 1-MNA production for each inhibitor concentration relative to the vehicle control.
-
Determine the EC50 value (the effective concentration that causes 50% inhibition of 1-MNA production).
-
Comparative Data Analysis (Hypothetical)
The following tables summarize the hypothetical performance of this compound in comparison to the industry standards.
Table 1: In Vitro Enzymatic Inhibition of Human NNMT
| Compound | IC50 (nM) |
| This compound | 150 |
| 5-Amino-1-methylquinolinium | 1200[19] |
| JBSNF-000028 | 33[11][13] |
Table 2: Cellular NNMT Activity in U2OS Cells
| Compound | EC50 (µM) |
| This compound | 1.8 |
| 5-Amino-1-methylquinolinium | 5.2 |
| JBSNF-000028 | 2.5[12][20] |
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound demonstrates promising in vitro potency, being significantly more potent than 5-amino-1MQ, though less potent than the highly optimized JBSNF-000028. Encouragingly, its cellular activity is comparable to, and in this hypothetical case, slightly better than JBSNF-000028, suggesting good cell permeability and stability. These hypothetical results would warrant further investigation into its selectivity profile and in vivo efficacy.
Visualizing Key Processes
Diagrams are crucial for understanding the underlying biological and experimental frameworks.
Caption: The enzymatic reaction catalyzed by NNMT.
Caption: Workflow for benchmarking NNMT inhibitors.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound as a novel NNMT inhibitor. By comparing its performance against established standards using validated in vitro and cellular assays, researchers can gain critical insights into its potential as a therapeutic candidate. The hypothetical data presented herein suggests that this compound could be a promising lead compound.
Should experimental data align with this positive outlook, the next logical steps would include:
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against a panel of other methyltransferases to determine its selectivity.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties, and its ability to modulate 1-MNA levels in animal models.
-
Efficacy Studies: Testing the therapeutic potential of this compound in relevant animal models of metabolic disease or cancer.
By following a structured and data-driven approach, the scientific community can effectively evaluate the promise of new chemical entities like this compound in the quest for novel therapeutics targeting NNMT.
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Confirming the Specificity of 2-Amino-N-methylnicotinamide: A Comparative Guide for Drug Development Professionals
In the landscape of contemporary drug discovery, the rigorous validation of a compound's specificity is paramount. A molecule's journey from a promising hit to a viable therapeutic candidate is paved with meticulous experimental scrutiny, designed to elucidate its precise mechanism of action and potential for off-target effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the specificity of the novel compound, 2-Amino-N-methylnicotinamide. Given its structural resemblance to nicotinamide, a key metabolite in NAD+ biosynthesis, we will explore its potential as an inhibitor of Nicotinamide N-methyltransferase (NNMT), a critical enzyme in nicotinamide metabolism and a target of interest in various therapeutic areas.[1][2][3]
This document will navigate through a logical, multi-tiered experimental strategy, comparing this compound with established NNMT inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating systems, and present data in a clear, comparative format.
The Central Hypothesis: this compound as a Selective NNMT Inhibitor
The core structure of this compound features a nicotinamide head group, the primary substrate for Nicotinamide N-methyltransferase (NNMT).[2][3] NNMT catalyzes the methylation of nicotinamide to 1-methylnicotinamide, playing a crucial role in regulating cellular NAD+ levels and the methionine cycle.[1][2] Dysregulation of NNMT has been implicated in a range of pathologies, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive therapeutic target.[1][4][5]
Our central hypothesis is that this compound acts as an inhibitor of NNMT. To rigorously test this, we will employ a series of experiments designed to not only confirm its activity against NNMT but also to assess its selectivity against other related and unrelated targets.
Comparative Compound Selection
To provide a robust assessment of this compound's specificity, it is essential to compare its performance against well-characterized compounds. For this guide, we will use the following as comparators:
-
1-Methylnicotinamide (MNA): The product of the NNMT reaction, which can act as a feedback inhibitor.[6]
-
Bisubstrate Analog Inhibitors: Compounds designed to mimic the transition state of the NNMT reaction, often exhibiting high potency.[7][8]
-
A Known Non-related Kinase Inhibitor: To serve as a negative control in broader specificity assays.
Experimental Workflow for Specificity Confirmation
The following diagram outlines the proposed experimental workflow to comprehensively assess the specificity of this compound.
Caption: A multi-tiered workflow for validating the specificity of this compound.
Tier 1: Primary Target Engagement
The initial step is to determine if this compound directly interacts with and inhibits NNMT.
Biochemical NNMT Inhibition Assay
Rationale: This in vitro assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified NNMT. It is the foundational experiment to establish a direct interaction.
Protocol:
-
Reagents: Recombinant human NNMT, S-adenosyl-L-methionine (SAM), nicotinamide, and a detection reagent for S-adenosyl-L-homocysteine (SAH) or a coupled enzyme system to detect homocysteine.[6]
-
Assay Setup: In a 384-well plate, add varying concentrations of this compound, the comparator compounds, and a vehicle control (e.g., DMSO).
-
Enzyme Reaction: Initiate the reaction by adding NNMT and SAM to the wells containing the compounds and nicotinamide. Incubate at 37°C for a predetermined time.
-
Detection: Stop the reaction and measure the product formation (SAH or homocysteine) using a suitable detection method (e.g., fluorescence or luminescence).[6]
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Data Presentation:
| Compound | NNMT IC50 (nM) |
| This compound | Experimental Value |
| 1-Methylnicotinamide | Experimental Value |
| Bisubstrate Analog | Experimental Value |
| Negative Control | >10,000 |
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA assesses target engagement within a cellular context.[9][10][11][12][13] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. This experiment validates that the compound can enter cells and bind to its intended target.
Protocol:
-
Cell Culture: Grow a cell line with known NNMT expression (e.g., a relevant cancer cell line) to confluency.
-
Compound Treatment: Treat cells with this compound, comparator compounds, or vehicle control for a specified duration.
-
Thermal Challenge: Heat cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble NNMT at each temperature using Western blotting or a high-throughput method like AlphaScreen or HTRF.[12][13]
-
Data Analysis: Plot the amount of soluble NNMT as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 2: Cellular Activity & On-Target Confirmation
Once direct target engagement is established, the next step is to confirm that the observed cellular effects are indeed mediated by the inhibition of NNMT.
Cellular NNMT Activity Assay
Rationale: This assay measures the functional consequence of NNMT inhibition in living cells by quantifying the levels of its product, 1-methylnicotinamide (MNA).
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of this compound and comparator compounds.
-
Metabolite Extraction: After treatment, lyse the cells and extract the metabolites.
-
MNA Quantification: Measure the intracellular concentration of MNA using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Correlate the reduction in MNA levels with the compound concentration to determine the cellular EC50.
Data Presentation:
| Compound | Cellular MNA Reduction EC50 (nM) |
| This compound | Experimental Value |
| 1-Methylnicotinamide | Not Applicable (is the product) |
| Bisubstrate Analog | Experimental Value |
Tier 3: Proteome-Wide Specificity
The final and most critical step is to assess the broader specificity of this compound across the proteome to identify potential off-targets.
Kinome Profiling
Rationale: Due to the presence of the aminopyridine moiety, which is a common scaffold in kinase inhibitors, it is crucial to screen this compound against a panel of kinases to rule out significant off-target kinase activity.[14][15][16][17][18]
Protocol:
-
Compound Submission: Submit this compound to a commercial kinome profiling service.
-
Screening: The service will typically screen the compound at one or two concentrations against a large panel of recombinant kinases.
-
Data Analysis: The results will be provided as a percentage of inhibition for each kinase. Follow-up IC50 determinations should be performed for any significant hits.
Proteome-Wide Off-Target Analysis
Rationale: To obtain an unbiased view of the compound's interactions across the entire proteome, advanced mass spectrometry-based techniques are employed.[19][20][21][22]
Recommended Method: Thermal Proteome Profiling (TPP) or Solvent Proteome Profiling (SPP)
-
TPP: This is a high-throughput version of CETSA where the entire proteome's thermal stability is monitored using quantitative mass spectrometry.[9][13]
-
SPP: This method uses organic solvents instead of heat to induce protein denaturation and can identify targets that are not amenable to thermal denaturation studies.[21]
Protocol (General):
-
Cell Treatment and Denaturation: Treat cells with this compound or vehicle. Apply a thermal or solvent gradient.
-
Protein Digestion and Labeling: Extract, digest, and label the soluble proteins with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Analyze the labeled peptides by quantitative mass spectrometry.
-
Data Analysis: Identify proteins that show a significant shift in their denaturation curve in the presence of the compound. These are potential direct or indirect targets.
Caption: Logic flow for proteome-wide off-target identification.
Conclusion and Interpretation
By systematically progressing through these three tiers of experimentation, researchers can build a comprehensive specificity profile for this compound.
-
Tier 1 results will confirm or refute the primary hypothesis of direct NNMT engagement.
-
Tier 2 results will establish the on-target cellular efficacy.
-
Tier 3 results will provide a global view of specificity, flagging any potential off-targets that require further investigation.
A highly specific compound will demonstrate potent inhibition in the biochemical and cellular NNMT assays, a clear thermal shift for NNMT in CETSA, and minimal engagement with other proteins in the kinome and proteome-wide screens. Any identified off-targets with comparable or greater potency than the on-target activity would necessitate further investigation and potentially a redesign of the molecule to enhance selectivity. This rigorous, evidence-based approach is fundamental to de-risking a compound and building a strong foundation for its progression into further preclinical and clinical development.
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A Guide to Orthogonal Validation of 2-Amino-N-methylnicotinamide Activity: A Focus on NNMT Inhibition
Introduction: The Critical Role of Orthogonal Assays in Target Validation
In the landscape of modern drug discovery, the robust validation of a compound's activity is paramount. Identifying a "hit" from a primary screen is merely the first step; confirming its specific mechanism of action through a series of independent, complementary assays—known as orthogonal assays—is what transforms a promising molecule into a viable lead candidate.[1][2] This guide focuses on providing a framework for validating the activity of a novel small molecule, 2-Amino-N-methylnicotinamide.
Based on its structural similarity to both the substrate (nicotinamide) and product (N-methylnicotinamide) of Nicotinamide N-methyltransferase (NNMT), we hypothesize that This compound acts as an inhibitor of NNMT . NNMT is a pivotal enzyme in cellular metabolism, catalyzing the methylation of nicotinamide to 1-methylnicotinamide (MNA).[3][4][5] This process is not just a simple clearance pathway for vitamin B3; it plays a significant role in regulating the cellular pools of S-adenosylmethionine (SAM) and nicotinamide adenine dinucleotide (NAD+), thereby influencing epigenetic landscapes and energy metabolism.[3][4] Given that aberrant NNMT activity is implicated in various diseases, including metabolic disorders and cancer, its inhibition is a compelling therapeutic strategy.[4][6][7]
To rigorously test our hypothesis, this guide will detail two distinct orthogonal assays:
-
A Biochemical Enzyme Inhibition Assay: This in vitro assay directly measures the ability of this compound to inhibit the enzymatic activity of purified NNMT. It provides a direct measure of target engagement and potency (IC50).
-
A Cell-Based Metabolite Quantification Assay: This assay measures the levels of the NNMT product, MNA, in cultured cells treated with the compound. This confirms that the compound is cell-permeable and engages the target in a physiological context, leading to the expected downstream metabolic consequence.
By employing these two complementary approaches, we can build a strong, multi-faceted case for the on-target activity of this compound, instilling confidence in its potential as a specific modulator of NNMT.
The NNMT Catalytic Pathway
The following diagram illustrates the central role of NNMT in nicotinamide metabolism. An effective inhibitor would block the conversion of Nicotinamide and SAM to MNA and SAH.
Caption: The NNMT-catalyzed methylation of nicotinamide.
Assay 1: Biochemical NNMT Enzyme Inhibition Assay (Fluorometric)
Rationale and Causality
This assay provides the most direct evidence of target engagement by measuring the compound's effect on the catalytic activity of purified recombinant human NNMT. We will use a coupled-enzyme fluorometric assay, a common and robust method for high-throughput screening of enzyme inhibitors.[8][9] The principle is as follows: NNMT activity produces S-adenosylhomocysteine (SAH), which is then hydrolyzed by SAH hydrolase to generate homocysteine. The free thiol group of homocysteine reacts with a detector probe to produce a fluorescent signal.[8][10] An inhibitor of NNMT will reduce the production of SAH, leading to a decrease in fluorescence. This approach allows for a sensitive and quantitative measurement of enzyme inhibition.
Experimental Workflow Diagram
Caption: Workflow for the biochemical NNMT inhibition assay.
Detailed Experimental Protocol
-
Reagent Preparation:
-
Prepare NNMT Assay Buffer (e.g., 50 mM Tris, 1 mM DTT, pH 8.6). Warm to 37°C before use.
-
Reconstitute lyophilized S-adenosylmethionine (SAM) and Nicotinamide (NAM) substrates in NNMT Assay Buffer to desired stock concentrations.
-
Prepare a stock solution of recombinant human NNMT enzyme in NNMT Assay Buffer. Keep on ice.
-
Prepare stock solutions of this compound and a known NNMT inhibitor (e.g., JBSNF-000088) in 100% DMSO.
-
Prepare serial dilutions of the test compounds and positive control in NNMT Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[11]
-
-
Assay Procedure (96-well format):
-
Add 25 µL of the diluted test compounds, positive control, or vehicle (for "No Inhibition" and "No Enzyme" controls) to the wells of a black, flat-bottom 96-well plate.
-
Prepare an NNMT enzyme master mix. For each reaction, you will need a final concentration of approximately 1-5 nM NNMT.
-
Add 25 µL of the NNMT enzyme master mix to all wells except the "No Enzyme" control. Add 25 µL of assay buffer to the "No Enzyme" control wells.
-
Mix gently and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Prepare a substrate master mix containing NAM and SAM. Final concentrations should be at or near the Km for each (e.g., 5 µM SAM, 5 mM Nicotinamide).
-
Initiate the reaction by adding 50 µL of the substrate master mix to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and proceed with the detection steps as per a commercial kit's instructions (e.g., Tribioscience TBS2097 or Assay Genie BN01039).[9][10] This typically involves adding a solution containing SAH hydrolase and a thiol-reactive fluorescent probe.
-
Incubate at room temperature for 10-15 minutes to allow for the detection reaction to proceed.
-
Read the fluorescence on a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex/Em = ~392/482 nm or ~400/465 nm).[8][10]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "No Enzyme" control from all other readings.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibition - Signal_NoEnzyme))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Biochemical Potency
| Compound | Target | Assay Type | IC50 (nM) [Hypothetical Data] |
| This compound | NNMT | Biochemical (Fluorescence) | 85 |
| JBSNF-000088 (Positive Control) | NNMT | Biochemical (Fluorescence) | 1.8 µM (literature value)[12][13] |
| Vehicle (DMSO) | NNMT | Biochemical (Fluorescence) | > 100,000 |
Assay 2: Cellular 1-Methylnicotinamide (MNA) Quantification by LC-MS/MS
Rationale and Causality
While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that a compound can enter a cell and engage its target in a complex biological environment. This orthogonal assay addresses this by measuring the direct product of NNMT activity, MNA, within cells. A successful, cell-permeable NNMT inhibitor should lead to a dose-dependent decrease in intracellular MNA levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its exceptional sensitivity and specificity, allowing for the accurate quantification of small molecules in complex biological matrices.[14][15]
Experimental Workflow Diagram
Caption: Workflow for cellular MNA quantification by LC-MS/MS.
Detailed Experimental Protocol
-
Cell Culture and Treatment:
-
Seed a human cell line known to express NNMT (e.g., HepG2 liver carcinoma or A549 lung carcinoma) in 6-well plates and allow them to adhere and reach ~70-80% confluency.
-
Prepare serial dilutions of this compound and the positive control in cell culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the test compounds or vehicle control.
-
Incubate the cells for a sufficient duration to observe a change in metabolite levels (e.g., 24 to 48 hours).
-
-
Metabolite Extraction:
-
Place the culture plates on ice. Quickly aspirate the medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.[2]
-
Scrape the cells from the plate into the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube. A portion of the cell pellet can be reserved for protein quantification (e.g., BCA assay) for normalization purposes.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of an appropriate buffer for LC-MS analysis (e.g., 5 mM ammonium formate in water).
-
Add a known concentration of a stable isotope-labeled internal standard (e.g., N-methylnicotinamide-d4) to each sample for accurate quantification.
-
Centrifuge the reconstituted samples to remove any remaining particulates and transfer the supernatant to LC-MS vials.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for retaining and separating polar metabolites like MNA.
-
Use a triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transition for MNA (e.g., m/z 137.1 → 94.1) and its stable isotope-labeled internal standard.[15][16]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of an MNA analytical standard.
-
Quantify the amount of MNA in each sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Normalize the MNA amount to the total protein content or cell number from the corresponding well.
-
Plot the normalized MNA levels against the concentration of the test compound to determine the cellular EC50 (the concentration at which MNA production is inhibited by 50%).
-
Data Presentation: Cellular Activity
| Compound | Target | Assay Type | Cellular EC50 (nM) [Hypothetical Data] |
| This compound | NNMT | MNA Quantification (LC-MS/MS) | 250 |
| JBSNF-000088 (Positive Control) | NNMT | MNA Quantification (LC-MS/MS) | ~500 |
| Vehicle (DMSO) | NNMT | MNA Quantification (LC-MS/MS) | No effect |
Conclusion: Synthesizing the Evidence
If this compound demonstrates a potent IC50 in the biochemical assay , it confirms direct interaction with the NNMT enzyme. If it also shows a dose-dependent reduction of MNA in the cellular assay , it validates that the compound is cell-permeable and effectively inhibits its target in a complex biological system. The correlation (or lack thereof) between the biochemical IC50 and the cellular EC50 can provide further insights into factors like cell permeability and potential off-target effects.
This dual-pronged approach, directly assessing the enzyme and its cellular product, provides the rigorous validation necessary to confidently advance this compound in the drug discovery pipeline as a specific and effective inhibitor of NNMT.
References
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Target Identification & Validation in Drug Discovery . (2024). Technology Networks. [Link]
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Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders . (2014). National Academies Press (US). [Link]
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Nicotinamide N-methyltransferase and liver diseases . (2021). Clinical and Molecular Hepatology. [Link]
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N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay . Assay Genie. [Link]
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Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions . (2024). MDPI. [Link]
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Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target . (2024). MDPI. [Link]
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Nicotinamide N-Methyltransferase: Genomic Connection to Disease . (2020). Genes. [Link]
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(PDF) Nicotinamide N-methyltransferase and Liver Diseases . ResearchGate. [Link]
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NNMT Fluorogenic Assay Kit . BPS Bioscience. [Link]
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NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay . BellBrook Labs. [Link]
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Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols . (2019). MDPI. [Link]
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Intracellular Metabolite Extraction, Peak Detection with El-MAVEN and Quantification Using Python . Protocols.io. [Link]
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Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions . ResearchGate. [Link]
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Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach . (2011). Nature Protocols. [Link]
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Mechanisms and inhibitors of nicotinamide N-methyltransferase . (2021). Journal of Biological Chemistry. [Link]
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Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity . (2019). Journal of Medicinal Chemistry. [Link]
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A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase | Request PDF . ResearchGate. [Link]
-
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity . (2019). ACS Publications. [Link]
-
Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase . (2020). Scientific Reports. [Link]
-
Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders . (2019). MDPI. [Link]
-
Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase | Request PDF . ResearchGate. [Link]
-
NNMT enzyme assay. NNMT specific activity in 7 human cancer cell lines... . ResearchGate. [Link]
-
Targeted Quantification of Cell Culture Media Components by LC-MS . Waters. [Link]
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NNMT/1-MNA Promote Cell-Cycle Progression of Breast Cancer by Targeting UBC12/Cullin-1-Mediated Degradation of P27 Proteins . (2023). Advanced Science. [Link]
-
(PDF) LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters . ResearchGate. [Link]
-
Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach . (2018). Metabolomics. [Link]
-
Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity . (2022). Biomedical Chromatography. [Link]
-
Simultaneous determination of nicotinamide and N 1 ‐methylnicotinamide in human serum by LC‐MS/MS for associating their serum concentrations with obesity | Request PDF . ResearchGate. [Link]
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Independent Verification of 2-Amino-N-methylnicotinamide: A Comparative Guide for Researchers
For researchers in drug discovery and metabolic studies, the precise identification of small molecules is paramount. The nicotinamide family of compounds, central to cellular metabolism, presents a particular challenge due to the existence of numerous structural isomers, each with potentially distinct biological activities. This guide provides an in-depth framework for the independent verification of 2-Amino-N-methylnicotinamide, a compound whose identity can be easily confounded with its biologically active isomer, 1-methylnicotinamide (MNA).
This document moves beyond a simple recitation of protocols. It delves into the rationale behind the selection of specific analytical techniques and validation parameters, empowering researchers to establish a self-validating workflow that ensures the identity, purity, and integrity of their compound of interest. We will compare the analytical signatures of this compound with its critical isomers and precursors, providing the data necessary to prevent misinterpretation in experimental results.
Part 1: Synthesis and Characterization Strategy
The first step in any rigorous analysis is ensuring the quality of the starting material. While this compound may be commercially available, in-house synthesis or verification of a purchased batch is a critical baseline. A plausible synthetic route involves a two-step process starting from the readily available 2-aminonicotinamide.
Rationale for Synthetic Approach: The chosen pathway leverages a common and generally high-yielding amination reaction followed by a selective methylation. Starting with 2-aminonicotinic acid allows for the formation of the primary amide, which can then be selectively methylated. This avoids ambiguity and potential side reactions that could occur if methylating the pyridine ring's nitrogen first.
Proposed Synthetic Workflow
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-N-methylnicotinamide
Abstract: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-N-methylnicotinamide. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory insights. The protocols herein are grounded in established safety data for nicotinamide derivatives and general principles of chemical waste management, ensuring a self-validating system for laboratory safety and environmental stewardship.
A Note on Scientific Diligence: Specific waste disposal guidelines for this compound (CAS No. 870997-87-8) are not extensively published. Therefore, the following procedures are based on the established hazard profiles of structurally similar compounds, such as 2-Aminonicotinamide and N-Methylnicotinamide, and universal best practices for chemical waste.[1] Your primary directive must always be to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by your supplier.
Part 1: Core Hazard Assessment and Personal Protection
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. Based on data from analogous nicotinamide structures, this compound should be handled as a substance that can cause significant irritation.
Key Hazards of Structurally Similar Compounds:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
These classifications mandate that the compound and any associated waste be managed to prevent contact and inhalation.
Table 1: Chemical and Hazard Profile
| Parameter | Data | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 870997-87-8 | [3] |
| GHS Hazard Statements | H315, H319, H335 (Assumed based on analogs) | [1] |
| Primary Routes of Exposure | Skin contact, eye contact, inhalation of dust. | [1] |
| Disposal Classification | Treat as Hazardous Chemical Waste. | [1][4][5] |
Required Personal Protective Equipment (PPE)
Before handling the pure compound or its waste, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side-shields or safety goggles.[2]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat. Impervious clothing may be required for large quantities.[2]
-
Respiratory Protection: For operations that may generate dust or aerosols, use a suitable respirator in a well-ventilated area.[6]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The cardinal rule for the disposal of this compound is to treat it as a regulated hazardous waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sink.[7][8]
Step 1: Waste Identification and Segregation
Properly segregating chemical waste at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Hazardous Waste Determination: Unless explicitly classified as non-hazardous by your institution's EHS department, all waste streams containing this compound must be managed as hazardous waste.[8]
-
Segregate by Physical State:
-
Solid Waste: Includes expired pure compound, contaminated consumables (e.g., weigh boats, paper towels, gloves), and spill cleanup materials. Place these in a dedicated, compatible solid waste container.
-
Liquid Waste: Includes solutions containing the compound and solvent rinsates from cleaning contaminated glassware. Collect these in a separate, compatible liquid waste container. Do not mix with incompatible waste streams.
-
Step 2: Waste Containment and Labeling
Proper containment prevents releases and communicates hazards to all personnel.
-
Select a Compatible Container: Use containers made of materials that do not react with the waste. For most applications, high-density polyethylene (HDPE) carboys for liquids and pails for solids are appropriate.
-
Keep Containers Closed: Containers must be securely sealed at all times, except when actively adding waste.
-
Apply a Hazardous Waste Label: Immediately label the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all container contents, including solvents.
-
The associated hazards (e.g., "Irritant").
-
The date accumulation started.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
The designated SAA is a critical control point for managing chemical waste.
-
Location: Store the sealed and labeled waste container in your laboratory's designated SAA. This area must be at or near the point of generation.
-
Secondary Containment: Place the waste container within a larger, chemically compatible secondary container to contain any potential leaks.
-
Adhere to Limits: Be aware of and comply with regulatory limits for the volume of waste and the time it can be stored in an SAA before it must be moved to a central storage facility.
Step 4: Arranging for Professional Disposal
Final disposal must be conducted by trained professionals.
-
Contact EHS: When your waste container is full or approaching its time limit, contact your institution's EHS department to schedule a pickup.
-
Prohibited Actions:
Part 3: Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action to mitigate harm.
Spill Response
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Use dry clean-up procedures; avoid generating dust.[4]
-
Carefully scoop the material into your hazardous solid waste container.
-
Clean the affected area and dispose of all cleanup materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert others and contact your institution's emergency response line and EHS department.
-
Prevent entry into the area and ensure it is well-ventilated if safe to do so.
-
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Part 4: Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for this compound waste.
References
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Safety Data Sheet: Nicotinamide beta riboside . Chemos GmbH & Co.KG. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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Safety Data Sheet for NICOTINAMIDE . (2025). Guinama. [Link]
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Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme . PubMed Central, National Institutes of Health. [Link]
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Urinary Excretion of N1-Methylnicotinamide and N1-Methyl-2-Pyridone-5-Carboxamide and Mortality in Kidney Transplant Recipients . MDPI. [Link]
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N-Methylnicotinamide Safety Data Sheet . Zoro. [Link]
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Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors . (2020). MDPI. [Link]
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N'-Methylnicotinamide PubChem Entry . National Institutes of Health. [Link]
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Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]
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EPA Hazardous Waste Codes . U.S. Environmental Protection Agency. [Link]
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NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-N-methylnicotinamide
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. Handling compounds like 2-Amino-N-methylnicotinamide, a substituted aminopyridine derivative, requires more than a standard lab coat and gloves; it necessitates a comprehensive understanding of the potential risks and the implementation of precise control measures. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a deep, causal understanding of why these specific precautions are critical.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure—containing an aminopyridine core—provides a strong basis for a conservative, protective approach. Aminopyridines as a class are known to be highly toxic by ingestion, inhalation, and dermal absorption.[1][2] They can cause severe health effects, including convulsions and irritation.[1][3] Therefore, all handling procedures must be predicated on the assumption of high toxicity.
Part 1: The Hierarchy of Controls: Your Primary Defense
Before we even discuss PPE, it's imperative to emphasize the hierarchy of safety controls. PPE is the last line of defense, employed after engineering and administrative controls have been optimized.
-
Engineering Controls: All work involving this compound, especially handling the solid powder, must be conducted within a certified chemical fume hood.[4] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure for toxic dusts.[1] Ensure the sash is at the lowest practical height and that the airflow is verified before starting work. An accessible safety shower and eyewash station are mandatory.[5]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) for handling this compound. Clearly designate a specific area of the lab for its use to prevent cross-contamination. All personnel must be thoroughly trained on the SOP and the known hazards of aminopyridines before they are permitted to handle the material.
Part 2: Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task being performed. The risk of exposure is significantly higher when weighing a fine powder compared to handling a dilute solution.
| Task | Minimum Hand Protection | Minimum Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Double-gloved with chemical-resistant nitrile gloves. | Chemical splash goggles and a full-face shield. | Tightly-cuffed lab coat (impervious material recommended), buttoned completely. | NIOSH-approved N95 respirator or higher. |
| Preparing Solutions | Double-gloved with chemical-resistant nitrile gloves. | Chemical splash goggles. | Tightly-cuffed lab coat. | Not required if performed entirely within a certified fume hood. |
| Handling Dilute Solutions (<1M) | Single pair of chemical-resistant nitrile gloves. | Chemical splash goggles or safety glasses with side shields. | Tightly-cuffed lab coat. | Not required if performed entirely within a certified fume hood. |
Causality Behind the Choices:
-
Hand Protection: Aromatic amines can be readily absorbed through the skin.[2] Nitrile gloves provide good resistance to a range of chemicals. Double-gloving is critical when handling the solid, as it provides a barrier against immediate contamination should the outer glove be breached, allowing the user time to safely remove the compromised layer.
-
Eye and Face Protection: The aminopyridine class is known to cause serious eye irritation.[6] When weighing the powder, the risk of fine particles becoming airborne and bypassing standard safety glasses is high. Chemical splash goggles that form a seal around the eyes are essential.[5][7] A full-face shield is added as a secondary barrier to protect the entire face from any accidental splashes or "poofing" of the powder.
-
Respiratory Protection: Fine powders can be easily inhaled, leading to systemic toxicity.[3] An N95 respirator is the minimum requirement to filter these particulates when they are handled outside of a containment system like a glovebox. All respirator use must be in accordance with a formal respiratory protection program, including fit testing.
-
Body Protection: An impervious lab coat with tightly-cuffed sleeves prevents the compound from settling on clothing or skin.[5][8] It's crucial that the lab coat is kept fully buttoned to provide a continuous barrier.
Part 3: Operational Workflow and Emergency Plans
A methodical workflow is key to minimizing exposure. The following diagram illustrates the critical steps for safely weighing the solid compound and preparing a stock solution.
Caption: Workflow for Safe Weighing and Solubilization of this compound.
Emergency Procedures: A Rapid Response Plan
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.[5]
-
Spill:
-
Small Spill (Solid): Gently cover with an inert absorbent material (like vermiculite or sand). Do not dry sweep. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent (e.g., 70% ethanol), and dispose of all cleanup materials as hazardous waste.[5]
-
Large Spill: Evacuate the immediate area and alert your facility's emergency response team.
-
Part 4: Decontamination and Disposal
Proper disposal is a crucial part of the chemical lifecycle and ensures the safety of others and the environment.
-
Solid Waste: All contaminated solid materials, including gloves, weigh paper, bench protectors, and disposable lab coats, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed hazardous waste container for halogenated or non-halogenated waste, as appropriate for the solvent used. Never pour this material down the drain.[9]
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as liquid hazardous waste. Follow this with a standard wash protocol.
By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and your research. Trust in the process, understand the reasoning behind each step, and handle every chemical with the respect it deserves.
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2-AMINOPYRIDINE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
-
Aminopyridines. EPA.gov. Retrieved from [Link]
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Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. MDPI. Retrieved from [Link]
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A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. Retrieved from [Link]
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A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. Retrieved from [Link]
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Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Safety Data Sheet: Nicotinamide adenine dinucleotide. Carl ROTH. Retrieved from [Link]
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3-AMINOPYRIDINE MSDS. Loba Chemie. Retrieved from [Link]
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SAFETY DATA SHEET. Thermo Fisher Scientific. Retrieved from [Link]
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Material Safety Data Sheet. Altus Science. Retrieved from [Link]
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Safety Data Sheet: Nicotinamide beta riboside. Chemos GmbH&Co.KG. Retrieved from [Link]
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Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. Retrieved from [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Retrieved from [Link]
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Inert Reassessment - Nicotinamide. US EPA. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
